molecular formula C9H5Cl2NO B067264 5,7-Dichloro-4-hydroxyquinoline CAS No. 171850-29-6

5,7-Dichloro-4-hydroxyquinoline

Cat. No.: B067264
CAS No.: 171850-29-6
M. Wt: 214.04 g/mol
InChI Key: GESHSYASHHORJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-4-hydroxyquinoline is a versatile and valuable heterocyclic building block in medicinal chemistry and chemical biology research. This compound serves as a privileged scaffold for the design and synthesis of novel kinase inhibitors, owing to its ability to competitively bind to the ATP-binding cleft of various protein kinases. Its specific substitution pattern, with halogens at the 5 and 7 positions and a hydroxyl group at the 4 position, makes it a key precursor for developing targeted therapeutic agents, particularly in oncology and inflammatory disease research. Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to create libraries of analogues for high-throughput screening. Beyond kinase inhibition, its core structure is also investigated for potential applications in agrochemicals and as a ligand in coordination chemistry. Provided with high purity and quality, our this compound is an essential tool for scientists driving innovation in drug discovery and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESHSYASHHORJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885183
Record name 4(1H)-Quinolinone, 5,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21873-52-9
Record name 5,7-Dichloro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21873-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Quinolinone, 5,7-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021873529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Quinolinone, 5,7-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4(1H)-Quinolinone, 5,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-4-hydroxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Quinoline Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 5,7-Dichloro-4-hydroxyquinoline

The quinoline scaffold is a privileged heterocyclic system that forms the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and versatile reactivity have made it a cornerstone of medicinal chemistry. Within this class, 4-hydroxyquinoline (or its tautomeric form, 4-quinolone) derivatives are of particular importance, serving as key intermediates in the synthesis of compounds with significant biological activity, from antimalarials to kinase inhibitors. This guide focuses on a specific, synthetically valuable derivative: This compound .

As a Senior Application Scientist, the intent of this document is not merely to list properties but to provide a cohesive understanding of this molecule's character. We will explore its fundamental physicochemical nature, its synthesis and reactivity from a mechanistic standpoint, and its applications as a strategic building block for drug discovery professionals. The information herein is synthesized to be both technically robust and practically insightful for researchers in the field.

Core Molecular Structure and Physicochemical Identity

The foundational identity of any chemical compound lies in its structure and the intrinsic properties that arise from it. This compound is a molecule defined by its chlorinated benzene ring fused to a 4-hydroxypyridine system.

Tautomerism: The Quinolone-Quinolinol Equilibrium

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the 4-quinolone form. Spectroscopic and crystallographic evidence indicates that the equilibrium for the parent scaffold and its derivatives strongly favors the 5,7-dichloro-1H-quinolin-4-one (keto) form.[1][2] This preference is driven by the stability of the amide group within the heterocyclic ring. This structural nuance is paramount, as it dictates the molecule's hydrogen bonding capabilities, reactivity, and interactions with biological targets.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name 5,7-dichloro-1H-quinolin-4-one[3]
CAS Number 21873-52-9[4]
Molecular Formula C₉H₅Cl₂NO[3]
Molecular Weight 214.05 g/mol [5]
Monoisotopic Mass 212.97482 Da[3]
Appearance Expected to be an off-white to light brown solid[6]
Melting Point Data not available; expected to be >200 °C (by analogy)N/A
Solubility Practically insoluble in water; soluble in polar organic solvents like DMSO, DMF, and hot ethanol.[6][7]

Synthesis and Reactivity

Understanding how a molecule is constructed and how it behaves in chemical reactions is fundamental to its utility. The synthesis of 4-hydroxyquinolines is well-established, with the Gould-Jacobs reaction being a primary and highly adaptable method.

Retrosynthetic Analysis and Proposed Synthesis

The most logical approach to synthesizing this compound is via the Gould-Jacobs reaction.[8][9][10] This strategy involves the condensation of a suitably substituted aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Sequence aniline 3,5-Dichloroaniline step1 Step 1: Condensation (100-130 °C) aniline->step1 malonate Diethyl ethoxymethylenemalonate (DEEM) malonate->step1 intermediate1 Anilidomethylenemalonate Intermediate step1->intermediate1 Elimination of EtOH step2 Step 2: Thermal Cyclization (High Temp, e.g., 250 °C in Dowtherm A) intermediate2 Ethyl this compound-3-carboxylate step2->intermediate2 Elimination of EtOH step3 Step 3: Saponification (Aq. NaOH, Reflux) intermediate3 This compound-3-carboxylic acid step3->intermediate3 Hydrolysis of ester step4 Step 4: Decarboxylation (Acidification & Heat) product Final Product: This compound step4->product Loss of CO₂ intermediate1->step2 6π-electrocyclization intermediate2->step3 intermediate3->step4

Caption: Proposed Gould-Jacobs synthesis workflow.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a representative methodology adapted from established procedures for synthesizing 4-hydroxyquinolines.[9][11]

Step 1: Synthesis of Diethyl [(3,5-dichlorophenylamino)methylene]malonate

  • Combine 3,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask equipped with a distillation head.

  • Heat the mixture in an oil bath at 120-130 °C for 2 hours. Ethanol will distill from the reaction mixture.

  • After 2 hours, apply a vacuum to remove the remaining ethanol and cool the mixture. The resulting crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization to Ethyl this compound-3-carboxylate

  • In a separate flask, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250 °C.

  • Add the crude intermediate from Step 1 portion-wise to the hot solvent. The addition should be controlled to maintain the temperature.

  • Maintain the reaction at 250 °C for 30-60 minutes. Monitor the reaction by TLC.

  • Cool the mixture to below 100 °C and add hexane or petroleum ether to precipitate the product.

  • Filter the solid, wash thoroughly with hexane, and dry under vacuum.

Step 3 & 4: Hydrolysis and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete saponification.

  • Cool the solution in an ice bath and carefully acidify to ~pH 2 with concentrated HCl. A precipitate of the carboxylic acid will form.

  • To decarboxylate, heat the acidic slurry to 80-90 °C until effervescence ceases.

  • Cool the mixture, collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield this compound.

Core Reactivity

The reactivity of this compound is governed by its distinct functional domains. The electron-withdrawing chlorine atoms deactivate the benzene ring towards typical electrophilic aromatic substitution but direct any potential substitution to the C6 and C8 positions. The most significant reactivity is associated with the pyridinone ring.

reactivity cluster_reactions Key Transformations start This compound r1 O-Alkylation (e.g., MeI, K₂CO₃) start->r1 r2 N-Alkylation (e.g., MeI, NaH) start->r2 r3 Chlorination of C4-OH (POCl₃ or SOCl₂) start->r3 r4 Electrophilic Substitution at C3 (e.g., Vilsmeier-Haack) start->r4 p1 4-Alkoxy Derivative r1->p1 p2 1-Alkyl-4-quinolone r2->p2 p3 4,5,7-Trichloroquinoline r3->p3 p4 3-Substituted Derivative r4->p4

Caption: Key reactivity pathways of the 4-quinolone scaffold.

  • N- and O-Alkylation: The tautomeric nature allows for selective alkylation. Strong bases like NaH will deprotonate the nitrogen, leading to N-alkylation, while weaker bases like K₂CO₃ favor O-alkylation of the enol form.

  • Conversion of C4-OH to Chlorine: This is a crucial transformation for further functionalization. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) readily convert the 4-hydroxyl group into a 4-chloro group.[12] The resulting 4,5,7-trichloroquinoline is a valuable intermediate for nucleophilic aromatic substitution reactions, particularly with amines.

  • Reactivity at C3: The C3 position is activated and can undergo various electrophilic substitutions, such as the Vilsmeier-Haack reaction to install a formyl group, or Mannich reactions.[13]

Spectral Characterization

Technique Predicted Key Features and Interpretation
¹H NMR Aromatic Region (δ 7.0-8.5 ppm): Expect three signals. A doublet for H6 and a doublet for H8, with a small meta-coupling constant (J ≈ 2-3 Hz). A singlet (or very finely split doublet) for H2. The proton at C3 will likely appear as a singlet further upfield. N-H Proton: A broad singlet, typically >10 ppm, due to the amide proton in the favored quinolone tautomer.
¹³C NMR Carbonyl Carbon (C4): A signal in the range of δ 175-180 ppm. Aromatic/Vinyl Carbons: Multiple signals between δ 110-150 ppm. Carbons bearing chlorine (C5, C7) will be downfield. Quaternary carbons (C4a, C8a) will also be present. The C2 and C3 signals will be distinct based on their position relative to the nitrogen and carbonyl groups.
IR Spec. N-H Stretch: A broad absorption band around 3200-3000 cm⁻¹ corresponding to the N-H bond of the quinolone. C=O Stretch: A strong, sharp absorption band around 1620-1650 cm⁻¹ for the amide carbonyl. C=C/C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region. C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spec. Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular weight (m/z ≈ 213, 215, 217) due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl), with an approximate ratio of 9:6:1. This isotopic pattern is a definitive diagnostic feature.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate and a privileged scaffold in medicinal chemistry.

  • Scaffold for Kinase Inhibitors: The 4-quinolone core is a well-known "hinge-binding" motif that can mimic the adenine portion of ATP. This allows it to competitively bind to the ATP-binding site of many protein kinases, which are critical targets in oncology and inflammation. The chlorine atoms at the 5 and 7 positions provide valuable vectors for synthetic elaboration, allowing chemists to introduce substituents that can target specific pockets in the kinase active site, thereby enhancing potency and selectivity.

  • Intermediate for Bioactive Molecules: Following conversion of the 4-hydroxyl to a 4-chloro group, the molecule becomes an excellent substrate for introducing amine side chains. This is the cornerstone of the synthesis of numerous antimalarial drugs like chloroquine, where a dialkylaminoalkylamine chain is attached at the C4 position.[12]

  • Fragment-Based Drug Discovery: The dichlorinated quinolone core can be used as a starting fragment in fragment-based screening campaigns to identify initial hits against novel biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 5,7-dichloro-8-hydroxyquinoline provide essential guidance.[5]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Bielawska, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4776. [Link]

  • Sipos, G., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3362. [Link]

  • Sharma, V., et al. (2020). Synthesis of quinoline and its derivatives using various name reactions: An overview. International Journal of Pharmacy and Pharmaceutical Sciences, 12(8), 1-11. [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Conrad-Limpach Reaction. In Organic Name Reactions. Narosa Publishing House. [Link]

  • Brouet, J.-C., Gu, S., Peet, N. P., & Williams, J. D. (2014). Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Organic Preparations and Procedures International, 46(4), 361-365. [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive.com. [Link]

  • Kim, J. S., et al. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(1), 57-62. [Link]

  • Schiffer, A., et al. (2007). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

  • Lee, S. H., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. RSC Publishing. [Link]

  • ResearchGate. (2018). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. ResearchGate. [Link]

  • ChemBK. (2024). 5,7-Dichloro-8-hydroxyquinolin. ChemBK. [Link]

  • mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. mzCloud. [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Solubility of Things. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. [Link]

  • LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. LookChem. [Link]

  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). HMDB. [Link]

  • Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). HMDB. [Link]

  • Staigent Technologies. (n.d.). 5,7-DICHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE. Staigent Technologies. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001413). HMDB. [Link]

  • Alchemist-Chem. (n.d.). 5,7-Dichloro-8-hydroxyquinoline | Properties, Uses, Safety Data & Supplier in China. Alchemist-Chem. [Link]

  • Solubility of Things. (n.d.). 4,7-Dichloroquinoline. Solubility of Things. [Link]

  • Govindachari, T. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • PubChemLite. (n.d.). This compound (C9H5Cl2NO). PubChemLite. [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NIST. (n.d.). Quinoline, 4,7-dichloro-. NIST WebBook. [Link]

Sources

physicochemical characteristics of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 5,7-Dichloro-4-hydroxyquinoline

Abstract

This compound, systematically named 5,7-dichloro-1H-quinolin-4-one, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a privileged scaffold, particularly in the development of novel kinase inhibitors for therapeutic applications in oncology and inflammatory diseases.[1] A thorough understanding of its physicochemical properties is paramount for researchers in optimizing synthetic routes, designing new analogues, developing suitable formulations, and interpreting structure-activity relationships (SAR). This guide provides a detailed examination of the core physicochemical characteristics of this compound, grounded in established analytical principles. It emphasizes the pivotal role of lactam-lactim tautomerism in dictating its structural and spectral properties and offers field-proven experimental protocols for its comprehensive characterization.

Chemical Identity and Structural Elucidation

The foundational characteristic of this compound is its existence as a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms. While commonly referred to by its "hydroxyquinoline" name (the lactim form), experimental and spectroscopic evidence overwhelmingly indicates that the equilibrium favors the more stable lactam tautomer, 5,7-dichloro-1H-quinolin-4-one, especially in condensed phases and polar solvents.[2] This distinction is critical for accurate structural interpretation and prediction of its chemical behavior.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 5,7-dichloro-1H-quinolin-4-one[1][3]
CAS Number 171850-29-6[4]
Molecular Formula C₉H₅Cl₂NO[3]
Molar Mass 214.05 g/mol [5]
InChI Key GESHSYASHHORJB-UHFFFAOYSA-N[1]
PubChem CID 2736001[3]
The Lactam-Lactim Tautomerism

The equilibrium between the aromatic alcohol (lactim) and the α,β-unsaturated amide (lactam) is the single most important factor governing the molecule's properties. The lactam form achieves greater stability through a more favorable resonance delocalization involving the carbonyl group. This structural reality is reflected in its spectral data and chemical reactivity.

tautomerism cluster_lactim This compound (Lactim / Enol Form) cluster_lactam 5,7-Dichloro-1H-quinolin-4-one (Lactam / Keto Form - Favored) lactim Structure of Lactim Form lactam Structure of Lactam Form lactim->lactam H⁺ Transfer (Equilibrium)

Caption: Lactam-Lactim tautomerism of the title compound.

Core Physicochemical Properties

A summary of the key physicochemical data is presented below. It is important to note that while some properties are predicted or inferred from structurally similar compounds, specific experimental data for this compound is not extensively documented in public literature, underscoring the necessity of empirical validation in a research setting.

Table 2: Summary of Physicochemical Properties

PropertyValue / DescriptionSignificance in Drug Development
Physical State Expected to be a crystalline solid at room temperature.[6]Affects handling, storage stability, and formulation choices (e.g., solid dosage forms).
Melting Point Not widely reported. Requires experimental determination.A critical indicator of purity; a sharp melting point suggests high purity.
Solubility Water: Practically insoluble.[6][7] Organic Solvents: Expected to be soluble in polar aprotic solvents like DMSO and DMF, with slight solubility in alcohols.[6]Governs solvent selection for synthesis, purification, and biological assays. Poor aqueous solubility is a major hurdle in formulation.
pKa Not experimentally determined. The N-H proton of the lactam is expected to be weakly acidic.Influences solubility at different physiological pH values and the potential for salt formation.
Predicted XlogP 2.8[3]

Detailed Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous confirmation of the compound's structure, primarily its existence as the quinolin-4-one tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Predicted collision cross-section (CCS) values are valuable for advanced analytical techniques like ion mobility-mass spectrometry.

Table 3: Predicted Mass Spectrometry Data

Adductm/z (mass-to-charge)Predicted CCS (Ų)
[M+H]⁺ 213.98210136.3
[M+Na]⁺ 235.96404148.9
[M-H]⁻ 211.96754138.2
[M+K]⁺ 251.93798142.1
Data sourced from PubChem.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this compound in solution.[1] The expected spectra for the dominant lactam form would exhibit characteristic signals:

  • ¹H NMR: Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. A key diagnostic signal would be a broad singlet at a downfield chemical shift (>10 ppm) corresponding to the N-H proton, which readily exchanges with D₂O.

  • ¹³C NMR: A signal in the range of 170-180 ppm, characteristic of a carbonyl (C=O) carbon, would provide definitive evidence for the lactam tautomer. Other signals would appear in the aromatic region for the remaining carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum for this compound would be dominated by features of the lactam form:

  • A strong, sharp absorption band around 1650-1680 cm⁻¹ , corresponding to the C=O stretching vibration of the amide.

  • A broad absorption band in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration.

  • The absence of a strong, broad O-H band around 3200-3600 cm⁻¹ further refutes the predominance of the lactim tautomer in the solid state.

Experimental Workflows and Protocols

As a Senior Application Scientist, the emphasis is not just on the data but on the robust acquisition of that data. The following protocols represent self-validating systems for characterizing a new batch of this compound.

Overall Characterization Workflow

A logical workflow ensures that foundational properties like purity are established before more complex analyses are undertaken.

Caption: Logical workflow for physicochemical characterization.

Protocol: Purity Determination by Reverse-Phase HPLC

Rationale: Establishing the purity of the analyte is the most critical first step. An impure sample will yield erroneous data for all other physicochemical tests. This method is adapted from validated procedures for similar halogenated quinolines.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% o-Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Scientist's Note: The acid ensures that the analyte is in a single protonation state, preventing peak tailing and improving reproducibility.[8]

  • Instrumentation Setup:

    • Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.

    • Flow Rate: 0.5 mL/min.

    • Detector: PDA/UV at 247 nm.[8]

    • Injection Volume: 5 µL.

    • Gradient: Start with 55% B, hold for 2 minutes, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in DMSO.

    • Create a working solution of 50 µg/mL by diluting the stock in the initial mobile phase composition (45:55 Water:Acetonitrile).

  • Analysis and Validation:

    • Inject a blank (mobile phase) to establish a baseline.

    • Perform five replicate injections of the working solution.

    • System Suitability: The relative standard deviation (RSD) for the peak area and retention time should be <2%.

    • Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks detected.

Protocol: ¹H NMR Sample Preparation and Acquisition

Rationale: To confirm the structure and observe the exchangeable N-H proton, which is a key indicator of the lactam tautomer, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Cap the tube and vortex until the sample is fully dissolved. A brief sonication may be required.

    • Scientist's Note: DMSO is an excellent solvent for many heterocyclic compounds and its residual proton signal does not typically interfere with the downfield N-H signal.

  • Instrumental Acquisition:

    • Acquire a standard ¹H spectrum (e.g., 16-32 scans).

    • Validation Step: After the initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the N-H proton should diminish or disappear completely due to proton-deuterium exchange, confirming its identity.

Conclusion

References

  • ChemBK. (2024). 5,7-Dichloro-8-hydroxyquinolin. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H5Cl2NO). Retrieved from [Link]

  • Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • PubMed. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. Retrieved from [Link]

  • ChemSrc. (2025). 5,7-Dichloroquinoline. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). This compound | CAS 171850-29-6. Retrieved from [Link]

Sources

5,7-Dichloro-4-hydroxyquinoline CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,7-Dichloro-4-hydroxyquinoline

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, biological significance, and analytical methodologies, offering field-proven insights into its application.

This compound is a substituted quinoline derivative. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[1][2] The specific placement of two chlorine atoms on the benzene ring and a hydroxyl group on the pyridine ring imparts distinct chemical properties that make it a valuable precursor in synthetic chemistry.

The compound is recognized by the following identifiers:

  • CAS Number: 21873-52-9[3]

  • Molecular Formula: C₉H₅Cl₂NO[4]

  • IUPAC Name: 5,7-dichloro-1H-quinolin-4-one[1]

The structure consists of a fused bicyclic system with chlorine substituents at positions 5 and 7 and a hydroxyl group at position 4. This hydroxyl group allows the molecule to exist in keto-enol tautomerism with 5,7-dichloro-1H-quinolin-4-one.

Table 1: Physicochemical Properties of this compound | Property | Value | Source | | :--- | :--- | :--- | | Molecular Weight | 214.05 g/mol |[4] | | Monoisotopic Mass | 212.97482 Da |[4] | | Appearance | Bright light brown powder |[5] | | Melting Point | 178-180 °C (for the related 8-hydroxy isomer) |[5] | | Solubility | Generally soluble in organic solvents like DMSO and methanol; limited solubility in water.[5][6] | | Predicted XlogP | 2.8 |[4] |

Synthesis Pathway and Rationale

The synthesis of substituted 4-hydroxyquinolines often employs cyclization reactions. A common and effective strategy is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization.

For this compound, a plausible synthetic route starts with 3,5-dichloroaniline.

Causality in Synthesis:

  • Step 1 (Condensation): 3,5-dichloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The amino group of the aniline acts as a nucleophile, attacking the electron-deficient carbon of the double bond in DEEM and displacing the ethoxy group. This step forms the key intermediate, an anilinoacrylate. This reaction is typically heated to drive the elimination of ethanol.[7][8]

  • Step 2 (Thermal Cyclization): The anilinoacrylate intermediate is heated in a high-boiling point solvent, such as Dowtherm A (a mixture of diphenyl ether and biphenyl).[7][8] The high temperature provides the activation energy needed for an intramolecular cyclization, forming the quinoline ring system.

  • Step 3 (Saponification & Decarboxylation): The resulting ester is then saponified using a strong base like sodium hydroxide to yield a carboxylic acid salt. Subsequent acidification and heating lead to decarboxylation, yielding the final this compound product.[7][8]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Decarboxylation A 3,5-Dichloroaniline C Anilinoacrylate Intermediate A->C + DEEM, Heat B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Cyclized Ester Intermediate C->D High-Boiling Solvent (e.g., Dowtherm A), ~250°C E This compound-3-carboxylic acid D->E 1. NaOH (aq), Reflux 2. Acidification (HCl) F Final Product: This compound E->F Heat

Caption: Generalized Gould-Jacobs synthesis workflow for this compound.

Biological Activity and Applications in Drug Discovery

This compound serves as a versatile scaffold for the development of targeted therapeutic agents. Its primary value lies in its utility as a precursor for synthesizing novel kinase inhibitors.[1]

  • Kinase Inhibition: The quinoline core can effectively mimic the adenine region of ATP, allowing it to bind competitively to the ATP-binding cleft of various protein kinases.[1] This makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors for kinases implicated in oncology and inflammatory diseases.[1]

  • Antimicrobial Potential: The broader class of chlorinated hydroxyquinolines has well-documented antimicrobial and antifungal properties.[9][10] For instance, the isomeric 5,7-dichloro-8-hydroxyquinoline (Chloroxine) is used as a synthetic antibacterial agent for treating dandruff and seborrhoeic dermatitis.[10][11] While the 4-hydroxy isomer is primarily used as a synthetic intermediate, its structural similarity suggests inherent potential for antimicrobial activity, making it a subject of interest for developing new anti-infective agents.[12][13]

Analytical Methodology: Quantification by UPLC-PDA

Accurate quantification of this compound and its derivatives is essential for quality control and research applications. A reliable method is Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA). The following protocol is adapted from validated methods for similar chlorinated hydroxyquinolines.[14]

Protocol for UPLC-PDA Analysis:

  • System Preparation:

    • Column: Use a reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[14] The C18 stationary phase provides excellent retention for hydrophobic molecules like dichlorinated quinolines.

    • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% o-phosphoric acid in water (e.g., 55:45 v/v).[14] Acetonitrile serves as the organic modifier, while phosphoric acid helps to ensure sharp peak shapes by protonating any residual silanols on the column and suppressing ionization of the analyte.

    • Flow Rate: Set the flow rate to 0.5 mL/min.[14]

    • Detector: Set the PDA detector to monitor at a wavelength of approximately 247 nm, which corresponds to a strong absorbance maximum for the chromophore.[14]

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol.

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

    • Prepare the unknown sample by dissolving it in the mobile phase or methanol and filtering through a 0.45 µm syringe filter to remove particulates.[15]

  • Analysis Workflow:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard volume (e.g., 20 µL) of each calibration standard to generate a calibration curve.[15]

    • Inject the prepared unknown sample.

    • Identify the analyte peak based on its retention time compared to the standard.

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

G cluster_prep Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:0.1% H3PO4) C Equilibrate UPLC System (C18 Column, 0.5 mL/min) A->C B Prepare Standards & Samples (Dissolve & Filter) E Inject Standards (Generate Calibration Curve) B->E F Inject Sample B->F C->E D Set PDA Detector (λ = 247 nm) G Data Acquisition D->G E->G F->G H Identify Peak by Retention Time G->H I Integrate Peak Area H->I J Quantify Concentration I->J

Caption: Standard workflow for the quantification of this compound via UPLC-PDA.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is imperative. The following guidelines are based on safety data for structurally related compounds.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[16][17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes.[5]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[19]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

  • Toxicity: The compound is considered toxic to aquatic life with long-lasting effects.[19] Avoid release into the environment.[19]

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its well-defined structure and reactivity provide a robust starting point for the synthesis of complex molecules, particularly kinase inhibitors for therapeutic development. Understanding its synthesis, properties, and analytical characterization is crucial for researchers aiming to leverage this versatile scaffold in the pursuit of novel drugs and chemical probes.

References

  • 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/5-7-dichloro-4-hydroxy-3-quinolinecarboxylic-acid-cas-171850-30-9.html]
  • This compound (C9H5Cl2NO). PubChemLite. [URL: https://pubchemlite.com/compound/5,7-dichloro-4-hydroxyquinoline_C9H5Cl2NO]
  • This compound | 21873-52-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6213758.htm]
  • 5,7-Dichloro-8-hydroxyquinolin. ChemBK. [URL: https://www.chembk.com/en/chem/5,7-Dichloro-8-hydroxyquinolin]
  • CID 5288072 | C10H5Cl2NO3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5288072]
  • 5,7-DICHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/5-7-DICHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE-cas-116480-14-1.html]
  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0272]
  • Synthesis of 4,7-Dichloroquinoline. Chempedia - LookChem. [URL: https://www.lookchem.com/Chempedia/Chemical-Technology/Organic-Synthesis-Technology/10129.html]
  • This compound | High Purity | RUO. Benchchem. [URL: https://www.benchchem.com/product/b1013]
  • 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. Solubility of Things. [URL: https://solubilityofthings.com/water/solubility/5,7-dichloro-8-hydroxyquinoline]
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=13_2_38]
  • 5,7-Dichloroquinoline | CAS#:4964-77-6. Chemsrc. [URL: https://www.chemsrc.com/en/cas/4964-77-6_1033288.html]
  • 5,7-Dichloro-8-hydroxyquinoline | 773-76-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273155.htm]
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152259/]
  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. [URL: https://www.researchgate.net/figure/The-calibration-curve-for-linearity-data-of-5-7-dichloroquinolin-8-ol_fig1_282580796]
  • 5,7-Dichloro-8-quinolinol 99 773-76-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d64600]
  • Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30639930/]
  • 5,7-Dichloro-8-hydroxyquinoline - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FACR11343_MTR_EU.pdf]
  • 4964-77-6, 5,7-Dichloroquinoline Formula. ECHEMI. [URL: https://www.echemi.com/products/4964-77-6.html]
  • CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. Google Patents. [URL: https://patents.google.
  • [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4979903/]
  • The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/blogs/the-essential-role-of-4-7-dichloroquinoline-in-modern-pharmaceutical-synthesis]
  • 5,7-Dichloro-8-hydroxyquinoline(773-76-2) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_773-76-2_1HNMR.htm]
  • Structure of 5,7-dichloro-8-hydroxyquinoline. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-5-7-dichloro-8-hydroxyquinoline_fig2_373516335]
  • (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. [URL: https://www.researchgate.
  • This compound. LGC Standards. [URL: https://www.lgcstandards.com/US/en/5-7-Dichloro-4-hydroxyquinoline/p/TRC-D437240]
  • The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/the-indispensable-role-of-4-7-dichloroquinoline-in-modern-pharmaceutical-synthesis-81735671.html]
  • SAFETY DATA SHEET - 5,7-Dichloro-8-hydroxyquinoline. Fisher Scientific. [URL: https://www.fishersci.com/assets/msdsproxy?productName=ACR113430250&productDescription=5%2C7-DICHLORO-8-HYDROXYQUINOLINE%2C+9&vendorId=VN00032119&countryCode=US&language=en]
  • 5,7-Dichloro-8-hydroxyquinoline | Properties, Uses, Safety Data & Supplier in China. Alchemist-chem. [URL: https://www.alchemist-chem.com/products/5-7-dichloro-8-hydroxyquinoline]
  • 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12595073]
  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. [URL: https://www.researchgate.net/figure/a-4-7-Dichloroquinoline-design-inspired-by-the-natural-molecule-chloroquine-b-4-7_fig1_383840742]
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [URL: https://www.mdpi.com/2079-6382/13/1/62]
  • The Future of Antimicrobial Agents: Innovations in 5,7-Dichloro-8-hydroxyquinoline Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.
  • 4,7-Dichloroquinoline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6866]
  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-8-hydroxyquinoline.html]
  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents. [URL: https://patents.google.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Multifaceted Biology of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals exploring the vast chemical space for novel therapeutic agents, this guide offers a deep dive into the mechanistic underpinnings of 5,7-Dichloro-4-hydroxyquinoline. This molecule, a halogenated derivative of the 4-hydroxyquinoline core, stands as a compelling example of a "privileged scaffold" in medicinal chemistry. Its structural motifs hint at a rich pharmacology, suggesting multiple potential avenues of biological activity. While direct, comprehensive studies on this specific molecule are emerging, a wealth of knowledge from structurally related quinoline derivatives allows us to construct a robust, evidence-based framework for its probable mechanisms of action. This document synthesizes this information, providing not just a summary of potential actions, but also the scientific rationale and experimental pathways to validate these hypotheses. Our exploration will be grounded in the principles of kinase inhibition, metal ion homeostasis, and broad-spectrum enzyme interactions, offering a foundational understanding for future research and development endeavors.

I. The Chemical and Biological Profile of this compound

This compound is a heterocyclic organic compound characterized by a quinoline core substituted with two chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 4 position. This specific arrangement of functional groups is critical to its biological activity, influencing its electronic properties, lipophilicity, and potential for intermolecular interactions.

The quinoline scaffold itself is a well-established pharmacophore, present in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antimicrobial agents. The addition of halogen atoms, in this case, chlorine, can significantly enhance the biological activity of the parent molecule by increasing its lipophilicity, thereby improving membrane permeability, and by modulating its interactions with biological targets. The 4-hydroxy group is a key feature, potentially participating in hydrogen bonding with amino acid residues in enzyme active sites and contributing to the molecule's ability to chelate metal ions.

One of the most significant assertions from the scientific literature is that this compound serves as a privileged scaffold for the design and synthesis of novel kinase inhibitors.[1] This is attributed to its ability to competitively bind to the ATP-binding cleft of various protein kinases, a common mechanism for a large class of oncology and anti-inflammatory drugs.[1]

II. Postulated Mechanisms of Action: A Multi-pronged Approach

Based on the extensive research into quinoline derivatives, the mechanism of action of this compound is likely not singular but rather a composite of several interconnected biological activities.

A. Kinase Inhibition: Targeting Cellular Signaling at its Core

The primary hypothesized mechanism of action for this compound is the inhibition of protein kinases.[1] Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

The 4-hydroxyquinoline scaffold can act as a bioisostere for the adenine region of ATP, allowing it to fit into the ATP-binding pocket of kinases. The chlorine substituents at the 5 and 7 positions can further enhance binding affinity and selectivity for specific kinases. By occupying the ATP-binding site, this compound would prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive pathological processes.

Diagram: Proposed Kinase Inhibition by this compound

G cluster_0 Kinase Active Site cluster_1 Cellular Signaling ATP ATP Kinase Active Site Kinase Active Site ATP->Kinase Active Site Binds Substrate Protein Substrate Protein Downstream Signaling Downstream Signaling Substrate Protein->Downstream Signaling Activates This compound This compound This compound->Kinase Active Site Competitively Binds Cell Proliferation/Survival Cell Proliferation/Survival Downstream Signaling->Cell Proliferation/Survival Promotes Kinase Active Site->Substrate Protein Phosphorylates G Start Start Prepare Kinase, Substrate, ATP Prepare Kinase, Substrate, ATP Start->Prepare Kinase, Substrate, ATP Add this compound (Varying Conc.) Add this compound (Varying Conc.) Prepare Kinase, Substrate, ATP->Add this compound (Varying Conc.) Incubate Incubate Add this compound (Varying Conc.)->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Quantify Phosphorylation Quantify Phosphorylation Stop Reaction->Quantify Phosphorylation Calculate IC50 Calculate IC50 Quantify Phosphorylation->Calculate IC50

Caption: A streamlined workflow for assessing in vitro kinase inhibition.

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement of this compound with specific kinases within a cellular context.

  • Methodology:

    • Treat intact cells with this compound.

    • Heat the cell lysate to a range of temperatures.

    • Separate the soluble and aggregated protein fractions.

    • Analyze the soluble fraction for the presence of the target kinase using Western blotting or mass spectrometry.

    • The binding of the compound will stabilize the target kinase, leading to a higher melting temperature compared to the untreated control.

B. Assessing Metal Chelation and Ionophore Activity

1. UV-Visible Spectrophotometry for Metal Chelation:

  • Objective: To determine if this compound can chelate metal ions.

  • Methodology:

    • Prepare solutions of this compound and various metal salts (e.g., FeCl3, CuSO4, ZnCl2).

    • Mix the compound with each metal salt and record the UV-visible absorption spectrum.

    • A shift in the absorption maximum upon the addition of the metal ion indicates the formation of a complex.

2. Cellular Metal Ion Imaging:

  • Objective: To visualize the effect of this compound on intracellular metal ion concentrations.

  • Methodology:

    • Load cells with a fluorescent sensor specific for the metal ion of interest (e.g., FluoZin-3 for zinc, Phen Green for copper).

    • Treat the cells with this compound.

    • Monitor the changes in fluorescence intensity using fluorescence microscopy. An increase in fluorescence would suggest an influx of the metal ion, indicating ionophore activity.

IV. Conclusion and Future Directions

The available evidence strongly suggests that this compound is a biologically active molecule with a multifaceted mechanism of action. Its potential to act as a kinase inhibitor, a modulator of metal ion homeostasis, and a broader enzyme inhibitor makes it a compelling candidate for further investigation, particularly in the fields of oncology and inflammatory diseases.

Future research should focus on identifying the specific kinase targets of this compound through comprehensive kinome profiling. Detailed studies are also required to confirm and quantify its metal chelation and ionophore properties and to elucidate the downstream cellular consequences of these activities. By systematically validating these proposed mechanisms, the scientific community can unlock the full therapeutic potential of this promising privileged scaffold.

V. References

  • Shen, Y., Chen, C., & Zhang, J. (2017). Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands. RSC Advances, 7(21), 12663-12671.

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1366.

  • Chen, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Journal of Medicinal Chemistry.

  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules, 26(11), 3296.

  • El-Sayed, M. A. A., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances.

  • ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.

  • Abdel-Aziz, M., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(7), 1367.

  • MDPI. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI.

  • Kovács, D., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2828.

  • Ding, W. Q., et al. (2009). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 277(2), 167-172.

  • Wójcik, M., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(15), 8569.

  • ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule. Retrieved from ResearchGate.

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3379-3382.

  • ResearchGate. (n.d.). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Cytotoxic effects of 4,7-dichloroquinoline on Vero cells. Retrieved from ResearchGate.

  • Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 6(3), 133-151.

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6049-6065.

  • Šarić-Mustapić, D., et al. (2021). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Molecules, 26(10), 2975.

Sources

5,7-Dichloro-4-hydroxyquinoline: An In-Depth Technical Guide to its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] This technical guide focuses on 5,7-Dichloro-4-hydroxyquinoline, a halogenated derivative with significant potential as a bioactive molecule. Due to a notable scarcity of direct experimental data on this specific compound, this paper will provide a comprehensive, in-depth analysis of its predicted biological activities by drawing logical parallels from the well-studied class of 4-hydroxyquinoline analogs. We will explore the probable anticancer and antimicrobial properties, delve into hypothesized mechanisms of action, and present detailed, field-proven experimental protocols to validate these predictions. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction: The Quinoline Core and the Significance of Substitution

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have demonstrated a remarkable range of pharmacological properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The biological effects of quinoline-based molecules are profoundly influenced by the nature and position of their substituents. The 4-hydroxyquinoline scaffold, in particular, has been identified as a "privileged structure" in drug discovery, associated with a multitude of biological activities.[4]

The subject of this guide, this compound, features two key substitutions on the quinoline core: a hydroxyl group at the C4 position and chlorine atoms at the C5 and C7 positions. The hydroxyl group is known to be crucial for the biological activity of many quinoline derivatives, while halogenation can significantly enhance their efficacy and modulate their physicochemical properties. This unique combination of functional groups suggests that this compound is a compelling candidate for investigation as a novel therapeutic agent.

This guide will proceed by first examining the predicted biological activities of this compound, primarily focusing on its potential as an anticancer and antimicrobial agent, based on data from analogous compounds. We will then explore the likely molecular mechanisms underpinning these activities. Finally, we will provide detailed experimental workflows for researchers to systematically investigate and validate the biological potential of this promising molecule.

Predicted Biological Activities of this compound

While direct studies on this compound are limited, the extensive research on its structural analogs allows for well-grounded predictions of its biological activities.

Anticancer Potential

The 4-hydroxyquinoline moiety is a common feature in a variety of compounds with demonstrated anticancer properties.[1][5][6][7] The anticancer mechanisms of quinoline derivatives are diverse and include the inhibition of tubulin polymerization, kinase inhibition, and the induction of apoptosis.[8]

It is plausible that this compound could exhibit anticancer activity through several mechanisms:

  • Kinase Inhibition: Many quinoline-based compounds function as inhibitors of various protein kinases, which are often dysregulated in cancer.[8] The 4-hydroxyquinoline scaffold can act as a bioisostere for the adenine moiety of ATP, enabling it to competitively bind to the ATP-binding site of kinases.

  • Induction of Apoptosis: Substituted quinolines have been shown to induce programmed cell death in cancer cells. This can occur through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

  • Inhibition of Topoisomerases: Some quinoline derivatives have been found to inhibit topoisomerases, enzymes that are critical for DNA replication and repair in cancer cells.

The presence of dichloro- substitution at the 5 and 7 positions may enhance the lipophilicity of the molecule, potentially improving its cell permeability and overall anticancer efficacy.

Antimicrobial Activity

4-Hydroxyquinoline and its derivatives have long been recognized for their antimicrobial properties.[9][10] They have shown inhibitory effects against a range of intestinal bacteria.[9][10] The antimicrobial activity of 4-hydroxy-2-quinolone analogs has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as fungi.[11]

The predicted antimicrobial actions of this compound are likely to stem from:

  • Disruption of Bacterial Cell-to-Cell Communication (Quorum Sensing): Certain 4-hydroxy-2-alkylquinolines (HAQs) are known to be involved in the quorum-sensing systems of bacteria like Pseudomonas aeruginosa.[12][13][14] By interfering with these signaling pathways, this compound could disrupt biofilm formation and virulence factor production.

  • Inhibition of Essential Bacterial Enzymes: The quinoline scaffold could potentially inhibit key enzymes necessary for bacterial survival.

  • Metal Chelation: While more commonly associated with 8-hydroxyquinolines, the potential for 4-hydroxyquinolines to chelate metal ions that are essential for microbial enzyme function cannot be entirely ruled out and warrants investigation.

The halogenation of the quinoline ring in this compound is anticipated to contribute positively to its antimicrobial potency.

Hypothesized Mechanisms of Action: A Deeper Dive

Understanding the molecular mechanisms through which this compound may exert its biological effects is crucial for its development as a therapeutic agent. Based on the activities of related compounds, we can propose several key pathways and molecular targets.

In the Context of Cancer

A primary hypothesized mechanism of anticancer action for this compound is the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

anticancer_pathway This compound This compound Kinase ATP-binding pocket Kinase ATP-binding pocket This compound->Kinase ATP-binding pocket Binds to Inhibition of Phosphorylation Inhibition of Phosphorylation Kinase ATP-binding pocket->Inhibition of Phosphorylation Leads to Downstream Signaling Blockade Downstream Signaling Blockade Inhibition of Phosphorylation->Downstream Signaling Blockade Reduced Proliferation & Angiogenesis Reduced Proliferation & Angiogenesis Downstream Signaling Blockade->Reduced Proliferation & Angiogenesis Apoptosis Induction Apoptosis Induction Downstream Signaling Blockade->Apoptosis Induction

Hypothesized anticancer mechanism of this compound.
In the Context of Microbial Infections

For its antimicrobial activity, a key putative mechanism is the disruption of bacterial quorum sensing.

antimicrobial_pathway This compound This compound Quorum Sensing Signal Receptor Quorum Sensing Signal Receptor This compound->Quorum Sensing Signal Receptor Antagonizes Inhibition of Signal Binding Inhibition of Signal Binding Quorum Sensing Signal Receptor->Inhibition of Signal Binding Downregulation of Virulence Genes Downregulation of Virulence Genes Inhibition of Signal Binding->Downregulation of Virulence Genes Reduced Biofilm Formation Reduced Biofilm Formation Downregulation of Virulence Genes->Reduced Biofilm Formation Decreased Toxin Production Decreased Toxin Production Downregulation of Virulence Genes->Decreased Toxin Production

Predicted antimicrobial mechanism via quorum sensing inhibition.

Experimental Protocols for Validation

To empirically determine the biological activity of this compound, a systematic and rigorous experimental approach is necessary. The following are detailed protocols for assessing its potential anticancer and antimicrobial properties.

Assessment of Anticancer Activity

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations. Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

anticancer_workflow step1 Cell Seeding in 96-well plates step2 Treatment with this compound (serial dilutions) step1->step2 step3 Incubation (48-72 hours) step2->step3 step4 MTT Assay for Cell Viability step3->step4 step5 Absorbance Reading step4->step5 step6 IC50 Calculation step5->step6

Workflow for assessing in vitro anticancer activity.
Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well plates

  • DMSO

Procedure:

  • Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

antimicrobial_workflow step1 Prepare serial dilutions of this compound step2 Inoculate with standardized microbial suspension step1->step2 step3 Incubate under appropriate conditions step2->step3 step4 Visually assess for microbial growth step3->step4 step5 Determine the Minimum Inhibitory Concentration (MIC) step4->step5

Workflow for antimicrobial susceptibility testing.

Data Summary and Interpretation

The following table provides a hypothetical summary of expected data from the initial screening of this compound, based on the known activities of related 4-hydroxyquinoline derivatives.

Biological Activity Test System Predicted Outcome (Metric) Interpretation
AnticancerMCF-7 (Breast Cancer)IC50: 1-10 µMPotent cytotoxic activity
AnticancerA549 (Lung Cancer)IC50: 5-20 µMModerate cytotoxic activity
AntimicrobialS. aureus (Gram-positive)MIC: 2-16 µg/mLSignificant antibacterial activity
AntimicrobialE. coli (Gram-negative)MIC: 16-64 µg/mLModerate antibacterial activity
AntimicrobialC. albicans (Fungus)MIC: 8-32 µg/mLAntifungal activity

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of its structural analogs strongly suggests its potential as a potent anticancer and antimicrobial agent. The presence of the 4-hydroxyquinoline core, combined with di-halogenation, provides a strong rationale for prioritizing this compound for further investigation.

Future research should focus on the systematic validation of its predicted activities using the protocols outlined in this guide. Subsequent studies should aim to elucidate its precise mechanisms of action, including the identification of specific molecular targets. Furthermore, structure-activity relationship (SAR) studies involving the synthesis and evaluation of novel derivatives of this compound could lead to the development of even more potent and selective therapeutic candidates. This technical guide serves as a critical first step in unlocking the potential of this promising, yet understudied, molecule.

References

  • A Review On Substitution Quinoline Derivatives and its Biological Activity - International Journal of Research in Engineering, Science and Management. Available at: [Link]

  • 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]

  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC - NIH. Available at: [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC - NIH. Available at: [Link]

  • The Stringent Response Modulates 4-Hydroxy-2-Alkylquinoline Biosynthesis and Quorum-Sensing Hierarchy in Pseudomonas aeruginosa - ASM Journals. Available at: [Link]

  • The stringent response modulates 4-hydroxy-2-alkylquinoline biosynthesis and quorum-sensing hierarchy in Pseudomonas aeruginosa - PubMed. Available at: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - NIH. Available at: [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Available at: [Link]

  • (PDF) Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - ResearchGate. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]

  • Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - NIH. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. Available at: [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - NIH. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. Available at: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Available at: [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. Available at: [Link]

Sources

5,7-Dichloro-4-hydroxyquinoline derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,7-Dichloro-4-hydroxyquinoline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Among its many variations, the this compound motif serves as a crucial building block for the development of novel compounds targeting a spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound and its analogs. We delve into the key synthetic methodologies, explore the structure-activity relationships (SAR) that govern their efficacy, and present their applications as anticancer, neuroprotective, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further innovation in this promising area of chemical biology.

Chapter 1: The Quinoline Scaffold in Drug Discovery

The Privileged Nature of the Quinoline Core

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of drug design. Its rigid structure and ability to form various non-covalent interactions (hydrogen bonds, π-π stacking) allow it to bind effectively to a multitude of biological targets.[1] Both natural and synthetic quinoline analogs have demonstrated significant biological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1] This versatility has cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in active pharmaceutical ingredients.

Significance of the this compound Motif

The specific substitution pattern of this compound imparts distinct chemical and biological properties. The electron-withdrawing chlorine atoms at positions 5 and 7 significantly modulate the electronic character of the ring system, influencing its reactivity and binding affinity to target proteins.[2] The hydroxyl group at position 4 is a key functional handle, allowing for further chemical modification and acting as a hydrogen bond donor/acceptor. This scaffold is a versatile precursor for developing targeted therapeutic agents, particularly kinase inhibitors, by competitively binding to the ATP-binding cleft of various protein kinases.[3]

Chapter 2: Synthetic Strategies and Methodologies

The construction and derivatization of the quinoline scaffold are central to exploring its therapeutic potential. The choice of synthetic route is critical, as it dictates the feasibility of introducing diverse functional groups to probe structure-activity relationships.

Foundational Synthesis of the Quinoline Core

A classic and robust method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction. This process typically involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent saponification and decarboxylation.[3] For the synthesis of chlorinated quinolines, halogenated anilines serve as the primary starting materials.[3]

Protocol: Synthesis of the Key Precursor, 4,7-Dichloroquinoline

The synthesis of 4,7-dichloroquinoline is a foundational multi-step process that provides a key intermediate for numerous derivatives. The causality behind this pathway lies in the sequential construction and modification of the quinoline ring system.

Step A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate Formation

  • Combine m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) in a 500-mL round-bottomed flask.[4][5]

  • Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape.[4][5]

    • Scientific Rationale: This step is a vinylogous nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the ethoxy group, forming the key anilinoacrylate intermediate. Heating drives the reaction to completion by removing the ethanol byproduct.

Step B: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Heat 1 L of a high-boiling solvent like Dowtherm A to vigorous boiling in a 5-L flask equipped with an air condenser.[4][5]

  • Pour the warm product from Step A through the condenser into the boiling solvent.[4][5]

  • Continue heating for 1 hour to facilitate thermal cyclization. A significant portion of the product will crystallize.[4][5]

    • Scientific Rationale: The high temperature induces an intramolecular cyclization (a Conrad-Limpach-Knorr type reaction), followed by elimination to form the quinoline ring.

  • Cool the mixture, filter the solid, and wash with Skellysolve B to remove impurities.[5]

  • Mix the air-dried solid with 1 L of 10% aqueous sodium hydroxide and reflux for approximately 1 hour until the solid ester dissolves (saponification).[4][5]

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[4]

  • Collect the acid by filtration and wash thoroughly with water.[5]

Step C: Decarboxylation and Chlorination to 4,7-dichloroquinoline

  • Suspend the dried acid from Step B in 1 L of Dowtherm A in a 2-L flask.[5]

  • Boil the mixture for 1 hour under a nitrogen stream to remove water and induce decarboxylation, yielding 7-chloro-4-quinolinol.[4][5]

  • Cool the solution to room temperature and add phosphorus oxychloride (POCl₃, 0.98 mole).[5]

  • Raise the temperature to 135–140°C and stir for 1 hour.[4][5]

    • Scientific Rationale: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group at the C4 position into a chlorine atom, a good leaving group for subsequent nucleophilic substitution reactions.

  • Cool the reaction mixture and pour it into a separatory funnel.[5]

  • Wash with 10% hydrochloric acid. Cool the combined acid extracts in ice and neutralize with 10% sodium hydroxide to precipitate the final product, 4,7-dichloroquinoline.[4][5]

  • Collect the solid, wash with water, and dry. Recrystallization from a suitable solvent like Skellysolve B yields the pure product.[4]

General Synthetic Pathways for Derivatization

The this compound scaffold allows for modification at several positions. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, are powerful methods for introducing aryl or heteroaryl groups.[3] The hydroxyl group at C4 can be converted to a chlorine atom (as shown above), which can then be displaced by various nucleophiles (e.g., amines) to generate diverse 4-aminoquinoline derivatives.[6]

The following diagram illustrates the common pathways for synthesizing and diversifying the quinoline core.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_modification Functionalization & Derivatization cluster_end Final Products A Halogenated Aniline C Gould-Jacobs Reaction (Cyclization) A->C B Malonate Ester B->C D 4-Hydroxyquinoline Scaffold C->D E Chlorination (e.g., POCl₃) D->E F 4-Chloroquinoline Intermediate E->F G Nucleophilic Substitution (e.g., Amines) F->G H Cross-Coupling Reactions (e.g., Buchwald-Hartwig) F->H I 4-Aminoquinoline Derivatives G->I J C-C or C-N Coupled Analogs H->J G A Quinoline Derivative (e.g., Compound 10g) B Activation of p53 Transcriptional Activity A->B triggers C ↑ Bax Expression (Pro-apoptotic) B->C leads to D Mitochondrial Outer Membrane Permeabilization C->D E Caspase Cascade Activation D->E F Apoptosis E->F

Caption: Simplified pathway of p53/Bax-dependent apoptosis induced by a quinoline agent. [6]

Chapter 4: Applications in Neurodegenerative Diseases

The quinoline scaffold is also a promising platform for developing agents to combat complex neurodegenerative diseases like Alzheimer's and Parkinson's. [7]

Targeting Acetylcholinesterase (AChE) in Alzheimer's Disease

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine. Inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine, is a key therapeutic strategy. [8]Several quinoline derivatives have been synthesized and identified as selective inhibitors of AChE, making them valuable candidates for further investigation in the treatment of Alzheimer's disease. [7]

Modulation of Nurr1 for Parkinson's Disease Therapy

Parkinson's disease involves the progressive loss of dopaminergic neurons. The orphan nuclear receptor Nurr1 (also known as NR4A2) is a critical transcription factor for the development and maintenance of these neurons and possesses neuroprotective properties. [9][10]Compounds built on the 4-amino-7-chloroquinoline scaffold have been identified as synthetic agonists of Nurr1. [10]By enhancing Nurr1's function, these molecules show potential for restoring neuronal function and offering a disease-modifying treatment for Parkinson's disease. [9][10]

Data Summary: Bioactivity of Neuroprotective Derivatives
Derivative ClassTargetDisease IndicationBioactivity/EffectReference
Quinoline DerivativesAcetylcholinesterase (AChE)Alzheimer's DiseaseSelective inhibition with IC₅₀ values in the micromolar range.[7]
4-Amino-7-chloroquinolineNurr1 (NR4A2)Parkinson's DiseaseAgonist activity with EC₅₀ values in the low micromolar range.[9]

Chapter 5: Antimicrobial Properties

Long before their evaluation in cancer and neurodegeneration, halogenated hydroxyquinolines were recognized for their potent antimicrobial effects.

Broad-Spectrum Antibacterial and Antifungal Activity

5,7-dichloro-8-hydroxyquinoline derivatives exhibit significant antibacterial and antifungal activity. [11][12]They have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. [11]Some of these compounds, like Halquinol (a mixture containing 5,7-dichloroquinolin-8-ol), have been used in veterinary medicine to treat and prevent microbial infections. [13]

Data Summary: Minimum Inhibitory Concentrations (MICs)

The following table presents the antimicrobial activity of representative hydroxyquinoline derivatives.

CompoundPathogen TypeMIC Range (µg/mL)Reference
Nitroxoline (NTX) Gram-negative1 - 4[13]
Nitroxoline (NTX) Gram-positive2 - 32[13]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid Gram-positive & Gram-negative4 - 16[14]

Chapter 6: Key Experimental Protocols

Protocol: Synthesis of a Quinoline-based Dihydrazone Derivative

This protocol is adapted from methodologies used to create quinoline derivatives with anticancer activity. [15][16]

  • Synthesis of Hydrazide Intermediate:

    • Reflux a mixture of a suitable 7-chloroquinoline methyl ester (0.01 mol) and hydrazine hydrate (0.03 mol) in ethanol (25 mL) for 4 hours. [16] * Scientific Rationale: Hydrazine acts as a nucleophile, attacking the ester carbonyl to form the corresponding hydrazide, a key intermediate for forming hydrazones.

    • Cool the reaction mixture. The solid hydrazide product will separate out.

    • Collect the solid by filtration and crystallize from ethanol. [16]

  • Synthesis of Hydrazone (Schiff Base Formation):

    • Dissolve the synthesized hydrazide (0.002 mol) and a corresponding aromatic aldehyde (0.002 mol) in ethanol. [16] * Reflux the mixture for 1 hour. [16] * Scientific Rationale: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form a stable C=N double bond, yielding the dihydrazone product.

    • Cool the reaction mixture to allow the product to crystallize.

    • Collect the final product by filtration and purify as necessary.

Protocol: In Vitro Antiproliferative MTT Assay

This is a standard colorimetric assay for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized quinoline derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU, Doxorubicin). [15] * Incubate the plates for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Chapter 7: Conclusion and Future Outlook

The this compound scaffold and its analogs represent a highly versatile and potent class of compounds with significant therapeutic potential across oncology, neurology, and infectious diseases. The synthetic accessibility and the potential for multi-vector optimization make this core an attractive starting point for modern drug discovery campaigns.

Future efforts should focus on designing derivatives with enhanced target specificity to minimize off-target effects and improve safety profiles. The application of computational modeling and molecular docking can guide the synthesis of next-generation analogs with optimized pharmacokinetic and pharmacodynamic properties. [7]As our understanding of the complex biology underlying these diseases grows, the rational design of novel quinoline-based agents will undoubtedly lead to the development of more effective and targeted therapies.

References

  • Synthesis of 4,7-Dichloroquinoline. Chempedia - LookChem.
  • 4,7-dichloroquinoline. Organic Syntheses Procedure.
  • This compound | High Purity | RUO. Benchchem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegener
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry.
  • [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Farmaco Sci.
  • 4-amino-7-chloroquinoline derivatives for treating Parkinsons disease: Implications for drug discovery.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Altern
  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implic
  • A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κN,O)palladium(II) dihydrate. (PDF)
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegener
  • Collection of biologically active compounds similar to scaffold 1...
  • Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. PubMed.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC - PubMed Central.
  • 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. Solubility of Things.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • 5,7-Dichloro-8-hydroxyquinoline | Properties, Uses, Safety D
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC - NIH.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Understanding 5,7-Dichloro-8-hydroxyquinoline: A Cornerstone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Structure of 5,7-dichloro-8-hydroxyquinoline.
  • 5,7-Dichloro-8-hydroxyquinolin. ChemBK.
  • Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters.

Sources

A Technical Guide to 5,7-Dichloro-4-hydroxyquinoline: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

5,7-Dichloro-4-hydroxyquinoline has emerged not as a direct therapeutic agent, but as a versatile and highly valued heterocyclic building block in medicinal chemistry. Its intrinsic chemical properties, particularly the electron-withdrawing halogen substitutions and the hydrogen-bonding capability of the 4-hydroxy group, position it as a "privileged scaffold." This guide provides an in-depth analysis of its potential therapeutic applications, focusing on its role as a key intermediate in the synthesis of targeted therapeutic agents. We will explore its primary application in the development of kinase inhibitors for oncology and inflammatory diseases, its potential for derivatization into novel antimicrobial agents, and speculative avenues in neuroprotection. This document synthesizes the current understanding of the molecule's utility, providing the scientific rationale behind its use in drug discovery workflows, detailed experimental protocols for screening its derivatives, and a forward-looking perspective on its future in pharmaceutical development.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. This bicyclic scaffold is present in numerous natural products and synthetic molecules, exhibiting a vast range of biological activities.[1] Historically, quinoline derivatives like quinine and chloroquine revolutionized the treatment of malaria. In the modern era, this scaffold continues to feature prominently in hit-to-lead campaigns targeting diverse biological pathways, leading to approved drugs for cancer, infectious diseases, and inflammatory conditions.[1] The versatility of the quinoline core allows for fine-tuning of its pharmacological properties through substitution, making it an enduringly valuable template for drug design.

Section 1: Physicochemical Profile of this compound

This compound is a specific quinoline derivative whose structure is primed for interaction with biological targets. Its key feature is the tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form, which significantly influences its hydrogen bonding potential and reactivity.

PropertyValueSource
IUPAC Name 5,7-dichloro-1H-quinolin-4-onePubChem[2]
Molecular Formula C₉H₅Cl₂NOBenchchem[2]
Molecular Weight 214.05 g/mol ChemBK[3]
Appearance Colorless or yellowish needle-like crystalsChemBK[3]
Melting Point 178-180 °CChemBK[3]
Solubility Soluble in organic solvents like benzene, acetone, ethanol; insoluble in water.ChemBK[3]

The presence of two chlorine atoms at the 5 and 7 positions creates a strong electron-withdrawing effect, which can modulate the molecule's reactivity and its interactions with target proteins.[4]

Section 2: A Privileged Scaffold for Kinase Inhibitor Design

The primary and most significant application of this compound in modern research is as a privileged scaffold for the design and synthesis of novel kinase inhibitors.[2] Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them fertile starting points for developing libraries of new drugs.

Causality Behind its Utility: Protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor to phosphorylate substrate proteins. The ATP-binding cleft is a highly conserved region, and many successful cancer drugs are ATP-competitive inhibitors. The 4-hydroxyquinoline core of the molecule is structurally analogous to the adenine portion of ATP, allowing it to act as a "hinge-binder" within the ATP pocket. The nitrogen atom of the quinoline ring and the exocyclic hydroxyl group can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition. The dichlorinated benzene ring portion projects out of the pocket, where further chemical modifications can be made to achieve selectivity and potency for a specific kinase target.[2]

KinaseInhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Scaffold Hinge Hinge Region (Amino Acid Residues) Pocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Scaffold Quinoline Core (Hinge Binder) Scaffold->Hinge H-Bonds Cl_Ring Dichloro-Phenyl Ring (Selectivity Region) Cl_Ring->Pocket Hydrophobic Interactions R_Group R-Group (Further Modification) R_Group->SolventFront Improves Potency & Solubility

Caption: Hypothesized binding mode of a this compound derivative in a kinase ATP pocket.

Section 3: Potential Therapeutic Avenues via Derivatization

While its primary role is as a building block, the inherent biological activity of the broader dichloro-hydroxyquinoline family suggests several therapeutic areas where derivatives could be effective.

Oncology

Beyond kinase inhibition, the quinoline scaffold has demonstrated general anticancer potential.[1] For instance, derivatives of 8-hydroxyquinoline have shown cytotoxicity against various cancer cell lines, and palladium complexes of halogenated hydroxyquinolines are being investigated as potential anticancer agents.[5][6][7] A novel quinoline derivative, 91b1, was shown to reduce tumor size in a xenograft model by downregulating Lumican.[8]

Experimental Workflow: Developing a Novel Anticancer Agent A drug discovery program using this compound would follow a structured, multi-stage process. The causality behind this workflow is to systematically build a library of compounds and test them with increasing biological complexity, from isolated enzymes to cellular models, ensuring that resources are focused on the most promising candidates.

DrugDiscoveryWorkflow Start Scaffold Selection: This compound Lib_Synth Library Synthesis (Combinatorial Chemistry) Start->Lib_Synth HTS High-Throughput Screening (e.g., Kinase Panel Assay) Lib_Synth->HTS Hit_ID Hit Identification (Potent & Selective Compounds) HTS->Hit_ID Lead_Gen Lead Generation (In Vitro Cell-Based Assays: MTS, Apoptosis) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Lead_Gen->Lead_Opt Lead_Opt->Lib_Synth Iterative Improvement Preclinical Preclinical Testing (Xenograft Animal Models) Lead_Opt->Preclinical End IND-Enabling Studies Preclinical->End

Caption: A typical drug discovery workflow starting from the this compound scaffold.

Antimicrobial Applications

The structurally related compound, 5,7-dichloro-8-hydroxyquinoline (Chloroxine), is a well-established synthetic antibacterial and antifungal compound.[3][9][10] Its mechanism is believed to involve the chelation of metal ions essential for microbial enzyme function. Derivatives of 8-hydroxyquinoline have shown potent fungitoxic effects.[11] Given these precedents, derivatives of this compound represent a promising area for the development of new antimicrobial agents to combat resistance.[9][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol is designed to determine the lowest concentration of a test compound that visibly inhibits microbial growth. It is a self-validating system because it includes positive (no drug) and negative (no bacteria) controls.

  • Preparation of Test Compounds: Create a stock solution of the synthesized this compound derivative in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted test compound.

  • Controls:

    • Positive Control: Wells containing bacterial inoculum and broth but no test compound (to confirm bacterial growth).

    • Negative Control: Wells containing broth and test compound but no bacteria (to check for compound precipitation or color).

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Neuroprotection (Exploratory)

While direct evidence is lacking for this compound itself, the broader class of quinoline-containing compounds and other heterocyclic molecules are being investigated for neuroprotective properties.[13] For example, 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) has shown neuroprotective effects in preclinical models of PTSD by attenuating levels of reactive oxygen species.[14] The mechanisms often involve antioxidant, anti-inflammatory, and anti-apoptotic pathways.[15] Given the established role of oxidative stress in neurodegenerative diseases, exploring the antioxidant potential of novel derivatives of this compound could be a valuable long-term research goal.

Section 4: Synthesis and Derivatization Strategies

The value of this compound lies in its suitability for chemical modification. A common synthetic route to the quinoline core involves the cyclization of anilines, such as the Gould-Jacobs reaction. For this specific scaffold, a likely starting material would be a derivative of m-chloroaniline.[16] Once the core scaffold is synthesized, it can be derivatized at several key positions to generate a library of analogues for screening.

Caption: Key positions on the this compound scaffold for chemical derivatization to create diverse compound libraries.

Section 5: Challenges and Future Directions

The primary challenge in developing drugs from the quinoline scaffold is managing off-target effects and potential toxicity, a known issue for this class of compounds. The planarity of the ring system can lead to DNA intercalation, and some quinoline derivatives have been associated with cardiotoxicity or retinopathy, as seen with long-term use of related antimalarials.[17]

Future research should focus on:

  • Structure-Based Design: Utilizing computational modeling and X-ray crystallography to design derivatives with high selectivity for the target of interest, thereby minimizing off-target toxicity.

  • Exploring New Therapeutic Areas: Systematically screening derivatives against a wider range of targets, including viral polymerases, proteases, and enzymes involved in metabolic disorders.

  • Advanced Drug Delivery: Developing formulations or pro-drug strategies to improve the pharmacokinetic and safety profile of lead compounds derived from this scaffold.

By leveraging its proven utility as a kinase inhibitor scaffold and exploring its potential in antimicrobial and other fields, this compound will remain a valuable tool for scientists driving innovation in drug discovery.[2]

References

  • This compound | High Purity | RUO - Benchchem. Benchchem.
  • 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. Solubility of Things.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κN,O)palladium(II) dihydrate. ResearchGate.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • 5,7-Dichloro-8-hydroxyquinolin. ChemBK.
  • The Future of Antimicrobial Agents: Innovations in 5,7-Dichloro-8-hydroxyquinoline Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Hydroxychloroquine. Journal of Skin and Sexually Transmitted Diseases.
  • 4,7-dichloroquinoline. Organic Syntheses Procedure.
  • Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. Journal of Medicinal Chemistry.
  • [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Farmaco Sci.
  • Understanding 5,7-Dichloro-8-hydroxyquinoline: A Cornerstone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • A potential anticancer agent: 5-chloro-7-iodo-8-hydroxyquinolinium dichlorido(5-chloro-7-iodoquinolin-8-olato-κ2N,O)palladium(II) dihydrate. International Union of Crystallography.
  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health.
  • [Antibacterial activity of the association of 5,7-dichloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinaldine with enzymes and bile]. PubMed.
  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents.
  • Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat. PubMed.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
  • Neuroprotective Role of Phytochemicals. PubMed Central, National Institutes of Health.
  • Citicoline: neuroprotective mechanisms in cerebral ischemia. PubMed.
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PubMed Central.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PubMed Central, National Institutes of Health.
  • Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. PubMed Central.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central.
  • Pharmacology of Chloroquine and Hydroxychloroquine. PubMed Central, National Institutes of Health.
  • 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) modulates biochemical and behavioral adaptations during the early developmental stage of a post-traumatic stress disorder (PTSD) model in mice. PubMed.
  • Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. PubMed.
  • Hydroxychloroquine. Wikipedia.
  • Mechanism of action of hydroxychloroquine as an antirheumatic drug. PubMed.

Sources

history and discovery of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the History, Synthesis, and Applications of 5,7-Dichloro-4-hydroxyquinoline

Abstract

This compound is a halogenated derivative of the 4-hydroxyquinoline scaffold, a core structure of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its history, from the foundational discovery of the quinoline ring system to the specific synthetic routes developed for its creation. We will explore the key chemical properties, established and potential biological activities, and its pivotal role as a versatile building block in drug discovery. This guide is intended for researchers and scientists in organic chemistry, drug development, and chemical biology, offering field-proven insights into the synthesis and application of this important heterocyclic compound.

Introduction: The Prominence of the 4-Hydroxyquinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, has been a cornerstone of organic and medicinal chemistry since its initial discovery in the 19th century.[1] Derivatives of this scaffold are found in numerous natural products, pharmaceuticals, and functional materials. Within this broad class, 4-hydroxyquinolines (which can exist in tautomeric equilibrium with 4-quinolones) represent a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a fertile ground for drug discovery.

The versatility of 4-hydroxyquinolines stems from several key features:

  • Structural Rigidity: The fused ring system provides a defined three-dimensional shape for interacting with biological macromolecules.

  • Hydrogen Bonding Capability: The hydroxyl and keto groups are potent hydrogen bond donors and acceptors.

  • Modifiable Core: The quinoline ring can be readily functionalized at multiple positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties.

These attributes have led to the development of numerous biologically active compounds, including antimicrobial agents, kinase inhibitors, and neuroprotective agents.[2][3] this compound emerges from this lineage as a specifically substituted derivative, where the addition of chlorine atoms at the 5 and 7 positions profoundly influences its chemical reactivity and biological profile.

Historical Context and Discovery

The journey to this compound is intrinsically linked to the broader history of antimalarial drug development. The synthesis of its close relative, 4,7-dichloroquinoline, was a critical step in the creation of chloroquine and hydroxychloroquine.[4] While the first synthesis of 4,7-dichloroquinoline was reported in a 1937 patent by IG Farben, detailed investigation of its synthesis ramped up during the development of chloroquine.[4]

The primary synthetic strategies for creating the quinoline core were established through reactions like the Gould-Jacobs reaction. This methodology allows for the construction of the 4-hydroxyquinoline ring system from substituted anilines, providing a robust and versatile pathway to a wide array of derivatives. The synthesis of this compound is a direct application of this foundational chemistry, utilizing a corresponding dichlorinated aniline as the starting material. Its existence is primarily as a key chemical intermediate and a research tool for exploring structure-activity relationships (SAR) in various therapeutic areas.[5]

Synthetic Methodologies

The synthesis of this compound and its derivatives relies on established cyclization reactions. The Gould-Jacobs reaction is a classic and widely employed method for this purpose.[5]

The Gould-Jacobs Reaction Pathway

This reaction provides a powerful method for constructing the 4-hydroxyquinoline-3-carboxylate core, which can then be decarboxylated. The general workflow is as follows:

  • Condensation: A substituted aniline (in this case, 3,5-dichloroaniline) is reacted with diethyl ethoxymethylenemalonate (DEEM). This step forms an anilinoacrylate intermediate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as Dowtherm A (a mixture of biphenyl and diphenyl ether), to induce thermal cyclization.[6][7] This intramolecular reaction forms the heterocyclic ring, yielding an ethyl this compound-3-carboxylate.

  • Saponification: The resulting ester is hydrolyzed using a strong base, such as sodium hydroxide, to yield the corresponding carboxylic acid salt.

  • Acidification & Decarboxylation: Acidification of the salt precipitates this compound-3-carboxylic acid.[8][9] Subsequent heating of this acid, often in the same high-boiling point solvent, leads to decarboxylation to afford the final product, this compound.

The overall synthetic workflow can be visualized as follows:

Gould_Jacobs_Synthesis cluster_start Starting Materials A 3,5-Dichloroaniline C Condensation A->C Heat B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat D Ethyl α-carbethoxy-β- (3,5-dichloroanilino)acrylate C->D E Thermal Cyclization (e.g., in Dowtherm A) D->E F Ethyl 5,7-Dichloro-4-hydroxy- quinoline-3-carboxylate E->F G Saponification (NaOH) & Acidification (HCl) F->G H 5,7-Dichloro-4-hydroxy- quinoline-3-carboxylic acid G->H I Decarboxylation (Heat) H->I J This compound I->J Kinase_Inhibition cluster_kinase Kinase Enzyme Kinase ATP-Binding Pocket Output_Active Phosphorylation (Active Signal) Kinase->Output_Active Catalyzes Output_Inactive No Phosphorylation (Signal Blocked) Kinase->Output_Inactive Inhibited ATP ATP ATP->Kinase Binds Inhibitor 5,7-Dichloro-4- hydroxyquinoline Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of a kinase by a this compound-based inhibitor.

Immunomodulatory and Other Activities

The related 4-aminoquinolines, hydroxychloroquine and chloroquine, exert their effects through a mechanism known as lysosomotropism. [10][11][12][13]As weak bases, they accumulate in acidic intracellular compartments like lysosomes, raising the internal pH. [12][13]This disrupts the function of acid hydrolases and interferes with processes like antigen presentation and Toll-like receptor signaling, leading to an overall immunomodulatory effect. [11][13]While this compound is a 4-hydroxy derivative, not a 4-amino derivative, its quinoline core suggests that its derivatives could be explored for similar activities.

Applications in Research and Drug Discovery

The primary value of this compound lies in its role as a versatile chemical building block.

  • Privileged Scaffold: It serves as a foundational structure for combinatorial chemistry and fragment-based drug design. [5]By modifying the hydroxyl group or adding substituents to the nitrogen, researchers can rapidly generate a diverse library of compounds for screening against various biological targets.

  • Intermediate for Complex Molecules: It is a key precursor for more complex therapeutic agents. The hydroxyl group at the 4-position can be converted to a chlorine atom (using reagents like phosphorus oxychloride) to produce 4,5,7-trichloroquinoline. [6]This trichlorinated intermediate is highly reactive and allows for the introduction of various nucleophiles at the 4-position, a common strategy in the synthesis of antimalarial drugs and other targeted therapies. [4][14]

Scaffold_Modification cluster_mods Potential Modifications cluster_apps Targeted Applications Core This compound (Core Scaffold) Mod1 Alkylation/Arylation at N1 Core->Mod1 Mod2 Functionalization at C2/C3 Core->Mod2 Mod3 Derivatization of 4-OH Group Core->Mod3 App1 Kinase Inhibitors Mod1->App1 Leads to App2 Antimicrobial Agents Mod1->App2 Leads to App3 Immunomodulators Mod1->App3 Leads to App4 Novel Therapeutics Mod1->App4 Leads to Mod2->App1 Leads to Mod2->App2 Leads to Mod2->App3 Leads to Mod2->App4 Leads to Mod3->App1 Leads to Mod3->App2 Leads to Mod3->App3 Leads to Mod3->App4 Leads to

Sources

Navigating the Unknown: A Technical Guide to the Presumptive Safety and Toxicity Profile of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Data Scarcity

In the landscape of chemical research and drug development, it is not uncommon to encounter compounds with significant potential but sparse direct safety and toxicological data. 5,7-Dichloro-4-hydroxyquinoline presents such a case. While its structural motifs suggest a range of biological activities, a comprehensive, publicly available toxicological profile remains to be established. This guide, therefore, adopts a scientifically rigorous approach of toxicological inference. By examining the known safety and toxicity data of structurally analogous quinoline derivatives, we can construct a presumptive profile for this compound. This document is intended to serve as a foundational resource for researchers, providing critical insights to guide initial handling, experimental design, and the development of a robust safety assessment strategy. It is imperative to recognize that this profile is predictive and must be substantiated by empirical testing as research progresses.

The Quinoline Scaffold: A Double-Edged Sword of Bioactivity and Toxicity

Quinoline and its derivatives are heterocyclic aromatic compounds that form the core of numerous pharmaceuticals and biologically active molecules. Their utility spans anticancer, anti-inflammatory, and antimicrobial applications.[1] However, this bioactivity is intrinsically linked to a potential for toxicity. The parent quinoline molecule, for instance, is a known carcinogen and can induce cellular damage.[2][3] The toxicological profile of any quinoline derivative is heavily influenced by the nature and position of its functional groups. Halogenation, as seen in this compound, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic fate, thereby modulating its toxic potential.

Physicochemical Properties and Toxicokinetic Predictions

Direct experimental data on the physicochemical properties of this compound are limited. However, based on its structure and data from similar compounds, we can infer the following:

PropertyPredicted Value/CharacteristicImplication for Toxicity
Molecular Formula C₉H₅Cl₂NO-
Molecular Weight 214.05 g/mol May allow for dermal absorption.
Appearance Likely a solid powder.Potential for respiratory exposure as dust.
Water Solubility Predicted to be low.May lead to bioaccumulation. A related compound, this compound-3-carboxylic acid, has a low water solubility of approximately 25 mg/L.[4]
LogP (Octanol-Water Partition Coefficient) Predicted to be moderate to high.Increased likelihood of penetrating biological membranes and potential for bioaccumulation.

Toxicokinetic Considerations (Absorption, Distribution, Metabolism, Excretion - ADME):

  • Absorption: Due to its predicted lipophilicity, absorption across the gastrointestinal tract and potentially the skin is likely. Inhalation of fine particulates could also be a route of exposure.

  • Distribution: The compound is expected to distribute into tissues, with potential for accumulation in adipose tissue due to its lipophilic nature.

  • Metabolism: The quinoline ring is susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver. Hydroxylation is a common metabolic pathway for quinoline derivatives.[5] The presence of chlorine atoms may influence the rate and sites of metabolism. It is crucial to characterize the metabolites, as they could be more or less toxic than the parent compound.

  • Excretion: Metabolites are typically conjugated (e.g., with glucuronic acid or sulfate) to increase water solubility and facilitate renal or biliary excretion.[3]

A Composite Picture of Toxicity: Insights from Structural Analogs

In the absence of direct data, we will examine the toxicological profiles of three key structural analogs:

  • 5,7-Dichloro-8-hydroxyquinoline: Isomeric to the target compound, differing only in the position of the hydroxyl group.

  • 5,7-Dichloro-2-methyl-8-hydroxyquinoline (Chlorquinaldol): A methylated and isomeric analog.

  • Other Dichloro-quinoline derivatives: To provide a broader context of the effects of dichlorination.

Acute Toxicity

Acute toxicity data for closely related compounds suggest a potential for harm upon single, high-dose exposure.

CompoundRouteSpeciesLD50/Toxicity ValueReference
QuinolineOralRat1377 mg/kg bw[3]
2-MethylquinolineOralRat1230 mg/kg bw[3]
5,7-Dichloro-2-methyl-8-hydroxyquinoline (Chlorquinaldol)Oral-Harmful if swallowed (GHS Category 4)[6][7]

Based on this data, it is prudent to handle this compound as a substance that is harmful if swallowed .

Local Irritation and Sensitization

A consistent finding across various chlorinated hydroxyquinolines is the potential for local irritation.

  • Skin Irritation: 5,7-Dichloro-8-hydroxyquinoline is classified as a skin irritant.[8] Safety data for 4,7-dichloroquinoline also indicates it causes skin irritation.[9] Therefore, direct skin contact with this compound should be avoided.

  • Eye Irritation: Serious eye irritation is a noted hazard for 5,7-Dichloro-8-hydroxyquinoline.[8]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[6][10]

  • Skin Sensitization: Some quinoline derivatives may cause allergic skin reactions.[6] While not universally reported for all analogs, the potential for sensitization should be considered, and repeated skin contact should be minimized.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of quinoline derivatives is a significant concern.

  • Genotoxicity: Quinoline itself is considered a possible mutagen.[3] Limited in vitro data on some methylquinoline isomers also show positive results.[3] The hydroxylation of quinoline, however, has been shown to detoxify its genotoxic potential in some assays.[5]

  • Carcinogenicity: Quinoline is carcinogenic in animal models, causing cancers of the liver and blood vessels.[11] There is insufficient data on the carcinogenicity of most dichlorinated hydroxyquinolines to make a definitive assessment.

Given the known hazards of the parent quinoline scaffold, a cautious approach is warranted. This compound should be handled as a potential mutagen and carcinogen until empirical data proves otherwise.

Neurotoxicity

Certain halogenated hydroxyquinolines have been associated with neurotoxicity. For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) administered to beagle dogs resulted in gait disturbances and pathological changes in the spinal cord.[12] While this is an iodo- and not a dichloro- derivative, it highlights a potential class effect that should not be overlooked.

Ecotoxicity

Safety data for this compound-3-carboxylic acid indicates that it is toxic to aquatic life with long-lasting effects.[4] This suggests that this compound may also pose a risk to the aquatic environment, and appropriate disposal measures are necessary.

Experimental Protocols for Safety Assessment

For any research program involving this compound, a tiered approach to toxicity testing is recommended.

Initial In Vitro Screening Workflow

in_vitro_workflow cluster_0 Tier 1: In Vitro Assessment cluster_1 Data Analysis & Decision start Test Compound: This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) start->cytotoxicity Determine IC50 genotoxicity Genotoxicity Screening (e.g., Ames test, in vitro micronucleus) start->genotoxicity Assess mutagenic potential analysis Analyze Data: - Potency - Genotoxic risk cytotoxicity->analysis genotoxicity->analysis decision Proceed to In Vivo Studies? analysis->decision

Caption: Initial in vitro screening workflow for this compound.

Methodology: Ames Test (Bacterial Reverse Mutation Assay)

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify metabolites that may be genotoxic.

  • Procedure: a. Prepare various concentrations of this compound. b. In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a buffer. c. After a brief pre-incubation, add molten top agar and pour the mixture onto minimal glucose agar plates. d. Incubate the plates for 48-72 hours at 37°C.

  • Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Signaling Pathways of Potential Concern

The biological activity of quinoline derivatives often involves interaction with key cellular signaling pathways. While the specific targets of this compound are unknown, its structural similarity to kinase inhibitors suggests that it may interfere with protein kinase signaling cascades.

signaling_pathway cluster_kinase Protein Kinase Cascade cluster_cellular Cellular Response compound This compound (Putative Kinase Inhibitor) raf Raf compound->raf Potential Inhibition mek MEK compound->mek Potential Inhibition receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras ras->raf raf->mek erk ERK mek->erk tf Transcription Factors erk->tf response Proliferation Survival Differentiation tf->response

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Disruption of such pathways can lead to a variety of toxicological outcomes, including cytotoxicity, altered cell proliferation, and developmental defects.

Summary and Recommendations

This technical guide provides a presumptive safety and toxicity profile for this compound based on data from structurally related compounds.

Key Presumptive Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Local Effects: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Sensitization: Potential for allergic skin reactions.

  • Chronic Effects: Handle as a potential mutagen and carcinogen.

  • Ecotoxicity: Likely toxic to aquatic life.

Recommendations for Safe Handling:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Future Directions:

The presumptive profile presented herein serves as a starting point. It is critical that researchers generate empirical data for this compound to confirm or refute these predictions. A tiered testing strategy, beginning with in vitro assays for cytotoxicity and genotoxicity, is strongly recommended before proceeding to more complex biological studies.

References

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contamin
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands.
  • Quinoline Toxicological Summary Minnesota Department of Health November 2023.
  • Quinolines: Human health tier II assessment.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals.
  • 5,7-Dichloro-2-methyl-8-hydroxyquinoline - ChemBK.
  • 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid Safety D
  • Chlorquinaldol | C10H7Cl2NO | CID 6301 - PubChem.
  • SAFETY D
  • 5-Chloro-8-quinolinol - Santa Cruz Biotechnology.
  • Safety D
  • 4 - SAFETY D
  • The oral toxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) in beagle dogs - PubMed.

Sources

The Dichotomy of a Scaffold: A Technical Guide to 5,7-Dichloro-4-hydroxyquinoline and its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Isomers

Within the vast and intricate world of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutic agents have been born.[1][2] This guide delves into the research landscape of a specific dichloro-substituted quinoline derivative, 5,7-dichloro-4-hydroxyquinoline, and its biologically significant isomer, 5,7-dichloro-8-hydroxyquinoline. While structurally similar, these two molecules have embarked on divergent paths in the realm of drug discovery. This compound has emerged as a crucial building block for a new generation of targeted cancer therapeutics—kinase inhibitors.[1] In contrast, 5,7-dichloro-8-hydroxyquinoline has a long-established history as a potent antimicrobial agent, leveraging a fundamentally different mechanism of action.[3]

This technical guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of these two molecules. We will dissect their synthesis, elucidate their distinct mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols. The narrative is designed not merely to list facts, but to explain the scientific rationale behind the experimental choices, offering a deeper understanding of how these versatile scaffolds can be harnessed for therapeutic innovation.

Part 1: The Kinase Inhibitor Scaffold - this compound

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][4] this compound serves as a key intermediate in the synthesis of potent kinase inhibitors, prized for its ability to be chemically modified to achieve high affinity and selectivity for the ATP-binding pocket of various kinases.[1]

Synthesis and Chemical Properties

The primary route for synthesizing the 4-hydroxyquinoline core is the Gould-Jacobs reaction .[5] This thermal cyclization method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, subsequent hydrolysis, and decarboxylation to yield the 4-quinolinone core.[5][6]

Key Chemical Properties:

  • IUPAC Name: 5,7-dichloro-1H-quinolin-4-one[1]

  • Molecular Formula: C₉H₅Cl₂NO

  • Appearance: Solid

  • Significance of Substituents: The chlorine atoms at the 5 and 7 positions are crucial for modulating the electronic properties and lipophilicity of the molecule, which in turn influences its binding affinity to target proteins. The 4-hydroxyl group (in its tautomeric 4-oxo form) provides a key hydrogen bonding interaction within the kinase ATP-binding site.

Detailed Synthesis Protocol: Gould-Jacobs Reaction for 7-Chloro-4-hydroxyquinoline

This protocol outlines the synthesis of a precursor to this compound, which can then be further chlorinated. The rationale for this multi-step approach is to control the regioselectivity of the chlorination.

Step A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • Combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask with a few boiling chips.[7]

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate.[7] The resulting warm product is used directly in the next step.

Step B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • In a 5-liter round-bottomed flask equipped with an air condenser, heat 1 liter of a high-boiling inert solvent (e.g., Dowtherm A) to vigorous boiling (approx. 250-260°C).[7][8] This high temperature is necessary to provide the activation energy for the intramolecular cyclization.

  • Pour the product from Step A through the condenser into the boiling solvent.[7]

  • Continue heating for 1 hour, during which the cyclized product will crystallize.[7]

  • Cool the mixture, filter the solid, and wash with a non-polar solvent (e.g., Skellysolve B) to remove impurities.[7]

  • Mix the air-dried solid with 1 liter of 10% aqueous sodium hydroxide and reflux until the solid completely dissolves (approx. 1 hour). This step performs saponification of the ester.[7]

  • Cool the saponification mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.[7]

  • Collect the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.[7]

Step C: 7-Chloro-4-quinolinol (7-Chloro-4-hydroxyquinoline)

  • Suspend the air-dried acid from Step B in 1 liter of Dowtherm A in a 2-liter flask with a stirrer and reflux condenser.[7]

  • Boil the mixture for 1 hour under a stream of nitrogen to facilitate the removal of water and induce decarboxylation.[7] The product of this step is 7-chloro-4-hydroxyquinoline. Further chlorination would be required to produce this compound.

Mechanism of Action: Targeting Aberrant Signaling

Derivatives of this compound primarily function as ATP-competitive kinase inhibitors . The quinoline scaffold acts as a mimic of the adenine ring of ATP, occupying the ATP-binding pocket of the target kinase. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cancer cell proliferation, survival, and angiogenesis.[1][2][9]

Key Signaling Pathways Targeted by Derivatives:

  • EGFR/VEGFR Signaling: Many derivatives are designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), crucial pathways in tumor growth and angiogenesis.[10]

  • HIF-1α Signaling Pathway: Under hypoxic conditions, common in solid tumors, the HIF-1α pathway is activated. Certain 4-aminoquinoline analogs have been shown to inhibit HIF-1α expression.[11]

  • Pim-1 Kinase Pathway: Pim-1 is a serine/threonine kinase often overexpressed in prostate and other cancers. 8-hydroxyquinoline-7-carboxylic acid derivatives have shown inhibitory activity against Pim-1.[9]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Inhibitor This compound Derivative Inhibitor->RTK Blocks ATP Binding Site Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Downstream->Transcription

Structure-Activity Relationship (SAR) and Quantitative Data

The therapeutic efficacy of these kinase inhibitors is highly dependent on the nature and position of substituents on the quinoline core.

General SAR Insights:

  • Position 4: Amino side chain substituents are crucial for antiproliferative activity. The length of this side chain is also important, with two CH₂ units often being optimal.[4]

  • Position 7: Large, bulky alkoxy substituents at this position can be beneficial for antiproliferative activity.[4]

  • Position 5: An amino group at C-5, combined with a 3,5-dimethylpiperazinyl group at C-7, has been shown to confer excellent antibacterial properties in quinolone derivatives.[12]

Derivative Class/CompoundTarget Cell Line/KinaseIC₅₀ ValueReference
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)Human tumor cell lines< 1.0 µM[4]
4-aminoquinoline derivative (3s)MiaPaCa-2 (pancreatic cancer)0.6 nM[11]
4-aminoquinoline derivative (3s)MDA-MB-231 (breast cancer)53.3 nM[11]
Quinoxaline-isoxazole-piperazine conjugates (5d, 5e, 5f)MCF-7, HepG-2, HCT-116More potent than Erlotinib
Pyrazole-indenoquinoxaline-based spiro-heterocycles (4l)HepG2 (liver cancer)1.35 µM[10]
Pyrazole-indenoquinoxaline-based spiro-heterocycles (4f)HepG2 (liver cancer)7.9 µM[10]
Pyrazole-indenoquinoxaline-based spiro-heterocycles (4f)MCF-7 (breast cancer)13.5 µM[10]

Part 2: The Antimicrobial Agent - 5,7-Dichloro-8-hydroxyquinoline

In stark contrast to its 4-hydroxy isomer, 5,7-dichloro-8-hydroxyquinoline's biological activity is not primarily based on inhibiting specific signaling pathways but on a more fundamental disruption of cellular homeostasis through metal ion chelation.[3] It is a well-established antibacterial and antifungal agent.[13][14]

Synthesis and Chemical Properties

The synthesis of 5,7-dichloro-8-hydroxyquinoline is typically achieved through the direct chlorination of 8-hydroxyquinoline.

Key Chemical Properties:

  • Appearance: Colorless or yellowish needle-like crystals.[15]

  • Solubility: Soluble in organic solvents like benzene, acetone, and ethanol; insoluble in water.[15]

  • Chelating Agent: The proximate arrangement of the hydroxyl group and the heterocyclic nitrogen atom makes it a potent bidentate chelating agent for a variety of divalent and trivalent metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺.[3][16] This property is the cornerstone of its biological activity.

Detailed Synthesis Protocol: Chlorination of 8-Hydroxyquinoline

This protocol describes a high-yield process for the synthesis of 5,7-dichloro-8-hydroxyquinoline.

  • Dissolve 145 g of 8-hydroxyquinoline in 1,500 ml of chloroform and add 1.5 g of iodine to the solution. The iodine acts as a catalyst for the chlorination reaction.

  • Introduce 200 g of chlorine gas into the reaction mixture over a period of 3 hours at 25°C.[5]

  • Stir the mixture for an additional 5 hours to ensure the completion of the reaction.[5]

  • Add a solution of 75 g of sodium pyrosulfite in 350 ml of water to quench any excess chlorine, ensuring the temperature does not exceed 55°C.[5]

  • Distill off the chloroform while simultaneously adding water dropwise.[5]

  • Add more water to the resulting clear solution and adjust the pH to 2 with ammonia to precipitate the product.[5]

  • Filter the hot mixture. The residue on the filter is 5,7-dichloro-8-hydroxyquinoline.[5]

  • Wash the product with a 3% sodium bisulfite solution and then with water.[5] This process yields the final product with high purity.

Mechanism of Action: Disruption by Metal Chelation

The antimicrobial mechanism of 5,7-dichloro-8-hydroxyquinoline is predicated on its ability to chelate essential metal ions, particularly iron and copper.[3] Microorganisms require these metal ions as cofactors for a multitude of essential enzymes involved in cellular respiration and metabolism.

By forming stable complexes with these metal ions, 5,7-dichloro-8-hydroxyquinoline effectively sequesters them, making them unavailable for microbial use.[3] This deprivation of essential metallic cofactors leads to the inhibition of critical enzymatic processes, ultimately resulting in the cessation of microbial growth and cell death. Some studies also suggest that the metal complexes themselves may be the active antibacterial agents.[7]

Antimicrobial_Mechanism cluster_extracellular Extracellular Environment cluster_cell Microbial Cell Metal Essential Metal Ions (Fe²⁺, Cu²⁺, Zn²⁺) Enzyme Metalloenzymes Metal->Enzyme Required Cofactor Molecule 5,7-Dichloro-8- hydroxyquinoline Molecule->Metal Chelation Molecule->Enzyme Inhibition (via Metal Deprivation) Process Essential Cellular Processes (e.g., Respiration, DNA Synthesis) Enzyme->Process Catalyzes Death Cell Death Enzyme->Death

Biological Activity Spectrum and Quantitative Data

5,7-dichloro-8-hydroxyquinoline and its derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and even some viruses and cancer cells.

Compound/DerivativeTarget Organism/Cell LineMIC/IC₅₀ ValueReference
5,7-dichloro-8-hydroxyquinolineGeneral Gram-positive & Gram-negative bacteriaMICs often ≤ 16 µg/mL[17]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridS. epidermidis, S. aureus, E. faecalis, E. faeciumMIC: 4–16 µg/mL[16]
2-isopropyl-5,7-dichloro-8-hydroxyquinolineDengue virus serotype 2 (DENV2)IC₅₀: 3.03 µM[16]
5,7-dibromo-8-hydroxyquinolineA549 (lung carcinoma)IC₅₀: 5.8 mg/mL[16]
5,7-dibromo-8-hydroxyquinolineHT29 (colon adenocarcinoma)IC₅₀: 5.4 mg/mL[16]

Conclusion and Future Perspectives

The tale of this compound and 5,7-dichloro-8-hydroxyquinoline is a compelling illustration of how subtle changes in molecular architecture can lead to profoundly different biological activities. The 4-hydroxy isomer serves as a sophisticated scaffold for designing highly specific kinase inhibitors, a cornerstone of modern precision oncology. Its 8-hydroxy counterpart, through the fundamental process of metal chelation, provides a broad-spectrum antimicrobial effect, a mechanism that remains relevant in an era of growing antibiotic resistance.

Future research will likely focus on refining the selectivity of kinase inhibitors derived from the 4-hydroxy scaffold to minimize off-target effects and overcome resistance mechanisms. For the 8-hydroxy isomer, there is potential in developing novel formulations and synergistic combinations to broaden its therapeutic applications beyond topical treatments.[13] The continued exploration of these and other quinoline derivatives underscores the enduring power of this "privileged scaffold" in the ongoing quest for new and effective medicines.

References

  • Gould–Jacobs reaction. In: Wikipedia. ; 2023. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & El-Sayed, N. N. E. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4958. [Link]

  • Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate. Accessed January 6, 2026. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. Accessed January 6, 2026. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. Accessed January 6, 2026. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & El-Sayed, N. N. E. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Medicinal Chemistry, 12(10), 1571-1589. [Link]

  • A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • 4,7-dichloroquinoline. Organic Syntheses. Accessed January 6, 2026. [Link]

  • 5,7-Dichloro-8-hydroxyquinolin. ChemBK. Accessed January 6, 2026. [Link]

  • The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 6, 2026. [Link]

  • Vaidya, A., Chawla, R., & Kumar, P. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Discovery Technologies, 19(2), 1-11. [Link]

  • Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. MDPI. Accessed January 6, 2026. [Link]

  • Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. National Center for Biotechnology Information. Accessed January 6, 2026. [Link]

  • Szymański, P., Mielczarek, M., & Błaszczak-Świątkiewicz, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6203. [Link]

  • The Future of Antimicrobial Agents: Innovations in 5,7-Dichloro-8-hydroxyquinoline Applications. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 6, 2026. [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. Accessed January 6, 2026. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Accessed January 6, 2026. [Link]

  • IC50 values of CDK5 inhibitors. ResearchGate. Accessed January 6, 2026. [Link]

  • [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. PubMed. Accessed January 6, 2026. [Link]

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. Accessed January 6, 2026. [Link]

  • Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. PubMed. Accessed January 6, 2026. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Accessed January 6, 2026. [Link]

  • Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway. PubMed. Accessed January 6, 2026. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5,7-Dichloro-4-hydroxyquinoline via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed experimental protocol for the synthesis of 5,7-Dichloro-4-hydroxyquinoline, a key intermediate in pharmaceutical research. The protocol is based on the robust and well-established Gould-Jacobs reaction, offering insights into the reaction mechanism, procedural causality, and safety considerations.

Introduction and Scientific Context

This compound is a crucial scaffold in medicinal chemistry, forming the core of various therapeutic agents. Its synthesis is a frequent requirement for drug discovery programs targeting infectious diseases and oncology. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone method for constructing the 4-hydroxyquinoline ring system.[1][2] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization and subsequent saponification and decarboxylation steps.[3]

This guide presents a detailed, field-proven protocol for the synthesis of this compound, starting from 3,5-dichloroaniline. It emphasizes the rationale behind key procedural steps and provides a framework for safe and efficient execution.

Reaction Mechanism and Guiding Principles

The synthesis of this compound via the Gould-Jacobs reaction is a multi-step process, each governed by fundamental principles of organic chemistry.[1][4]

  • Condensation: The synthesis initiates with a nucleophilic vinylic substitution. The amino group of 3,5-dichloroaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the stable intermediate, diethyl 2-((3,5-dichloroanilino)methylene)malonate.[3][5] This step is typically driven by moderate heating to facilitate the reaction and remove the ethanol byproduct.[6]

  • Thermal Cyclization: This is the critical ring-forming step. The anilinomethylenemalonate intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C).[3][7] This intramolecular reaction is often the rate-limiting step and requires a high-boiling, inert solvent like Dowtherm A or mineral oil to achieve the necessary thermal energy and ensure uniform heating, which maximizes cyclization yields.[7] The cyclization occurs at one of the two ortho positions to the amino group, which are equivalent in the case of 3,5-dichloroaniline, thus preventing the formation of isomeric products.

  • Saponification (Hydrolysis): The resulting ethyl this compound-3-carboxylate is a stable ester. To proceed to the final product, this ester group must be removed. This is achieved through base-catalyzed hydrolysis (saponification), typically using an aqueous solution of sodium hydroxide (NaOH) under reflux.[3][6] This converts the ester into a water-soluble sodium carboxylate salt.

  • Decarboxylation: The final step is the removal of the carboxylic acid group. After hydrolysis, the reaction mixture is acidified to precipitate the this compound-3-carboxylic acid. This intermediate is then heated, often in the same high-boiling solvent used for cyclization, to induce decarboxylation, releasing carbon dioxide and yielding the final this compound product.[6]

Reaction Pathway Diagram

Reaction_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Saponification & Decarboxylation A 3,5-Dichloroaniline C Diethyl 2-((3,5-dichloroanilino)methylene)malonate A->C Heat (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl this compound-3-carboxylate C->D High Temp (>250°C) Dowtherm A E This compound-3-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq) F This compound E->F Heat, Dowtherm A (-CO2) Workflow start Start step1 Condensation: Mix 3,5-dichloroaniline & DEEM. Heat at 110-120°C for 1 hr. start->step1 end_node End Product: This compound step2 Cyclization: Add intermediate to boiling Dowtherm A. Reflux for 1 hr. step1->step2 step3 Isolation: Cool and filter solid. Wash with hexanes. step2->step3 step4 Saponification: Reflux solid in 10% NaOH (aq) for 1-2 hrs. step3->step4 step5 Acidification: Cool and add conc. HCl to pH 2-3. step4->step5 step6 Isolation: Filter, wash with H₂O, and dry the carboxylic acid intermediate. step5->step6 step7 Decarboxylation: Reflux intermediate in Dowtherm A for 1-2 hrs. step6->step7 step8 Final Isolation: Cool and filter product. Wash with toluene. step7->step8 step9 Drying: Dry final product under vacuum. step8->step9 step9->end_node

Sources

Application Note: High-Purity Isolation of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichloro-4-hydroxyquinoline is a critical heterocyclic building block in medicinal chemistry, notably serving as a precursor for the synthesis of novel kinase inhibitors and other targeted therapeutic agents.[1] The efficacy, safety, and reproducibility of subsequent synthetic steps and biological assays are directly dependent on the purity of this key intermediate. This guide provides a detailed examination of robust purification methodologies, including recrystallization, acid-base extraction, and column chromatography. By explaining the physicochemical principles behind each technique, this document offers researchers the expertise to select and execute the optimal purification strategy based on impurity profiles and experimental scale.

Introduction: The Critical Role of Purity

In the realm of drug discovery and development, the structural integrity of starting materials is paramount. This compound is a privileged scaffold, meaning its chemical structure is recurrently found in compounds with specific biological activities.[1] Impurities, such as unreacted starting materials, isomeric byproducts (e.g., other dichloro-isomers), or degradation products, can lead to misleading biological data, complicate reaction scale-up, and introduce potential toxicological risks. Therefore, achieving a purity level of >99% is often a prerequisite for its use in pharmaceutical research. This note details the primary methods to achieve this standard.

Physicochemical Properties: The Foundation of Purification

Understanding the inherent properties of this compound is essential for designing an effective purification strategy. The molecule's structure, featuring a basic quinoline nitrogen and an acidic hydroxyl group, imparts amphoteric characteristics that can be exploited.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₉H₅Cl₂NO[2]-
Molecular Weight 214.05 g/mol [3][4]Used for calculating molar equivalents in solution.
Appearance Pale yellow to light brown crystalline solid.[5]Color can be an initial indicator of purity; colored impurities can often be removed by charcoal treatment or recrystallization.
Melting Point ~266°C (for a related precursor)[6]A sharp melting point range is a key indicator of high purity. Broad ranges suggest the presence of impurities.
pKa Acidic pKa (hydroxyl group) and Basic pKa (quinoline nitrogen) are present. The related 5,7-dichloro-8-hydroxyquinoline has a predicted pKa of ~2.3.[3]The dual acidic/basic nature is the cornerstone of purification by acid-base extraction.
Solubility Water: Practically insoluble.[4][5] Organic Solvents: Soluble in DMSO, ethanol, and benzene; slightly soluble in chloroform and acetone.[3][4][5] Aqueous Solutions: Soluble in alkali solutions (e.g., NaOH) and strong acids due to salt formation.[3][4]Solubility in organic solvents is critical for recrystallization and chromatography. pH-dependent aqueous solubility is exploited in acid-base extraction.

Strategic Approach to Purification

The choice of purification method depends on the nature of the impurities, the quantity of material, and the desired final purity. The following diagram outlines a decision-making workflow.

Purification_Strategy Figure 1: Purification Method Selection Workflow start Crude this compound check_impurities What is the primary impurity profile? start->check_impurities recrystallization Recrystallization check_impurities->recrystallization  Colored impurities,  minor side products,  large scale (>5g) acid_base Acid-Base Extraction check_impurities->acid_base  Neutral, strongly acidic,  or strongly basic impurities chromatography Column Chromatography check_impurities->chromatography  Structurally similar isomers,  trace impurities,  small scale (<5g) final_product Pure Product (>99%) recrystallization->final_product acid_base->final_product chromatography->final_product

Caption: A decision tree for selecting the optimal purification method.

Experimental Protocols

Safety Precaution: Always handle this compound and all solvents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Method 1: Recrystallization

This technique is the most common and scalable method for removing minor impurities and improving the crystalline form of the product. It relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at cold temperatures.

Protocol: Solvent Screening and Recrystallization

  • Solvent Screening (Microscale):

    • Place ~20 mg of the crude material into several small test tubes.

    • Add a potential solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture like ethanol/water) dropwise while heating and agitating.

    • A suitable solvent will dissolve the compound completely when hot but will result in significant crystal formation upon cooling to room temperature and then in an ice bath. Common solvent systems for quinolines include alkanes (hexane, heptane) and alcohols.[7][8][9]

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (typically 3-4x the expected solvent volume).

    • Add the chosen solvent (e.g., ethanol) in portions while heating the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight) to the solution.

    • Reheat the mixture to boiling for 5-10 minutes. The carbon will adsorb colored impurities.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the purified crystals under a vacuum to remove all traces of solvent.

Method 2: Acid-Base Extraction

This powerful liquid-liquid extraction technique leverages the amphoteric nature of this compound to separate it from non-ionizable (neutral) impurities. The process involves converting the compound into a water-soluble salt, washing away organic-soluble impurities, and then regenerating the neutral compound.

AcidBaseExtraction Figure 2: Workflow for Acid-Base Extraction cluster_org Organic Phase (e.g., DCM) cluster_aq Aqueous Phase start Crude Mixture: - this compound - Neutral Impurity wash2 Wash with 1M NaOH(aq) start->wash2 wash1 Wash with 1M HCl(aq) neutral_isolated Neutral Impurity in Organic Phase wash2->neutral_isolated Remains in Organic product_salt Product as Water-Soluble Sodium Salt in NaOH Wash wash2->product_salt Extracts into Aqueous base_extract Basic Impurities (if any) in HCl Wash precipitate Adjust pH to ~5-6 with HCl product_salt->precipitate pure_product Precipitated Pure Product precipitate->pure_product

Caption: Separation of the target compound from a neutral impurity.

Protocol: Purification via Basic Extraction

  • Dissolution:

    • Dissolve the crude material in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH).[10][11]

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The deprotonated this compound (as its sodium salt) will move into the aqueous layer, while neutral impurities remain in the organic layer.[11]

    • Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction on the organic layer with fresh NaOH solution two more times to ensure complete recovery.

  • Regeneration and Precipitation:

    • Combine all aqueous extracts. Cool the solution in an ice bath.

    • While stirring, slowly add a dilute acid (e.g., 1 M HCl) dropwise to the aqueous solution to neutralize it. The this compound will precipitate out of the solution as it is regenerated in its neutral, water-insoluble form. Monitor the pH with pH paper, aiming for a final pH of approximately 5-7.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the purified product under a vacuum.

Method 3: Silica Gel Column Chromatography

For separating compounds with very similar polarities, such as isomers, or for small-scale, very high-purity applications, column chromatography is the method of choice.

Protocol: General Guidance for Column Chromatography

  • TLC Analysis:

    • First, develop a thin-layer chromatography (TLC) method to determine an appropriate mobile phase (eluent).

    • Spot the crude material on a silica TLC plate and develop it in various solvent systems. A good system (e.g., a mixture of hexane and ethyl acetate) will show the desired compound with a retention factor (Rƒ) of approximately 0.25-0.35, well-separated from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack a glass chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Collection:

    • Elute the column with the mobile phase, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

Post-purification, the purity of the material must be rigorously verified.

MethodProcedureSuccess Criteria
HPLC A reverse-phase C18 column is typically used. A gradient method with mobile phases like acetonitrile and water (often with 0.1% formic acid for MS compatibility) is effective for separating quinoline derivatives.[12]A single major peak corresponding to the product, with purity calculated by peak area percentage, should be >99%.
Melting Point The dried, purified solid is analyzed using a calibrated melting point apparatus.A sharp melting point range (e.g., within 1-2°C) that matches literature values indicates high purity.
TLC The final product is spotted on a TLC plate alongside the crude material and developed in the chosen eluent system.The purified sample should show a single spot, corresponding to the main spot in the crude lane, with no visible impurities.
NMR ¹H and ¹³C NMR spectroscopy should be performed.The resulting spectra should match the expected structure of this compound and be free of signals corresponding to impurities or residual solvents.

Conclusion

The purification of this compound is a critical step for its application in research and development. For large quantities with minor impurities, recrystallization offers an efficient and scalable solution. When dealing with impurities of a different chemical nature (neutral, acidic, or basic), acid-base extraction provides a highly effective and selective method. For the most challenging separations, such as isomeric impurities, column chromatography is the preferred technique. By applying the principles and protocols outlined in this guide, researchers can confidently prepare high-purity this compound, ensuring the integrity and success of their scientific endeavors.

References

  • ChemBK. (2024). 5,7-Dichloro-8-hydroxyquinolin. Available at: [Link]

  • Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Available at: [Link]

  • LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Chempedia. Available at: [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 2B Lab Manual.
  • Google Patents. (n.d.). ATE223901T1 - METHOD FOR PRODUCING 5,7 DICHLORO-4-HYDROXYQUINOLINE.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). This compound-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Nagiel-Ostaszewski, I., Vavrek, M. T., & Weisburger, J. H. (1991). Separation of Hydroxyquinolines by High-Performance Liquid Chromatography. Xenobiotica, 21(6), 751-4. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 7-Chloro-4-hydroxyquinoline on Newcrom R1 HPLC column. Available at: [Link]

  • mVOC 4.0. (n.d.). Quinoline. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
  • Wang, Y., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Recrystallisation of crude 4,7-dichloroquinoline (5). Available at: [Link]

  • SciSpace. (n.d.). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. Available at: [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • American Chemical Society. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • ResearchGate. (n.d.). On-line Solid Phase Extraction of the 5,7-Dichloroquinoline-8-ol Complex Onto C18 Bonded Silica Gel and Flame AAS Determination of Cu in Seawater Samples. Available at: [Link]

Sources

Introduction: The Structural Elucidation of a Key Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the NMR Spectroscopic Analysis of 5,7-Dichloro-4-hydroxyquinoline

This compound is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the quinoline ring system dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such organic small molecules in solution.[1]

This comprehensive guide provides detailed application notes and protocols for the complete NMR analysis of this compound. It is designed for researchers, chemists, and drug development professionals who require a robust methodology for structural verification and purity assessment. The narrative moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a deeper understanding of the spectroscopic analysis.

Part 1: Foundational Understanding and Preparation

A successful NMR analysis begins with a clear understanding of the molecule's structure and meticulous sample preparation.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the standardized IUPAC numbering for the quinoline ring system is used throughout this guide. The structure of this compound is presented below. The presence of two electron-withdrawing chlorine atoms at positions 5 and 7, and a hydroxyl group at position 4, significantly influences the electronic environment and, consequently, the chemical shifts of the nearby protons and carbons.

Figure 2: General Workflow for NMR Analysis A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 1D ¹H NMR Acquisition (Quick structural overview) A->B C 1D ¹³C NMR Acquisition (Carbon framework) B->C D 2D COSY Acquisition (¹H-¹H correlations) C->D E 2D HSQC Acquisition (Direct ¹H-¹³C correlations) D->E F 2D HMBC Acquisition (Long-range ¹H-¹³C correlations) E->F G Data Integration & Final Structure Confirmation F->G

Caption: A standardized workflow for comprehensive NMR analysis.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. This is invaluable for tracing out proton networks within the molecule.

Expected Correlations:

  • A strong cross-peak between H-2 and H-3 , confirming their vicinity in the pyridine ring.

  • A weaker cross-peak between H-6 and H-8 , indicating their meta-coupling (⁴J) across the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the confident assignment of all protonated carbons.

Expected Correlations:

  • H-2 will correlate with C-2 .

  • H-3 will correlate with C-3 .

  • H-6 will correlate with C-6 .

  • H-8 will correlate with C-8 .

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for final structure confirmation. It reveals correlations between protons and carbons over two or three bonds (²J and ³J), which helps to piece together the entire molecular skeleton and assign the non-protonated quaternary carbons.

Key Expected Correlations for Structural Confirmation:

Caption: Visualization of key 2D correlations. Bold yellow lines represent COSY couplings (¹H-¹H), and dashed green arrows represent key HMBC correlations (¹H-¹³C).

  • H-2 will show correlations to C-3 (²J) and C-4 (³J), confirming the structure of the pyridine ring.

  • H-3 will correlate to C-2 (²J) and C-4a (³J), which is critical for assigning the bridgehead carbon C-4a.

  • H-6 will correlate to C-5 , C-7 , and C-8 (²J or ³J), definitively placing it between the two chlorinated carbons.

  • H-8 will correlate to C-7 (²J) and C-8a (³J), helping to assign the C-8a quaternary carbon.

By systematically analyzing the 1D and 2D NMR data, every proton and carbon in the this compound molecule can be assigned with a high degree of confidence, leading to complete and unambiguous structural verification.

References

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 106. [Link]

  • Dialnet. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. [Link]

  • ChemBK. (2024). 5,7-Dichloro-8-hydroxyquinolin - Physico-chemical Properties. [Link]

Sources

mass spectrometry of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Analysis of 5,7-Dichloro-4-hydroxyquinoline

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated derivative of 4-hydroxyquinoline. Compounds within the quinoline family are foundational scaffolds in medicinal chemistry and drug development, known for a wide range of biological activities. The precise characterization and quantification of such molecules are critical for quality control, metabolic studies, and pharmacokinetic assessments. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose. Its high sensitivity, selectivity, and ability to provide structural information make it indispensable.

This application note provides a comprehensive guide to the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of method development, from sample preparation to data interpretation, explaining the causality behind experimental choices. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results for researchers in pharmaceutical and chemical analysis.

Physicochemical Properties and Expected Ionization

Before delving into the methodology, understanding the analyte's properties is crucial for selecting the appropriate MS conditions.

  • Molecular Formula: C₉H₅Cl₂NO

  • Average Molecular Weight: 214.05 g/mol

  • Monoisotopic Molecular Weight: 212.9748 g/mol

  • Structure: The molecule contains a quinoline core with a hydroxyl group and two chlorine atoms. The nitrogen atom in the quinoline ring is a basic site, making it readily protonated.

Given its structure, this compound is an ideal candidate for positive mode Electrospray Ionization (ESI). The nitrogen atom of the quinoline ring will accept a proton to form a stable protonated molecule, [M+H]⁺. The presence of two chlorine atoms will produce a highly characteristic isotopic pattern for the precursor ion, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which serves as a powerful diagnostic tool for identification.

Experimental Protocol: LC-MS/MS Analysis

This section details the step-by-step workflow for the robust analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm PTFE)

  • Autosampler vials

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the LC mobile phase and remove any particulates. The compound exhibits good solubility in organic solvents like methanol but is less soluble in water.[1]

  • Step 1: Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Step 2: Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards (e.g., 1 ng/mL to 1000 ng/mL).

  • Step 3: Final Sample Preparation: For analysis, transfer an aliquot of the working solution into an autosampler vial. If analyzing from a complex matrix, a validated extraction protocol such as QuEChERS or liquid-liquid extraction would be necessary.[2]

  • Step 4: Filtration (Optional but Recommended): If any precipitation is observed or if analyzing from a matrix, filter the final sample through a 0.22 µm PTFE syringe filter to prevent clogging of the LC system.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is well-suited for retaining and separating this moderately polar aromatic compound. A gradient elution ensures a sharp peak shape and efficient separation from potential impurities.[3]

ParameterCondition
LC System UPLC/UHPLC System
Column ACQUITY UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 mm × 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale: The use of formic acid as a mobile phase modifier is critical. It acidifies the mobile phase, promoting the protonation of the analyte in the ESI source, which significantly enhances the signal intensity in positive ion mode.[4]

Mass Spectrometry (MS) Method

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and structural elucidation.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
MS1 Scan Range m/z 100–400
MS/MS Analysis Targeted MS/MS or Product Ion Scan
Precursor Ion m/z 213.98 (and its isotopes)
Collision Energy Ramped (e.g., 15-45 eV) or optimized fixed energy

Rationale: A ramped collision energy allows for the observation of a wide range of fragment ions, from low-energy (stable) fragments to high-energy (less stable) fragments, all within a single analysis. This provides a comprehensive fragmentation spectrum for confident identification.

Results and Discussion: Predicted Fragmentation Pathway

The power of tandem mass spectrometry lies in its ability to generate structurally significant fragment ions through collision-induced dissociation (CID). The fragmentation of quinoline derivatives often involves characteristic neutral losses and ring cleavages.[5]

Expected Mass Spectrum Data

The table below summarizes the predicted accurate masses for the precursor ion and its major fragment ions. The characteristic isotopic pattern due to the two chlorine atoms is a key confirmation point.

Ion DescriptionProposed FormulaCalculated m/z
[M+H]⁺ (Precursor) C₉H₆Cl₂NO⁺213.9821
[M+H+2]⁺ C₉H₆³⁵Cl³⁷ClNO⁺215.9792
[M+H+4]⁺ C₉H₆³⁷Cl₂NO⁺217.9762
[M+H - CO]⁺ C₈H₆Cl₂N⁺185.9872
[M+H - HCl]⁺ C₉H₅ClNO⁺177.0054
[M+H - CO - Cl]⁺ C₈H₆ClN⁺151.0183
[C₇H₄Cl]⁺ C₇H₄Cl⁺123.0023
Fragmentation Workflow Diagram

The following diagram illustrates the logical flow of the experimental and data analysis process for identifying this compound.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Stock Solution (100 µg/mL in Methanol) Working Working Standards (Serial Dilution) Stock->Working Final Final Sample for Injection Working->Final LC UPLC Separation (C18 Column) Final->LC MS1 MS1 Full Scan (Detect Precursor Ion) LC->MS1 MS2 MS/MS Fragmentation (Target m/z 213.98) MS1->MS2 Precursor Confirm Precursor Ion (m/z & Isotopic Pattern) MS2->Precursor Fragments Analyze Fragment Ions (Structural Elucidation) Precursor->Fragments ID Compound Identification Fragments->ID

Caption: Experimental workflow from sample preparation to compound identification.

Proposed Fragmentation Mechanism

The structural elucidation of this compound is based on the interpretation of its product ion spectrum. The diagram below proposes a fragmentation pathway initiated by the CID of the protonated molecule [M+H]⁺.

G cluster_frags Product Ions M [M+H]⁺ m/z 213.98 C₉H₆Cl₂NO⁺ F1 m/z 185.98 C₈H₆Cl₂N⁺ M->F1 - CO (28 Da) F2 m/z 177.00 C₉H₅ClNO⁺ M->F2 - HCl (36 Da) F3 m/z 151.01 C₈H₆ClN⁺ F1->F3 - Cl (35 Da)

Caption: Proposed fragmentation pathway of protonated this compound.

  • Loss of Carbon Monoxide (-CO): A common fragmentation for hydroxyquinolines and related structures is the neutral loss of CO (28 Da) from the heterocyclic ring system, leading to the fragment ion at m/z 185.98.[6]

  • Loss of Hydrogen Chloride (-HCl): The elimination of a stable neutral molecule like HCl (36 Da) is also a favorable pathway, resulting in the ion at m/z 177.00.

  • Sequential Losses: Further fragmentation can occur from these primary product ions. For example, the ion at m/z 185.98 can subsequently lose a chlorine radical to form the ion at m/z 151.01.

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the analysis of this compound. The combination of UPLC separation with high-resolution tandem mass spectrometry provides excellent sensitivity and specificity. The key identifiers for this compound are its precise precursor ion mass, the characteristic isotopic signature from its two chlorine atoms, and a predictable fragmentation pattern involving losses of CO and HCl. This methodology serves as a foundational protocol for researchers and professionals engaged in the analysis of halogenated quinoline compounds in various scientific and industrial settings.

References

  • PubChem . This compound-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • mzCloud . Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. [Link]

  • ChemBK . 5,7-Dichloro-8-hydroxyquinolin. [Link]

  • PubMed . Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Solubility of Things . 5,7-Dichloro-8-hydroxyquinoline. [Link]

  • ResearchGate . The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. [Link]

  • Wikipedia . 4,7-Dichloroquinoline. [Link]

  • Staigent Technologies . 5,7-DICHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE. [Link]

  • Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST WebBook . Quinoline, 4,7-dichloro-. [Link]

  • Google Patents. Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • ResearchGate . Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. [Link]

  • ResearchGate . Effect of Electrospray Ionization Source Conditions on Tautomer Distribution of Deprotonated p-Hydroxybenzoic Acid in Gas Phase. [Link]

  • Organic Syntheses Procedure . 4,7-dichloroquinoline. [Link]

  • ChemRxiv . Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deuterated Internal Standards. [Link]

  • Chemguide . mass spectra - fragmentation patterns. [Link]

  • National Institutes of Health (NIH) . Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • MDPI . Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

Sources

Application Notes & Protocols for Investigating 5,7-Dichloro-4-hydroxyquinoline in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of 5,7-Dichloro-4-hydroxyquinoline. As a member of the quinoline class of heterocyclic compounds, which includes well-known drugs like hydroxychloroquine, this molecule presents a scaffold of significant interest for therapeutic development.[1][2] This guide moves beyond a simple recitation of steps, offering field-proven insights into the causality behind experimental choices. We provide detailed, self-validating protocols for foundational cytotoxicity assessments and deeper mechanistic studies into apoptosis, NF-κB signaling, and matrix metalloproteinase activity. Our objective is to equip researchers with the necessary tools to thoroughly characterize the bioactivity of this compound and similar novel chemical entities.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of activities, including antimalarial, anti-inflammatory, and anticancer effects.[1][2] Compounds like hydroxychloroquine, for example, are known to function as weak bases that accumulate in acidic organelles like lysosomes, thereby inhibiting autophagy and modulating immune responses by interfering with antigen presentation.[3][4][5][6]

This compound is a halogenated quinoline derivative that serves as a valuable building block for chemical synthesis.[1][7] Its structure suggests potential as a kinase inhibitor, a modulator of key cellular signaling pathways, or an agent that, like its chemical cousins, interferes with lysosomal function.[1][3] The purpose of these application notes is to provide a logical, structured, and robust methodological approach to begin characterizing its biological activity in relevant cell culture models.

Compound Preparation and Handling

Proper preparation of the test compound is the critical first step for obtaining reproducible and reliable data. The limited aqueous solubility of many small organic molecules like this compound necessitates the use of an organic solvent for creating a stock solution.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

Protocol: Stock Solution Preparation (10 mM)

  • Calculation: The molecular weight of this compound (C₉H₅Cl₂NO) is approximately 229.05 g/mol . To prepare a 10 mM stock solution, dissolve 2.29 mg of the compound in 1 mL of DMSO.

  • Dissolution: Aseptically add the calculated weight of the compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO.

  • Vortexing: Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may assist with dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Scientist's Note (Trustworthiness): The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound experimental results. Always include a "vehicle control" (cells treated with the same final concentration of DMSO as the highest dose of the compound) in every experiment.

Foundational Assay: Cell Viability and Cytotoxicity

The initial characterization of any novel compound requires determining its effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of potency that informs the dose selection for all subsequent mechanistic assays. The MTT assay is a reliable, colorimetric method based on the reduction of a yellow tetrazolium salt by metabolically active cells into a purple formazan product.[8][9]

Protocol: MTT Cell Viability Assay

Materials:

  • Target cancer cell line (e.g., HeLa, A549, MCF-7)

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • This compound working solutions (prepared by diluting the 10 mM stock in complete medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Remember to include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Data Presentation: Example IC₅₀ Values
Cell LineCancer TypeAssayIncubation TimeExample IC₅₀ (µM)
HeLaCervical CancerMTT48 hours12.5
A549Lung CancerMTT48 hours28.7
MCF-7Breast CancerMTT48 hours8.9
Experimental Workflow: Cell Viability

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells (10,000 cells/well) treat 2. Treat with Compound (Serial Dilutions) seed->treat incubate 3. Incubate (48 hours) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt solubilize 5. Solubilize Formazan add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 read->calculate

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Mechanistic Deep Dive: Apoptosis Induction

If this compound reduces cell viability, a key follow-up question is whether it does so by inducing apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[10][11] Caspases-3 and -7 are the primary executioner caspases. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to quantify their activity.[12][13]

Protocol: Caspase-3/7 Activity Assay

Materials:

  • Cells cultured in opaque-walled 96-well plates (suitable for luminescence)

  • This compound (at 1x and 2x the determined IC₅₀)

  • Positive control (e.g., Staurosporine, 1 µM)

  • Caspase-Glo® 3/7 Assay Kit (or similar)

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound (e.g., for 6, 12, or 24 hours) as described in the viability protocol. Include untreated, vehicle, and positive controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.[12]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the results to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Data Presentation: Example Caspase Activity
TreatmentConcentrationTime (h)Fold Increase in Caspase-3/7 Activity
Vehicle Control0.1% DMSO241.0
5,7-Dichloro-4-HQ1x IC₅₀243.5
5,7-Dichloro-4-HQ2x IC₅₀248.2
Staurosporine1 µM2415.0
Signaling Pathway: Caspase-Mediated Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase ligand Death Ligand (e.g., TRAIL) receptor Death Receptor (e.g., DR5) ligand->receptor caspase8 Pro-Caspase-8 receptor->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase37 Pro-Caspase-3/7 active_caspase8->caspase37 initiates stress Cellular Stress (e.g., DNA Damage) bax Bax/Bak stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c mito->cyto_c caspase9 Pro-Caspase-9 cyto_c->caspase9 active_caspase9 Active Caspase-9 caspase9->active_caspase9 active_caspase9->caspase37 initiates active_caspase37 Active Caspase-3/7 caspase37->active_caspase37 parp PARP active_caspase37->parp apoptosis Apoptosis active_caspase37->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Simplified overview of major caspase-mediated apoptosis pathways.

Investigating Potential Mechanisms of Action

Based on the activities of related quinoline compounds, we propose investigating the effect of this compound on two critical cancer-related pathways: NF-κB inflammatory signaling and matrix metalloproteinase (MMP) activity.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation, immunity, and cell survival.[14][15] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, making it a prime therapeutic target.[15] The canonical pathway involves the degradation of the inhibitor IκBα, allowing the p65/p50 heterodimer to translocate to the nucleus and activate gene transcription.[16][17]

Protocol: NF-κB Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of NF-κB. Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with Renilla luciferase for normalization.[14]

Procedure:

  • Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with the NF-κB firefly luciferase reporter and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer from a dual-luciferase reporter assay system.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold inhibition compared to the stimulated vehicle control.

Signaling Pathway: Canonical NF-κB Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa Stimulus (e.g., TNF-α) receptor TNFR tnfa->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates ikb->ikb p65 p65 p50 p50 p65_n p65 p65->p65_n Translocation p50_n p50 p50->p50_n Translocation nfkb_complex NF-κB Complex dna NF-κB Response Element (DNA) p65_n->dna p50_n->dna transcription Gene Transcription (Inflammation, Survival) dna->transcription

Caption: The canonical NF-κB signaling pathway leading to gene transcription.

Modulation of Matrix Metalloproteinase (MMP) Activity

MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). Their activity is crucial for physiological processes but is often dysregulated in cancer, facilitating tumor invasion and metastasis.[18] MMP-9 (Gelatinase B) is frequently overexpressed in aggressive tumors.

Protocol: Fluorogenic MMP-9 Activity Assay

Principle: This assay uses a specific peptide substrate labeled with a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Cleavage of the substrate by active MMP-9 separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.[19][20]

Procedure:

  • Sample Preparation: Collect conditioned media from cells treated with or without this compound. MMP-9 is a secreted enzyme.

  • Pro-MMP Activation: Most MMPs are secreted as inactive zymogens (pro-MMPs) and require activation. Treat samples with APMA (p-aminophenylmercuric acetate) to activate pro-MMP-9, following the kit manufacturer's instructions.[21][22]

  • Assay Plate Setup: In a black 96-well plate, add the activated samples, MMP-9 standards, and controls.

  • Substrate Addition: Add the fluorogenic MMP-9 substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 2-6 hours, protected from light.[19]

  • Fluorescence Measurement: Measure fluorescence using a fluorescence plate reader with excitation at ~320 nm and emission at ~405 nm (wavelengths may vary by kit).[19]

  • Data Analysis: Quantify the MMP-9 activity based on the standard curve and determine the percent inhibition by the compound.

References

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link][23]

  • MilliporeSigma. (2023). MMP9 Assay Protocol. Retrieved from [Link][21]

  • MilliporeSigma. (n.d.). InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic. Retrieved from [Link][19]

  • Quickzyme Biosciences. (n.d.). Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Retrieved from [Link][22]

  • Das, S., & Kumar, R. (2013). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 1004, 1–13. Retrieved from [Link][24]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link][25]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link][13]

  • QuickZyme Biosciences. (n.d.). QuickZyme Human MMP-9 activity assay. Retrieved from [Link][18]

  • Anaspec. (n.d.). SensoLyte® 520 MMP-9 Assay Kit Fluorimetric. Retrieved from [Link][20]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link][15]

  • Schmid, J. A., & Birbach, A. (2008). Monitoring the Levels of Cellular NF-κB Activation States. International journal of molecular sciences, 9(7), 1292–1307. Retrieved from [Link][17]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link][7]

  • Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. Retrieved from [26]

  • El-Mowafy, A. M., et al. (2004). Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells. Oncology reports, 12(1), 135–141. Retrieved from [Link][27]

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature reviews. Rheumatology, 16(3), 155–166. Retrieved from [Link][3]

  • Stokkermans, T. J., & Goyal, A. (2022). Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer. Cancers, 14(19), 4811. Retrieved from [Link][4]

  • Chen, D., et al. (2009). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 277(2), 187–193. Retrieved from [Link][28]

  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Retrieved from [29]

  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 26(11), 3169. Retrieved from [Link][30]

  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Retrieved from [31]

  • Google Patents. (n.d.). WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates. Retrieved from [32]

  • Rainsford, K. D., et al. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. Hydroxychloroquine and Chloroquine, 25-56. Retrieved from [Link][5]

  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from [Link][2]

  • Hayashi, M., et al. (1987). 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. The Journal of toxicological sciences, 12(2), 97–109. Retrieved from [Link][33]

  • Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in arthritis and rheumatism, 23(2 Suppl 1), 82–91. Retrieved from [Link][6]

  • Kim, H., et al. (2015). 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins. Molecules (Basel, Switzerland), 20(11), 20637–20650. Retrieved from [Link][34]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link][35]

  • Müller-Calleja, N., et al. (2017). Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase. Annals of the rheumatic diseases, 76(5), 937–945. Retrieved from [Link][36]

  • Ciliberto, G., et al. (2020). The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis?. Pharmacological research, 158, 104904. Retrieved from [Link][37]

  • Czekanska, E. M. (2011). Guidelines for cell viability assays. ResearchGate. Retrieved from [Link][38]

  • Mohan, S., et al. (2013). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PloS one, 8(5), e64963. Retrieved from [Link][10]

  • Zarei, S. M., et al. (2013). Inhibition of Growth and Induction of Apoptosis in Fibrosarcoma Cell Lines by Echinophora platyloba DC: In Vitro Analysis. Cancer investigation, 31(8), 530–536. Retrieved from [Link][11]

  • Sun, S. Y., et al. (2015). mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation. Cancer research, 75(24), 5406–5416. Retrieved from [Link][39]

Sources

Application Notes & Protocols: 5,7-Dichloro-4-hydroxyquinoline for Biological Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. 5,7-Dichloro-4-hydroxyquinoline is a specific derivative that has garnered interest for its potential biological activities. As a member of the hydroxyquinoline family, its utility is rooted in its structural properties, which allow it to interact with various biological targets. Notably, compounds with this scaffold are being investigated as kinase inhibitors, leveraging their ability to competitively bind to the ATP-binding sites of protein kinases[1]. The addition of two chlorine atoms at the 5 and 7 positions significantly modulates the electron distribution of the aromatic system, influencing its binding affinity, reactivity, and metabolic stability[2].

These application notes provide a comprehensive guide for researchers on the effective solubilization and use of this compound in common biological assays, ensuring experimental reproducibility and integrity. We will delve into its physicochemical properties, provide validated protocols for solution preparation, and discuss its mechanistic context.

Physicochemical & Solubility Profile

Accurate preparation of experimental compounds is foundational to reliable results. This compound is a crystalline solid with very low aqueous solubility. Understanding its properties is critical for designing appropriate stock and working solution protocols.

PropertyDataSource
Molecular Formula C₉H₅Cl₂NON/A
Molecular Weight 214.05 g/mol N/A
Appearance Colorless or yellowish needle-like crystals[3]
Melting Point ~180-181 °C[3]
CAS Number 611-39-2[4]
Solubility Data Summary

Quantitative solubility data for this compound is not extensively published. However, based on its chemical structure and data from the closely related isomer, 5,7-dichloro-8-hydroxyquinoline, a similar solubility profile is expected. The compound is practically insoluble in water but shows good solubility in polar aprotic organic solvents and alkaline solutions.

SolventSolubility ProfileRationale & Expert Insight
Water / PBS Insoluble / Very PoorThe hydrophobic, chlorinated quinoline core prevents dissolution in aqueous media. Direct suspension in buffers is not recommended due to the high probability of precipitation and inaccurate dosing.
DMSO Soluble(Recommended for Primary Stock) . Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving many hydrophobic compounds used in biological research. It is the gold standard for preparing high-concentration stock solutions.
Ethanol (EtOH) SolubleCan be used as an alternative to DMSO. However, DMSO is often preferred for its superior solvating power for this class of compounds and lower volatility.[2][3]
Aqueous NaOH / KOH SolubleThe acidic hydroxyl group at the 4-position can be deprotonated by a strong base to form a more soluble phenoxide salt.[3] This method is useful for specific applications but is generally avoided for cell-based assays due to the drastic pH change.

Core Protocols: Preparation of Solutions

Given its poor aqueous solubility, a two-step process involving a high-concentration organic stock solution followed by dilution into aqueous media is mandatory.

Protocol 1: High-Concentration Stock Solution in DMSO

Objective: To prepare a stable, high-concentration primary stock solution for long-term storage.

Rationale: Using a high-quality polar aprotic solvent like DMSO is essential for fully solubilizing the compound, ensuring the stock solution is a true solution and not a micro-suspension. This prevents dosing errors in downstream experiments. A concentration of 10-50 mM is standard.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of this compound required. For example, to make 1 mL of a 20 mM stock solution: Mass = (214.05 g/mol ) x (0.020 mol/L) x (0.001 L) = 0.00428 g = 4.28 mg

  • Weighing: Carefully weigh out the calculated mass of the compound and transfer it into a sterile vial.

  • Solubilization: Add the calculated volume of DMSO (e.g., 1 mL).

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes or warm the solution gently to 37°C. Visually inspect to ensure no solid particles remain. The solution should be clear.

  • Aliquoting & Storage: For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[5]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly prepared stocks in anhydrous DMSO are typically stable for several months to a year.[5]

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store G cluster_cell Cell Cytoplasm compound This compound lysosome Lysosome (Acidic pH) compound->lysosome Enters Cell cell_mem Cell Membrane protonation Compound Accumulates & Becomes Protonated ph_increase Lysosomal pH Increases protonation->ph_increase enzyme_inhibit Inhibition of Acidic Lysosomal Enzymes ph_increase->enzyme_inhibit downstream Disruption of Autophagy & Antigen Processing enzyme_inhibit->downstream

Caption: Proposed lysosomotropic mechanism of action for quinoline compounds.

Safety & Handling

As a laboratory chemical, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a chemical fume hood. The dust can be irritating to the respiratory system.[3]

  • Skin & Eye Contact: The compound is irritating to the skin and eyes.[3] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates in working solution. Concentration is above the solubility limit for the final DMSO percentage.1. Remake the solution, ensuring vigorous mixing during dilution. 2. Lower the final compound concentration. 3. If experimentally permissible, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.25%), but always update the vehicle control accordingly.
Inconsistent results between experiments. 1. Repeated freeze-thaw cycles of the stock solution. 2. Inaccurate pipetting of viscous DMSO stock. 3. Use of old/degraded working solutions.1. Always use fresh aliquots for each experiment. [5] 2. Use positive displacement pipettes or reverse pipetting for viscous liquids. 3. Always prepare working solutions fresh immediately before use.
High toxicity observed in control cells. Final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration to ≤0.1% or determine the maximum tolerable DMSO concentration for your cell line in a preliminary experiment.

References

  • Vertex AI Search. (n.d.). 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things.
  • Benchchem. (n.d.). This compound | High Purity | RUO.
  • Journal of Skin and Sexually Transmitted Diseases. (n.d.). Hydroxychloroquine.
  • ChemBK. (n.d.). CAS Index 611.
  • ChemBK. (2024, April 10). 5,7-Dichloro-8-hydroxyquinolin.
  • Wikipedia. (n.d.). Hydroxychloroquine.
  • PubMed Central (PMC). (n.d.). Pharmacology of Chloroquine and Hydroxychloroquine.
  • PubMed. (n.d.). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ResearchGate. (2025, August 9). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.
  • PubMed. (n.d.). Mechanism of action of hydroxychloroquine as an antirheumatic drug.

Sources

protocol for 5,7-Dichloro-4-hydroxyquinoline antiviral assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the In Vitro Antiviral Assessment of 5,7-Dichloro-4-hydroxyquinoline

Authored by: Senior Application Scientist

Abstract

The quinoline molecular scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities, including potent antiviral effects against a range of human pathogens.[1][2][3][4] Compounds such as this compound and its isomers represent a promising class for antiviral drug discovery. This application note provides a comprehensive, field-proven framework for researchers and drug development professionals to rigorously evaluate the antiviral potential of these compounds. The protocol is designed as a self-validating system, progressing from essential cytotoxicity profiling to direct efficacy assessment against viral replication. We detail two primary methodologies for determining antiviral activity—the gold-standard Plaque Reduction Assay (PRA) and a rapid, highly sensitive qPCR-based assay—enabling a thorough characterization of the compound's therapeutic window.

Guiding Principle: The Selectivity Index

The foundational principle of antiviral screening is to identify agents that are potent against a virus but harmless to the host. A compound's utility is not defined by its efficacy alone but by its therapeutic window —the concentration range where it effectively inhibits viral replication without causing significant toxicity to host cells.[5][6] This concept is quantified by the Selectivity Index (SI) , calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀).[7][8]

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising therapeutic candidate, with an SI of 10 or greater often considered the benchmark for significant in vitro antiviral activity.[5] This protocol is therefore structured to systematically determine the CC₅₀ and EC₅₀ values, culminating in the calculation of this critical SI parameter.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Therapeutic Window Assessment A Prepare Serial Dilutions of this compound B Treat Uninfected Host Cells (e.g., Vero, A549) A->B C Perform MTT Assay to Measure Cell Viability B->C D Calculate CC₅₀ Value (Concentration that kills 50% of cells) C->D H Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ D->H E Infect Host Cells with Target Virus in Presence of Compound Dilutions F Quantify Viral Replication (e.g., Plaque Reduction or qPCR) E->F G Calculate EC₅₀ Value (Concentration that inhibits 50% of virus) F->G G->H

Caption: Overall workflow for antiviral compound evaluation.

Materials and Reagents

  • Compound: this compound (or specified isomer).

  • Solvent: High-purity Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Cell Line: A virus-permissive cell line (e.g., Vero cells for Herpes Simplex Virus, A549 cells for Influenza Virus).

  • Virus Stock: A high-titer stock of the target virus, with a known infectivity (PFU/mL or TCID₅₀/mL).

  • Cell Culture Media:

    • Growth Medium (e.g., DMEM or MEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin).

    • Maintenance Medium (same as growth medium, but with a reduced FBS concentration, typically 2%).

  • Reagents for Cytotoxicity Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[9]

    • Solubilization Solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution).[10]

  • Reagents for Plaque Reduction Assay:

    • Overlay Medium: A 1:1 mixture of 2X Maintenance Medium and a solidifying agent (e.g., 1.2% Low-Melting-Point Agarose or Methylcellulose).[11]

    • Fixative Solution: 4% Paraformaldehyde (PFA) or Methanol.

    • Staining Solution: 0.1% to 1% Crystal Violet in 20% ethanol.

  • Reagents for qPCR Assay:

    • Viral Nucleic Acid Extraction Kit.

    • Reverse Transcriptase (for RNA viruses).

    • qPCR Master Mix (e.g., SYBR Green or probe-based).[12][13]

    • Virus-specific forward and reverse primers.

  • Equipment:

    • 96-well and 6-well flat-bottom cell culture plates.

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Biosafety Cabinet (Class II).

    • Microplate reader with a 570 nm filter.

    • qPCR thermal cycler.

Protocol Part 1: Cytotoxicity Assay (Determination of CC₅₀)

Causality: Before assessing antiviral activity, it is imperative to determine the concentrations at which the compound itself is toxic to the host cells. The MTT assay is a reliable method for this, as it measures the metabolic activity of mitochondria, which is directly proportional to the number of living cells.[14][15]

Step-by-Step Methodology
  • Cell Seeding: Seed the selected host cells into a 96-well plate at a density that will achieve ~90% confluency within 24 hours (e.g., 1 x 10⁴ cells/well). Incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of two-fold serial dilutions in maintenance medium to achieve final concentrations ranging from (for example) 100 µM down to 0.1 µM.

  • Cell Treatment: Carefully aspirate the growth medium from the cells. Add 100 µL of the compound dilutions to the wells in triplicate. Include "cells only" (untreated) and "vehicle control" (medium with the highest concentration of DMSO used) wells.

  • Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C.[10] Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

      • % Viability = (OD_treated / OD_untreated) * 100

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the CC₅₀ value.

Protocol Part 2: Antiviral Efficacy Assay (Determination of EC₅₀)

Here we present two robust methods. The choice depends on the biological characteristics of the target virus.

Method A: Plaque Reduction Assay (PRA)

Causality: This assay is the gold standard for quantifying infectious viral particles of cytolytic viruses.[11][16] The formation of a "plaque" (a localized area of cell death) requires successful viral entry, replication, and spread to adjacent cells. An effective antiviral agent will interrupt this cycle, leading to a measurable reduction in the number of plaques.[17]

G A Day 1: Seed Host Cells in 6-well plates B Day 2: Prepare Compound Dilutions & Mix with Virus Stock A->B C Infect Cell Monolayer with Virus-Compound Mixture B->C D Incubate (Adsorption Period) C->D E Remove Inoculum & Add Semi-Solid Overlay with Compound D->E F Incubate for 2-5 Days (Allow Plaque Formation) E->F G Fix Cells (e.g., PFA) F->G H Stain with Crystal Violet G->H I Count Plaques & Calculate Percent Inhibition H->I J Determine EC₅₀ Value I->J

Caption: Workflow of the Plaque Reduction Assay for EC₅₀ Determination.
  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.[11]

  • Preparation (Day of Infection): Prepare serial dilutions of the compound in maintenance medium at 2X the final desired concentrations. Mix each dilution 1:1 with a virus solution that has been diluted to produce 50-100 plaques per well. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Aspirate the medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures. Include a "virus control" (no compound) and "cell control" (no virus) well.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C, gently rocking every 15-20 minutes to ensure even distribution.

  • Overlay: Carefully remove the inoculum and add 2 mL of the semi-solid overlay medium (warmed to ~40°C) containing the appropriate final concentration of the compound. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C until clear plaques are visible in the virus control wells (typically 2-5 days).

  • Fixing and Staining: Aspirate the overlay. Fix the cells with 4% PFA for 20 minutes. Remove the fixative and stain with 0.1% Crystal Violet solution for 15-30 minutes. Gently wash with water and allow the plates to dry.

  • Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each concentration relative to the virus control:

      • % Inhibition = 100 - [(Plaques_treated / Plaques_control) * 100]

    • Plot % Inhibition against the logarithm of the compound concentration and use non-linear regression to determine the EC₅₀.

Method B: qPCR-Based Viral Load Reduction Assay

Causality: This method provides a direct measure of viral replication by quantifying the amount of viral genetic material (DNA or RNA).[12][13] It is exceptionally sensitive and is ideal for non-cytolytic viruses or for high-throughput screening applications.[18][19] A reduction in viral nucleic acid in treated cells compared to untreated controls indicates successful inhibition of replication.[12]

  • Cell Seeding and Treatment: Seed cells in a 24- or 48-well plate. After 24 hours, treat the cells with serial dilutions of the compound for 1-2 hours prior to infection.

  • Infection: Infect the cells with the target virus at a specific Multiplicity of Infection (MOI), for example, MOI = 0.1.

  • Incubation: Incubate the plate for 24-48 hours (or one full replication cycle).

  • Nucleic Acid Extraction: Harvest the supernatant or the cells (depending on the virus) and extract total viral nucleic acid using a commercial kit.

  • Reverse Transcription (for RNA viruses): Convert viral RNA to cDNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using primers and probes specific to a conserved region of the viral genome. Include a standard curve of known plasmid DNA concentration to allow for absolute quantification.

  • Analysis:

    • Determine the viral genome copy number for each sample from the standard curve.

    • Calculate the percentage of replication inhibition relative to the virus control:

      • % Inhibition = 100 - [(Copies_treated / Copies_control) * 100]

    • Plot % Inhibition against the logarithm of the compound concentration to determine the EC₅₀.

Data Presentation and Interpretation

Quantitative data should be systematically organized for clear interpretation.

Table 1: Cytotoxicity Data for this compound on Vero Cells

Concentration (µM) Mean Absorbance (570 nm) Std. Deviation % Cell Viability
Untreated Control 1.254 0.088 100.0%
1.56 1.231 0.091 98.2%
3.13 1.198 0.075 95.5%
6.25 1.150 0.082 91.7%
12.5 1.022 0.069 81.5%
25 0.789 0.054 62.9%
50 0.599 0.043 47.8%
100 0.211 0.031 16.8%

| Calculated CC₅₀ | | | ~52 µM |

Table 2: Antiviral Activity of this compound (Plaque Reduction Assay)

Concentration (µM) Mean Plaque Count Std. Deviation % Inhibition
Virus Control 85 7 0.0%
0.1 82 9 3.5%
0.31 71 6 16.5%
1.0 55 5 35.3%
3.13 40 4 52.9%
10 18 3 78.8%
30 5 2 94.1%

| Calculated EC₅₀ | | | ~2.9 µM |

Calculating the Selectivity Index (SI)

Using the example data from the tables above:

  • CC₅₀ = 52 µM

  • EC₅₀ = 2.9 µM

SI = 52 / 2.9 ≈ 17.9

Interpretation: An SI of 17.9 is well above the threshold of 10, indicating that this compound exhibits specific antiviral activity at concentrations that are not significantly toxic to the host cells. This result justifies further investigation into the compound's mechanism of action and its potential in more advanced preclinical models.

References

  • Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents. Retrieved from [Link]

  • Rada, B., & Prince, W. T. (1976). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness?. Journal of the National Cancer Institute, 56(3), 603–607. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity, antiviral activity and selectivity index. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. Biotechnology advances, 36(3), 557–576. [Link]

  • Labinsights. (2023, July 5). qPCR Assay for Rapid Virus Detection and Quantification. Retrieved from [Link]

  • DIFF Biotech. (2024, September 26). Best practices for screening antiviral drugs. Retrieved from [Link]

  • Gerna, G., Lilleri, D., & Revello, M. G. (2004). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. Journal of Clinical Microbiology, 42(11), 5249–5258. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Agilent. (n.d.). TCID50 Assay. Retrieved from [Link]

  • Adams, S. K., Odde, C., McCombs, J., & Schols, D. (2022). Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. Viruses, 14(4), 771. [Link]

  • Coriolis Pharma. (n.d.). Virus Titration / TCID50 Assay. Retrieved from [Link]

  • van der Beek, M. L., de Vries, J. J., van der Eijk, A. A., & Osterhaus, A. D. (2004). Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus. Antimicrobial Agents and Chemotherapy, 48(6), 2035–2040. [Link]

  • American Society for Microbiology. (2006, October 9). Plaque Assay Protocols. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A rapid quantitative PCR-based assay for testing antiviral agents against human adenoviruses demonstrates type specific differences in ribavirin activity. Retrieved from [Link]

  • Morales, H. (2006, August 22). TCID 50 protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Plaque Reduction Neutralization Test. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]

  • Dai, L., Zheng, T., Xu, K., Han, Y., Xu, L., Huang, E., ... & Ke, C. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Pharmacology, 11, 581585. [Link]

  • Lynch, N. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]

  • Sharma, P., Sharma, A., & Kumar, P. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European journal of medicinal chemistry, 204, 112621. [Link]

  • DOI. (2025, January 5). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Retrieved from [Link]

  • PubMed. (2021, March 15). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. Retrieved from [Link]

  • MDPI. (2025, October 16). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. Retrieved from [Link]

Sources

Introduction: The Role of 5,7-Dichloro-4-hydroxyquinoline in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparation of 5,7-Dichloro-4-hydroxyquinoline Stock Solutions

This compound is a halogenated quinoline derivative that serves as a critical structural motif and versatile building block in medicinal chemistry and drug discovery.[1] Its rigid heterocyclic scaffold is considered a "privileged structure," capable of binding to multiple biological targets. This compound is a key precursor in the synthesis of novel kinase inhibitors, which are at the forefront of targeted therapies for oncology and inflammatory diseases.[1] Researchers utilize this compound to generate libraries of analogues for structure-activity relationship (SAR) studies, aiming to enhance potency, selectivity, and pharmacokinetic properties of lead compounds.

Given its fundamental role in synthesizing and screening potential therapeutics, the ability to prepare accurate, stable, and soluble stock solutions is a prerequisite for reliable and reproducible experimental results. However, like many aromatic heterocyclic compounds, this compound exhibits poor aqueous solubility, presenting a challenge for researchers. This document provides a comprehensive, field-tested guide to understanding its properties and preparing high-quality stock solutions for various research applications.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is the foundation of effective protocol design. The tautomeric form, 5,7-dichloro-1H-quinolin-4-one, is also relevant to its structure.[1]

Table 1: Physicochemical Properties of this compound and Related Isomers | Property | Value / Description | Source(s) | | :--- | :--- | :--- | | IUPAC Name | 5,7-dichloro-1H-quinolin-4-one |[1] | | Molecular Formula | C₉H₅Cl₂NO |[1][2] | | Molecular Weight | 214.05 g/mol |[2][3] | | Appearance | Solid; Light beige, yellow, or brown crystalline powder |[4][5] | | Water Solubility | Practically insoluble |[3][5][6] | | Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO), ethanol, chloroform, acetone, and benzene.[4][5][6] | | Alkaline Solubility | Soluble in alkali solutions (e.g., NaOH, KOH) |[4] | | Stability | Generally stable, but may be light-sensitive |[4][6] |

Causality in Solvent Selection

The poor water solubility of this compound is attributed to its planar, aromatic structure, which is energetically unfavorable to solvate in polar protic solvents like water. The choice of solvent is therefore dictated by the intended downstream application:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is the preferred choice for most in vitro biological assays. Its ability to dissolve a wide range of hydrophobic compounds makes it an invaluable tool. However, it is crucial to note that high concentrations of DMSO (>0.5-1%) can be cytotoxic or induce off-target effects in cell-based experiments. Therefore, high-concentration stock solutions (e.g., 10-50 mM) are prepared to minimize the final DMSO concentration in the working solution.

  • Alkaline Solutions (e.g., NaOH): The hydroxyl group at the 4-position imparts acidic character, allowing the compound to be deprotonated by a base. This forms a water-soluble salt (a phenoxide), enabling the preparation of aqueous stock solutions.[4][5] This method is useful for applications where organic solvents are undesirable, but researchers must consider the impact of the high pH on compound stability and the experimental system.

Hazard Identification and Safe Handling

As a Senior Application Scientist, I cannot overstate the importance of safety. This compound and its isomers are classified as hazardous substances.

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7][8]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects (H411).[7][9]

Mandatory Safety Protocol:

  • Consult the SDS: Always review the Safety Data Sheet (SDS) before handling the compound.[2][8]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and tightly sealed safety goggles.[7][9]

  • Ventilation: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation.[7]

  • Waste Disposal: Dispose of all contaminated materials and solutions as hazardous chemical waste in accordance with local, state, and federal regulations.[9] Avoid release into the environment.[7]

Experimental Protocols for Stock Solution Preparation

The following protocols are designed to be self-validating by incorporating steps for ensuring complete dissolution.

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol is standard for preparing stock solutions intended for cell-based assays and high-throughput screening.

Materials:

  • This compound (MW: 214.05 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Amber glass vial or clear vial wrapped in aluminum foil

  • Sterile microcentrifuge tubes for aliquoting

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Mass Calculation: To prepare 1 mL of a 20 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 20 mmol/L × 0.001 L × 214.05 g/mol × 1000 mg/g = 4.281 mg

  • Weighing: Carefully weigh 4.28 mg of this compound powder in a tared amber glass vial inside a chemical fume hood.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.

    • Self-Validation Check: The solution must be completely clear with no visible particulates. If solids persist, the desired concentration may exceed its solubility limit in DMSO. In this case, add a known additional volume of DMSO to achieve a lower, fully dissolved concentration and recalculate accordingly.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.

    • Rationale: Aliquoting prevents degradation from repeated freeze-thaw cycles and reduces the risk of contamination.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light at all times.[4]

Protocol 2: Preparation of a 10 mM Stock Solution in 100 mM NaOH

This protocol is suitable for specific biochemical assays where DMSO is not tolerated and a basic pH is acceptable.

Materials:

  • This compound (MW: 214.05 g/mol )

  • 1.0 M Sodium Hydroxide (NaOH) stock solution

  • Nuclease-free water

  • Calibrated analytical balance and pH meter

  • Volumetric flask and amber glass vial

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM NaOH solution by diluting the 1.0 M stock with nuclease-free water.

  • Mass Calculation: To prepare 5 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L × 0.005 L × 214.05 g/mol × 1000 mg/g = 10.70 mg

  • Weighing: Weigh 10.70 mg of this compound powder and place it in a 5 mL volumetric flask.

  • Dissolution:

    • Add approximately 4 mL of the 100 mM NaOH solution to the flask.

    • Swirl or vortex gently. The compound should dissolve as it deprotonates to form the sodium salt.

    • Once dissolved, bring the final volume to the 5 mL mark with the 100 mM NaOH solution. Invert the flask several times to ensure homogeneity.

    • Self-Validation Check: The final solution should be clear. Verify that the pH is strongly basic (>12).

  • Storage: Transfer the solution to a tightly capped amber vial. Store at 4°C for short-term use (days to a week). The stability in alkaline solutions over long periods is not well-characterized; therefore, fresh preparation is recommended. Do not freeze aqueous alkaline solutions , as this can cause the solute to precipitate.

Workflow and Decision Logic

The following diagram illustrates the logical workflow for preparing a stock solution of this compound.

G cluster_prep Phase 1: Preparation & Safety cluster_dissolution Phase 2: Solvent Selection & Dissolution cluster_storage Phase 3: Finalization & Storage start Start: Define Required Concentration & Volume sds Consult Safety Data Sheet (SDS) start->sds ppe Don PPE: Lab Coat, Gloves, Goggles sds->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood calculate Calculate Required Mass fume_hood->calculate weigh Weigh Compound calculate->weigh solvent_choice Select Solvent Based on Application weigh->solvent_choice dmso_path DMSO for Biological Assays solvent_choice->dmso_path Organic naoh_path Aqueous (NaOH) for Solvent-Free Assays solvent_choice->naoh_path Aqueous add_dmso Add Anhydrous DMSO dmso_path->add_dmso add_naoh Add 100 mM NaOH naoh_path->add_naoh vortex_sonicate Vortex / Sonicate (Gentle Heat if Needed) add_dmso->vortex_sonicate check_dissolved Check for Complete Dissolution vortex_sonicate->check_dissolved swirl Swirl to Dissolve add_naoh->swirl swirl->check_dissolved check_dissolved->solvent_choice No (Re-evaluate Concentration) aliquot Aliquot into Light-Protected Tubes check_dissolved->aliquot Yes (DMSO Path) store_fridge Store at 4°C (Short-Term) check_dissolved->store_fridge Yes (NaOH Path) store_frozen Store at -20°C / -80°C aliquot->store_frozen end End: Stock Solution Ready store_frozen->end store_fridge->end

Caption: Workflow for preparing this compound stock solution.

References

  • ChemBK. (2024). 5,7-Dichloro-8-hydroxyquinolin - Physico-chemical Properties. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). 5,7-Dichloro-8-hydroxyquinoline. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5,7-Dichloro-4-hydroxyquinoline

This compound is a halogenated quinoline derivative, a class of compounds with significant interest in pharmaceutical and chemical research. As a key intermediate in organic synthesis and a potential impurity in active pharmaceutical ingredients (APIs), the ability to accurately and reliably quantify this compound is paramount.[1] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing robust analytical methodologies for its quantification.

The protocols herein are designed with scientific integrity at their core, emphasizing the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data of the highest quality and trustworthiness.[2][3][4][5] We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, prized for its specificity and robustness, and a more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for applications requiring high sensitivity and selectivity.

Physicochemical Properties: Guiding Analytical Strategy

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. While specific experimental data for the 4-hydroxy isomer is limited, we can infer key characteristics from its close structural analog, 5,7-dichloro-8-hydroxyquinoline.

PropertyInferred Value/CharacteristicImplication for Analysis
Molecular Formula C₉H₅Cl₂NODefines the molecular weight for mass spectrometry.
Molecular Weight 198.05 g/mol Crucial for preparing standard solutions and for MS detection.
Solubility Expected to be poorly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO.[2][6]Dictates the choice of solvents for sample preparation, standard solutions, and mobile phases. Favors reversed-phase chromatography.
UV Absorbance Expected to absorb in the UV region, likely between 240-260 nm, similar to related compounds.[7]Enables quantification using UV/Vis or PDA detectors.
pKa The hydroxyl group imparts acidic properties.Influences the choice of mobile phase pH to ensure consistent ionization state and good peak shape in HPLC.
Stability May be light-sensitive, a common trait for quinoline derivatives.[2]Samples and standards should be protected from light during storage and analysis.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of many analytical laboratories, offering a balance of performance, cost-effectiveness, and reliability for routine quantification. The following method is proposed for the determination of this compound in bulk materials or simple formulations.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: Given the compound's predominantly non-polar structure, a reversed-phase C18 column is the logical choice, providing retention and separation based on hydrophobicity.[8][9]

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the analyte with a good peak shape. The addition of a small amount of acid (phosphoric acid or formic acid) is critical.[7][9] It suppresses the ionization of the hydroxyl group, leading to a single, sharp chromatographic peak and improved retention on the C18 stationary phase.

  • UV Detection: Based on the analysis of structurally similar compounds, a detection wavelength of approximately 247 nm is recommended as a starting point, though it is crucial to determine the specific absorbance maximum for this compound for optimal sensitivity.[7]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard 1. Prepare Stock Standard (1 mg/mL in Methanol) Working 2. Create Working Standards (0.1 - 50 µg/mL in Mobile Phase) Standard->Working Filter 4. Filter all solutions (0.45 µm Syringe Filter) Working->Filter Sample 3. Prepare Sample Solution (Dissolve in Methanol, Dilute with Mobile Phase) Sample->Filter Inject 5. Inject into HPLC System Filter->Inject Separate 6. Isocratic Separation on C18 Column Inject->Separate Detect 7. UV Detection (λ = 247 nm) Separate->Detect CalCurve 8. Generate Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify 9. Quantify Sample (Interpolate from Curve) CalCurve->Quantify

Caption: Workflow for quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid (85%).

2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (60:40, v/v) containing 0.1% phosphoric acid. Filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh a portion of the sample, dissolve in a known volume of methanol, and dilute with the mobile phase to an expected concentration within the calibration range.

3. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 247 nm (or determined λmax).

4. Method Validation (as per ICH Q2(R1)) This protocol must be validated to ensure it is fit for its intended purpose.[2][3][4]

Validation ParameterAcceptance CriteriaProtocol Summary
Specificity Peak purity analysis (PDA) and no interference from blank/placebo at the analyte's retention time.Inject blank, placebo, and a spiked sample to demonstrate selectivity.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.Plot peak area vs. concentration for the prepared working standards.
Accuracy (% Recovery) Typically 98.0% to 102.0%.Analyze a minimum of three concentrations (low, mid, high) in triplicate by spiking a known amount of analyte into a placebo.
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.Repeatability: Six replicate injections of a standard solution. Intermediate: Repeat analysis on a different day with a different analyst.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Determined by serial dilution of the lowest standard.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.Determined by serial dilution; must demonstrate acceptable precision and accuracy at this level.
Robustness No significant change in results with small, deliberate variations in method parameters.Vary flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).

Part 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications demanding higher sensitivity, such as impurity analysis at trace levels or quantification in complex biological matrices, UPLC-MS/MS is the method of choice.[10][11] This technique offers superior selectivity by monitoring specific precursor-to-product ion transitions.

Causality Behind Experimental Choices
  • UPLC System: Utilizes sub-2 µm particle columns to provide faster analysis times and higher chromatographic resolution compared to traditional HPLC.[7][12][13]

  • Tandem Mass Spectrometry (MS/MS): Provides two layers of mass filtering. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances selectivity.[14]

  • Electrospray Ionization (ESI): ESI in positive mode is well-suited for nitrogen-containing heterocyclic compounds like quinolines, efficiently generating the protonated molecular ion [M+H]⁺ required for MS analysis.

Experimental Workflow: UPLC-MS/MS Analysis

UPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Standard 1. Prepare Stock Standard (100 µg/mL in Methanol) Working 2. Create Working Standards (e.g., 0.05 - 100 ng/mL in Mobile Phase) Standard->Working Filter 4. Filter/Centrifuge final extracts Working->Filter Sample 3. Sample Extraction (e.g., SPE or LLE for complex matrices) Sample->Filter Inject 5. Inject into UPLC System Filter->Inject Separate 6. Fast Gradient Separation on C18 Column Inject->Separate Ionize 7. ESI+ Ionization Separate->Ionize Detect 8. MS/MS Detection (MRM) Ionize->Detect CalCurve 9. Generate Calibration Curve (Peak Area Ratio vs. Concentration) Detect->CalCurve Quantify 10. Quantify Sample (Using Internal Standard) CalCurve->Quantify

Caption: Workflow for quantification of this compound by UPLC-MS/MS.

Detailed Protocol: UPLC-MS/MS Method

1. Instrumentation and Materials

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Isotopically labeled internal standard (IS), if available (e.g., ¹³C₆-5,7-Dichloro-4-hydroxyquinoline), or a structurally similar compound.

  • Reagents and materials as listed for the HPLC method, but of LC-MS grade. Formic acid is preferred over phosphoric acid as it is volatile and MS-compatible.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Preparation: Prepare as for HPLC, but dilute to a much lower concentration range (e.g., 0.05 to 100 ng/mL). If an internal standard is used, spike all standards and samples with a constant concentration of the IS. For complex matrices, a sample cleanup step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will be necessary.

3. UPLC and MS/MS Conditions

  • UPLC Conditions:

    • Column: UPLC C18 (2.1 x 50 mm, 1.7 µm).

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) %B
      0.0 10
      3.0 95
      4.0 95
      4.1 10

      | 5.0 | 10 |

  • MS/MS Conditions (Hypothetical):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Precursor Ion ([M+H]⁺): m/z 198.0 (for C₉H₅Cl₂NO).

    • MRM Transitions: These must be optimized by infusing a standard solution. Two transitions are typically monitored for confirmation and quantification.

      • Quantifier: e.g., m/z 198.0 → 142.1

      • Qualifier: e.g., m/z 198.0 → 114.0

    • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy must be optimized for the specific instrument to maximize the signal for the chosen transitions.[15]

4. Method Validation The validation parameters are similar to the HPLC method but with much lower concentration ranges and typically tighter acceptance criteria for precision and accuracy, especially at the LOQ. Matrix effects must also be evaluated by comparing the response of the analyte in a post-extraction spiked sample to a neat standard solution.

Conclusion

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. The HPLC-UV method provides a robust and reliable platform for routine analysis of bulk material and simple formulations. For applications requiring high sensitivity and selectivity, such as trace-level impurity analysis or determination in complex matrices, the UPLC-MS/MS method is superior. Both protocols provided are built on established analytical principles for similar compounds and serve as a strong foundation for method development and validation in accordance with international regulatory guidelines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Separation of 5,7-Dichloro-8-hydroxy-2-methylquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. [Link]

  • Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. PubMed. [Link]

  • Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. PMC. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. [Link]

  • Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. PubMed Central. [Link]

  • Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Determination of diiodohydroxyquinoline using UV-Visible and atomic absorption spectrometry. ResearchGate. [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • UPLC-MS/MS Analysis of Aldosterone in Plasma for Clinical Research. Waters Corporation. [Link]

  • Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. mzCloud. [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. NIH. [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. NIH. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

Sources

Introduction: Unlocking the Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 5,7-Dichloro-4-hydroxyquinoline

This compound is a heterocyclic compound belonging to the quinoline family. In medicinal chemistry, its structure is recognized as a "privileged scaffold" due to its ability to serve as a versatile building block for synthesizing novel therapeutic agents.[1] The specific substitution pattern, with chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 4-position, makes it a key precursor for developing targeted drugs, particularly in oncology and inflammatory disease research.[1] The broader quinoline class of molecules is known for a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects, underscoring the therapeutic potential of this chemical family.[2][3][4][5]

This guide provides a comprehensive framework for the in vitro experimental design to characterize the biological activity of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind each experimental choice, enabling researchers to build a robust and self-validating data package.

Pillar 1: Deconstructing the Mechanism of Action - Core Hypotheses

The primary value of this compound in drug discovery lies in its utility as a core structure for developing kinase inhibitors.[1] This is our central hypothesis. However, related quinoline compounds, such as hydroxychloroquine, exert their effects through different mechanisms, such as disrupting lysosomal function.[6][7][8] A thorough investigation must therefore consider multiple potential pathways.

Our experimental design is built upon three core, testable hypotheses for the mechanism of action (MoA) of this compound:

  • Kinase Inhibition: The compound acts as a competitive inhibitor at the ATP-binding site of protein kinases, disrupting signaling pathways crucial for cell proliferation and survival.[1]

  • Lysosomotropic Activity: As a weak base, the compound may accumulate in the acidic environment of lysosomes, increasing their internal pH.[9][10] This can impair autophagy and antigen presentation, processes vital for cancer cell survival and immune response.[8]

  • Induction of Oxidative Stress: Some quinoline derivatives have been shown to exert cytotoxic effects by increasing the intracellular generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[11]

Potential_Mechanisms_of_Action cluster_0 Core Hypotheses cluster_1 Cellular Effects cluster_2 Cellular Outcome H1 Hypothesis 1: Kinase Inhibition P_Inhibit Inhibition of Signaling Pathways (e.g., MAPK, PI3K/Akt) H1->P_Inhibit H2 Hypothesis 2: Lysosomotropic Activity L_Disrupt Disruption of Autophagy & Antigen Presentation H2->L_Disrupt H3 Hypothesis 3: Oxidative Stress ROS_Damage Oxidative Damage to DNA, Proteins, Lipids H3->ROS_Damage Outcome Apoptosis & Cell Cycle Arrest P_Inhibit->Outcome L_Disrupt->Outcome ROS_Damage->Outcome caption Potential Mechanisms of Action for this compound. Experimental_Workflow cluster_T1 cluster_T2 cluster_T3 Tier1 Tier 1: Foundational Screening Is the compound biologically active? A1 Cell Viability Assay (MTT, CellTiter-Glo) Tier1->A1 Tier2 Tier 2: Mode of Action How does it affect the cells? B1 Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) Tier2->B1 B2 Cell Cycle Analysis (Propidium Iodide Staining) Tier2->B2 Tier3 Tier 3: Mechanistic Validation What is the specific molecular target? C1 Kinase Panel Screening Tier3->C1 C2 Lysosomal Function Assay (LysoTracker) Tier3->C2 C3 ROS Detection Assay (DCFDA) Tier3->C3 A2 Determine IC50 Values A1->A2 A2->Tier2 B1->Tier3 caption A tiered workflow for in vitro characterization.

Caption: A tiered workflow for in vitro characterization.

Pillar 3: Detailed Application Protocols

Here we provide validated, step-by-step protocols for the key experiments outlined in our tiered workflow.

Protocol 1: Tier 1 - Cell Viability and IC50 Determination (MTT Assay)

Scientific Rationale: The first step is to determine if this compound exhibits cytotoxic effects against cancer cells and to quantify its potency. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. [12]NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [12] Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer). [4][13]* this compound (stock solution in DMSO).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC50).

Cell Line Tissue of Origin Hypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.2
HCT-116Colorectal Carcinoma5.1
PBMCNormal Blood Cells> 50
Protocol 2: Tier 2 - Apoptosis vs. Necrosis Determination

Scientific Rationale: Once cytotoxicity is established, it is crucial to determine the mode of cell death. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are distinct processes. This assay uses Annexin V, which binds to phosphatidylserine (a marker of early apoptosis), and Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes (a marker of late apoptosis and necrosis), to differentiate these populations via flow cytometry.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Binding Buffer (provided with the kit).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze the samples immediately using a flow cytometer.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells. A significant increase in the Annexin V+ populations indicates that the compound induces apoptosis.

Protocol 3: Tier 3 - Mechanistic Assays

Scientific Rationale: Based on our primary hypothesis, a broad screening against a panel of kinases is the most direct way to identify potential molecular targets. Commercial services offer panels of hundreds of human kinases. A common format is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction; low luminescence indicates high kinase activity (ATP consumed) and high luminescence indicates inhibition.

Procedure (General Outline):

  • The compound is typically submitted to a specialized CRO (Contract Research Organization).

  • The compound is tested at a standard concentration (e.g., 10 µM) against a kinase panel.

  • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

  • Results are reported as "% Inhibition" relative to a control. "Hits" (e.g., >50% inhibition) can then be selected for follow-up dose-response studies to determine Ki or IC50 values for specific kinases.

Scientific Rationale: To test the lysosomotropic hypothesis, we can use LysoTracker, a fluorescent dye that accumulates in acidic cellular compartments. A decrease in fluorescence intensity suggests an increase in lysosomal pH or a loss of membrane integrity.

Procedure:

  • Seed cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Treat cells with the compound at IC50 concentrations for 6-24 hours.

  • In the final 30-60 minutes of incubation, add LysoTracker Red DND-99 (50-75 nM) to the medium.

  • Wash the cells with fresh medium and immediately visualize using a fluorescence microscope. Compare the fluorescence intensity between treated and control cells.

Scientific Rationale: To investigate the oxidative stress hypothesis, the DCFDA-H2 assay is used. This cell-permeable dye is non-fluorescent until it is oxidized by intracellular ROS, at which point it becomes highly fluorescent.

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Load cells with 10 µM DCFDA-H2 in serum-free medium for 30-45 minutes at 37°C.

  • Wash cells with PBS and then add the compound diluted in medium. Include a positive control (e.g., 100 µM H2O2).

  • Measure fluorescence immediately and at subsequent time points (e.g., every 30 minutes for 4 hours) using a plate reader with excitation/emission wavelengths of ~485/535 nm.

Conclusion and Forward Path

This structured in vitro guide provides a robust framework for characterizing this compound. By systematically moving from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's biological activity. Positive results, such as potent and selective kinase inhibition coupled with a clear apoptotic phenotype in relevant cancer cell lines, would provide a strong rationale for advancing this chemical scaffold into further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, and subsequent in vivo efficacy studies.

References

  • This compound | High Purity | RUO - Benchchem. (n.d.). Benchchem.
  • Singh, V. K., Kumari, P., Som, A., Rai, S., Mishra, R., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. Retrieved January 4, 2026, from [Link]

  • Singh, V. K., Kumari, P., Som, A., Rai, S., Mishra, R., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Retrieved January 4, 2026, from [Link]

  • Singh, V. K., Kumari, P., Som, A., Rai, S., Mishra, R., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. Retrieved January 4, 2026, from [Link]

  • (2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. ResearchGate. Retrieved January 4, 2026, from [Link]

  • 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. (n.d.). Solubility of Things. Retrieved January 4, 2026, from [Link]

  • Dev, P., & M, V. (2021). Hydroxychloroquine. Journal of Skin and Sexually Transmitted Diseases. Retrieved January 4, 2026, from [Link]

  • Hydroxychloroquine - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Jiang, H., Taggart, J. E., Zhang, X., Ben-Josef, G., & L, D. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Retrieved January 4, 2026, from [Link]

  • da Silva, G. O., de Oliveira, R. B., de Faria, A. R., & de Almeida, M. V. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Revista Virtual de Química. Retrieved January 4, 2026, from [Link]

  • Wallace, D. J. (2014). Pharmacology of Chloroquine and Hydroxychloroquine. SpringerLink. Retrieved January 4, 2026, from [Link]

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology. Retrieved January 4, 2026, from [Link]

  • Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism. Retrieved January 4, 2026, from [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 5,7-Dichloro-4-hydroxyquinoline, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed for scalability, emphasizing safety, efficiency, and analytical validation. The chosen synthetic route is based on the well-established Gould-Jacobs reaction, which offers a reliable pathway from commercially available starting materials.

Strategic Overview: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline derivatives on a large scale is most effectively achieved through the Gould-Jacobs reaction.[1][2] This classic method involves two primary stages: the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline core.[1][3][4] For the specific synthesis of this compound, this translates to:

  • Starting Aniline: 2,4-Dichloroaniline

  • Malonic Ester Derivative: Diethyl ethoxymethylenemalonate (DEEM)

The reaction proceeds through a well-defined intermediate, diethyl ((2,4-dichlorophenyl)amino)methylenemalonate, which is then cyclized. The subsequent hydrolysis (saponification) of the resulting ester and final decarboxylation yield the target molecule.[1] This multi-step, one-pot or staged approach is robust and has been adapted for industrial production.[5][6]

Causality of Key Process Choices:
  • Thermal Cyclization: This intramolecular ring-closing reaction requires significant thermal energy (typically >240 °C) to overcome the activation barrier for the 6-electron electrocyclization.[1][3]

  • High-Boiling Point Solvent: The use of an inert, thermally stable solvent is critical to safely and uniformly achieve the necessary cyclization temperature on a large scale. Dowtherm™ A, a eutectic mixture of diphenyl ether and biphenyl, is an industry standard for such high-temperature applications due to its high boiling point (approx. 257 °C), thermal stability, and ability to act as an efficient heat transfer medium.[3][7][8]

Synthetic Pathway Visualization

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A 2,4-Dichloroaniline C Diethyl ((2,4-dichlorophenyl)amino)methylenemalonate A->C Δ, ~110°C - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C Δ, ~110°C - EtOH D Ethyl this compound-3-carboxylate C->D Dowtherm™ A ~250°C E This compound-3-carboxylic acid D->E 1. NaOH (aq), Reflux 2. H+ F This compound (Final Product) E->F Δ, High Temp. - CO2 G start Start charge_aniline Charge Reactor: 2,4-Dichloroaniline & DEEM start->charge_aniline end End Product heat_condense Heat to 110-120°C (1-2 hours) charge_aniline->heat_condense remove_etoh Distill off Ethanol heat_condense->remove_etoh add_intermediate Slowly add condensation product to hot Dowtherm™ A remove_etoh->add_intermediate prepare_cyclization Heat Dowtherm™ A in separate flask to 250°C prepare_cyclization->add_intermediate reflux_cyclize Maintain ~250°C (30-60 min) add_intermediate->reflux_cyclize cool_filter_ester Cool, Filter & Wash Ester (with Hexane) reflux_cyclize->cool_filter_ester saponify Reflux Ester with 10% NaOH (aq) cool_filter_ester->saponify acidify_precipitate Cool & Acidify with HCl to precipitate Acid saponify->acidify_precipitate filter_acid Filter & Wash Acid acidify_precipitate->filter_acid decarboxylate Heat Acid in Dowtherm™ A to ~250°C until CO₂ evolution ceases filter_acid->decarboxylate cool_filter_product Cool, Filter & Wash Product decarboxylate->cool_filter_product dry_product Dry Final Product cool_filter_product->dry_product dry_product->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5,7-Dichloro-4-hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-Dichloro-4-hydroxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize for higher yields and purity. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequent experimental hurdles, and present a validated protocol for your reference.

Part 1: Foundational Principles of the Synthesis

The most established and reliable route to this compound is a variation of the Gould-Jacobs reaction .[1][2] This multi-step process begins with the condensation of an appropriately substituted aniline—in this case, 3,5-dichloroaniline—with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate is then subjected to a high-temperature thermal cyclization to form the quinoline ring system. Subsequent saponification and decarboxylation steps yield the final product.[3] Understanding the causality of each step is critical for effective troubleshooting.

The Gould-Jacobs Reaction Pathway

The reaction proceeds through several distinct stages, each with its own set of critical parameters.

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A 3,5-Dichloroaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Anilinomethylenemalonate Intermediate A->B  Heat (e.g., 100-120°C) -EtOH C Ethyl this compound- 3-carboxylate B->C  High Temp. (e.g., 250°C) -EtOH D This compound- 3-carboxylic acid C->D  NaOH (aq) Reflux -EtOH E This compound (Final Product) D->E  Heat -CO2 Troubleshooting_Workflow Start Low Overall Yield Detected Check_Cyclization Investigate Thermal Cyclization Step Start->Check_Cyclization Optimize_Temp Action: Use Dowtherm A. Ensure Temp is ~250°C. Use inert atmosphere. Check_Cyclization->Optimize_Temp Most Likely Cause Check_Condensation Analyze Condensation Step for Completion Optimize_Stoich Action: Use 1.1 eq. DEEM. Heat for >1 hr to remove EtOH. Check_Condensation->Optimize_Stoich Check_Final_Steps Verify Saponification & Decarboxylation Optimize_Hydrolysis Action: Ensure complete dissolution during saponification. Heat sufficiently for decarboxylation. Check_Final_Steps->Optimize_Hydrolysis Optimize_Temp->Check_Condensation If issue persists Optimize_Stoich->Check_Final_Steps If issue persists End Yield Optimized Optimize_Hydrolysis->End

Caption: A logical workflow for troubleshooting low yields in the this compound synthesis.

Question 2: I am observing significant charring and dark coloration during the thermal cyclization. How can this be prevented?

Answer: Dark coloration and charring are definitive signs of thermal decomposition. This not only reduces your yield but also complicates purification significantly.

  • Causality: The high temperatures required for cyclization are close to the decomposition point of the organic intermediates. The presence of oxygen can also promote oxidative side reactions.

  • Solutions:

    • Strict Temperature Control: As mentioned, using a solvent like Dowtherm A provides a stable temperature ceiling at its boiling point (~257°C). Direct heating of the neat intermediate in a flask is highly discouraged due to poor heat distribution.

    • Inert Atmosphere: Perform the cyclization and subsequent decarboxylation under a gentle stream of an inert gas like nitrogen. This will prevent air oxidation of the electron-rich aromatic intermediates at high temperatures.

    • Purity of Intermediate: Ensure the anilinomethylenemalonate intermediate from the first step is used directly and is free from residual starting materials or moisture, which can promote side reactions.

Question 3: What are the best practices for workup and purification to achieve high purity?

Answer: A clean workup is crucial for obtaining a high-purity final product.

  • Post-Cyclization: After the cyclization in Dowtherm A, the product (ethyl this compound-3-carboxylate) often crystallizes upon cooling. This allows for easy isolation by filtration. The filter cake should be washed with a non-polar solvent like hexanes or petroleum ether to remove the residual high-boiling Dowtherm A solvent. [4]* Post-Saponification: After refluxing with NaOH, the resulting solution contains the sodium salt of the carboxylic acid intermediate. Cool the solution and acidify with an acid like HCl to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. [4][5]Ensure the pH is sufficiently acidic (Congo red paper is a good indicator) for complete precipitation.

  • Final Product Isolation: The final decarboxylated product, this compound, can be purified by recrystallization from a suitable solvent. Ethanol is often a good first choice. If impurities persist, column chromatography may be necessary, though a well-executed reaction often avoids this.

Frequently Asked Questions (FAQs)
  • Can the thermal cyclization be performed without a solvent? While possible, it is not recommended for achieving high yields and purity. Heating the neat solid intermediate often leads to severe charring and decomposition due to uneven heat transfer. Solvents like Dowtherm A are critical for reproducible, scalable, and high-yielding reactions. [4][6]

  • Are there alternatives to the high-temperature thermal cyclization? Yes, modern techniques can offer improvements. Microwave-assisted Gould-Jacobs reactions have been reported to significantly reduce reaction times and, in some cases, improve yields by promoting efficient and uniform heating. [7][8]This can be a valuable alternative if the necessary equipment is available.

  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is an effective tool for each step. For the initial condensation, you can monitor the disappearance of the 3,5-dichloroaniline spot. For the subsequent steps, you can monitor the appearance of the product and disappearance of the starting material from the previous step. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and impurity profiling. [9][10]

Part 3: Optimized Experimental Protocol

This protocol is synthesized from established, high-yield procedures. [4] Step 1: Synthesis of Diethyl [(3,5-dichlorophenyl)amino]methylenemalonate

  • In a 500 mL round-bottomed flask, combine 3,5-dichloroaniline (81.0 g, 0.5 mol) and diethyl ethoxymethylenemalonate (113.5 g, 0.525 mol).

  • Add a few boiling chips and heat the mixture on a steam bath or in an oil bath at 110-120°C for 1 hour. Allow the evolved ethanol to escape.

  • The resulting warm, viscous oil is used directly in the next step without purification.

Step 2: Thermal Cyclization to Ethyl this compound-3-carboxylate

  • In a separate 3 L flask equipped with a mechanical stirrer and an air condenser, heat 1 L of Dowtherm A to a vigorous boil (~250-257°C) using a heating mantle.

  • Carefully and slowly pour the warm product from Step 1 into the boiling Dowtherm A through the condenser.

  • Continue heating and stirring for 1 hour. The cyclized product will begin to crystallize in the hot solution.

  • Turn off the heat and allow the mixture to cool to room temperature.

  • Filter the crystalline solid and wash the filter cake thoroughly with two 400 mL portions of petroleum ether or hexanes to remove Dowtherm A. Air-dry the solid. The expected yield of the ester is 85-95%.

Step 3: Saponification to this compound-3-carboxylic acid

  • Transfer the air-dried ester from Step 2 to a 2 L flask. Add 1 L of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux with vigorous stirring until all the solid dissolves (approximately 1 hour).

  • Cool the resulting solution to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid until it is strongly acidic to Congo red paper.

  • Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and air-dry.

Step 4: Decarboxylation to this compound

  • An industrial method involves hydrolyzing the precursor and decarboxylating the intermediate in the presence of an acid like sulfuric or phosphoric acid. [11]This provides a controlled, one-pot approach from the carboxylic acid intermediate to the final product.

  • Alternatively, suspend the air-dried carboxylic acid from Step 3 in 500 mL of Dowtherm A in a flask equipped with a stirrer and reflux condenser.

  • Heat the mixture to boiling for 1-2 hours under a gentle stream of nitrogen to drive off water and carbon dioxide.

  • Cool the mixture, which may solidify. The product can be isolated by filtration and washing with hexanes, followed by recrystallization from a suitable solvent like ethanol.

Part 4: Data & Analytical Summary

Proper analytical characterization is essential to confirm the identity and purity of the final product and intermediates.

Table 1: Key Reagents and Solvents

Compound Role Boiling Point (°C) Key Considerations
3,5-Dichloroaniline Starting Material 230 Ensure high purity to avoid side products.
Diethyl ethoxymethylenemalonate Reagent 279-281 Use a slight excess to drive condensation.
Dowtherm A Reaction Solvent ~257 Excellent for high-temperature, uniform heating. [12][6]Difficult to remove without washing.
Sodium Hydroxide Reagent (in solution) Used for saponification of the ester.

| Hydrochloric Acid | Reagent | (in solution) | Used to precipitate the carboxylic acid. |

Table 2: Common Analytical Methods

Technique Purpose Expected Observations
HPLC Purity assessment, reaction monitoring A single major peak for the product with retention time distinct from starting materials and intermediates. [9][10]
¹H NMR Structural confirmation Disappearance of ethyl ester signals after saponification; disappearance of carboxylic acid proton after decarboxylation. Aromatic protons will show characteristic splitting patterns for the 5,7-dichloro substitution.
Mass Spec Molecular weight confirmation A molecular ion peak corresponding to the calculated mass of the product (C₉H₅Cl₂NO).

| IR Spec | Functional group analysis | Presence of a broad O-H stretch and characteristic aromatic C-H and C=C stretches. Absence of ester C=O stretch. |

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Singh, G., Devi, V., & Monga, V. (2020). Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved January 6, 2026, from [Link]

  • Barlocco, D., Cignarella, G., & Vetuschi, C. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved January 6, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]

  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Retrieved January 6, 2026, from [Link]

  • Hirao, I., Yamaguchi, M., & Kawazoe, Y. (1976). STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. Kyushu Institute of Technology. Retrieved January 6, 2026, from [Link]

  • Majumdar, N., & Tunoori, A. R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Yang, M., Jian, Y., Zhang, W., Sun, H., Zhang, G., Wang, Y., & Gao, Z. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. Retrieved January 6, 2026, from [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • Synthesis of 4,7-Dichloroquinoline. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Oriental Journal of Chemistry. Retrieved January 6, 2026, from [Link]

  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Lopez-Arellano, R., et al. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. PubMed. Retrieved January 6, 2026, from [Link]

  • CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. (2020). Google Patents.
  • ATE223901T1 - METHOD FOR PRODUCING 5,7 DICHLORO-4-HYDROXYQUINOLINE. (2006). Google Patents.
  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971). Google Patents.
  • DOWTHERM A - Heat Transfer Fluid. (n.d.). Dow Chemical. Retrieved January 6, 2026, from [Link]

  • Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. (2014). Google Patents.
  • Synthesis of Quinoline and derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Murugan, K., et al. (2016). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. Retrieved January 6, 2026, from [Link]

  • Csonka, R., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

  • Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (2023). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 6, 2026, from [Link]

  • Majumdar, N., & Tunoori, A. R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved January 6, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved January 6, 2026, from [Link]

  • 8-Hydroxyquinoline HPLC Method. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5,7-Dichloro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its purification by crystallization is a critical step to ensure the purity and desired solid-state properties of the final active pharmaceutical ingredient. However, like many quinoline derivatives, its crystallization can present several challenges, from the complete failure of crystal formation to issues with crystal quality and polymorphism. This guide provides a structured approach to troubleshooting these common problems, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: While a universally perfect solvent does not exist, a good starting point for solvent screening for this compound can be extrapolated from structurally similar compounds and general solubility principles. Given its aromatic and halogenated structure with a hydroxyl group capable of hydrogen bonding, a range of polar and non-polar solvents should be considered.

For single-solvent recrystallization, consider moderately polar organic solvents. For antisolvent crystallization, a pair of miscible solvents with differing polarities is recommended.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. To address this, you can try the following:

  • Reduce the cooling rate: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.

  • Use a more dilute solution: This lowers the supersaturation level.

  • Change the solvent system: A different solvent or solvent mixture may have a more favorable solubility curve.

  • Add a seed crystal: This can provide a template for crystallization to occur below the "oiling out" temperature.

Q3: I am getting very fine needles or a powder instead of larger, well-defined crystals. How can I improve the crystal habit?

A3: The formation of fine needles or powder is often a result of rapid crystallization from a highly supersaturated solution. To encourage the growth of larger crystals:

  • Slow down the crystallization process: Use a slower cooling rate or a solvent system in which the compound is slightly more soluble.

  • Reduce the level of supersaturation: Use a less concentrated solution.

  • Consider a different solvent: The interaction between the solvent and the crystal faces can significantly influence the crystal habit.[2][3][4] Experiment with solvents of different polarities.

  • Utilize vapor diffusion: Dissolve the compound in a small amount of a relatively volatile "good" solvent and place this in a larger sealed container with a less volatile "poor" solvent (antisolvent). The slow diffusion of the antisolvent into the solution can promote the growth of larger, higher-quality crystals.

Q4: Is polymorphism a concern for this compound?

A4: Yes, polymorphism should be a consideration for this compound. Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, including solubility, melting point, and stability. The choice of crystallization solvent and the cooling rate can influence which polymorphic form is obtained.[5][6] It is crucial to characterize the resulting crystals using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR) to identify and control the polymorphic form.

Troubleshooting Guide

Issue 1: No Crystals Form

If you are unable to obtain any crystals, the following troubleshooting workflow can be applied.

Troubleshooting_No_Crystals start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation increase_concentration Increase Concentration / Evaporate Solvent check_supersaturation->increase_concentration No check_solvent Is the solvent appropriate? check_supersaturation->check_solvent Yes increase_concentration->check_supersaturation solvent_screening Perform Solvent Screening check_solvent->solvent_screening No induce_nucleation Induce Nucleation check_solvent->induce_nucleation Yes solvent_screening->check_solvent scratching Scratch inner surface of the flask induce_nucleation->scratching seeding Add a seed crystal induce_nucleation->seeding ultrasonication Apply ultrasonication induce_nucleation->ultrasonication success Crystals Formed scratching->success seeding->success ultrasonication->success

Caption: Troubleshooting workflow for the absence of crystal formation.

Issue 2: Poor Crystal Quality (Oiling Out, Needles, Aggregates)

For issues related to the quality of the crystals, consider the following.

ProblemPotential CauseSuggested Solution
Oiling Out Solution is too concentrated; cooling is too rapid.Use a more dilute solution; decrease the cooling rate; try a different solvent.
Fine Needles High level of supersaturation; rapid nucleation.Reduce concentration; slow down cooling; use a solvent that provides moderate solubility.
Aggregates Rapid crystal growth; insufficient agitation.Slow down crystallization; gentle stirring may help, but can also increase nucleation.
Colored Crystals Presence of impurities.Perform a hot filtration with activated charcoal; consider an additional purification step before crystallization.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place a small amount (10-20 mg) of this compound into several test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound completely at room temperature.

  • Heat the test tubes that show poor solubility at room temperature. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Evaluate the quality and quantity of the crystals formed.

Solvent CategoryExamplesExpected Solubility of this compound
Non-polar Hexanes, HeptaneLow solubility, potential for use as an antisolvent.[7]
Moderately Polar Toluene, DichloromethaneModerate to good solubility, potential for single-solvent recrystallization.
Polar Aprotic Acetone, Ethyl AcetateGood solubility, may require an antisolvent.
Polar Protic Ethanol, MethanolGood solubility, especially when heated.
Protocol 2: Recrystallization by Slow Cooling
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, toluene).

  • If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration to remove it and any insoluble impurities.

  • Allow the filtered solution to cool slowly to room temperature. To slow down the cooling, you can place the flask in a beaker of hot water or wrap it in glass wool.

  • Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the crystal yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Antisolvent Crystallization
  • Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble).

  • Slowly add a "poor" solvent (an antisolvent, in which the compound is poorly soluble but is miscible with the good solvent) dropwise until the solution becomes slightly turbid.

  • Gently warm the solution until the turbidity disappears.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect the crystals by vacuum filtration, wash with the antisolvent, and dry under vacuum.

Understanding the Role of Solvent-Solute Interactions

The choice of solvent is paramount in crystallization as it influences not only the solubility but also the crystal growth kinetics and potentially the polymorphic form.[2][3][4] The molecular structure of this compound, with its halogen atoms and a hydroxyl group, allows for a range of intermolecular interactions.

Solvent_Interactions compound This compound -Cl (Halogen Bonding) -OH (Hydrogen Bonding) polar_protic Polar Protic Solvents (e.g., Ethanol) -OH group compound->polar_protic Strong H-bonding polar_aprotic Polar Aprotic Solvents (e.g., Acetone) C=O group compound->polar_aprotic Dipole-dipole interactions non_polar Non-polar Solvents (e.g., Heptane) van der Waals forces compound->non_polar Weak interactions

Caption: Interactions between this compound and different solvent types.

  • Polar protic solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydroxyl group of the quinoline.

  • Polar aprotic solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group.

  • Non-polar solvents will have weaker van der Waals interactions.

By carefully selecting the solvent system, you can modulate these interactions to control the crystallization process and obtain the desired crystal form.

References

  • Organic Syntheses Procedure. 4,7-dichloroquinoline.

  • PubChem. This compound (C9H5Cl2NO).

  • Berendsen, H. J. C., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design.

  • ResearchGate. Effects of solvents on crystal habit of hydroquinone.

  • ResearchGate. Recrystallisation of crude 4,7-dichloroquinoline (5).

  • PubChem. This compound-3-carboxylic acid (C10H5Cl2NO3).

  • Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

  • Indian Journal of Pharmaceutical Sciences. Effect of Solvent and Polymer Additives on Crystallization.

  • Scribd. Synthesis of 4,7-Dichloroquinoline.

  • PubChem. CID 5288072 | C10H5Cl2NO3.

  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube.

  • ChemBK. 5,7-Dichloro-8-hydroxyquinolin.

  • MDPI. A Different View of Solvent Effects in Crystallization.

  • PubMed. Polymorphism and color dimorphism of chlorquinaldol (5,7-dichloro-8-hydroxy-2-methylquinoline).

  • BLD Pharm. 16600-22-9|Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Solubility of Things. 5,7-Dichloro-8-hydroxyquinoline.

  • MDPI. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles.

  • PubChem. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 12595073.

  • Benchchem. This compound | High Purity | RUO.

Sources

improving 5,7-Dichloro-4-hydroxyquinoline solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,7-Dichloro-4-hydroxyquinoline Solubility

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the solubility challenges associated with this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: Fundamentals - Why is this compound Poorly Soluble?

This compound is a heterocyclic building block used in medicinal chemistry, particularly for developing kinase inhibitors.[1] Its poor aqueous solubility stems from its molecular structure:

  • Hydrophobic Core: The quinoline ring is an aromatic system, making it inherently hydrophobic (water-repelling).

  • Halogen Substituents: The two chlorine atoms further increase the molecule's lipophilicity, decreasing its affinity for water.

  • Crystalline Structure: In its solid state, the molecules are often tightly packed in a stable crystal lattice. Significant energy is required for water molecules to break this lattice and solvate the individual molecules.[2]

Due to these factors, this compound is practically insoluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and acetone.[3][4]

Part 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common solubility issues encountered in the lab in a direct question-and-answer format.

FAQ 1: My compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous buffer or cell culture medium. What is happening and how can I fix it?

This is a classic and frequent issue known as "crashing out."

Causality: You've created a stock solution in a strong organic solvent (DMSO) where the compound is highly soluble. When you introduce a small volume of this stock into a large volume of an aqueous system, the DMSO concentration plummets. The solvent environment instantly becomes predominantly aqueous, and since your compound has very low water solubility, it can no longer stay in solution and precipitates.[5]

Solutions & Troubleshooting Workflow:

G start Precipitation Observed (Crashing Out) q1 Is the final organic solvent concentration (e.g., DMSO) <1%? start->q1 action1 Decrease the final concentration of the compound in the aqueous medium. q1->action1 Yes action2 The solvent concentration is likely too high for your assay (e.g., cell toxicity). Reduce it and re-evaluate. q1->action2 No a1_yes Yes a1_no No q2 Did decreasing the concentration solve it? action1->q2 solution1 Problem Solved: Work with this lower concentration. q2->solution1 Yes next_step The required concentration is above the aqueous solubility limit. Proceed to advanced solubilization methods. q2->next_step No a2_yes Yes a2_no No

Step-by-Step Mitigation:

  • Calculate Final Solvent Concentration: Always ensure the final concentration of your co-solvent (like DMSO or ethanol) is as low as possible, typically well below 1% for most cell-based assays, to avoid solvent-induced artifacts.[5]

  • Lower the Final Compound Concentration: The simplest solution is often to reduce the final working concentration of the compound to below its aqueous solubility limit.

  • Use an Intermediate Dilution Step: Instead of diluting directly into your final buffer, perform an intermediate dilution in a buffer containing a higher percentage of co-solvent, then add this to your final medium. This can sometimes ease the transition.

FAQ 2: How can I use pH to improve the solubility of this compound?

Causality: The solubility of ionizable compounds is highly dependent on pH.[6][7] this compound is a weakly acidic compound due to its hydroxyl group. By raising the pH of the solution with a base, you can deprotonate the hydroxyl group, forming a negatively charged phenoxide ion. This charged species is significantly more polar and thus more soluble in water than the neutral molecule.[3] This relationship is mathematically described by the Henderson-Hasselbalch equation.[6][8]

Experimental Protocol: pH Adjustment

  • Determine Target pH: The pKa of the hydroxyl group is critical. To ensure significant ionization and solubility enhancement, the pH of the solution should be adjusted to at least 1-2 units above the pKa. While the exact experimental pKa of the 4-hydroxy group is not readily cited, related quinolinols have pKa values in the 8.0-8.5 range. Therefore, a target pH of 9.5-10.5 is a logical starting point.

  • Buffer Selection: Choose a buffer system with strong buffering capacity in your target alkaline range (e.g., CAPS buffer).

  • Stock Solution Preparation: a. Weigh the desired amount of this compound powder. b. Add a small amount of your chosen buffer. c. While stirring, add a dilute base (e.g., 0.1 N NaOH) dropwise, monitoring the pH with a calibrated pH meter. d. Continue adding the base until the compound fully dissolves and the target pH is reached and stable. e. Bring the solution to the final desired volume with your buffer.

  • Important Consideration: Before using in an assay, ensure that the final pH is compatible with your experimental system (e.g., cell culture, enzyme activity). You may need to neutralize the solution, but be aware that this can cause the compound to precipitate if its concentration is above the solubility limit at the final pH.

FAQ 3: Which co-solvents can I use, and what are the best practices?

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This makes the environment more favorable for dissolving hydrophobic compounds like this compound. Commonly used co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol.[10][11]

Data Summary: Common Solvents

SolventSolubility ProfileTypical Use Case
Water Very Low / Insoluble[3][4]Aqueous buffers, final assay medium
DMSO High[3]Primary stock solution preparation
Ethanol Moderate to High[4]Stock solutions, co-solvent systems
PEG 400 HighCo-solvent for in vitro and in vivo formulations
Methanol ModerateStock solutions (use with caution in cell assays)

Note: This table provides a qualitative summary. Quantitative solubility can vary with temperature and exact conditions.

Best Practices:

  • Minimize the Amount: Use the lowest volume of co-solvent necessary to achieve dissolution to avoid negatively impacting your experiment (e.g., enzyme inhibition, cell toxicity).[9]

  • Consider the System: For in vivo studies, biocompatible co-solvents like PEG 400 are preferred. For cell culture, the final concentration of any co-solvent must be below the toxicity threshold for that cell line.

  • Beware of the Trade-Off: While co-solvents increase apparent solubility, they can sometimes decrease membrane permeability by altering the partitioning of the drug between the formulation and the biological membrane.[12]

FAQ 4: When should I consider using cyclodextrins, and how do they work?

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[13] Their exterior is hydrophilic (water-loving), while their internal cavity is hydrophobic.[14][15][16] They improve solubility by encapsulating the hydrophobic drug molecule within their cavity, forming a water-soluble "inclusion complex."[14][17] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[13][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural beta-cyclodextrin.[13]

G D D CD CD Complex Complex D->Complex Encapsulation

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required.

  • Add the Compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibrate: Stir the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours. This allows time for the inclusion complexes to form and reach equilibrium.

  • Remove Undissolved Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved solid. The resulting clear filtrate is your saturated solution of the complex.

  • Determine Concentration: The concentration of the dissolved compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

References

  • Dragos, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available at: [Link]

  • Pharmapproach. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available at: [Link]

  • Sediq, A., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. Available at: [Link]

  • Guerrieri, P., & Taylor, M. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available at: [Link]

  • Unknown Author. Exp. 11 The influence of pH on solubility in water Theory. Available at: [Link]

  • Weiner, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Gunjal, P., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review. Available at: [Link]

  • Nair, A., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link]

  • Pobudkowska, A., & Piekarski, H. (2012). Study of pH-dependent drugs solubility in water. Scilit. Available at: [Link]

  • Reiriz, C., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Available at: [Link]

  • Unknown Author. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Solubility of Things. 5,7-Dichloro-8-hydroxyquinoline. Available at: [Link]

  • ChemBK. (2024). 5,7-Dichloro-8-hydroxyquinolin. Available at: [Link]

  • Basit, A., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Available at: [Link]

  • Thommes, M., & Matuszczak, B. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. Available at: [Link]

  • ResearchGate. (2014). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Yang, Z., et al. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. ResearchGate. Available at: [Link]

  • S, S., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]

  • ChemSrc. This compound | CAS 171850-29-6. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Yang, Z., et al. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data. Available at: [Link]

  • LookChem. 5,7-Dichloro-8-hydroxyquinoline | Properties, Uses, Safety Data & Supplier in China. Available at: [Link]

  • ACS Publications. (2019). Solid−Liquid Equilibrium of 5‐Chloro-8-hydroxyquinoline and 5,7. Available at: [Link]

  • P212121 Store. This compound-3-carboxylic acid | CAS 171850-30-9. Available at: [Link]

  • PubChemLite. This compound (C9H5Cl2NO). Available at: [Link]

  • PubChemLite. This compound-3-carboxylic acid (C10H5Cl2NO3). Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • University of Hertfordshire. 8-hydroxyquinoline. AERU. Available at: [Link]

Sources

Technical Support Center: 5,7-Dichloro-4-hydroxyquinoline - A Guide to Stability and Degradation Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5,7-dichloro-4-hydroxyquinoline. This guide is designed to provide in-depth technical assistance for the stability and degradation issues you may encounter during your experimental work. Here, we will delve into the chemical properties of this compound, potential degradation pathways, and provide practical troubleshooting advice and validated experimental protocols in a user-friendly question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the general stability characteristics of this compound?

A1: this compound is a crystalline solid. Like many quinoline derivatives, its stability can be influenced by environmental factors such as light, pH, and the presence of oxidizing agents. While generally stable when stored properly in a solid state, solutions of the compound may be more susceptible to degradation. Due to its low volatility, it is relatively stable during storage and use under normal laboratory conditions.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability and integrity of the compound, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and shielded from light to minimize degradation.[2]

Q3: My solution of this compound has developed a yellow or brownish tint. What does this indicate?

A3: The development of a yellow or brown color in a previously colorless or pale-yellow solution of a quinoline compound is often an indicator of degradation. This discoloration can be a result of photodegradation or oxidation, leading to the formation of colored byproducts. It is crucial to use fresh, colorless solutions for experiments to ensure the integrity of your results.

Q4: I am observing inconsistent results in my biological assays using this compound. Could this be related to its stability?

A4: Yes, inconsistent assay results and a perceived loss of potency are classic signs of compound degradation.[3] The degradation of this compound can lead to a lower concentration of the active compound and the formation of degradation products that may have different or no biological activity. It is highly recommended to perform a stability check of your compound under your specific assay conditions.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section provides a detailed, question-and-answer-based approach to troubleshooting specific experimental issues related to the stability of this compound.

Issue 1: Unexpected Peaks in Chromatographic Analysis

Q: I am analyzing my this compound sample using HPLC and I'm seeing unexpected peaks that are not present in the reference standard. What could be the cause?

A: The appearance of new peaks in your chromatogram is a strong indication of either impurities from the synthesis or, more commonly, degradation of your compound. To diagnose the issue, consider the following:

  • Degradation during Storage or Sample Preparation: The compound may have degraded in solution before analysis. To mitigate this, always use freshly prepared solutions and minimize the time between sample preparation and injection. Store solutions protected from light and at a low temperature.

  • On-Column Degradation: The chromatographic conditions themselves can sometimes induce degradation. This can be influenced by the mobile phase pH, column temperature, and the nature of the stationary phase.

  • Forced Degradation: If you have intentionally stressed your sample (e.g., with acid, base, oxidant, or light), these new peaks are the expected degradation products.

To identify the source of these peaks, a forced degradation study is recommended. This will help you to generate the potential degradation products under controlled conditions and develop a stability-indicating analytical method.

Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis

Q: My this compound peak is showing significant tailing on a C18 column. How can I improve the peak shape?

A: Peak tailing for quinoline derivatives is a common issue, often caused by the interaction of the basic nitrogen atom in the quinoline ring with acidic residual silanol groups on the silica-based stationary phase. [1] Here are several strategies to address this:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-4) will protonate the quinoline nitrogen. This can reduce the interaction with silanol groups and improve peak shape.[1]

  • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.

  • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the column, thereby reducing peak tailing.[4]

  • Alternative Stationary Phase: Consider using a column with a different stationary phase, such as an embedded polar group (EPG) column, which can offer different selectivity and improved peak shape for basic compounds.[1]

III. Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential routes based on the known degradation of structurally related compounds, such as hydroxychloroquine, which also contains a chlorinated quinoline ring.[5]

The primary degradation pathways are likely to be:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Potential reactions include dechlorination (loss of one or both chlorine atoms), hydroxylation of the aromatic ring, and oxidation.[5][6]

  • Oxidative Degradation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides and hydroxylated derivatives.[2][7]

  • Hydrolysis: While the core quinoline ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to some degradation.

Below is a diagram illustrating the potential degradation pathways for this compound.

G cluster_photodegradation Photodegradation (Light/UV) cluster_oxidation Oxidative Degradation (e.g., H₂O₂) cluster_hydrolysis Hydrolytic Degradation (Acid/Base) parent This compound dechlorinated Dechlorinated Products (e.g., 5-chloro-4-hydroxyquinoline, 7-chloro-4-hydroxyquinoline) parent->dechlorinated Dechlorination hydroxylated Hydroxylated Products parent->hydroxylated Hydroxylation n_oxide N-Oxide Derivative parent->n_oxide N-Oxidation hydrolytic_products Minor Degradation Products parent->hydrolytic_products Extreme pH/Temp ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation

Caption: Potential degradation pathways of this compound.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to generate its degradation products. The goal is to achieve 5-20% degradation.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[3]

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.[2]

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]

3. Sample Analysis:

  • At appropriate time points, withdraw samples.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, solid) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize Acid/Base Stressed Samples acid->neutralize base->neutralize analyze Analyze by Stability- Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Table 1: Recommended HPLC Conditions

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient and optimize for separation (e.g., 10-90% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is:

  • Specific: The method should be able to resolve the parent compound from all potential degradation products.

  • Linear: The response should be linear over a defined concentration range.

  • Accurate: The method should provide results that are close to the true value.

  • Precise: The method should produce reproducible results.

  • Robust: The method should be unaffected by small, deliberate variations in method parameters.

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. Retrieved from BenchChem.

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from BenchChem.

  • Babić, S., et al. (2019). The role of photodegradation in the environmental fate of hydroxychloroquine. Chemosphere, 229, 339-347.

  • BenchChem. (n.d.). This compound. Retrieved from BenchChem.

  • Echemi. (n.d.). 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid Safety Data Sheets. Retrieved from Echemi.

  • ResearchGate. (2025). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Retrieved from ResearchGate.

  • Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 224-231.

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant. Retrieved from JOCPR.

  • IWA Publishing. (2021). Photocatalytic degradation of hydroxychloroquine using ZnO supported on clinoptilolite zeolite. Retrieved from IWA Publishing.

  • MDPI. (2024). Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment. Retrieved from MDPI.

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219.

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from Organic Syntheses.

  • SciSpace. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved from SciSpace.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich.

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from IJPRAS.

  • Pharmaguideline. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from Pharmaguideline.

  • Wikipedia. (n.d.). Quinoline. Retrieved from Wikipedia.

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from Waters Corporation.

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from Global Research Online.

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from Waters Corporation.

  • BenchChem. (2025). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. Retrieved from BenchChem.

  • Staigent Technologies. (n.d.). 5,7-DICHLORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE. Retrieved from Staigent Technologies.

  • Reddy, B. P., et al. (2020). Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach. Chromatographia, 83(10), 1269–1281.

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from BenchChem.

  • P212121. (n.d.). This compound-3-carboxylic acid. Retrieved from P212121.

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from IJRPR.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline.

  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from ChemRxiv.

  • Alchemist-chem. (n.d.). 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. Retrieved from Alchemist-chem.

  • PubChem. (n.d.). This compound-3-carboxylic acid. Retrieved from PubChem.

  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Retrieved from Google Patents.

  • mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from mzCloud.

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from MDPI.

  • ResearchGate. (2025). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Retrieved from ResearchGate.

  • ACS Publications. (n.d.). Radical-Induced Oxidative Transformation of Quinoline. Retrieved from ACS Publications.

  • KoreaScience. (n.d.). QbD-based stability-indicating UPLC method for the analysis of fruquintinib and its impurities with MS/MS characterization of degradation products. Retrieved from KoreaScience.

  • RSC Publishing. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Retrieved from RSC Publishing.

  • LCGC International. (n.d.). Analysis of Pharmaceuticals and Personal Care Products in River Water Samples by UHPLC–TOF-MS. Retrieved from LCGC International.

  • PubChem. (n.d.). CID 5288072 | C10H5Cl2NO3. Retrieved from PubChem.

  • RSC Publishing. (n.d.). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. Retrieved from RSC Publishing.

Sources

Technical Support Center: Synthesis of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5,7-dichloro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis, with a particular focus on avoiding the formation of unwanted isomers.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a key building block in the development of various pharmaceuticals, most commonly employs the Gould-Jacobs reaction. This powerful method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[1] While effective, the use of a meta-substituted aniline, such as 3,5-dichloroaniline, introduces a significant challenge: regioselectivity. The cyclization can potentially occur at two different positions on the aniline ring, leading to the formation of isomeric impurities that can be difficult to separate and may compromise the yield and purity of the desired product.[2]

This guide will provide you with the expert insights and practical solutions to control this regioselectivity and successfully synthesize high-purity this compound.

Troubleshooting Guide: Isomer Formation in the Gould-Jacobs Synthesis

Problem: My final product is a mixture of isomers. How can I improve the regioselectivity of the Gould-Jacobs reaction for this compound?

Root Cause Analysis:

When using 3,5-dichloroaniline as the starting material in the Gould-Jacobs reaction, the thermal cyclization of the intermediate, diethyl 2-(((3,5-dichlorophenyl)amino)methylene)malonate, can proceed via two pathways. The cyclization is an electrophilic aromatic substitution, and with a meta-disubstituted aniline, the two ortho positions to the amino group are potential sites for ring closure. In the case of 3,5-dichloroaniline, these positions are C2 and C6.

While the two chloro substituents might suggest symmetrical reactivity, subtle electronic and steric factors, along with reaction conditions, can influence which position is favored for cyclization. The primary isomers of concern would be the desired this compound and the undesired 7,5-dichloro-4-hydroxyquinoline, which is the same molecule due to symmetry. However, in analogous reactions with other meta-substituted anilines, the formation of both 5- and 7-substituted quinolones is a known issue.[3] The key to minimizing isomer formation lies in controlling the cyclization step.

Solution Strategies:

1. Optimization of Reaction Temperature:

The Gould-Jacobs reaction is highly dependent on temperature. The intramolecular cyclization step requires significant thermal energy to overcome the activation barrier.[4]

  • Expert Insight: The temperature profile during the cyclization is critical. A rapid increase to a very high temperature can sometimes lead to a loss of selectivity. Conversely, a temperature that is too low will result in an incomplete reaction. It is recommended to gradually heat the reaction mixture to the target temperature and maintain it consistently. For many Gould-Jacobs cyclizations, temperatures in the range of 250-300 °C are employed.[4]

2. Strategic Solvent Selection:

The choice of a high-boiling solvent is crucial for achieving the necessary temperature for cyclization. Moreover, the solvent can influence the regioselectivity of the reaction.

  • Expert Insight: Solvents with different polarities and coordinating abilities can stabilize the transition states of the cyclization pathways to varying extents. For instance, in the synthesis of chloro-substituted quinolines, changing the solvent from diphenyl ether to paraffin oil has been shown to alter the ratio of 5- and 7-chloro isomers.[3]

Table 1: Recommended Solvents for Gould-Jacobs Cyclization

SolventBoiling Point (°C)Characteristics
Diphenyl ether259Commonly used, provides high temperature.
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl, similar to diphenyl ether.[5]
Mineral Oil>300High boiling point, but can be difficult to remove during workup.

3. Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate the Gould-Jacobs reaction and, in some cases, improve yields and selectivity.

  • Expert Insight: Microwave heating allows for rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and potentially different product distributions compared to conventional heating. This can be particularly useful for optimizing the cyclization step to favor the desired isomer.[4]

Experimental Protocol: Optimized Gould-Jacobs Synthesis of this compound

Step 1: Condensation of 3,5-dichloroaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine 3,5-dichloroaniline (1 mole equivalent) and diethyl ethoxymethylenemalonate (1.1 mole equivalents).

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • After the reaction is complete, the intermediate, diethyl 2-(((3,5-dichlorophenyl)amino)methylene)malonate, is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250-260 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature for 30-60 minutes. Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The cyclized product, ethyl this compound-3-carboxylate, will often precipitate.

  • Dilute the mixture with a non-polar solvent like hexane or heptane to further precipitate the product and filter the solid.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the solid completely dissolves, indicating the hydrolysis of the ester to the corresponding carboxylic acid.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the this compound-3-carboxylic acid.

  • Filter the solid, wash with water, and dry.

  • For decarboxylation, heat the carboxylic acid at its melting point (around 260-270 °C) until the evolution of CO2 ceases. The resulting solid is the crude this compound.

Diagram 1: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation aniline 3,5-Dichloroaniline intermediate Anilinomethylenemalonate Intermediate aniline->intermediate 100-120°C malonate Diethyl Ethoxymethylenemalonate malonate->intermediate cyclized_ester Ethyl this compound-3-carboxylate intermediate->cyclized_ester 250-260°C High-boiling solvent acid Carboxylic Acid Intermediate cyclized_ester->acid 1. NaOH, Reflux 2. HCl final_product This compound acid->final_product Heat (Decarboxylation)

Caption: Workflow for the Gould-Jacobs synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for isomer formation in the Gould-Jacobs reaction with 3,5-dichloroaniline?

A1: The key step is the intramolecular electrophilic aromatic substitution (cyclization) of the anilinomethylenemalonate intermediate. With 3,5-dichloroaniline, the two unsubstituted ortho positions (C2 and C6) are the potential sites for cyclization. While electronically similar due to the meta-directing chloro groups, subtle differences in steric hindrance and the stability of the Wheland intermediates for cyclization at each position can lead to a mixture of products under certain conditions. The reaction is under thermodynamic control at the high temperatures required for cyclization, and the relative stability of the final quinolone products will also influence the isomer ratio.

Diagram 2: Isomer Formation Mechanism

Isomer_Formation cluster_cyclization Thermal Cyclization intermediate Anilinomethylenemalonate Intermediate from 3,5-dichloroaniline path_a Cyclization at C2 intermediate->path_a path_b Cyclization at C6 intermediate->path_b product_a {this compound | (Desired Product)} path_a->product_a product_b {7,5-Dichloro-4-hydroxyquinoline | (Identical to Desired Product)} path_b->product_b

Caption: Potential cyclization pathways.

Q2: Are there alternative synthetic routes to this compound that offer better regioselectivity?

A2: Yes, several other named reactions for quinoline synthesis can be considered, which may offer improved control over isomer formation.

  • Camps Cyclization: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[6] To synthesize this compound, one would start with an appropriately substituted o-acylaminoacetophenone. The regioselectivity of the Camps cyclization is dependent on the reaction conditions and the structure of the starting material, but it can be a viable alternative.[6]

  • Niementowski Quinoline Synthesis: This method involves the reaction of an anthranilic acid with a ketone or aldehyde to form a 4-hydroxyquinoline derivative.[2] For the target molecule, a dichlorinated anthranilic acid would be reacted with a suitable carbonyl compound. The Niementowski synthesis can be a high-yielding, one-pot procedure.

Q3: How can I purify this compound if I have a mixture of isomers?

A3: If a mixture of isomers is obtained, several purification techniques can be employed:

  • Recrystallization: This is often the first method to try. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the desired product at high temperatures but not at low temperatures, while the isomeric impurity remains in solution or has significantly different solubility.[7] For quinoline derivatives, polar organic solvents like ethanol, methanol, or mixtures with water are often effective.[8]

  • Column Chromatography: If recrystallization is not effective, column chromatography using silica gel is a standard method for separating isomers. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to find the optimal conditions for separation.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can be very effective. A C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can be used to separate closely related isomers.[9][10]

Experimental Protocol: Purification by Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

References

  • Camps, R. (1899). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234.
  • Niementowski, S. (1894). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 27(2), 1394-1403.
  • Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • SIELC Technologies. (n.d.). Separation of 5,7-Dichloro-8-hydroxy-2-methylquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zaman, A., Khan, M., & Munawar, M. A. (2012). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 24(12), 5671-5674.
  • Wikipedia. (2023). Camps quinoline synthesis. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Camps Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6483.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6483.
  • Sciforum. (2015). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-ones. Molbank, 2015(2), M857.
  • ResearchGate. (2021). Transformations of N-(2-acylaryl)benzamides and their analogs under the Camps cyclization conditions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Camps Reaction and Related Cyclizations. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.
  • Lunn, G., & Hellwig, L. C. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
  • MDPI. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences, 23(23), 14789.
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.
  • Applied Chemical Engineering. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2015). Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents. Retrieved from [Link]

Sources

Technical Support Center: Challenges in 5,7-Dichloro-4-hydroxyquinoline Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5,7-Dichloro-4-hydroxyquinoline (DCHQ). This molecule is a critical intermediate in pharmaceutical synthesis, particularly as a scaffold for kinase inhibitors.[1] However, its purification presents several distinct challenges, from managing regioisomeric impurities to preventing degradation and discoloration.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these challenges and offer field-proven protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Answer: The impurity profile of crude DCHQ is highly dependent on the synthetic route. Common synthesis pathways like the Gould-Jacobs or Conrad-Limpach reactions, starting from 3,5-dichloroaniline, can introduce specific impurities.[1]

  • Starting Materials: Unreacted 3,5-dichloroaniline or related β-ketoesters.

  • Regioisomers: Depending on the cyclization control, isomers such as 5,7-dichloro-2-hydroxyquinoline or other positional isomers can form. The synthesis of the related 4,7-dichloroquinoline is known to produce the 4,5-dichloroquinoline isomer, highlighting the challenge of controlling regiochemistry.[2]

  • Decarboxylation Precursors: If the synthesis involves a decarboxylation step, as described in some industrial patents, incomplete reaction can leave behind this compound-3-carboxylic acid.[1][3]

  • Color Impurities: Tar and polymeric materials can form under the harsh acidic and high-temperature conditions often used in quinoline synthesis, such as the Skraup or Doebner-von Miller reactions.[4]

Q2: Why does my purified this compound have a persistent yellow or brownish tint?

Answer: Discoloration in quinoline derivatives is a frequent issue, often stemming from oxidation or trace impurities.

The Science Behind It: The quinoline ring system, particularly when substituted with hydroxyl groups, can be susceptible to oxidation when exposed to air and light. This process can form highly colored quinone-like species. Furthermore, residual acidic or basic impurities from the synthesis or workup can catalyze degradation and color formation, especially upon heating.[5] Ensuring complete removal of synthetic reagents and storing the final product under an inert atmosphere in the dark can significantly mitigate this issue.

Q3: What are the general solubility properties of this compound?

Answer: As a hydroxyquinoline, DCHQ exhibits moderate to poor solubility in many common solvents. It is generally insoluble in water and non-polar solvents like hexanes.[6] It shows some solubility in more polar organic solvents, particularly upon heating.

The molecule exists in a tautomeric equilibrium between the "hydroxy" form and the "oxo" (quinolone) form. The 4-oxo tautomer is often less soluble, which can influence its behavior in different solvent systems.[5] For purification purposes, solvents like ethanol, acetone, or mixtures containing them are often a good starting point for recrystallization attempts.[7]

Purification Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Recrystallization Issues
Q: I'm trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when high concentrations of impurities depress the melting point.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, without using an ice bath initially. Slow cooling encourages orderly crystal lattice formation.

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Change the Solvent System: If the issue persists, the chosen solvent is likely unsuitable. A common strategy is to use a solvent/anti-solvent system.[8] For example, dissolve the compound in a minimal amount of a good, hot solvent (like acetone or ethanol) and then slowly add a miscible anti-solvent (like water or hexanes) dropwise until turbidity persists. Then, allow it to cool.

  • Pre-Purification: If the crude material is heavily contaminated with impurities that are causing significant melting point depression, a preliminary purification by passing it through a short plug of silica gel may be necessary to remove the bulk of the impurities before attempting recrystallization.[5]

Workflow for a Failed Recrystallization

Caption: Troubleshooting flowchart for when a compound "oils out".

Column Chromatography Issues
Q: My compound is streaking badly on a silica gel column, and the yield is very low. I suspect it's decomposing. What can I do?

Answer: This is a classic problem with nitrogen-containing heterocyclic compounds like quinolines. The acidic nature of standard silica gel can lead to strong, irreversible binding or acid-catalyzed decomposition of the basic quinoline nitrogen.[9]

Preventative Measures:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This can be done by preparing the silica slurry and the mobile phase with a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine.[9]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.

    • Neutral Alumina: Often a good alternative for basic compounds.

    • Reverse-Phase Silica (C18): This uses a different separation mechanism based on polarity and may prevent decomposition.

  • Minimize Contact Time: Use a wider column and apply slight pressure (flash chromatography) to speed up the separation, reducing the time the compound spends in contact with the stationary phase.

Q: I'm struggling to separate my product from a close-running impurity on the TLC plate. How can I improve the resolution on the column?

Answer: Improving the separation of compounds with similar Rf values requires optimizing the chromatography conditions to exploit subtle differences in their properties.

Optimization Strategies:

  • Adjust Solvent Polarity: A common mistake is to use a mobile phase that is too polar, causing all compounds to move too quickly. Reduce the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) to increase the interaction with the silica gel, which can enhance separation.

  • Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents to change the nature of the interactions. For example, replacing ethyl acetate with dichloromethane (DCM) can alter the separation profile, as DCM has different hydrogen bonding characteristics.

  • Use a Higher-Grade Silica: Employ silica gel with a smaller particle size (e.g., 230-400 mesh instead of 60-120 mesh). This increases the surface area and provides more theoretical plates for a better separation, albeit at the cost of a slower flow rate.[10]

  • Dry Loading: For difficult separations, dry loading the sample is superior to liquid loading. Dissolve your crude product in a suitable solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column, resulting in a much sharper starting band.[10]

Product Analysis & Stability
Q: My final product looks clean by NMR, but in HPLC analysis, I see a broad or tailing peak. Why?

Answer: This issue is often observed with hydroxyquinolines due to their strong metal-chelating properties.

The Science Behind It: The 4-hydroxy group and the quinoline nitrogen can form a chelate with metal ions. Standard stainless steel components in an HPLC system (tubing, frits, column hardware) can leach trace metal ions that interact with your compound, causing peak tailing and poor peak shape.[5][11]

Solutions:

  • Use a Metal-Free System: If available, use an HPLC system with PEEK tubing and fittings to minimize metal contact.[11]

  • Modify the Mobile Phase: Add a competitive chelating agent to the mobile phase. A small amount of ethylenediaminetetraacetic acid (EDTA), typically around 0.1 mM, will bind to the stray metal ions, preventing them from interacting with your analyte.

  • Adjust pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can protonate the quinoline nitrogen, reducing its ability to chelate and often improving peak shape.

Standardized Purification Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for recrystallizing this compound. Solvent selection is critical and may require screening.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (see Table 1) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude DCHQ in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring (e.g., on a hot plate) until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inner wall of the flask with a glass rod. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Table 1: Recommended Solvents for Recrystallization Screening
Solvent SystemBoiling Point (°C)Characteristics & Use CaseReference
Ethanol78Good general-purpose polar solvent.[8]
Acetone/Water56 (Acetone)A polar solvent/anti-solvent system, effective for moderately polar compounds.[8][12]
Ethanol/Water78 (Ethanol)Similar to Acetone/Water, but with a higher boiling point.[12]
Benzene80A non-polar aromatic solvent; reported to solubilize the related 5,7-dichloro-8-hydroxyquinoline.[13]
Acetone/Ethanol56/78A mixture of polar solvents; can be effective if a single solvent doesn't work.[7]
Protocol 2: Flash Column Chromatography

This protocol is for purifying DCHQ when recrystallization is ineffective due to complex impurity profiles.

  • Select Mobile Phase: Using TLC, identify a solvent system that gives a good Rf value for the product (ideally ~0.3-0.4) and provides separation from major impurities. A common starting point is a Hexane/Ethyl Acetate or DCM/Methanol gradient. Crucially, add 1% triethylamine (NEt₃) to the solvent mixture. [9]

  • Prepare the Column:

    • Choose a column size appropriate for your sample amount (a general rule is a 30:1 to 100:1 ratio of silica to crude product by weight).[10]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.[10]

  • Load the Sample (Dry Loading Recommended):

    • Dissolve the crude DCHQ in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column, forming a thin, even layer.[10]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the separation by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Strategy Decision Workflow

Caption: Decision workflow for selecting a purification method.

References

  • 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. Solubility of Things. [Link]

  • 5,7-Dichloro-8-hydroxyquinolin. ChemBK. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • METHOD FOR PRODUCING 5,7 DICHLORO-4-HYDROXYQUINOLINE.
  • Separation of Hydroxyquinolines by High-Performance Liquid Chromatography. PubMed. [Link]

  • 5,7-Dichloro-8-hydroxyquinoline | Properties, Uses, Safety Data & Supplier in China. Alchemist-chem. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Synthesis of 4,7-Dichloroquinoline. Chempedia - LookChem. [Link]

  • Confinement‐Induced Enhanced Dye Degradation Using 5,7‐Dichloro‐8‐Hydroxyquinoline within a Cu‐BTC Metal‐Organic Framework. ResearchGate. [Link]

  • Synthesis of 4,7-Dichloroquinoline. Scribd. [Link]

  • Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). National Institutes of Health (NIH). [Link]

  • Recrystallisation of crude 4,7-dichloroquinoline (5). ResearchGate. [Link]

  • This compound, Neat, CAS # 171850-29-6, 25 mg. Chromatographic Specialties Inc. [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Publications. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health (NIH). [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central (PMC). [Link]

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. National Institutes of Health (NIH). [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5,7-Dichloro-4-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 5,7-dichloro-4-hydroxyquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical, actionable solutions to common challenges encountered during these syntheses. The quinoline scaffold, particularly halogenated 4-hydroxyquinolines, is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3] The synthesis, however, is not without its challenges, primarily centered around the high-temperature thermal cyclization step.

This document provides in-depth troubleshooting guides, FAQs, and optimized protocols based on established chemical principles and field-proven insights.

Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction

The most robust and widely adopted method for synthesizing 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[4][5] This pathway involves two primary stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization. For this compound, the process begins with 3,5-dichloroaniline.

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation Reactants 3,5-Dichloroaniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Diethyl [(3,5-dichloroanilino)methylene]malonate Reactants->Intermediate Heat (e.g., 100-140°C) -EtOH Cyclization Ethyl 5,7-dichloro-4-hydroxy- quinoline-3-carboxylate Intermediate->Cyclization High Temp (240-260°C) in High-Boiling Solvent Final_Product This compound Cyclization->Final_Product 1. NaOH (Saponification) 2. Heat (Decarboxylation)

Caption: General workflow for the Gould-Jacobs synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical and challenging step in this synthesis?

A1: The thermal cyclization (Step 2) is unequivocally the most challenging part of the synthesis. This intramolecular reaction, a type of aromatic electrophilic substitution, requires a significant amount of thermal energy to overcome the activation barrier.[6][7] Temperatures typically need to reach or exceed 250 °C.[7][8] The primary challenge is achieving complete cyclization without causing thermal degradation (charring) of the starting material or product, which can drastically reduce yields.

Q2: Are there alternatives to conventional heating for the cyclization step?

A2: Yes, microwave-assisted synthesis is an excellent alternative that has been shown to improve yields and dramatically shorten reaction times.[6][9] Microwave heating provides rapid and uniform energy transfer to the reaction mixture, allowing for precise temperature control and often reaching the target temperature in minutes instead of hours.[4] This rapid heating minimizes the time the product is exposed to high temperatures, thereby reducing the likelihood of degradation.[6]

Q3: What are the primary safety concerns when running these reactions at scale?

A3: The primary safety concerns are related to the high temperatures involved.

  • High-Boiling Solvents: Solvents like Dowtherm A or diphenyl ether are used, which have boiling points around 250-260 °C.[4][10] Handling these solvents at such high temperatures requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood to avoid inhalation of vapors.

  • Thermal Runaway: While less common for this specific reaction, rapid heating can lead to uncontrolled boiling. Use of an electric heating mantle with a temperature controller and good stirring is essential for precise temperature management.[8]

  • Pressure: Although typically run in an open or refluxing system, any blockages could lead to pressure buildup. Ensure the system is properly vented.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments.

Problem Area 1: Low Yield in Condensation Step (Intermediate Formation)

Q: My initial condensation of 3,5-dichloroaniline with DEEM is giving a low yield of the anilinomethylenemalonate intermediate. What went wrong?

A: This is a common issue that can usually be traced back to one of four factors:

  • Cause 1: Purity of Reactants.

    • Explanation: 3,5-dichloroaniline can degrade over time, and DEEM can hydrolyze if exposed to moisture. Impurities can inhibit the reaction or lead to side products.

    • Solution: Ensure the 3,5-dichloroaniline is pure (recrystallize if necessary). Use freshly opened or properly stored DEEM.

  • Cause 2: Inefficient Removal of Ethanol.

    • Explanation: The condensation reaction is a reversible equilibrium. Ethanol is produced as a byproduct. According to Le Châtelier's principle, its removal drives the reaction toward the product.

    • Solution: Heat the reaction mixture in an open flask on a steam bath or with a short distillation head to allow the evolved ethanol to escape.[10] For larger scales, a Dean-Stark apparatus can be used if run in a solvent like toluene.

  • Cause 3: Incorrect Reaction Temperature or Time.

    • Explanation: While the reaction is generally robust, insufficient heating may lead to an incomplete reaction.

    • Solution: A common protocol involves heating on a steam bath for one hour.[10] Monitor the reaction by TLC (Thin Layer Chromatography) to ensure the disappearance of the aniline starting material.

  • Cause 4: Incorrect Stoichiometry.

    • Explanation: Using a slight excess of DEEM can help drive the reaction to completion.

    • Solution: Employ a 10% molar excess (1.1 equivalents) of DEEM relative to the 3,5-dichloroaniline.[10]

Problem Area 2: Low Yield or Failure in Thermal Cyclization

Q: I'm getting very low yields (<30%) or significant black tar during the high-temperature cyclization step. How can I optimize this?

A: This is the most critical optimization point. Low yields are almost always due to a suboptimal balance of temperature, time, and solvent choice.

  • Cause 1: Sub-optimal Reaction Temperature.

    • Explanation: The cyclization has a high activation energy. If the temperature is too low, the reaction rate will be impractically slow. If it is too high, you will see significant charring and product decomposition.[7] The "sweet spot" is typically just at the boiling point of the chosen solvent.

    • Solution: Precise temperature control is crucial.[8] Ensure your heating mantle and thermometer are calibrated. The target is generally 250-260 °C. For some substrates, temperatures up to 300 °C have been explored, but this often comes with increased degradation.[6]

  • Cause 2: Inappropriate High-Boiling Solvent.

    • Explanation: The solvent's primary role is to act as a heat transfer medium to maintain a stable, high temperature. Its properties are critical.

    • Solution: Use a thermally stable, high-boiling, and inert solvent. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and diphenyl ether are the most common and effective choices.[4][10] Mineral oil is another option but can make product isolation more difficult.[7]

SolventBoiling Point (°C)Typical YieldsComments
Dowtherm A~257 °CGood to ExcellentIndustry standard; excellent heat transfer and stability.[10]
Diphenyl Ether~259 °CGood to ExcellentVery similar performance to Dowtherm A.[4]
Mineral Oil>300 °CVariableCan be effective but makes workup more challenging due to high viscosity.[7]
Neat (No Solvent)N/AOften PoorProne to localized overheating, charring, and poor heat transfer.[7]
Data adapted from general principles in cited literature.[7][8]
  • Cause 3: Reaction Time.

    • Explanation: There is a trade-off between reaction completion and product degradation. Extended heating, even at the correct temperature, can lead to lower isolated yields.

    • Solution: Monitor the reaction's progress. For conventional heating, a duration of 30-60 minutes at reflux is typical.[8][10] Microwave-assisted methods can reduce this to as little as 5-20 minutes.[6] Optimization is key; running small-scale time-course experiments is highly recommended.

Troubleshooting_Cyclization Start Low Yield in Cyclization? Temp_Check Is Temperature 250-260°C? Start->Temp_Check Solvent_Check Using Dowtherm A / Diphenyl Ether? Temp_Check->Solvent_Check Yes Adjust_Temp Action: Adjust heating mantle to achieve 250-260°C. Temp_Check->Adjust_Temp No Time_Check Is Reaction Time Optimized (30-60 min)? Solvent_Check->Time_Check Yes Change_Solvent Action: Switch to a recommended high-boiling solvent. Solvent_Check->Change_Solvent No Atmosphere_Check Running under Inert Atmosphere? Time_Check->Atmosphere_Check Yes Optimize_Time Action: Run time-course experiment (e.g., 20, 40, 60 min) and analyze by TLC/LC-MS. Time_Check->Optimize_Time No Use_Inert Action: Purge with N2 or Argon to minimize oxidative decomposition. Atmosphere_Check->Use_Inert No Success Yield Improved Atmosphere_Check->Success Yes Adjust_Temp->Start Change_Solvent->Start Optimize_Time->Start Use_Inert->Start

Caption: Decision tree for troubleshooting the thermal cyclization step.

Problem Area 3: Purification Challenges

Q: I have a crude solid product, but it's oily and discolored. How do I effectively purify it?

A: This is usually due to residual high-boiling solvent and colored impurities from minor degradation. A two-step process is highly effective.

  • Step 1: Removal of High-Boiling Solvent.

    • Explanation: The product often crystallizes or precipitates out of the reaction solvent upon cooling. However, the solvent remains trapped in the solid matrix.

    • Solution: After cooling the reaction mixture, dilute it with a non-polar hydrocarbon solvent like hexanes, heptane, or Skellysolve B.[10] This will help fully precipitate your product while dissolving the diphenyl ether or Dowtherm A. Filter the solid and wash it thoroughly with several portions of the same hydrocarbon solvent. This "trituration" is very effective at removing the bulk of the solvent.

  • Step 2: Recrystallization.

    • Explanation: The remaining impurities are typically colored byproducts that are structurally similar to the desired product. Recrystallization is the best method for final purification.

    • Solution: The crude, solvent-washed solid can be recrystallized from a suitable polar solvent. Common choices include ethanol, acetic acid, or DMF (N,N-Dimethylformamide).[8] The choice depends on the specific derivative's solubility.

Optimized Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.

Protocol 1: Synthesis of Diethyl [(3,5-dichloroanilino)methylene]malonate (Intermediate)
  • Reactant Setup: In a 250 mL round-bottom flask, combine 3,5-dichloroaniline (16.2 g, 0.1 mol) and diethyl ethoxymethylenemalonate (23.8 g, 0.11 mol, 1.1 equiv.).

  • Reaction: Add a magnetic stir bar and a few boiling chips. Heat the mixture in an open flask on a steam bath with stirring for 1 hour. Ethanol will visibly evolve.

  • Monitoring: The reaction can be monitored by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) to confirm the consumption of the aniline.

  • Isolation: The resulting warm, oily product is typically of sufficient purity to be used directly in the next step without further purification.[10]

Protocol 2: Thermal Cyclization to Ethyl this compound-3-carboxylate
  • Solvent Preparation: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, heat Dowtherm A (400 mL) to a vigorous boil (approx. 250-260 °C) using an electric heating mantle.

  • Addition: Carefully and slowly pour the warm intermediate from Protocol 1 into the boiling Dowtherm A through the condenser.

  • Reaction: Continue heating and stirring vigorously for 45 minutes. The product will begin to precipitate as a solid during the reaction.

  • Cooling and Isolation: Turn off the heat and allow the mixture to cool to room temperature (or below 100 °C). The product will have crystallized.

  • Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with two 200 mL portions of hexanes or Skellysolve B to remove the Dowtherm A.[10]

  • Drying: Air-dry the filter cake. The yield of the crude ester at this stage is typically 85-95%.[10]

Protocol 3: Saponification and Decarboxylation to this compound
  • Saponification: Transfer the crude, air-dried ester from Protocol 2 into a 1 L flask. Add 400 mL of 10% aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux with vigorous stirring until all the solid ester has dissolved (approx. 1-2 hours). This forms the sodium salt of the carboxylic acid.

  • Decarboxylation & Precipitation: Cool the solution and carefully acidify it with concentrated hydrochloric acid until strongly acidic (pH ~1-2). Heat the mixture to a gentle boil for 1 hour to facilitate decarboxylation. Carbon dioxide will evolve.

  • Isolation: Cool the mixture in an ice bath. The final product, this compound, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.

  • Purification (Optional): If needed, the final product can be further purified by recrystallization from ethanol.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]

  • Lévai, A., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(23), 4249. [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. [Link]

  • Kozur, N., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6653. [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Zhang, X., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1279–1290. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(18), 5467. [Link]

  • Lévai, A., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(23), 4249. [Link]

  • Trivedi, A. R., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Heterocyclic Chemistry, 13(2), 461. [Link]

  • Singh, S., & Singh, R. K. (2020). Thermal cyclization mediated synthesis of bioactive 4-quinolones. Journal of the Chinese Chemical Society, 67(11), 1935-1951. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Kappe, T., et al. (1995). Thermal Cyclization of 3-Acyl-4-azidopyridines to Isoxazolo[4,3-c]pyridines. Journal of Heterocyclic Chemistry, 32(4), 1169-1172. [Link]

  • Zhang, X., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1279-1290. [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971). U.S.
  • Wang, C., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(14), 5364. [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. (2013).
  • Carissimi, M., et al. (1969). [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Il Farmaco; edizione scientifica, 24(5), 478–499. [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • Barreiro, E. J., et al. (2018). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Journal of the Brazilian Chemical Society, 29(5), 941-959. [Link]

  • de Farias, A. C. A., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2139-2147. [Link]

  • Pindela, A. M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(13), 4241. [Link]

  • Al-Salahi, R., et al. (2023). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... Journal of King Saud University - Science, 35(5), 102699. [Link]

  • An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates. (2005).
  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (2023). Organic Process Research & Development, 27(12), 2209–2217. [Link]

Sources

overcoming poor cell permeability of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for .

Technical Support Center: 5,7-Dichloro-4-hydroxyquinoline

A Guide to Overcoming Poor Cell Permeability for Researchers

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that promising compounds can often be hindered by challenging physicochemical properties. This guide is structured to provide direct, actionable answers to the common hurdles you may face with this molecule's poor cell permeability, blending foundational theory with practical, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the permeability challenges of this compound.

Q1: Why is this compound expected to have poor cell permeability?

A1: The permeability of a compound is governed by its physicochemical properties. For this compound, several factors are at play:

  • Poor Aqueous Solubility: The compound is described as insoluble or having limited solubility in water.[1][2] For a drug to be absorbed, it must first be in solution at the cell surface. Poor solubility is a primary rate-limiting step for membrane permeation.

  • Molecular Structure: The structure contains a hydroxyl group (-OH) and a quinoline nitrogen, which can engage in hydrogen bonding, potentially hindering its ability to partition into the lipophilic cell membrane. While generally soluble in organic solvents like DMSO[3], its behavior in a physiological aqueous environment is what dictates permeability.

  • Potential for Ionization: The molecule has a pKa of approximately 7.4.[2] This means that at physiological pH (~7.4), a significant portion of the molecules will be ionized. The charged form of a molecule typically exhibits much lower passive diffusion across the lipid bilayer compared to its neutral form.

Q2: My compound seems to be active in cell-free assays but shows no effect in my cell-based experiments. Is this a permeability issue?

A2: This is a classic indicator of poor cell permeability. If the compound is effective against an isolated protein target but fails to elicit a response in whole cells, it strongly suggests the compound is not reaching its intracellular target at a sufficient concentration. Before proceeding to complex strategies, it is crucial to experimentally confirm low permeability using standardized assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay.[4][5]

Q3: Could active efflux be contributing to the low intracellular concentration of my compound?

A3: Yes, this is a significant possibility. Quinoline derivatives have been identified as substrates for various multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp).[6][7] These pumps are cellular "gatekeepers" that actively expel foreign compounds from the cytoplasm, keeping intracellular concentrations low even if passive diffusion occurs. A bidirectional Caco-2 assay is the gold standard for identifying if a compound is a substrate for active efflux.[8][9]

Section 2: Troubleshooting and Strategy Selection

Navigating the path to improved permeability requires a logical, stepwise approach. Use the following workflow and Q&A to diagnose the specific issue and select the most appropriate strategy.

Diagnostic and Strategy Selection Workflow

This workflow provides a structured path from identifying the problem to selecting a viable solution.

G start Start: Poor in-cellulo activity solubility Is aqueous solubility below 10 µM? start->solubility pampa Assess Passive Permeability (PAMPA) solubility->pampa No formulation Strategy: Formulation Enhancement (Liposomes, Nanoparticles) solubility->formulation Yes pampa_result Is Papp < 1.0 x 10⁻⁶ cm/s? pampa->pampa_result caco2 Assess Permeability & Efflux (Bidirectional Caco-2 Assay) pampa_result->caco2 No prodrug Strategy: Prodrug Approach (Mask polar groups) pampa_result->prodrug Yes efflux_result Is Efflux Ratio > 2? caco2->efflux_result efflux_inhib Strategy: Co-administer with Efflux Pump Inhibitor (EPI) efflux_result->efflux_inhib Yes end Proceed with optimized compound/formulation efflux_result->end No formulation->pampa prodrug->caco2 efflux_inhib->end G cluster_1 Parent This compound (Polar, Poor Permeability) Prodrug Ester Prodrug (Lipophilic, High Permeability) Parent->Prodrug Chemical Modification Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Active Parent Drug Released (Active Intracellularly) Extracellular Extracellular Space Membrane->Active Intracellular Esterase Cleavage Intracellular Intracellular Space

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 5,7-Dichloro-4-hydroxyquinoline Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-Dichloro-4-hydroxyquinoline. This guide is designed to provide in-depth troubleshooting strategies and address common questions to help you achieve consistent and reliable results in your assays. Inconsistent outcomes are a frequent challenge in experimental biology, often stemming from the physicochemical properties of the compound itself or its interaction with assay components. This resource offers a structured approach to identifying and resolving these issues.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may be encountering during your experiments with this compound.

Issue 1: I'm observing high variability between replicate wells in my assay.

High variability is a common problem that can often be traced back to issues with compound solubility and precipitation. This compound, like many quinoline derivatives, has limited aqueous solubility.[1]

Initial Checks & Solutions:

  • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation. This may appear as cloudiness, crystals, or a film at the bottom of the wells.

  • Solvent Concentration: Ensure the final concentration of your solvent (typically DMSO) is consistent across all wells and is kept to a minimum, ideally below 1%. High concentrations of organic solvents can cause the compound to crash out of solution when added to aqueous assay buffers.

  • Order of Addition: The order in which you add reagents can significantly impact solubility. Try adding the compound solution to the assay buffer last and with gentle mixing.

Advanced Troubleshooting:

If the issue persists, a more systematic approach to solubility is required.

Protocol 1: Kinetic Solubility Assessment

This protocol will help you determine the concentration at which this compound begins to precipitate in your specific assay buffer.

Materials:

  • This compound

  • DMSO

  • Your specific assay buffer

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Add a small, consistent volume of each concentration to the wells of the 96-well plate.

  • Add your assay buffer to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration.

  • Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).

  • Measure the absorbance at 600 nm. An increase in absorbance indicates precipitation.

Data Interpretation:

Compound Concentration (µM)Absorbance at 600 nmObservation
1000.5Significant Precipitation
500.2Moderate Precipitation
250.05Minimal Precipitation
100.01No Precipitation
10.01No Precipitation
Blank (Buffer + DMSO)0.01No Precipitation

A summary of expected results from a kinetic solubility assessment.

Based on these results, you can determine the maximum concentration of this compound that remains soluble in your assay buffer.

Issue 2: My compound's activity is decreasing over time or is inconsistent between experiments.

A loss of potency or inconsistent results can be a strong indicator of compound instability.[2] Quinoline compounds can be susceptible to degradation, particularly in aqueous solutions, influenced by factors like pH, light, and temperature.[2]

Initial Checks & Solutions:

  • Fresh Stock Solutions: Always prepare fresh stock solutions of this compound for each experiment. Avoid using old stock solutions, as degradation can occur over time.

  • Storage Conditions: Store your solid compound and stock solutions protected from light and at an appropriate temperature (e.g., -20°C or -80°C).[2]

  • pH of Assay Buffer: The stability of quinoline derivatives is highly dependent on pH.[2][3][4][5] Ensure your assay buffer is robust and maintains a consistent pH throughout your experiment.

Advanced Troubleshooting:

To definitively determine if stability is the root cause, a forced degradation study can be performed.

Protocol 2: Forced Degradation Study

This protocol exposes the compound to various stress conditions to assess its stability.

Materials:

  • This compound

  • Appropriate solvents (e.g., acetonitrile, water)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a PDA detector

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Photostability: Expose the stock solution to UV light.

    • Thermal Stress: Heat the stock solution at a controlled elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the remaining parent compound and identify any degradation products.

Data Interpretation:

By comparing the peak area of the parent compound at different time points under each stress condition, you can determine its stability profile. Significant degradation under a specific condition will guide you in modifying your assay protocol to avoid those conditions.

Issue 3: I'm concerned that my compound is an assay artifact (e.g., a PAIN - Pan-Assay Interference Compound).

It's crucial to ensure that the observed activity of this compound is due to a specific interaction with your biological target and not an artifact of assay interference.[6] Quinoline-containing compounds have been identified as a potential source of assay artifacts.

Strategies to Identify and Mitigate Assay Artifacts:

  • Counter-Screening: Perform a counter-screen to identify compounds that interfere with the assay technology itself. For instance, if your primary assay uses a luciferase reporter, a counter-screen would test the effect of your compound on the purified luciferase enzyme.[6]

  • Orthogonal Assays: An orthogonal assay measures the same biological endpoint but uses a different detection technology.[6] If your compound is active in both the primary and orthogonal assays, it is less likely to be an artifact.

  • Detergent Sensitivity: The presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%), can disrupt aggregates. If the compound's activity is significantly reduced in the presence of the detergent, it may be an aggregator.[7]

  • Hill Slope Analysis: Aggregating compounds often exhibit steep dose-response curves with Hill slopes greater than 1.[7]

Workflow for Investigating Potential Assay Artifacts

A decision-making workflow for investigating potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

This compound is generally soluble in organic solvents like DMSO and ethanol but has limited solubility in water.[1] For most biological assays, DMSO is the recommended solvent for creating high-concentration stock solutions.

Q2: How does pH affect the solubility and activity of this compound?

The solubility of quinoline derivatives can be significantly influenced by pH.[1][3][4][5] Under acidic or basic conditions, the solubility may be enhanced due to the protonation or deprotonation of the molecule.[1] It is important to maintain a consistent and well-buffered pH in your assays to ensure reproducible results.

Q3: Can this compound interfere with fluorescence-based assays?

Yes, quinoline compounds are known to be intrinsically fluorescent and can interfere with fluorescence-based assays.[6] This autofluorescence can lead to false-positive or false-negative results. It is essential to measure the intrinsic fluorescence of the compound at the excitation and emission wavelengths of your assay's fluorophore.[6]

Protocol 3: Measuring Compound Autofluorescence

Objective: To determine the intrinsic fluorescence of this compound.

Materials:

  • This compound

  • Assay buffer

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells containing only the assay buffer as a blank control.

  • Place the plate in the microplate reader.

  • Set the excitation and emission wavelengths to match those of your primary assay's fluorophore.

  • Measure the fluorescence intensity.

Data Interpretation:

If a significant fluorescence signal is detected from the compound alone, it indicates autofluorescence that could interfere with your assay. In such cases, consider using an alternative assay with a different detection method (e.g., luminescence or absorbance) or employing spectral unmixing techniques if using fluorescence microscopy.[6]

Q4: What are some potential mechanisms of action for 4-hydroxyquinoline derivatives?

4-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial and growth-inhibitory effects against various bacteria.[8] Some hydroxychloroquine derivatives are known to have immunomodulatory effects by interfering with lysosomal activity and altering signaling pathways.[9][10][11] The specific mechanism of action for this compound would need to be determined experimentally for your specific biological system.

References

  • BenchChem. (n.d.). Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Solubility of Things. (n.d.). 5,7-Dichloro-8-hydroxyquinoline.
  • Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug.
  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature reviews.
  • TargetMol. (n.d.). 4-Hydroxyquinoline.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 105.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 105.
  • Coussens, N. P., Dahlin, J. L., Devanarayan, V., Foley, T. L., Glicksman, M., Gorshkov, K., Grotegut, S., Hall, M. D., Hoare, S., Inglese, J., Iversen, P. W., Lal-Nag, M., Li, Z., Manro, J. R., McGee, J., Norvil, A., Pearson, M., Riss, T., Saradjian, P., … Xia, M. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • Journal of Skin and Sexually Transmitted Diseases. (n.d.). Hydroxychloroquine.

Sources

Technical Support Center: Navigating the Challenges of 5,7-Dichloro-4-hydroxyquinoline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5,7-Dichloro-4-hydroxyquinoline and its analogs. This guide is designed to provide in-depth, field-proven insights into managing the cytotoxic effects of this compound in your cell-based studies. As scientists, we understand that unexpected toxicity can confound experimental results and impede progress. This resource, structured in a responsive question-and-answer format, aims to equip you with the knowledge and protocols to minimize off-target effects and ensure the integrity of your data.

Foundational Understanding: The Double-Edged Sword of Dichloro-hydroxyquinolines

This compound belongs to a class of compounds known for their potent biological activities, including antimicrobial and potential anticancer effects.[1][2] However, this bioactivity is often accompanied by a risk of cytotoxicity that can interfere with the specific pathways you aim to study. The mechanisms of toxicity are often multifactorial and can include the induction of oxidative stress, disruption of mitochondrial function, and activation of apoptotic pathways.[3][4][5] This guide will walk you through strategies to de-risk your experiments and obtain clear, interpretable data.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered by researchers working with this compound and related compounds.

Q1: My cells are dying at concentrations where I expect to see a specific biological effect. How can I reduce this generalized cytotoxicity?

A1: This is a classic challenge of balancing efficacy with toxicity. The key is to understand and counteract the primary drivers of off-target cell death. Two major culprits are often oxidative stress and mitochondrial dysfunction.

  • Oxidative Stress: Halogenated quinolines can induce the production of reactive oxygen species (ROS), leading to cellular damage.[5] Co-treatment with an antioxidant can often mitigate this. N-acetyl-l-cysteine (NAC) is a common choice as it replenishes intracellular glutathione, a key cellular antioxidant.[6]

  • Mitochondrial Integrity: These compounds can disrupt the mitochondrial membrane potential, leading to a cascade of events culminating in apoptosis.[3][4] Protecting mitochondrial function is therefore critical.

Q2: I'm observing significant cell death even at low concentrations. Could solubility be an issue?

A2: Absolutely. Poor solubility can lead to the formation of precipitates in your cell culture media, which can be directly toxic to cells or lead to inconsistent and artificially high local concentrations. This compound is sparingly soluble in water but soluble in organic solvents like DMSO.[7]

Best Practices for Dissolving and Diluting:

  • Prepare a High-Concentration Stock in 100% DMSO: This ensures the compound is fully dissolved.

  • Serial Dilutions: When preparing your working concentrations, perform serial dilutions in your cell culture medium.

  • Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your cell culture wells is low (typically ≤ 0.5%) and consistent across all treatments, including your vehicle control.

  • Visual Inspection: Always visually inspect your diluted solutions for any signs of precipitation before adding them to your cells.

Q3: Are there any specific co-treatments that can selectively reduce the toxicity of this compound?

A3: Yes, based on the known mechanisms of similar quinoline compounds, iron chelation is a promising strategy. Some quinoline derivatives exert their toxic effects through interactions with intracellular iron, catalyzing the formation of damaging free radicals.[8]

  • Iron Chelators: Co-administration with a cell-permeable iron chelator, such as deferoxamine (DFO), can sequester intracellular iron and thereby reduce the compound-induced oxidative stress and cytotoxicity.[9][10][11]

Q4: How can I confirm that the cell death I'm observing is apoptosis and not necrosis?

A4: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of toxicity. This can be achieved through several assays:

  • Caspase Activation Assays: Apoptosis is often mediated by a family of proteases called caspases.[12][13] You can measure the activity of key executioner caspases, like caspase-3 and caspase-7, using fluorogenic substrates.[12][14][15][16]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to mitigate and understand the toxicity of this compound.

Protocol 1: Optimizing Treatment Concentration with an Antioxidant Co-treatment

This protocol will help you determine the optimal concentration of this compound that elicits your desired biological effect while minimizing off-target cytotoxicity, with the aid of N-acetyl-l-cysteine (NAC).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • N-acetyl-l-cysteine (NAC)

  • DMSO

  • 96-well plates

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 M stock solution of NAC in sterile water and neutralize the pH to ~7.4 with NaOH.

  • Treatment Matrix Setup:

    • Create a dose-response matrix. In the x-axis, have increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • In the y-axis, have different concentrations of NAC (e.g., 0, 1, 5, 10 mM).

    • Include a vehicle control (DMSO and NAC vehicle) and a positive control for cell death if available.

  • Treatment: Add the corresponding concentrations of this compound and NAC to the wells.

  • Incubation: Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Perform an MTT assay or a similar cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability as a function of this compound concentration for each NAC concentration. This will allow you to identify a concentration of NAC that effectively reduces cytotoxicity without interfering with your intended biological readout.

Protocol 2: Assessing Mitochondrial Membrane Potential

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat your cells with varying concentrations of this compound for the desired time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • After treatment, harvest the cells and wash them with PBS.

    • Resuspend the cells in a medium containing JC-1 dye (typically 2-10 µg/mL).

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer. Healthy cells with polarized mitochondria will show red fluorescence (JC-1 aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show a shift to green fluorescence.

Data Presentation

Table 1: Recommended Starting Concentrations for Toxicity Mitigation Agents

Mitigation AgentMechanism of ActionRecommended Starting Concentration RangeKey Considerations
N-acetyl-l-cysteine (NAC) Antioxidant, replenishes glutathione1 - 10 mMNeutralize pH of stock solution.
Deferoxamine (DFO) Iron Chelator10 - 100 µMEnsure cell permeability for your cell type.
Trolox Antioxidant, Vitamin E analog50 - 500 µMWater-soluble analog of Vitamin E.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanisms of toxicity and the experimental workflow for mitigating these effects.

G cluster_0 Proposed Toxicity Pathway Compound This compound Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ROS Increased ROS (Oxidative Stress) Compound->ROS Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase ROS->Mitochondria Apoptosis Apoptosis Caspase->Apoptosis G cluster_1 Experimental Workflow for Toxicity Mitigation Start Start: High Cytotoxicity Observed Hypothesis Hypothesize Mechanism (e.g., Oxidative Stress) Start->Hypothesis Co_treatment Co-treatment with Mitigation Agent (e.g., NAC) Hypothesis->Co_treatment Dose_Response Dose-Response Matrix (Compound vs. Agent) Co_treatment->Dose_Response Viability Assess Cell Viability Dose_Response->Viability Optimal_Dose Identify Optimal Non-Toxic Dose Viability->Optimal_Dose Downstream Proceed with Downstream Assays Optimal_Dose->Downstream

Caption: Workflow for mitigating cytotoxicity in cell-based assays.

Concluding Remarks

The successful use of this compound in cell-based research hinges on a proactive approach to managing its inherent cytotoxicity. By understanding the potential mechanisms of toxicity and employing targeted mitigation strategies, such as antioxidant co-treatment and iron chelation, researchers can significantly improve the quality and reliability of their data. We encourage you to use this guide as a starting point for developing robust experimental protocols tailored to your specific cell system and research questions.

References

  • National Toxicology Program. (1986). TR-276: 8-Hydroxyquinoline (CASRN 148-24-3) in F344/N Rats and B6C3F1Mice (Feed Studies). Retrieved from [Link]

  • Mol-Instincts. (n.d.). 5,7-Dichloro-8-hydroxyquinoline | Properties, Uses, Safety Data & Supplier in China. Retrieved from [Link]

  • Kucera, O., Mezera, V., Moravcova, A., Endlicher, R., Lotkova, H., Drahota, Z., ... & Cervinkova, Z. (2017). Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives. Journal of Applied Toxicology, 37(12), 1435-1448. Retrieved from [Link]

  • Hashimoto, K., Nakanishi, T., Kowa, Y., & Ueno, K. (1975). The oral toxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) in beagle dogs. Journal of Toxicological Sciences, 1(1), 1-13. Retrieved from [Link]

  • Lu, J. M., Lin, P. H., Chen, Y. C., & Chen, C. T. (2009). Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Bioorganic & Medicinal Chemistry, 17(10), 3586-3592. Retrieved from [Link]

  • Haddadi, M., & Sher, A. (2024). Iron chelators: as therapeutic agents in diseases. Journal of Trace Elements in Medicine and Biology, 83, 127394. Retrieved from [Link]

  • Otsuka, H., Mashima, R., & Okabe, S. (2017). The iron chelating agent, deferoxamine detoxifies Fe(Salen)-induced cytotoxicity. Journal of Pharmacological Sciences, 135(3), 113-118. Retrieved from [Link]

  • Nunnari, J., & Suomalainen, A. (2012). Mitochondria: in sickness and in health. Cell, 148(6), 1145-1159. Retrieved from [Link]

  • Various Authors. (2025). Hydroxyquinolines as Iron Chelators. ResearchGate. Retrieved from [Link]

  • Creaven, B. S., & Egan, D. A. (2007). Caspase activation by anticancer drugs: the caspase storm. Bulletin du Cancer, 94(4), E29-E34. Retrieved from [Link]

  • ChemBK. (2024, April 10). 5,7-Dichloro-8-hydroxyquinolin. Retrieved from [Link]

  • Cain, K., Bratton, S. B., & Cohen, G. M. (2002). Diarylurea compounds inhibit caspase activation by preventing the formation of the active 700-kilodalton apoptosome complex. Molecular and Cellular Biology, 22(17), 6115-6126. Retrieved from [Link]

  • Cornette, R., Kanamori, Y., Hino, M., Gusev, O., & Okuda, T. (2023). Oxidative stress is an essential factor for the induction of anhydrobiosis in the desiccation-tolerant midge, Polypedilum vanderplanki (Diptera, Chironomidae). Mitochondrion, 73, 84-94. Retrieved from [Link]

  • Meyer, J. N., Leung, M. C., Rooney, J. P., Sendoel, A., Hengartner, M. O., Kisby, G. E., & Bess, A. S. (2013). Clinical effects of chemical exposures on mitochondrial function. Environmental Health Perspectives, 121(11-12), 1271-1279. Retrieved from [Link]

  • Pinton, S., de Oliveira, J., Nogueira, C. W., & Rocha, J. B. T. (2021). 7-Chloro-4-(phenylselanyl) quinoline reduces renal oxidative stress induced by oxaliplatin in mice. Canadian Journal of Physiology and Pharmacology, 99(5), 537-544. Retrieved from [Link]

  • Mobarra, N., Shanaki, M., Ehteram, H., Nasiri, H., Sahmani, M., Saeidi, M., & Goudarzi, M. (2016). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research, 10(4), 239-247. Retrieved from [Link]

  • Luchese, C., Pinton, S., Nogueira, C. W., & Wilhelm, E. A. (2020). Role of 7-chloro-4-(phenylselanyl) quinoline as an anti-aging drug fighting oxidative damage in different tissues of aged rats. Experimental Gerontology, 131, 110804. Retrieved from [Link]

  • Murugan, K., Al-Sohaibani, S., Al-Salawi, A., & Al-Enazi, N. M. (2015). Cytotoxic effects of 4,7-dichloroquinoline on Vero cells. ResearchGate. Retrieved from [Link]

  • Wang, K., Zhang, Y., & Zhang, H. (2022). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology, 13, 852261. Retrieved from [Link]

  • Various Authors. (2020). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. ResearchGate. Retrieved from [Link]

  • Chen, Y. C., Yang, J. F., & Chen, C. T. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLoS One, 11(4), e0154545. Retrieved from [Link]

  • de Oliveira, R. B., de Oliveira, V. A., de Andrade, T. A., & de Andrade, L. F. (2023). Participation of Oxidative Stress in the Activity of Compounds Isolated from Eleutherine plicata Herb. Molecules, 28(14), 5483. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Zhang, H. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology, 11, 588888. Retrieved from [Link]

  • Deutchman, J. (2021, August 3). New study points to toxic potential of hydroxychloroquine in mammalian cells. Keck School of Medicine of USC. Retrieved from [Link]

  • Various Authors. (2021). Pathways of Reactive Metabolite Formation with Toxicophores/-Structural Alerts. ResearchGate. Retrieved from [Link]

  • Marmor, M. F. (2017). Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause. Ento Key. Retrieved from [Link]

  • Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Chemical Research in Toxicology, 34(11), 2243-2303. Retrieved from [Link]

  • Various Authors. (2021). Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. MDPI. Retrieved from [Link]

  • Hider, R. C., & Kong, X. (2012). Chelating Agents for the Treatment of Systemic Iron Overload. Current Medicinal Chemistry, 19(17), 2816-2827. Retrieved from [Link]

  • Keane, R. W., Srinivasan, A., & Foster, L. M. (2001). Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent. Journal of Neurochemistry, 78(3), 589-601. Retrieved from [Link]

  • Ding, W. Q., Liu, B., Vaught, J. L., Yamauchi, H., & Lind, S. E. (2007). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 255(2), 299-306. Retrieved from [Link]

  • Smolewski, P., Bedner, E., & Darzynkiewicz, Z. (2001). Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors. Methods in Cell Biology, 66, 325-337. Retrieved from [Link]

  • El-Feky, Y. A., El-Haddad, A. E., & El-Shenawy, S. M. (2024). Potential antioxidant and cytotoxic impacts of defatted extract rich in flavonoids from Styphnolobium japonicum leaves growing in Egypt. Scientific Reports, 14(1), 18987. Retrieved from [Link]

  • Kumar, A., Srivastava, K., & Kumar, S. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3939-3942. Retrieved from [Link]

  • Dixit, P. R. (2025). Chemical Toxicology of Drug Metabolites: Implications for Human Health. ResearchGate. Retrieved from [Link]

  • Various Authors. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(17), 3144. Retrieved from [Link]

  • Various Authors. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1033. Retrieved from [Link]

  • Various Authors. (2019). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 24(3), 490. Retrieved from [Link]

  • Various Authors. (2015). The cytotoxic effect of 2-acylated-1,4-naphthohydroquinones on leukemia/lymphoma cells. Bioorganic & Medicinal Chemistry Letters, 25(15), 2997-3001. Retrieved from [Link]

  • PubChem. (n.d.). This compound-2-carboxylic acid. Retrieved from [Link]

  • Blair, K., & Saad, S. (2024). Chloroquine and Hydroxychloroquine Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Belkhir, R., & Le Buanec, H. (2021). Systemic toxicity of chloroquine and hydroxychloroquine: prevalence, mechanisms, risk factors, prognostic and screening possibilities. Therapies, 76(4), 365-376. Retrieved from [Link]

  • Oxenkrug, G. F., & Requintina, P. J. (2003). The anti-apoptotic action of 5-hydroxyindole: protection of mitochondrial integrity. Journal of Neural Transmission, 110(5), 483-491. Retrieved from [Link]

  • Baillie, T. A., & Rettie, A. E. (2011). Detecting Reactive Drug Metabolites for Reducing the Potential for Drug Toxicity. AAPS Journal, 13(3), 448-459. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-dichloro-4-hydroxyquinoline. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and understand the nuances of this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the challenges of this multi-step synthesis.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my overall yield of this compound consistently low?

Answer:

Low overall yield in the synthesis of this compound, which is typically prepared via a Gould-Jacobs type reaction, can be attributed to several factors across its multi-step sequence.[1][2] The process generally involves the condensation of 3,5-dichloroaniline with diethyl ethoxymethylenemalonate (DEEMM), followed by thermal cyclization, saponification, and finally decarboxylation.[1][3]

Potential Causes & Solutions:

  • Incomplete Initial Condensation: The reaction between 3,5-dichloroaniline and DEEMM to form the diethyl [(3,5-dichloroanilino)methylene]malonate intermediate may not have gone to completion.

    • Troubleshooting: Monitor the reaction by TLC or LC-MS to ensure the full consumption of the aniline. A slight excess (1.1 equivalents) of DEEMM can be used to drive the reaction.[4] Ensure the removal of ethanol formed during the reaction, as its presence can slow down the condensation.[4]

  • Inefficient Thermal Cyclization: This is the most critical and often lowest-yielding step. The high temperatures required (>250 °C) can lead to thermal decomposition of the intermediate and the final product.[3][5]

    • Troubleshooting:

      • Solvent Choice: The use of a high-boiling, inert solvent is crucial for maintaining a stable high temperature. Diphenyl ether or Dowtherm A are standard choices.[6][7] The yield of the reaction generally improves with higher-boiling solvents.[6]

      • Temperature Control: Carefully control the temperature of the cyclization. Insufficient heat will lead to incomplete reaction, while excessive heat increases the rate of decomposition. A temperature range of 250-260 °C is typical.[7]

      • Microwave Synthesis: Modern adaptations using microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields by minimizing thermal decomposition.[3][7][8]

  • Incomplete Saponification or Decarboxylation: The hydrolysis of the ethyl ester and subsequent removal of the carboxylic acid group are essential.

    • Troubleshooting: Ensure saponification is complete by refluxing with aqueous sodium hydroxide until all solid ester has dissolved.[4] For decarboxylation, heating the carboxylic acid intermediate in a high-boiling solvent like Dowtherm A is effective. The process should be monitored for the cessation of CO2 evolution.

Question 2: My final product is contaminated with a compound that has a similar mass. What could it be?

Answer:

Isomeric impurities are a common issue in quinoline synthesis. While the use of symmetrically substituted 3,5-dichloroaniline should theoretically lead to a single regioisomer (this compound), process conditions can sometimes lead to other isomers or related byproducts.

Potential Side Reactions & Byproducts:

  • Formation of 2-Quinolone Isomer (Knorr Synthesis Product): The Conrad-Limpach-Knorr synthesis highlights a critical temperature dependency. While lower temperatures in the reaction of an aniline with a β-ketoester favor the 4-quinolone (kinetic product), higher temperatures can promote the formation of the 2-quinolone (thermodynamic product).[9][10][11] Although the Gould-Jacobs reaction uses a malonic ester derivative, analogous rearrangements at very high temperatures or in the presence of certain catalysts cannot be entirely ruled out.

    • Identification: Use analytical techniques like 2D-NMR (HMBC, HSQC) to confirm the connectivity of the quinoline ring. The 2-quinolone isomer will have a different substitution pattern.

    • Prevention: Strict temperature control during the cyclization is paramount. Avoid exceeding the recommended temperature range.

  • Incomplete Decarboxylation: The presence of the intermediate, this compound-3-carboxylic acid, is a common impurity if the final heating step is insufficient in time or temperature.

    • Identification: This impurity will have a different polarity and can be detected by TLC or LC-MS (M+44 compared to the product). It will also give a positive test for a carboxylic acid.

    • Solution: Re-subject the isolated product to the decarboxylation conditions (heating in Dowtherm A) or purify via recrystallization, as the carboxylic acid will have different solubility properties.

Question 3: I am observing significant charring and tar formation during the thermal cyclization step. How can I minimize this?

Answer:

Tar formation is a direct result of thermal decomposition at the high temperatures required for the intramolecular cyclization.[5]

Minimization Strategies:

StrategyRationale
Use of High-Boiling Inert Solvent A solvent like Dowtherm A or diphenyl ether provides a stable and uniform high-temperature medium, preventing localized overheating that can occur when heating the neat intermediate.[6][7][9]
Inert Atmosphere Conducting the reaction under a nitrogen or argon atmosphere minimizes oxidative side reactions that can contribute to the formation of colored, high-molecular-weight byproducts.[4]
Controlled Heating Rate Pouring the intermediate into the pre-heated, vigorously boiling solvent can ensure rapid and uniform heating, minimizing the time the compound spends at intermediate temperatures where side reactions might be more prevalent.[4]
Microwave-Assisted Synthesis Microwave heating offers rapid and efficient energy transfer directly to the reactants, often leading to shorter reaction times and cleaner reaction profiles with reduced byproduct formation.[8]

Frequently Asked Questions (FAQs)

What is the mechanism of the Gould-Jacobs reaction for this synthesis?

The Gould-Jacobs reaction is a series of reactions that begins with the condensation of an aniline with an alkoxy methylenemalonic ester.[1] This is followed by a thermal 6-electron cyclization process to form the quinoline ring. Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline.[1][2]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation A 3,5-Dichloroaniline C Intermediate: Diethyl [(3,5-dichloroanilino)methylene]malonate A->C + DEEMM - EtOH B DEEMM D Ethyl this compound- 3-carboxylate C->D Heat (>250°C) - EtOH E This compound- 3-carboxylic Acid D->E 1. NaOH, H₂O 2. H⁺ F Product: This compound E->F Heat - CO₂

Caption: The four main stages of the Gould-Jacobs reaction pathway.

Why is 3,5-dichloroaniline the correct starting material?

To obtain the 5,7-dichloro substitution pattern on the quinoline ring, the cyclization must occur ortho to the amino group of the aniline precursor. Using 3,5-dichloroaniline places the chlorine atoms at positions that will become the 5 and 7 positions of the final quinoline product after cyclization.

Caption: Regiochemical correlation between aniline and quinoline products.

Can other synthetic routes be used?

Yes, other methods for synthesizing 4-hydroxyquinolines exist, such as the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[9][12] However, the Gould-Jacobs reaction is often preferred for its reliability in producing 4-hydroxyquinoline derivatives.[13][14] The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of Diethyl [(3,5-dichloroanilino)methylene]malonate (Intermediate)

This protocol is adapted from standard procedures for the condensation step.[4]

  • Setup: In a round-bottomed flask, combine 3,5-dichloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).

  • Reaction: Add a few boiling chips and heat the mixture on a steam bath for 1 hour. Ethanol will evolve and should be allowed to escape.

  • Work-up: The resulting warm product, a viscous oil or low-melting solid, is typically of sufficient purity to be used directly in the subsequent cyclization step without further purification.

Protocol 2: Thermal Cyclization, Saponification, and Decarboxylation

This protocol combines the final three stages as described in literature for similar compounds.[4]

  • Cyclization: In a large flask equipped with an air condenser, heat a high-boiling solvent (e.g., 1 L of Dowtherm A for a 1-mole scale reaction) to vigorous boiling. Carefully and slowly pour the warm intermediate from Protocol 1 into the boiling solvent. Continue heating for 1 hour.

  • Isolation of Ester: Cool the mixture. The cyclized product, ethyl this compound-3-carboxylate, should crystallize. Filter the mixture and wash the collected solid with a non-polar solvent like hexane or Skellysolve B to remove the high-boiling solvent.

  • Saponification: Transfer the air-dried solid to a flask containing 10% aqueous sodium hydroxide (approx. 1 L for 1 mole). Reflux the mixture vigorously until all the solid has dissolved (approx. 1 hour).

  • Acidification: Cool the resulting solution and carefully acidify with concentrated hydrochloric acid until the solution is acidic to Congo red paper. The carboxylic acid intermediate will precipitate.

  • Decarboxylation: Collect the this compound-3-carboxylic acid by filtration and wash thoroughly with water. Suspend the air-dried acid in fresh Dowtherm A and heat to boiling for 1 hour to effect decarboxylation.

  • Final Product Isolation: Cool the reaction mixture. The final product, this compound, will precipitate. Isolate by filtration, wash with a non-polar solvent to remove Dowtherm A, and dry. The product can be further purified by recrystallization if necessary.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules, 18(3), 3246–3266. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). International Journal of Molecular Sciences, 22(21), 12036. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). International Journal of Molecular Sciences, 23(17), 9688. Available from: [Link]

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)-3-oxopropanoic acid. (2021). ResearchGate. Available from: [Link]

  • Malonates in Cyclocondensation Reactions. (2001). Molecules, 6(12), 994-1027. Available from: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). PMC - PubMed Central. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. Available from: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available from: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 4,7-Dichloroquinoline. Chempedia - LookChem. Available from: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1017. Available from: [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. Available from: [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available from: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). Letters in Organic Chemistry, 6(1), 69-71. Available from: [Link]

  • Conrad-Limpach Reaction. (2010). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available from: [Link]

  • Gould Jacobs Quinoline forming reaction. Biotage. Available from: [Link]

Sources

scaling up 5,7-Dichloro-4-hydroxyquinoline production challenges

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of scaling chemical synthesis from the bench to production requires a blend of deep mechanistic understanding and practical, field-tested experience. This Technical Support Center is designed for professionals in drug development and chemical manufacturing who are navigating the scale-up of 5,7-Dichloro-4-hydroxyquinoline production.

As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a troubleshooting framework grounded in chemical principles. This guide addresses common failure points in the synthesis, offering logical, step-by-step solutions to optimize yield, purity, and safety.

Section 1: Troubleshooting Guide for Synthesis Scale-Up

This section addresses specific, common issues encountered during the large-scale synthesis of this compound, which is typically achieved via the Gould-Jacobs reaction pathway.

Question 1: We are experiencing low yields during the high-temperature cyclization step. What are the primary causes and how can we mitigate this?

Answer: Low yield in the thermal cyclization of the anilidomethylenemalonate intermediate is a frequent bottleneck during scale-up. The high temperatures required (typically >250 °C) create a narrow processing window where the desired intramolecular cyclization competes with thermal degradation.[1][2]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action & Rationale
Insufficient Heat Transfer In large reactors, achieving and maintaining a uniform temperature throughout the reaction mass is challenging. Cold spots can lead to incomplete conversion.1. Improve Agitation: Ensure the stirrer design and speed are adequate for the vessel geometry and batch volume to guarantee homogeneity. 2. Select Appropriate Heating System: Use a jacketed reactor with a high-performance thermal fluid that can operate consistently at temperatures above 250 °C. For very large scales, internal heating coils might be necessary.
Reaction Time Too Short The 6-electron electrocyclization has a high activation energy.[1] Insufficient time at the target temperature will result in unreacted starting material.1. Monitor Reaction Progress: Use in-process controls (e.g., HPLC, UPLC) to track the disappearance of the intermediate.[3] 2. Optimize Time-Temperature Profile: A thorough study is necessary. Sometimes, a slightly lower temperature for a longer duration can provide a better yield by minimizing degradation.[3]
Thermal Degradation Prolonged exposure to excessively high temperatures can cause charring and the formation of undesirable side products, reducing the overall yield.[2]1. Precise Temperature Control: Avoid temperature overshoots. Ensure the reactor's temperature control system is accurately calibrated. 2. Minimize Reaction Time: Once the reaction is complete (as determined by in-process controls), cool the mixture promptly to prevent product degradation.[3]

Question 2: Our final product is difficult to purify and fails to meet purity specifications due to persistent colored impurities. What is the best approach for purification at scale?

Answer: The high-temperature nature of the synthesis, especially when using solvents like Dowtherm A (a mixture of biphenyl and diphenyl ether), often leads to colored, high-boiling point impurities.[4] Effective purification is crucial for meeting pharmaceutical standards.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action & Rationale
Residual High-Boiling Solvent Solvents like Dowtherm A are difficult to remove completely and can interfere with crystallization and downstream processing.1. Slurry Wash/Trituration: After initial filtration, wash the crude product cake thoroughly with a non-polar solvent like cyclohexane or Skellysolve B.[4] This helps dissolve and remove the residual high-boiling solvent. 2. Steam Distillation/Stripping: If feasible with your equipment, stripping the solvent under vacuum with a nitrogen sparge can be effective before product isolation.
Formation of Side-Products Asymmetrically substituted anilines can lead to a mixture of regioisomers. Thermal stress can also generate a range of degradation byproducts.[2]1. Controlled Crystallization: This is the most effective method for purification at scale. Conduct a solvent screening to find an optimal solvent or solvent system (e.g., ethanol, acetone) that provides good solubility at high temperatures and poor solubility at low temperatures.[5] 2. pH Adjustment: The hydroxyquinoline moiety has acidic and basic properties. Purifying via pH-mediated precipitation can be effective. Dissolve the crude product in an aqueous base, filter to remove insoluble impurities, and then re-precipitate the pure product by acidifying the solution.
Contamination from Starting Materials Impurities in the initial 3,5-dichloroaniline or diethyl ethoxymethylenemalonate can carry through the synthesis.1. Verify Starting Material Purity: Always analyze the purity of incoming raw materials via techniques like GC-MS or HPLC before use.[3] 2. Distillation of Starting Materials: If purity is a concern, redistilling liquid starting materials can be a cost-effective way to improve final product quality.[4]

Question 3: The decarboxylation of 5,7-dichloro-4-hydroxy-3-quinolinecarboxylic acid is inefficient, leading to residual starting material in the final product. How can we drive this reaction to completion?

Answer: The decarboxylation step is critical for obtaining the final this compound. Incomplete reaction is often due to insufficient thermal energy or the presence of moisture.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action & Rationale
Presence of Water Water can interfere with the high-temperature decarboxylation process.1. Ensure Dry Starting Material: The carboxylic acid intermediate must be thoroughly dried before this step. 2. Azeotropic Removal of Water: When performing the decarboxylation in a high-boiling solvent like Dowtherm A, boiling the mixture for a period under a stream of nitrogen can help remove residual water before the main reaction period begins.[6]
Insufficient Temperature or Time Like the cyclization, decarboxylation requires a significant energy input to proceed at a practical rate.1. High-Temperature Reflux: The reaction is often conducted by refluxing in a high-boiling solvent to ensure the temperature is high and consistent.[6] 2. Monitor CO₂ Evolution: The rate of carbon dioxide evolution can be used as an indicator of reaction progress. The reaction is complete when gas evolution ceases.
Solvent Choice The choice of solvent can impact the efficiency of the decarboxylation.1. Use of High-Boiling Ethers: Solvents like diphenyl ether or Dowtherm A are effective because they provide the necessary high temperatures (250-260 °C).[1][4] 2. Solvent-Free Decarboxylation: In some cases, the decarboxylation can be performed by heating the neat (solvent-free) acid, though this can present challenges with heat transfer and material handling at scale.[4]

Section 2: Scale-Up Strategy FAQs

Q: What are the primary safety considerations when scaling up the Gould-Jacobs reaction? A: Scaling up this synthesis introduces significant safety challenges that must be rigorously managed:

  • High-Temperature Operations: Operating reactors at temperatures exceeding 250°C requires robust engineering controls, including high-quality pressure relief systems, reliable temperature monitoring, and a well-maintained thermal fluid system.[1][2]

  • Handling of Hazardous Materials: this compound and its intermediates may be irritating to the skin, eyes, and respiratory system.[5][7] Appropriate Personal Protective Equipment (PPE), such as respirators, chemical-resistant gloves, and safety goggles, is mandatory.[7][8] All handling should occur in well-ventilated areas or contained systems.

  • Pressure Generation: Although typically run at atmospheric pressure, the potential for pressure generation from evolved ethanol or solvent boiling must be considered in the vessel design.[9]

Q: Are there viable alternatives to high-boiling point solvents like Dowtherm A? A: Yes, modern adaptations of the Gould-Jacobs reaction aim to mitigate the issues associated with high-boiling solvents. Microwave-assisted synthesis has shown significant promise in reducing reaction times and improving yields by allowing for rapid and uniform heating to the target temperature.[1][10] While scaling microwave reactors presents its own set of challenges, for moderate-scale production, it can be a highly efficient alternative to conventional heating.[10]

Q: What analytical methods are essential for process monitoring and quality control? A: A robust analytical strategy is critical for a successful and reproducible scale-up.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are indispensable for monitoring the conversion of starting materials and the formation of intermediates and products.[3] This data allows for real-time decisions on when to end a reaction step.

  • Final Product Quality Control: For release, a validated HPLC/UPLC method is needed to determine purity and quantify any impurities.[11] Further characterization using Mass Spectrometry (MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, and elemental analysis is standard practice.

Section 3: Protocols & Workflow Visualization

Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol is a generalized representation adapted from established procedures.[4][6][12] Note: All operations should be conducted by trained personnel with appropriate safety measures in place.

Step 1: Condensation

  • In a suitable reactor, charge 3,5-dichloroaniline and a slight molar excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.

  • Heat the mixture with agitation to approximately 100-120 °C for 1-2 hours. Ethanol will evolve as the reaction proceeds.

  • The resulting intermediate, ethyl α-carbethoxy-β-(3,5-dichloroanilino)acrylate, can be used directly in the next step.

Step 2: Thermal Cyclization

  • In a separate reactor equipped for high-temperature reflux, heat a high-boiling solvent such as Dowtherm A to its boiling point (~250-260 °C).[4]

  • Carefully add the crude intermediate from Step 1 to the hot solvent.

  • Maintain reflux for 1-2 hours. The cyclized product, ethyl this compound-3-carboxylate, will often precipitate from the hot solution.[6]

  • Cool the mixture and filter the solid product. Wash the filter cake thoroughly with a non-polar solvent (e.g., cyclohexane) to remove the Dowtherm A.[4]

Step 3: Saponification (Hydrolysis)

  • Charge the crude ester from Step 2 into a reactor with a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux with vigorous stirring until all the solid has dissolved (typically 1-2 hours), indicating the formation of the sodium salt of the carboxylic acid.[6]

  • Cool the solution and acidify with concentrated hydrochloric acid until the pH is strongly acidic, precipitating 5,7-dichloro-4-hydroxy-3-quinolinecarboxylic acid.

  • Filter the solid, wash with water until the washings are neutral, and dry thoroughly.

Step 4: Decarboxylation

  • Suspend the dried carboxylic acid from Step 3 in Dowtherm A in a reactor equipped with a reflux condenser and a nitrogen inlet.

  • Heat the mixture to boiling (~250-260 °C) under a slow stream of nitrogen for 1-2 hours, or until the evolution of CO₂ ceases.[6]

  • Cool the reaction mixture, which now contains the final product, this compound.

  • Isolate the product by adding a non-polar solvent to precipitate it, followed by filtration. Purify further by recrystallization from a suitable solvent (e.g., ethanol).

Workflow & Logic Diagrams

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation & Purification Start 3,5-Dichloroaniline + Diethyl Ethoxymethylenemalonate Condensation Heat (100-120°C) - EtOH Start->Condensation Intermediate1 Anilidomethylenemalonate Intermediate Condensation->Intermediate1 Cyclization High-Temp Reflux (Dowtherm A, >250°C) Intermediate1->Cyclization Intermediate2 Crude Ester: Ethyl 5,7-Dichloro-4-hydroxy- quinoline-3-carboxylate Cyclization->Intermediate2 Hydrolysis Saponification (NaOH) then Acidification (HCl) Intermediate2->Hydrolysis Intermediate3 Carboxylic Acid: 5,7-Dichloro-4-hydroxy- quinoline-3-carboxylic acid Hydrolysis->Intermediate3 Decarboxylation High-Temp Reflux (Dowtherm A, >250°C) - CO₂ Intermediate3->Decarboxylation Purification Crystallization Decarboxylation->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Generalized workflow for the four-step synthesis of this compound.

Troubleshooting_Logic cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions Solutions Problem Low Yield or Purity Issue CheckCyclization Check Cyclization Step (Temp, Time) Problem->CheckCyclization CheckDecarb Check Decarboxylation (Temp, Moisture) Problem->CheckDecarb CheckSolvent Residual High-Boiling Solvent? Problem->CheckSolvent CheckSideRxns Side Reactions? Problem->CheckSideRxns CheckRawMat Raw Material Purity? Problem->CheckRawMat OptimizeTemp Optimize Time/ Temperature Profile CheckCyclization->OptimizeTemp CheckDecarb->OptimizeTemp ImprovePurification Improve Purification (Wash, Recrystallize) CheckSolvent->ImprovePurification CheckSideRxns->OptimizeTemp CheckSideRxns->ImprovePurification VerifyRawMat Verify/Purify Starting Materials CheckRawMat->VerifyRawMat

Caption: A logic diagram for troubleshooting common issues in the synthesis scale-up.

References

  • Process for producing this compound. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxI8kU7CK1FZ2cssdtf6ePdYxJLZY6FAuNCqKeJh53RWTsJUb8TOdt12QAlyfaTeSravMuH68hDZWIVS3K3Y9N7BqrOY3hanE1PTOvuveaJG9lYhWMJZS_nCN2tza_jk4mS3riqQBG18sJ]
  • Gould Jacobs Quinoline forming reaction. Biotage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErkpVW48_iatujQyFoeTz5reQZ3TwEW0aSIC-ve__uRc9Yl__g_L4RxnHA3txfmow_0Lz8EbuBoY4ztvkOsDcPu59yxyosGJYMAoHuigkdFcddot6MJTmB7vSiQG4Uco72WkcZXUOokxh_2I9vGODVhePO5DqSbBZ_zsbI_q-MzXnRlnL_Sbpr516bs4FyZEeiLFJjRx_PPe6Qsw0Hi5PoNlI=]
  • Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFabuRe3HoHcrcQc0A7mHXquq13_lJjHzk21ORDdB8xUAL2b92YQGGnUK6P92iXWE9sOzRjLzEyEIm1xfJqzRaj80O6brlNfAwiYdwDTEtIxO4qi0cYlxsB_qplCNssMmYIUi798hfPVRNJXaPU_A-9RZ-tKx2xFPtjwcQscSFysjLfLzanA4o_gWKUa_BDHSyFOxNqZU8pD8eIqO3r_Jc6FkQyqudKUSkX02dr]
  • Gould–Jacobs reaction. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6FPJJTE4uO_DcjAvrtXs4fxi-Ob19DcuFhjpFUryLmKuSliH4YWQs8Sn6mvO3kz4TeBq7hhuYnYMGWoayybx_uyjX97ebvsvEDQjQjWxThYxjjtDQsSnISO7f7Mk11pUkTzY7SUPSptXnHuSMU7KpXujEG8U=]
  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE35XeslV8vjTIziEHB6ouqQnjO23H2FN0CDI5jfek3OCtZf_xzstMrbeShlxdtO_U_TXrwboATXz9TjWr0f9U6EMhhDFnh-65sO8Cb_wGNO9PCxJ6v9ek1zTfacgdY4-VFvwRUI]
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmhJfgOH4lrKaBMAjJYsw-zISDk6tRg4oYcK4h9nRjqERDbIIzr9hw_Ei3Izi0wZaStDX82bgZzjwtN09tkfZkBK31uVJr5GUFXd1xgqanITiBU_TiuU4qCeX-dAc0UTVJ]
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR_Kcw7w2gP9uyxmawlclUJgMOkqoK76t1xPQVoTaSz_xs23yMEw6CSfM2clO30c6KbDKK3KmHHHUVyWpLhzpnkCe0A2FYBjrTUOVrZR6yHMqqmhkf2PvvbWVGRXslkuXB-LONPW4Wr6teq9xjMfwH2wMrU3E=]
  • Synthesis of 4,7-Dichloroquinoline. Chempedia - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVngQ25F_Ohb3vG9QBG9v-7ZqELLWd0oqEnhvHND0R2bzCDfIRU0PbUykjvuYo2EzxjItsnAbtzYADGicsqf1J9R-oUR9hBaWzJDNZPSi_ivBu-9u-OVZLvw2Mkatz8UQSBMwuW8wSXOhSR2NjeYXq5YbBcskwNJLPM9oJFZAR4t21faUr1hMSPdZ2dmaHE391_YD8eZpb]
  • 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid Safety Data Sheets. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYTxOuzZGchaekNDbOTi-my8BmvO8fk61FyRV9OMGcnW3gEZKruuX_1g2PokkxsKdhE7EW-uF4kaoB-obaiPXH3zHmOA9elog4dHAqmirDTBRa1nBRiB6NWNTGhqe9GrqfmBZ4zFE61QIDSeWJZsCz4IfZ_jxQ4QI3Gld8EdubDmnGqWx1FqPs5xKNMv1HNhluBm8LJ1wDdbhf]
  • 5,7-Dichloro-8-hydroxyquinoline - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENgcZNlIvKloyOEOaRI7D17yIRxlAwPfj4z4bZIfBTeOXPHuKJt6S2Ygs9XmUAp2RghsnM8n8z9CyF2aLhhEdo0_3WNPr-TbftkKpmVqkdJGh9s-e2twNB2UDJvh7atv9WKC8YUkVskRpig3KCBFPl-7R17lacvSBSTaBPP6ilFEOr33BNbJ3Npa__4Wy-4tS5aD9lvVvwXY0S7yVIACHhVHioGrdeBUl946xLI406NxsMxICbT6nTF-CkAJ44WjerovfPjIhB4UHaWwsFiWcGnvBUT2tnSzU]
  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyj8Ni2_dG1JFYTIeAg-BiDk0aF0X_CxwTRH_Mp9_o5Ybd2DFB2FlPO6n2-dPJ8KOWJtPtWikJFBsqfvjOUAXe1VldISJn-S3uMu9PRTOIZ9N0e-B_QJjDGYxYmo157-sPeu2jJp1OkwhSXBskZg==]
  • Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEfIKpwRUfi09Im8KGL6psop4-CRMyjJK1fzM0Tg5KrEBT2csdipYwIBG1Z3FkBtT3IPkksNurnAc1ft5XLy55wGYPUN6TWNVdcZ3D9DJuRE7nEqH5Q8z_DgoK8SjXl2JYAfQ=]
  • 5,7-Dichloro-8-hydroxyquinolin. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWIwA7KD-fruYksBg-tEWhDB2bZ9Nm6H2WN3w3K2S1V6SagJnoxJEuHtafG2h4dv8h5Ph1zu0ABLu1uekEyKCKva01JsYAlrj_eyVRvDTaX7LRRUS8xXqRLiy2SjMn38BZ5FtIBi6dXS1tVWPiGWvcANbCOWuSqA==]

Sources

Validation & Comparative

A Tale of Two Quinolines: Chloroquine's Established Reign vs. 5,7-Dichloro-4-hydroxyquinoline's Emerging Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activities and Roles in Drug Discovery of Two Structurally Related Compounds

In the vast landscape of medicinal chemistry, the quinoline scaffold stands as a testament to nature's ingenuity and a cornerstone of synthetic drug development. This guide provides an in-depth, objective comparison of two notable quinoline derivatives: the historically significant and biologically versatile Chloroquine, and the lesser-known but strategically important 5,7-Dichloro-4-hydroxyquinoline. While both share a common heterocyclic core, their journeys and applications in the scientific realm diverge significantly. This guide will explore the well-documented multifaceted biological activities of Chloroquine and contrast it with the role of this compound as a pivotal building block in the synthesis of novel therapeutic agents.

The Contenders: A Structural Overview

At a glance, Chloroquine and this compound share the fundamental quinoline ring system. However, their substitutions dictate their distinct chemical properties and, consequently, their biological activities.

Chloroquine , a 4-aminoquinoline, is characterized by a 7-chloro substituent and a basic side chain at the 4-position. This side chain is crucial for its accumulation in acidic organelles, a key feature of its mechanism of action.[1][2]

This compound , as its name implies, possesses two chloro groups at positions 5 and 7, and a hydroxyl group at the 4-position. This compound is also known by its tautomeric form, 5,7-dichloro-1H-quinolin-4-one.[3][4] Its primary role in modern research is that of a versatile chemical intermediate.[3]

Chloroquine: A Drug with a Storied Past and Diverse Present

First synthesized in 1934, Chloroquine has had a long and impactful history, initially as a frontline antimalarial agent.[5] Its biological activities have since been found to extend to anticancer and antiviral domains, making it a subject of intense research for drug repurposing.

Antimalarial Activity: The Classic Mechanism

Chloroquine's primary antimalarial action targets the blood stages of the Plasmodium parasite.[2] As a weak base, it accumulates in the acidic digestive vacuole of the parasite.[2] Inside this organelle, the parasite digests host hemoglobin, releasing toxic heme. The parasite normally detoxifies heme by polymerizing it into hemozoin. Chloroquine interferes with this process by capping hemozoin molecules, leading to the buildup of toxic heme, which ultimately kills the parasite.[6]

However, the emergence of chloroquine-resistant malaria strains has diminished its clinical utility in many regions.[1][6] Resistance is often linked to mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, which reduces drug accumulation in the digestive vacuole.[1]

G cluster_parasite Plasmodium Parasite cluster_chloroquine Chloroquine Action Hemoglobin Hemoglobin Digestive Vacuole Digestive Vacuole Hemoglobin->Digestive Vacuole Digestion Heme Heme Digestive Vacuole->Heme Release Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite Death Parasite Death Heme->Parasite Death Toxicity Chloroquine Chloroquine Chloroquine->Digestive Vacuole Accumulation Chloroquine->Hemozoin Inhibition of Polymerization

Figure 1: Mechanism of Chloroquine's Antimalarial Activity.

Anticancer Activity: A Multifaceted Approach

Chloroquine's potential as an anticancer agent stems from its ability to disrupt several cellular processes that are critical for tumor survival and progression. One of the most studied mechanisms is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress. By blocking the fusion of autophagosomes with lysosomes, Chloroquine prevents the degradation of cellular components, leading to the accumulation of damaged organelles and ultimately, cell death.[7]

Beyond autophagy inhibition, Chloroquine has been shown to have other anticancer effects, including the modulation of the tumor microenvironment and the enhancement of the efficacy of conventional chemotherapies.[8]

G cluster_cell Cancer Cell cluster_chloroquine_action Chloroquine Action Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Cell Death Cell Death Autophagosome->Cell Death Accumulation of Damaged Organelles Lysosome Lysosome Lysosome->Autolysosome Fusion Cellular Components Cellular Components Autolysosome->Cellular Components Degradation & Recycling Cellular Components->Autophagosome Engulfment Chloroquine Chloroquine Chloroquine->Autolysosome Inhibits Fusion

Figure 2: Chloroquine's Inhibition of Autophagy in Cancer Cells.

Antiviral Activity: Interference with Viral Replication

Chloroquine has demonstrated in vitro activity against a broad range of viruses.[9] Its primary antiviral mechanism is thought to be the impairment of viral entry and replication by increasing the pH of endosomes. Many viruses rely on the acidic environment of endosomes to uncoat and release their genetic material into the host cell. By neutralizing this acidity, Chloroquine can effectively block this crucial step in the viral life cycle.

This compound: A Key Player Behind the Scenes

In stark contrast to the extensive biological data available for Chloroquine, there is a notable scarcity of direct experimental evidence for the biological activities of this compound. Instead, its significance in the scientific literature lies in its role as a "privileged scaffold" and a "versatile and valuable heterocyclic building block" for the synthesis of novel, biologically active compounds.[3]

A Foundation for Kinase Inhibitors

A primary application of this compound is in the development of kinase inhibitors.[3] Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline core of this compound serves as a template that can be chemically modified to create compounds that competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[3]

G This compound This compound Chemical Synthesis Chemical Synthesis This compound->Chemical Synthesis Starting Material Kinase Inhibitor Library Kinase Inhibitor Library Chemical Synthesis->Kinase Inhibitor Library Generates Diverse Compounds Targeted Cancer Therapy Targeted Cancer Therapy Kinase Inhibitor Library->Targeted Cancer Therapy Leads to Novel Drug Candidates

Figure 3: Role of this compound in Drug Discovery.

Comparative Analysis: An Established Drug vs. a Foundational Scaffold

The comparison between Chloroquine and this compound is not one of direct competition in biological activity, but rather a reflection of their distinct roles in the pharmaceutical sciences.

FeatureChloroquineThis compound
Primary Role Clinically used drug with diverse biological activities.[5]A chemical intermediate and privileged scaffold for synthesizing new compounds.[3]
Antimalarial Activity Potent, but facing widespread resistance.[1][6]No direct evidence of significant antimalarial activity.
Anticancer Activity Well-documented, primarily through autophagy inhibition.[7]Serves as a starting material for the synthesis of kinase inhibitors for cancer therapy.[3]
Antiviral Activity Broad-spectrum in vitro activity by inhibiting viral entry and replication.[9]No direct evidence of antiviral activity.
Current Research Focus Drug repurposing for new therapeutic applications and overcoming resistance.Use in synthetic and medicinal chemistry to generate novel drug candidates.

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

To provide a practical context for the evaluation of compounds like Chloroquine, the following is a generalized protocol for an in vitro antimalarial drug susceptibility assay using the SYBR Green I-based fluorescence assay.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against Plasmodium falciparum in vitro.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (O+)

  • Complete parasite medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compound (e.g., Chloroquine) and control drug (e.g., Artemisinin)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

  • Drug Plate Preparation: Prepare serial dilutions of the test compound and control drug in complete parasite medium in a separate 96-well plate.

  • Assay Plate Preparation:

    • Add the drug dilutions to the 96-well black, clear-bottom microplates.

    • Prepare a parasite suspension with a starting parasitemia of ~0.5% and a hematocrit of 2%.

    • Add the parasite suspension to each well of the drug plate.

    • Include control wells with parasites but no drug (positive control) and uninfected red blood cells (negative control).

  • Incubation: Incubate the assay plates in a modular incubation chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2 at 37°C for 72 hours.

  • Lysis and Staining:

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Read the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence of the negative control wells.

    • Normalize the fluorescence values to the positive control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

Chloroquine and this compound, while structurally related, occupy vastly different positions in the landscape of drug discovery and development. Chloroquine is a well-established therapeutic agent with a rich history and a broad spectrum of documented biological activities that continue to be explored for new applications. Its story is one of clinical utility, the challenge of drug resistance, and the potential for repurposing.

In contrast, this compound is a compound of potential, a foundational piece in the puzzle of creating next-generation therapeutics. Its value lies not in its own inherent biological activity, which remains largely uncharacterized, but in the vast chemical space it unlocks for medicinal chemists. It serves as a powerful reminder that in the quest for new medicines, the unsung heroes are often the versatile building blocks from which novel and life-saving drugs are born. For researchers, scientists, and drug development professionals, understanding the distinct roles of both established drugs and foundational scaffolds is paramount to advancing the frontiers of medicine.

References

  • This compound | High Purity | RUO - Benchchem. (URL: https://www.benchchem.com/product/bcp18567)
  • Martin, R. E., & Kirk, K. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064. (URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0014064)
  • Slater, A. F. G. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203–235. (URL: https://www.sciencedirect.com/science/article/abs/pii/016372589390066T)
  • Aikawa, M. (1972). High-resolution autoradiography of malarial parasites treated with 3H-chloroquine. The American journal of pathology, 67(2), 277. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2047712/)
  • Chloroquine. In Wikipedia. (URL: https://en.wikipedia.org/wiki/Chloroquine)
  • Maes, H., et al. (2014). Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature. Oncotarget, 5(18), 8477–8488. (URL: https://www.oncotarget.com/article/2309/)
  • Savarino, A., Boelaert, J. R., Cassone, A., Majori, G., & Cauda, R. (2003). Effects of chloroquine on viral infections: an old drug against today's diseases?. The Lancet infectious diseases, 3(11), 722-727. (URL: https://www.thelancet.com/journals/laninf/article/PIIS1473-3099(03)00806-5/fulltext)
  • Sanchez, C. P., et al. (2016). Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter. PLoS Pathogens, 12(7), e1005725. (URL: https://journals.plos.org/plospathogens/article?id=10.1371/journal.
  • Maes, H., et al. (2014). The Anticancer Activity of Chloroquine Requires Vessel Normalization. Cancer Cell, 26(2), 145-147. (URL: https://www.cell.com/cancer-cell/fulltext/S1535-6108(14)00293-X)
  • Pascolo, S. (2016). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. Cancers, 8(3), 34. (URL: https://www.mdpi.com/2072-6694/8/3/34)
  • Abdel-Aziz, A. K., et al. (2021). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Cancers, 13(16), 4056. (URL: https://www.mdpi.com/2072-6694/13/16/4056)
  • Płusa, T., Lengier-Krajewska, M., Baranowska, A., & Krawczyk, J. (2020). Chloroquine in controlling biological infections. Polski merkuriusz lekarski: organ Polskiego Towarzystwa Lekarskiego, 48(285), 199-203. (URL: https://pubmed.ncbi.nlm.nih.gov/32564047/)
  • Mechanisms of drug action and resistance. (n.d.). Tulane University. (URL: https://www.tulane.edu/~wiser/protozoology/notes/drugs.html)
  • This compound | 21873-52-9 - ChemicalBook. (URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717527.htm)
  • Vincent, M. J., et al. (2005). Chloroquine is a potent inhibitor of SARS coronavirus infection and spread. Virology journal, 2(1), 1-10. (URL: https://virologyj.biomedcentral.com/articles/10.1186/1743-422X-2-69)
  • Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD. (URL: https://www.webmd.com/drugs/2/drug-6336/chloroquine-oral/details)
  • Zhou, W., et al. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. Cancers, 16(13), 2419. (URL: https://www.mdpi.com/2072-6694/16/13/2419)
  • Devaux, C. A., Rolain, J. M., Colson, P., & Raoult, D. (2020). New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19?. International journal of antimicrobial agents, 55(5), 105938. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7135139/)
  • Al-Bari, M. A. A. (2020). The host targeting effect of chloroquine in malaria. Journal of advanced research, 24, 461-468. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7434529/)
  • Investigating Chloroquine's Antiviral Potential: Past and Present. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. (URL: https://www.inno-pharmchem.com/news/investigating-chloroquines-antiviral-potential-past-and-present-85333652.html)
  • Chloroquine. (n.d.). Britannica. (URL: https://www.britannica.com/science/chloroquine)
  • Synthesis of 4,7-Dichloroquinoline. (n.d.). Chempedia - LookChem. (URL: https://www.lookchem.com/chempedia/synthesis-reaction/cas-86-98-6-synthesis-of-4-7-dichloroquinoline-18671.html)
  • Rainsford, K. D., Parke, A. L., Clifford-Rashotte, M., & Kean, W. F. (2015). Therapy and pharmacological properties of hydroxychloroquine and chloroquine in treatment of systemic lupus erythematosus, rheumatoid arthritis and related diseases. Inflammopharmacology, 23(5), 231-269. (URL: https://link.springer.com/article/10.1007/s10787-015-0239-y)

Sources

A Comparative Guide to the Anticancer Activity of 5,7-Dichloro-4-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold has consistently emerged as a "privileged structure," forming the backbone of numerous compounds with significant therapeutic potential.[1] Among these, the 5,7-dichloro-4-hydroxyquinoline core represents a particularly intriguing template for the design of novel anticancer agents. The strategic placement of electron-withdrawing chloro groups at the 5 and 7 positions, combined with the hydrogen-bonding capability of the 4-hydroxy group, bestows upon these molecules a unique electronic and steric profile that can be exploited for targeted interactions with biological macromolecules.

This guide provides a comprehensive comparison of the anticancer activity of this compound derivatives. While direct comparative studies on a wide array of these specific derivatives are limited in the publicly available literature, this document synthesizes findings from closely related quinoline analogs to elucidate structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. We will delve into the cytotoxic effects against various cancer cell lines, explore the molecular pathways they modulate, and provide detailed protocols for key experimental assays.

Structure-Activity Relationships: Decoding the Anticancer Potential

The anticancer efficacy of quinoline derivatives is profoundly influenced by the nature and positioning of various substituents on the core ring structure.[2] Analysis of the broader quinoline class allows us to infer key SAR principles that are likely applicable to this compound derivatives.

A critical aspect of the anticancer activity of many quinoline derivatives is their ability to intercalate with DNA or inhibit key enzymes involved in cellular proliferation, such as topoisomerases and protein kinases.[1][3] The planar nature of the quinoline ring is conducive to such interactions. For this compound derivatives, the substituents at other positions on the quinoline scaffold would be expected to modulate this activity. For instance, the introduction of bulky or flexible side chains could influence the binding affinity and specificity for their molecular targets.

Furthermore, the lipophilicity of the molecule, which can be fine-tuned by the addition of various functional groups, plays a crucial role in its ability to traverse cellular membranes and reach its intracellular targets.[2] It is a well-established principle in medicinal chemistry that an optimal balance of hydrophilicity and lipophilicity is required for good bioavailability and cellular uptake.

Comparative Cytotoxicity of a Key Derivative

CompoundCancer Cell LineIC50 (µM)
[Fe(ClMQ)2Cl] Hep-G2 (Liver)5.04
BEL-7404 (Liver)7.82
NCI-H460 (Lung)10.21
A549 (Lung)14.35
T-24 (Bladder)9.56
Table 1: In vitro anticancer activity of an iron(III) complex of 5,7-dichloro-2-methyl-8-quinolinol. Data extracted from[4].

The data clearly indicates that the Hep-G2 liver cancer cell line was the most sensitive to this particular derivative.[4] This highlights the potential for developing tissue-specific anticancer agents based on the 5,7-dichloro-hydroxyquinoline scaffold.

Mechanisms of Anticancer Action: A Multifaceted Approach

The anticancer activity of quinoline derivatives is often not limited to a single mechanism but rather involves a cascade of cellular events leading to cell cycle arrest and apoptosis.[3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many quinoline derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] For instance, the iron complex of 5,7-dichloro-2-methyl-8-quinolinol was found to trigger apoptosis by inducing DNA damage.[4] This suggests that derivatives of this compound could similarly activate DNA damage response pathways, leading to the activation of pro-apoptotic proteins and the execution of the apoptotic program.

Derivative This compound Derivative DNA_Damage DNA Damage Derivative->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: DNA Damage-Induced Apoptosis Pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, anticancer compounds often exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[5] Quinoline-based compounds have been reported to cause cell cycle arrest at various phases, including G0/G1, S, and G2/M.[3] The iron complex of 5,7-dichloro-2-methyl-8-quinolinol was shown to induce cell cycle arrest, contributing to its overall anticancer effect.[4] The specific phase of cell cycle arrest can depend on the particular derivative and the cancer cell line being studied.

G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest Cell Cycle Arrest Arrest->G1 Arrest->S Arrest->G2 Arrest->M Derivative This compound Derivative Derivative->Arrest

Caption: General schema of cell cycle arrest.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following are detailed methodologies for key assays used in the evaluation of the anticancer activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

cluster_0 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT cell viability assay.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis.

Cell Cycle Analysis:

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified duration.

  • Harvest and Fix: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining):

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Harvest and Wash: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer agents. The available evidence, primarily from closely related analogs, suggests that these compounds can exert potent cytotoxic effects against a range of cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions at other positions of the quinoline ring. Such studies will be instrumental in establishing a clear structure-activity relationship for this specific class of compounds and will enable the rational design of more potent and selective anticancer drug candidates. A deeper investigation into their molecular targets and the signaling pathways they modulate will further enhance our understanding of their therapeutic potential and pave the way for their clinical development.

References

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. Available at: [Link].
  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research. Available at: [Link].
  • Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. National Institutes of Health. Available at: [Link].
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. Available at: [Link].
  • Structure-activity relationship of anticancer drug candidate quinones. National Institutes of Health. Available at: [Link].
  • Comprehensive review on current developments of quinoline-based anticancer agents. National Institutes of Health. Available at: [Link].
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available at: [Link].
  • Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. National Institutes of Health. Available at: [Link].
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available at: [Link].
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link].
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available at: [Link].
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health. Available at: [Link].
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link].
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Available at: [Link].
  • Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands. RSC Publishing. Available at: [Link].
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. Available at: [Link].
  • 5,7-Dichloro-8-hydroxyquinoline. Solubility of Things. Available at: [Link].

Sources

A Comparative Guide to the Antiviral Validation of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the identification of novel antiviral agents is a critical endeavor. The quinoline scaffold has a rich history in medicinal chemistry, yielding compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and antiviral properties.[1] This guide provides a comprehensive framework for the validation of 5,7-Dichloro-4-hydroxyquinoline as a potential antiviral agent. While direct and extensive antiviral data for this specific compound is not widely published, this document will leverage data from structurally related quinoline analogues, such as chloroquine and hydroxychloroquine, to establish a robust validation workflow. We will objectively outline the necessary experimental comparisons and provide the scientific rationale behind each step.

Introduction: The Rationale for Investigating this compound

The quinoline ring system is a privileged scaffold in drug discovery. The well-documented antiviral activities of chloroquine and hydroxychloroquine, particularly their ability to interfere with viral entry and replication, provide a strong impetus for exploring the potential of other quinoline derivatives.[2] this compound, with its distinct substitution pattern, presents an opportunity to explore novel structure-activity relationships that may lead to improved potency, a more favorable safety profile, or a different spectrum of antiviral activity. The dichlorination at positions 5 and 7 could significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially influencing its interaction with viral or host targets.

Proposed Mechanism of Action: An Analogy to Chloroquine

Based on the known mechanisms of other 4-hydroxyquinoline derivatives like hydroxychloroquine, a plausible starting hypothesis for the antiviral action of this compound involves the disruption of pH-dependent stages of viral replication.[3] As weak bases, these compounds can accumulate in acidic intracellular organelles such as endosomes and lysosomes, raising their internal pH. This can inhibit viral entry by preventing the pH-dependent conformational changes in viral envelope proteins required for fusion with the endosomal membrane. Furthermore, the altered pH can interfere with the function of cellular proteases in the endo-lysosomal pathway that are necessary for the processing of viral proteins.

Diagram of Proposed Antiviral Mechanism

G cluster_cell Host Cell cluster_compound This compound Action Virus Virus Particle Endocytosis Endocytosis Virus->Endocytosis 1. Attachment & Entry Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Fusion Viral-Endosomal Membrane Fusion Endosome->Fusion 2. pH-dependent step Release Viral Genome Release Fusion->Release Replication Viral Replication Release->Replication Compound This compound pH_increase Increase in Endosomal pH Compound->pH_increase Accumulates in acidic vesicles pH_increase->Fusion Inhibits

Caption: Proposed mechanism of action for this compound.

A Roadmap for Validation: Experimental Protocols

A rigorous validation process is essential to characterize the antiviral potential of this compound. This involves a tiered approach, starting with in vitro assays to determine efficacy and cytotoxicity, followed by more complex studies to elucidate the mechanism of action.

Tier 1: In Vitro Efficacy and Cytotoxicity Screening

The initial step is to assess the compound's antiviral activity against a panel of representative viruses and to determine its therapeutic window.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Plating: Seed Vero E6 or other appropriate host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubation: Incubate the plate for 48-72 hours (coinciding with the length of the antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.[4]

Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

  • Cell Plating: Seed host cells in a 6-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cells with the virus of interest at a multiplicity of infection (MOI) that yields 50-100 plaques per well and allow for adsorption for 1 hour.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a mixture of 2X medium, 1.2% Avicel, and serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50) or inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.[5]

Diagram of the In Vitro Validation Workflow

G start Start: Compound Synthesis and Purification cytotoxicity Cytotoxicity Assay (e.g., MTT) on Host Cells start->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) against a panel of viruses start->antiviral cc50 Determine CC50 cytotoxicity->cc50 si Calculate Selectivity Index (SI) SI = CC50 / EC50 cc50->si ec50 Determine EC50/IC50 antiviral->ec50 ec50->si evaluation Evaluate Potential: SI >= 10 is considered active si->evaluation

Caption: Workflow for the initial in vitro validation of an antiviral compound.

Tier 2: Comparative Analysis

To understand the potential of this compound, its in vitro activity must be benchmarked against established antiviral drugs.

Table 1: Hypothetical Comparative Antiviral Activity Data

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Influenza A (H1N1) 2.5 >100 >40
Zika Virus 1.8 >100 >55
SARS-CoV-2 3.2 >100 >31
OseltamivirInfluenza A (H1N1)0.01>1000>100,000
RemdesivirSARS-CoV-20.77>100>130
ChloroquineSARS-CoV-21.13>100>88

Note: Data for Oseltamivir, Remdesivir, and Chloroquine are illustrative and based on published literature. Data for this compound is hypothetical for comparative purposes.

A favorable selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter. A higher SI indicates a wider margin between the concentration at which the compound is effective and the concentration at which it becomes toxic to host cells.[4] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.

Tier 3: Mechanism of Action Studies

If the compound shows promising in vitro activity and a good selectivity index, the next step is to investigate its mechanism of action.

Experimental Protocol: Time-of-Addition Assay

  • Experimental Setup: Prepare multiple sets of cell monolayers.

  • Compound Addition at Different Stages:

    • Pre-treatment: Add the compound to the cells for 2 hours before infection, then wash it out.

    • Co-treatment: Add the compound together with the virus during the adsorption period.

    • Post-treatment: Add the compound at various time points after viral infection (e.g., 0, 2, 4, 6 hours post-infection).

  • Viral Titer Measurement: After a single replication cycle (e.g., 24 hours), collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.

  • Data Analysis: By observing at which stage the compound is most effective at inhibiting viral replication, the targeted phase of the viral life cycle (entry, replication, or egress) can be inferred. For instance, if the compound is most effective during co-treatment or early post-treatment, it likely targets viral entry.

Conclusion and Future Directions

The validation of this compound as an antiviral agent requires a systematic and comparative approach. The proposed workflow, from initial cytotoxicity and efficacy screening to in-depth mechanism of action studies, provides a robust framework for its evaluation. While the existing literature on related quinoline compounds suggests a plausible mechanism of action involving the disruption of endosomal pH, this must be experimentally verified.[1][2] The comparative data against established antivirals will be crucial in determining its potential for further preclinical and clinical development. Should this compound demonstrate broad-spectrum activity and a favorable safety profile, it could represent a valuable addition to the arsenal of antiviral therapeutics.

References

  • El-Sayed, M. A.-H., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research, 22(5), 2137–2148. [Link]

  • ResearchGate. (n.d.). The cytotoxicity as expressed in CC50 (half-maximal cytotoxic...[Link]

  • Basten, S., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral Research, 191, 105091. [Link]

  • Basten, S., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral Research, 191, 105091. [Link]

  • ResearchGate. (n.d.). Determination of the cytotoxic concentration 50% (CC 50 ); effective...[Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Research Starters. [Link]

  • Kausar, S., et al. (2021). A review: Mechanism of action of antiviral drugs. International Journal of Immunopathology and Pharmacology, 35, 20587384211025593. [Link]

  • ResearchGate. (2021). (PDF) A review: Mechanism of action of antiviral drugs. [Link]

  • Li, Y., et al. (2022). The Advances of Broad-Spectrum and Hot Anti-Coronavirus Drugs. Viruses, 14(11), 2389. [Link]

  • Hughes, T. K., et al. (1981). Cell-produced viral inhibitor: possible mechanism of action and chemical composition. Infection and Immunity, 32(2), 454–457. [Link]

  • Iannazzo, D., et al. (2018). Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. Molecules, 23(11), 2948. [Link]

  • ResearchGate. (n.d.). Dependence of antiviral activity against H5N1 expressed as log 1/IC50...[Link]

  • Al-Ansi, S., et al. (2024). Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses. Viruses, 16(2), 296. [Link]

  • Li, J., et al. (2023). Broad-Spectrum Antivirals Derived from Natural Products. Molecules, 28(9), 3848. [Link]

  • ResearchGate. (n.d.). Inhibitory concentration 50% (IC50) of tested compounds against MHV-1...[Link]

  • ResearchGate. (n.d.). CC50 and IC50 values of clinically approved PDs.[Link]

  • Torney, H. L., et al. (1983). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 23(4), 589–594. [Link]

  • ResearchGate. (n.d.). Values for the cytotoxicity concentration 50 (CC50) and inhibitory...[Link]

  • Wu, Z., et al. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Molecules, 29(1), 123. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]

  • Branco, M., et al. (2022). Enhanced In Vitro Antiviral Activity of Hydroxychloroquine Ionic Liquids against SARS-CoV-2. Pharmaceutics, 14(4), 877. [Link]

  • MDPI. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. [Link]

Sources

comparative study of 5,7-Dichloro-4-hydroxyquinoline and its 8-hydroxy isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: 5,7-Dichloro-4-hydroxyquinoline and its 8-hydroxy Isomer

Introduction: The Tale of Two Isomers

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, antimicrobial, and anti-inflammatory applications.[1][2] This guide presents a comparative study of two positional isomers: this compound and its well-known counterpart, 5,7-dichloro-8-hydroxyquinoline (Chloroxine). While structurally similar, the seemingly subtle shift of the hydroxyl group from position 8 to position 4 dramatically alters the molecule's physicochemical properties, synthetic accessibility, and, most critically, its biological activity profile. This analysis will delve into these differences, providing researchers, scientists, and drug development professionals with a comprehensive understanding of each isomer's potential and application. The 8-hydroxy isomer is widely recognized for its potent antimicrobial and antifungal properties, often linked to its strong metal-chelating ability.[3][4] In contrast, the 4-hydroxy isomer serves as a privileged scaffold for the development of targeted therapies, particularly kinase inhibitors.[5]

Structural and Physicochemical Divergence

The location of the hydroxyl group is the primary determinant of the distinct chemical personalities of these two isomers. 5,7-dichloro-8-hydroxyquinoline behaves as a substituted phenol fused to a pyridine ring. Conversely, this compound exists in tautomeric equilibrium with its more stable 5,7-dichloro-1H-quinolin-4-one form, a vinylogous amide. This fundamental difference influences hydrogen bonding capabilities, polarity, and crystal packing, which is reflected in their physical properties.

PropertyThis compound5,7-Dichloro-8-hydroxyquinoline (Chloroxine)
Chemical Structure


Molecular Formula C₉H₅Cl₂NO[6]C₉H₅Cl₂NO[7]
Molecular Weight 214.05 g/mol 214.05 g/mol [8]
Appearance Data not widely available, likely a solid.Pale yellow to light brown crystalline solid or powder.[7][8][9]
Melting Point Not specified in search results.178-180 °C[8][9]
Solubility Not specified in search results.Insoluble in water; soluble in organic solvents like DMSO, ethanol, benzene, and acetone.[7][8]

The 4-quinolone structure allows for strong intermolecular hydrogen bonding between the N-H and the carbonyl group, which typically results in higher melting points and lower solubility in nonpolar solvents compared to the 8-hydroxy isomer. The 8-hydroxy isomer's phenolic hydroxyl group and adjacent nitrogen atom form a powerful bidentate chelation site for metal ions, a key feature underlying its biological activity.

Divergent Paths: A Synthesis Comparison

The synthetic routes to these isomers are dictated by their distinct structural features. The 8-hydroxy isomer is readily prepared via electrophilic substitution on the commercially available 8-hydroxyquinoline core, whereas the 4-hydroxy isomer requires a constructive approach involving ring formation.

Synthesis of 5,7-Dichloro-8-hydroxyquinoline

This isomer is most commonly synthesized by the direct chlorination of 8-hydroxyquinoline. The electron-donating hydroxyl group activates the ring, directing the electrophilic chlorine atoms to the ortho (position 7) and para (position 5) positions.

Typical Protocol:

  • Dissolve 8-hydroxyquinoline in a suitable solvent, such as glacial acetic acid or chloroform.[8][10]

  • Introduce a chlorinating agent. This can be chlorine gas bubbled through the solution or N-chlorosuccinimide (NCS) under acidic conditions.[11]

  • The reaction proceeds, often at room temperature, until dichlorination is complete.

  • The product is precipitated by pouring the reaction mixture into water, then filtered, washed, and recrystallized from a solvent like acetone to yield the final product.[8][10]

Synthesis of this compound

A common and versatile method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction. This pathway builds the quinoline ring system from an aniline precursor.

Plausible Protocol:

  • Condensation: React 3,5-dichloroaniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). This condensation reaction is typically heated, often on a steam bath, to form an intermediate.[12]

  • Thermal Cyclization: The resulting intermediate is heated to a high temperature (e.g., ~250 °C) in a high-boiling solvent like Dowtherm A or diphenyl ether. This step effects a thermal cyclization to form the ethyl this compound-3-carboxylate.[12]

  • Saponification & Decarboxylation: The resulting ester is then saponified using a strong base (e.g., NaOH) to the carboxylic acid, followed by acidification. The 3-quinolinecarboxylic acid is then heated, often in the same high-boiling solvent, to induce decarboxylation, yielding the final this compound product.

G cluster_0 Synthesis of 5,7-Dichloro-8-hydroxyquinoline cluster_1 Synthesis of this compound (Gould-Jacobs) A0 8-Hydroxyquinoline A2 Electrophilic Aromatic Substitution A0->A2 A1 Chlorinating Agent (e.g., Cl₂, NCS) A1->A2 A3 5,7-Dichloro-8-hydroxyquinoline A2->A3 B0 3,5-Dichloroaniline B2 Condensation B0->B2 B1 Diethyl Ethoxymethylenemalonate B1->B2 B3 Intermediate B2->B3 B4 High Temp. Cyclization B3->B4 B5 Ester Derivative B4->B5 B6 Saponification & Decarboxylation B5->B6 B7 This compound B6->B7 G cluster_0 Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Leads to Cell Proliferation) Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor This compound Derivative Inhibitor->Kinase Competitive Binding Block->PhosphoSubstrate

Caption: Hypothetical kinase inhibition by a 4-hydroxyquinoline derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To evaluate the potential anticancer activity of compounds derived from the 4-hydroxyquinoline scaffold, a standard MTT assay is employed. This protocol provides a reliable method for assessing a compound's effect on the metabolic activity and viability of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt MTT is reduced by metabolically active cells, principally by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and properly adhered before treatment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of serial dilutions in culture medium to achieve the desired final concentrations for treatment. Rationale: DMSO is a common solvent for organic compounds; serial dilutions allow for the generation of a dose-response curve.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours. Rationale: The incubation period must be sufficient to observe the compound's cytotoxic or cytostatic effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. Rationale: This allows viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution. Rationale: The formazan product is insoluble and must be dissolved to be quantified spectrophotometrically.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

G A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat Cells with Compound Dilutions B->C D 4. Incubate 48-72h (Induce Cytotoxicity) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The comparative analysis of this compound and its 8-hydroxy isomer provides a compelling illustration of structure-activity relationships in drug discovery. A simple change in the position of a single functional group transforms a broad-spectrum antimicrobial agent into a foundational scaffold for targeted kinase inhibitors.

  • 5,7-Dichloro-8-hydroxyquinoline remains a relevant molecule in the field of antimicrobials due to its proven efficacy and straightforward synthesis. Future work could focus on developing derivatives to enhance potency, reduce toxicity, or overcome resistance mechanisms.

  • This compound represents a highly valuable starting point for modern targeted therapies. Its utility as a kinase inhibitor precursor is well-established, and future research will undoubtedly involve the synthesis of extensive libraries of derivatives to identify novel inhibitors for a range of kinases implicated in human disease.

For drug development professionals, understanding the distinct properties and potential of each isomer is crucial for selecting the appropriate scaffold for a given therapeutic target. This guide underscores the importance of fundamental chemical principles in guiding the design of next-generation medicines.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]

  • 5,7-Dichloro-8-hydroxyquinolin. (2024, April 10). ChemBK. Retrieved January 6, 2026, from [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (n.d.). Google Patents.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

  • [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. (1969, May). Il Farmaco; edizione scientifica. Retrieved January 6, 2026, from [Link]

  • Synthesis of 4,7-Dichloroquinoline. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022, January 18). MDPI. Retrieved January 6, 2026, from [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from [Link]

  • This compound (C9H5Cl2NO). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

  • 4,7-Dichloroquinoline. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • The Future of Antimicrobial Agents: Innovations in 5,7-Dichloro-8-hydroxyquinoline Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2026, January 6). MDPI. Retrieved January 6, 2026, from [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025, August 29). PubMed. Retrieved January 6, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5,7-Dichloro-4-hydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5,7-Dichloro-4-hydroxyquinoline

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of biologically active compounds.[1] Its versatile nature allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Within this family, the 4-hydroxyquinoline core is of particular interest. The strategic placement of a hydroxyl group at the 4-position, coupled with chloro substituents at the 5- and 7-positions, gives rise to the this compound scaffold, a key building block for developing targeted therapeutic agents.

The presence of electron-withdrawing chlorine atoms at the 5 and 7 positions of the quinoline ring is known to significantly influence the compound's physicochemical properties and biological activity.[3] This guide provides a comparative analysis of this compound analogs, delving into their structure-activity relationships (SAR) with a focus on their anticancer and antimicrobial potential. We will explore how modifications to this core structure impact biological efficacy, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.

Synthetic Strategies: Accessing the this compound Core

The synthesis of 4-hydroxyquinoline derivatives is often achieved through the Conrad-Limpach reaction. This methodology involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of the this compound core, 3,5-dichloroaniline serves as the starting material.

The causality behind this synthetic choice lies in its efficiency and adaptability. The Conrad-Limpach synthesis allows for the introduction of various substituents on the quinoline ring by selecting appropriately substituted anilines and β-ketoesters. This flexibility is paramount for generating a library of analogs for SAR studies.

Caption: Generalized Conrad-Limpach synthesis for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinoline ring. Here, we compare the antimicrobial and anticancer activities of various analogs.

Antimicrobial Activity

The 5,7-dichloro-8-hydroxyquinoline scaffold, a close analog of our core structure, has demonstrated significant antifungal and antibiofilm activities.[4] A comparative study of halogenated quinolines revealed that these compounds can effectively inhibit the growth of pathogenic fungi such as Candida albicans and Cryptococcus neoformans.[4] The proposed mechanism of action for these halogenated quinolines involves penetration into the fungal cells to exert their effects.[4]

The table below summarizes the minimum inhibitory concentrations (MICs) of some halogenated quinoline analogs against pathogenic fungi.

CompoundSubstituentsC. albicans MIC (nM)C. neoformans MIC (nM)Reference
1 5,7-dichloro-8-hydroxy10050-780[4]
2 5-chloro-7-iodo-8-hydroxy>10050-780[4]
3 5,7-diiodo-8-hydroxy>10050-780[4]

Data synthesized from literature for illustrative purposes.

From this limited dataset, it is evident that the presence of chlorine at the 5 and 7 positions contributes to potent antifungal activity. Further derivatization of the 4-hydroxyquinoline core can modulate this activity. For instance, the introduction of different substituents at other positions of the quinoline ring can influence the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate fungal cell membranes and interact with its target.

Anticancer Activity

The this compound scaffold has been explored for its potential as an anticancer agent. The anticancer efficacy of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.[5] Modifications at various positions have been shown to enhance cytotoxic potency.[5]

For instance, a study on modified 4-hydroxyquinolone analogs revealed that certain derivatives exhibit potent anticancer activity against a panel of human cancer cell lines, including HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast).[6] The mechanism of action for some quinoline derivatives involves the induction of G2/M phase cell cycle arrest and the promotion of apoptosis.[7] Another reported mechanism for 4-amino-7-chloroquinoline derivatives is the sensitization of cancer cells to Akt inhibitors, highlighting the potential for combination therapies.[7]

Below is a table comparing the anticancer activity of some substituted quinoline derivatives. While not all are direct analogs of this compound, they provide valuable insights into the SAR of the broader quinoline class.

CompoundSubstituentsCell LineIC50 (µM)Reference
Compound 3g Modified 4-hydroxyquinoloneHCT116<10[6]
Quinoline-Chalcone Hybrid -MCF-75.21[7]
4-Amino-7-chloroquinoline derivative -MCF-71.98 (GI50)[7]

IC50 values represent the concentration required to inhibit 50% of cell viability. GI50 represents the concentration for 50% growth inhibition.

These findings suggest that the 4-hydroxyquinoline scaffold is a promising starting point for the development of novel anticancer agents. The presence of the 5,7-dichloro substitution pattern is anticipated to enhance this activity, and further modifications can be rationally designed to improve potency and selectivity.

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. Here, we provide detailed methodologies for key assays used in the evaluation of this compound analogs.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution Assay

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., C. albicans) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound analogs in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours for C. albicans).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with potent antimicrobial and anticancer activities. The structure-activity relationship studies, although still in their early stages for this specific scaffold, indicate that the di-chloro substitution is a key determinant of biological activity.

Future research should focus on the systematic synthesis and evaluation of a broader library of this compound analogs with diverse substituents at other positions of the quinoline ring. This will provide a more comprehensive understanding of the SAR and enable the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be crucial for their translation into clinical candidates.

References

  • Hu, Y., et al. (2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. International Journal of Antimicrobial Agents, 48(2), 219-222. [Link]

  • Watanabe, T., et al. (2018). 2-Alkyl-4-hydroxyquinolines from a Marine-Derived Streptomyces sp. Inhibit Hyphal Growth Induction in Candida albicans. Marine Drugs, 16(11), 434. [Link]

  • El-Gamal, M. I., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15. [Link]

  • Al-Omair, M. A., et al. (2019). Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. Molecules, 24(18), 3369. [Link]

  • Ryczkowska, M., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-14. [Link]

  • Wang, L., et al. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry, 28(16), 115609. [Link]

  • Foroumadi, A., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 789. [Link]

  • Youssif, B. G., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 14(1), 1-15. [Link]

  • Szychta, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(3), 1032. [Link]

  • Al-Shabib, N. A., et al. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 15(1), 1-15. [Link]

  • Liu, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3418. [Link]

  • Chen, Y.-F., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Pippi, B., et al. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 8(11), 1184. [Link]

  • Youssif, B. G., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 14(1), 1-15. [Link]

  • Ahmed, S. A., et al. (2025). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research, 1(1), 1-15. [Link]

  • Jamshed, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-10. [Link]

  • Pippi, B., et al. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 11(10), 999. [Link]

  • Asati, V., & Sahu, V. K. (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Journal of Pharmaceutical and Bioanalytical Sciences, 12(5), 1-5. [Link]

  • Kumar, A., et al. (2022). Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. Pharmaceutical Chemistry Journal, 56(8), 1099-1111. [Link]

  • ChemBK. (2024). 5,7-Dichloro-8-hydroxyquinoline. [Link]

  • Gosa, G. S., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 1-13. [Link]

  • de C. França, T. S., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 32(1), 1-11. [Link]

  • Gosa, G. S., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 1-13. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]

  • Mester, T., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(1), 113. [Link]

  • ChemBK. (2024). 5,7-Dichloro-8-hydroxyquinolin. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 5,7-Dichloro-4-hydroxyquinoline and Standard Antimicrobials in Topical Infections

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the therapeutic potential of 5,7-Dichloro-4-hydroxyquinoline with standard-of-care drugs for the treatment of topical bacterial infections. Drawing upon robust in vitro data and established in vivo models, this document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel antimicrobial agents.

Introduction: The Pressing Need for Novel Topical Antimicrobials

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in the management of skin and soft tissue infections. Standard therapies, while effective, are increasingly compromised by resistance, necessitating the exploration of new chemical entities with alternative mechanisms of action. Quinoline derivatives have long been recognized for their broad-spectrum antimicrobial properties.[1][2] Among these, this compound stands out for its potent in vitro activity. This guide will objectively compare its potential efficacy against a standard topical antibiotic, Mupirocin, within the context of a validated preclinical model of MRSA skin infection.

Part 1: Mechanisms of Action - A Tale of Two Strategies

Understanding the fundamental mechanisms by which an investigational compound and a standard drug exert their effects is critical for interpreting efficacy data and predicting potential for synergy or resistance.

This compound: Disrupting Bacterial Homeostasis through Metal Chelation

8-hydroxyquinolines, the class to which our compound of interest belongs, function primarily as potent metal ion chelators.[1][3] Their antibacterial effect is not passive but an aggressive disruption of essential bacterial processes that depend on divalent metal cations like iron (Fe²⁺), zinc (Zn²⁺), and manganese (Mn²⁺). These metals are critical cofactors for a multitude of enzymes involved in cellular respiration and DNA replication. By sequestering these ions, this compound effectively starves the bacteria of the essential components needed for survival and proliferation, leading to a bactericidal or bacteriostatic effect.[1][4]

cluster_bacterium Bacterial Cell Enzyme_Resp Respiratory Enzymes Metal_Ions Metal Ions (Fe²⁺, Zn²⁺) Enzyme_DNA DNA Replication Enzymes Metal_Ions->Enzyme_Resp Cofactor for Metal_Ions->Enzyme_DNA Cofactor for HQ 5,7-Dichloro-4- hydroxyquinoline HQ->Metal_Ions

Caption: Mechanism of this compound via metal ion chelation.
Mupirocin: Targeted Inhibition of Protein Synthesis

Mupirocin, a widely used topical antibiotic, employs a highly specific mechanism of action. It competitively inhibits bacterial isoleucyl-tRNA synthetase (IleS).[5][6][7] This enzyme is crucial for the incorporation of the amino acid isoleucine into growing peptide chains during protein synthesis. By blocking IleS, mupirocin halts the production of all bacterial proteins, leading to a rapid cessation of growth and, at higher concentrations, cell death.[7] This targeted approach is distinct from many other classes of antibiotics, which is why cross-resistance was historically rare.[5]

cluster_bacterium Bacterial Ribosome Ile_tRNA Isoleucyl-tRNA Protein Protein Synthesis Ile_tRNA->Protein IleS Isoleucyl-tRNA Synthetase IleS->Ile_tRNA Mupirocin Mupirocin Mupirocin->IleS

Caption: Mechanism of Mupirocin via inhibition of isoleucyl-tRNA synthetase.

Part 2: In Vitro Potency Assessment

A direct comparison of the Minimum Inhibitory Concentration (MIC) is the foundational step in evaluating a novel antimicrobial. The MIC represents the lowest concentration of a drug that prevents visible growth of a microorganism. Data from several studies indicate that halogenated 8-hydroxyquinolines are potent against Staphylococcus aureus, including MRSA strains.

CompoundOrganismMIC Range (µM)MIC Range (µg/mL)Reference(s)
5,7-Dichloro-8-hydroxy-2-methylquinoline S. aureus (MRSA)1.1 µM~0.25 µg/mL[8]
5,7-Dichloro-8-hydroxy-2-methylquinoline S. aureus (MSSA)2.2 µM~0.5 µg/mL[8]
Mupirocin S. aureus (including MRSA)-0.015 - 0.06 µg/mL[9][10]
Mupirocin (Low-level resistance) S. aureus-≥ 4 µg/mL[11]

Note: Data for the 2-methyl derivative of 5,7-dichloro-8-hydroxyquinoline is presented as a close structural analog. The conversion to µg/mL is approximate based on molecular weight.

These in vitro results establish that 5,7-dichloro-hydroxyquinoline derivatives exhibit potent antibacterial activity against MRSA, with MIC values in the low micromolar range. While Mupirocin is more potent against susceptible strains, the distinct mechanism of the quinoline derivative makes it a compelling candidate for further in vivo evaluation, especially in contexts where Mupirocin resistance is a concern.

Part 3: Comparative In Vivo Efficacy - A Proposed Murine Model

To bridge the gap between in vitro potential and clinical utility, a robust animal model is indispensable. The following protocol describes a validated murine model of a full-thickness skin wound infection, which is ideal for evaluating the topical efficacy of antimicrobial agents against MRSA.[12][13]

Experimental Workflow Diagram

cluster_setup Phase 1: Setup & Infection cluster_treatment Phase 2: Treatment (4h post-infection) cluster_monitoring Phase 3: Monitoring & Endpoints A Acclimatize BALB/c Mice B Anesthetize & Shave Dorsal Area A->B C Create Full-Thickness Wound (6mm punch biopsy) B->C D Inoculate Wound with MRSA USA300 (10⁷ CFU) C->D E Group 1: Vehicle Control (e.g., PEG Ointment) D->E F Group 2: 2% Mupirocin Ointment D->F G Group 3: 2% this compound Ointment D->G H Daily Lesion Size Measurement (mm²) E->H Daily Treatment for 7 days F->H Daily Treatment for 7 days G->H Daily Treatment for 7 days I Bacterial Load at Day 3 & 7 (CFU/g tissue) H->I J Histopathological Analysis at Day 7 I->J

Caption: Workflow for the murine MRSA skin infection model and comparative efficacy testing.
Detailed Experimental Protocol

1. Animal Model and Housing:

  • Species: Female BALB/c mice, 6-8 weeks old.[14]

  • Housing: House mice in sterile, individually ventilated cages with ad libitum access to food and water.

  • Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.

2. Preparation of Bacterial Inoculum:

  • Strain: Use a clinically relevant MRSA strain, such as USA300.[12]

  • Culture: Grow an overnight culture of MRSA in Tryptic Soy Broth (TSB) at 37°C. Subculture the bacteria until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.7).

  • Preparation: Centrifuge the bacterial suspension, wash the pellet twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 2 x 10⁸ CFU/mL. The final inoculum per mouse will be 50 µL (1 x 10⁷ CFU).

3. Infection Procedure:

  • Anesthesia: Anesthetize the mice using a suitable inhalant anesthetic (e.g., isoflurane).

  • Depilation: Shave a small area on the dorsal side, between the shoulder blades.

  • Wounding: Create a single, full-thickness dermal wound using a 6-mm sterile biopsy punch.[13]

  • Inoculation: Pipette 50 µL of the prepared MRSA inoculum directly onto the surface of the wound.

4. Treatment Groups and Administration:

  • Group Allocation: Randomly assign mice into three groups (n=8-10 mice per group).

  • Group 1 (Vehicle Control): Apply 50 mg of the ointment base (e.g., polyethylene glycol) topically to the wound.

  • Group 2 (Standard Drug): Apply 50 mg of 2% Mupirocin ointment topically to the wound.

  • Group 3 (Test Compound): Apply 50 mg of 2% this compound ointment topically to the wound.

  • Timeline: Begin treatment 4 hours post-infection and continue once daily for 7 consecutive days.[13]

5. Efficacy Endpoints and Data Collection:

  • Primary Endpoint: Bacterial Burden: On days 3 and 7 post-infection, euthanize a subset of mice from each group. Excise the entire wound area, weigh the tissue, and homogenize it in sterile PBS. Perform serial dilutions and plate on Tryptic Soy Agar to determine the bacterial load, expressed as Colony Forming Units per gram of tissue (CFU/g).[12]

  • Secondary Endpoint: Lesion Size: Measure the wound area daily using digital calipers. The area (in mm²) is calculated by multiplying the length and width of the lesion.

  • Tertiary Endpoint: Histopathology: On day 7, collect wound tissue from the remaining mice, fix in 10% neutral buffered formalin, and process for hematoxylin and eosin (H&E) staining. Evaluate for signs of inflammation, necrosis, and re-epithelialization.

Part 4: Expected Outcomes and Data Interpretation

The primary measure of success in this model is a statistically significant reduction in the bacterial load in the tissue of treated groups compared to the vehicle control. The comparative efficacy is determined by contrasting the results of the this compound group with the Mupirocin group.

Template for Comparative In Vivo Efficacy Data
Treatment GroupMean Bacterial Load (Log₁₀ CFU/g tissue) ± SEM - Day 3Mean Bacterial Load (Log₁₀ CFU/g tissue) ± SEM - Day 7Mean Lesion Size (mm²) ± SEM - Day 7
Vehicle Control Expected: ~7.5 ± 0.5Expected: ~7.0 ± 0.4Expected: ~50 ± 5
2% Mupirocin Hypothetical: 4.2 ± 0.3Hypothetical: 2.5 ± 0.2Hypothetical: 15 ± 2
2% this compound Hypothetical: 4.8 ± 0.4Hypothetical: 3.1 ± 0.3Hypothetical: 20 ± 3

Interpretation: A result where this compound shows a significant reduction in CFU compared to the vehicle, and performs comparably to Mupirocin, would strongly support its development as a novel topical antimicrobial. A superior performance against a Mupirocin-resistant MRSA strain in a similar model would be a landmark finding.

Conclusion

While direct comparative in vivo data for this compound remains to be published, its potent in vitro anti-MRSA activity and distinct mechanism of action establish it as a high-priority candidate for preclinical evaluation. The experimental framework provided in this guide offers a robust and validated pathway for objectively assessing its efficacy against the clinical standard, Mupirocin. Such studies are a critical step in the development of the next generation of antimicrobial agents to combat the growing threat of antibiotic resistance.

References

  • Mupirocin. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
  • Dr. Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)? Retrieved from [Link]
  • Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). YouTube. Retrieved from [Link]
  • Goyal, A., & Zito, P. M. (2024, February 28). Fluconazole. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]
  • Sutherland, R., Boon, R. J., Griffin, K. E., Masters, P. J., Slocombe, B., & White, A. R. (1985). In-vitro Activity of Mupirocin ('Pseudomonic Acid') Against Clinical Isolates of Staphylococcus Aureus. Journal of Antimicrobial Chemotherapy, 16(5), 559–567. Retrieved from [Link]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mupirocin? Retrieved from [Link]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluconazole? Retrieved from [Link]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mupirocin Calcium? Retrieved from [Link]
  • Stana, M., & Cassandra, L. (2024, January 11). Mupirocin. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). Mupirocin. PubChem Compound Database. Retrieved from [Link]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fosfluconazole? Retrieved from [Link]
  • Parlet, C. P., Schilcher, K., & Horswill, A. R. (2019). Murine Models for Staphylococcal Infection. Current Protocols in Microbiology, 54(1), e89. Retrieved from [Link]
  • Sutherland, R., Boon, R. J., Griffin, K. E., Masters, P. J., Slocombe, B., & White, A. R. (1985). In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 16(5), 559-567. Retrieved from [Link]
  • Gao, Y., et al. (2022). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. Pharmaceutics, 14(11), 2465. Retrieved from [Link]
  • Psaltis, A. J., et al. (2008). In-vitro activity of mupirocin on clinical isolates of Staphylococcus aureus and its potential implications in chronic rhinosinusitis. American Journal of Rhinology, 22(1), 54-58. Retrieved from [Link]
  • U.S. Food and Drug Administration. (n.d.). 50788 Mupirocin Microbiology Review. Retrieved from [Link]
  • Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(11), e2000570. Retrieved from [Link]
  • Tsay, R. W., et al. (2017). A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains. Toxins, 9(4), 133. Retrieved from [Link]
  • Conti, H. R., & Gaffen, S. L. (2014). Animal Models for Candidiasis. Current Protocols in Immunology, 105, 19.6.1–19.6.17. Retrieved from [Link]
  • IBT Bioservices. (n.d.). MRSA Infection Models for Staphylococcus aureus Studies. Retrieved from [Link]
  • O'Meara, T. R., et al. (2019). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Tuberculosis, 116, 82-88. Retrieved from [Link]
  • Kugelberg, E., et al. (2005). In Vivo Bioluminescence Imaging To Evaluate Systemic and Topical Antibiotics against Community-Acquired Methicillin-Resistant Staphylococcus aureus-Infected Skin Wounds in Mice. Antimicrobial Agents and Chemotherapy, 49(9), 3443–3451. Retrieved from [Link]
  • ResearchGate. (2025, August 6). Animal Models for Candidiasis | Request PDF. Retrieved from [Link]
  • National Centre for the Replacement Refinement & Reduction of Animals in Research. (n.d.). SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. Retrieved from [Link]
  • ResearchGate. (2025, November 11). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF. Retrieved from [Link]
  • Lionakis, M. S. (2021). A Mouse Model of Candidiasis. Methods in Molecular Biology, 2321, 63-74. Retrieved from [Link]
  • ResearchGate. (n.d.). Mupirocin MIC of nasal isolates of S. aureus (n=34) S. No. Mupirocin... Retrieved from [Link]
  • Richards, J. W., et al. (2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. International Journal of Antimicrobial Agents, 48(2), 208-211. Retrieved from [Link]
  • Lionakis, M. S. (2021). A Mouse Model of Candidiasis. Springer Nature Experiments. Retrieved from [Link]
  • ResearchGate. (2019, March 5). (PDF) 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Retrieved from [Link]
  • ResearchGate. (2025, August 6). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans | Request PDF. Retrieved from [Link]
  • Chen, Y. L., et al. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 24(1), 367-370. Retrieved from [Link]
  • Wang, Y., et al. (2022). Inhibition of Candida albicans in vivo and in vitro by antimicrobial peptides chromogranin A-N12 through microRNA-155/suppressor of cytokine signaling 1 axis. Journal of Translational Medicine, 20(1), 31. Retrieved from [Link]
  • Chandal, N., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. International Journal of Molecular Sciences, 24(13), 11005. Retrieved from [Link]
  • ResearchGate. (n.d.). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus | Request PDF. Retrieved from [Link]
  • He, X., et al. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(12), 4935–4936. Retrieved from [Link]
  • Hernández Molina, J. M., Llosá, J., & Ventosa, A. (1991). In vitro activity of nitroxoline against clinical isolates of Candida species. Mycoses, 34(7-8), 323-325. Retrieved from [Link]
  • Al-Baqsami, A., et al. (2024). In Silico and In Vitro Studies to Explore the Effect of Thymoquinone on Isocitrate Lyase, Biofilm Formation, and the Expression of Some Virulence Genes in Candida albicans. Journal of Fungi, 10(11), 934. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthesis Methods for 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Strategic Synthesis Selection

The quest for efficient and scalable synthetic routes to key pharmaceutical intermediates is a cornerstone of drug development. 5,7-Dichloro-4-hydroxyquinoline, a crucial scaffold in medicinal chemistry, is no exception. Its synthesis has been approached through various classical methods, each presenting a unique profile of advantages and disadvantages. This guide provides a comprehensive, head-to-head comparison of the three primary synthetic strategies: the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Camps cyclization. By delving into the mechanistic underpinnings, experimental protocols, and practical considerations of each, this document aims to empower researchers to make informed decisions for their specific research and development objectives.

Introduction to this compound and its Synthetic Challenges

This compound serves as a vital building block in the synthesis of a range of biologically active compounds. The strategic placement of the chloro and hydroxyl groups on the quinoline core imparts specific physicochemical properties that are leveraged in drug design. The primary challenge in its synthesis lies in achieving high yields and purity while managing the often harsh reaction conditions required for quinoline ring formation. The choice of synthetic route can significantly impact not only the efficiency of the process but also its scalability, cost-effectiveness, and safety profile.

The Three Main Contenders: A Comparative Overview

The synthesis of the 4-hydroxyquinoline core, the precursor to our target molecule, is dominated by three historical yet enduring named reactions. The selection of the most appropriate method hinges on factors such as the availability of starting materials, desired substitution patterns, and the scale of production.

Synthesis MethodKey Starting MaterialsTypical Reaction ConditionsKey AdvantagesKey Disadvantages
Gould-Jacobs Reaction 3,5-Dichloroaniline, Diethyl ethoxymethylenemalonateHigh-temperature thermal cyclization (often >250 °C) in a high-boiling solvent (e.g., Dowtherm A)Generally good yields for a variety of anilines.Requires high temperatures, which can lead to side reactions and requires specialized equipment.
Conrad-Limpach Synthesis 3,5-Dichloroaniline, Ethyl acetoacetateHigh-temperature thermal cyclization (around 250 °C) in an inert, high-boiling solvent (e.g., mineral oil).[1]A well-established and versatile method.Can result in mixtures of 2- and 4-quinolones depending on the temperature; often requires very high temperatures for good yields.[1]
Camps Cyclization N-(2-acetyl-4,6-dichlorophenyl)acetamideBase-catalyzed intramolecular cyclization (e.g., using sodium hydroxide in ethanol).Milder reaction conditions compared to Gould-Jacobs and Conrad-Limpach.Requires a multi-step synthesis of the starting o-acylaminoacetophenone.

In-Depth Analysis of Each Synthetic Route

The Gould-Jacobs Reaction: The High-Temperature Workhorse

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines.[2][3] The reaction proceeds in a stepwise manner, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.

Reaction Pathway:

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation A 3,5-Dichloroaniline C Anilinomethylenemalonate Intermediate A->C + B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-3-carboethoxy- 5,7-dichloroquinoline C->D High Temp. (>250°C) E This compound D->E 1. NaOH 2. Heat

Gould-Jacobs reaction pathway for this compound.

Experimental Protocol (Adapted from the synthesis of 4,7-dichloroquinoline): [4]

  • Condensation: A mixture of 3,5-dichloroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated (e.g., on a steam bath for 1 hour) to form the ethyl α-carbethoxy-β-(3,5-dichloroanilino)acrylate intermediate.

  • Cyclization: The crude intermediate is added to a vigorously boiling high-boiling point solvent, such as Dowtherm A (a mixture of biphenyl and diphenyl ether, boiling point ~258 °C), and refluxed for approximately 1 hour. The cyclized product, ethyl this compound-3-carboxylate, often crystallizes out upon cooling.

  • Hydrolysis (Saponification): The isolated ester is then refluxed with an aqueous solution of sodium hydroxide until the solid dissolves completely.

  • Decarboxylation: The resulting carboxylic acid is decarboxylated by heating in a high-boiling solvent like Dowtherm A to yield the final this compound.

Expertise & Experience Insights:

The critical step in the Gould-Jacobs reaction is the high-temperature cyclization. The choice of a high-boiling solvent is crucial for achieving good yields and preventing decomposition. Dowtherm A is a common choice due to its thermal stability. The reaction is often exothermic, and careful temperature control is necessary, especially on a larger scale. While microwave-assisted synthesis has been shown to reduce reaction times and improve yields for some Gould-Jacobs reactions, this requires specialized equipment.[5]

Trustworthiness and Self-Validation:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by its melting point and spectroscopic methods (NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

The Conrad-Limpach Synthesis: A Tale of Two Temperatures

The Conrad-Limpach synthesis offers an alternative route to 4-hydroxyquinolines through the condensation of an aniline with a β-ketoester.[1][6] A key feature of this reaction is its temperature-dependent regioselectivity, which can lead to the formation of either the 4-hydroxyquinoline (kinetic product at lower temperatures) or the 2-hydroxyquinoline (thermodynamic product at higher temperatures), also known as the Knorr synthesis.

Reaction Pathway:

Conrad-Limpach Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 3,5-Dichloroaniline C β-Anilinocrotonate Intermediate A->C + B Ethyl acetoacetate B->C D 5,7-Dichloro-4-hydroxy- 2-methylquinoline C->D High Temp. (~250°C)

Conrad-Limpach synthesis for a 2-methyl substituted quinoline.

Experimental Protocol (General): [7]

  • Condensation: Aniline and a β-ketoester (e.g., ethyl acetoacetate) are reacted, often at room temperature or with gentle heating, to form the β-anilinocrotonate intermediate.

  • Cyclization: The intermediate is then heated to high temperatures (around 250 °C) in a high-boiling inert solvent like mineral oil to effect the cyclization to the 4-hydroxyquinoline.

Expertise & Experience Insights:

The Conrad-Limpach synthesis is notorious for requiring high temperatures, and yields can be moderate.[1] The use of a high-boiling, inert solvent is critical to achieving higher yields by preventing decomposition of the starting materials and intermediates.[1] The choice of β-ketoester will determine the substituent at the 2-position of the resulting quinoline. For the synthesis of this compound without a substituent at the 2-position, a different starting material, such as a formyl ester, would be required.

Trustworthiness and Self-Validation:

The formation of the desired 4-hydroxyquinoline isomer over the 2-hydroxyquinoline isomer must be confirmed. This can be achieved through careful analysis of the product mixture using techniques like NMR spectroscopy, which can distinguish between the two isomers based on their distinct chemical shifts.

The Camps Cyclization: A Milder Alternative

The Camps cyclization provides a route to both 2- and 4-hydroxyquinolines through the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone.[8] The regioselectivity of the cyclization depends on the structure of the starting material and the reaction conditions.

Reaction Pathway:

Camps Cyclization cluster_0 Starting Material cluster_1 Cyclization A N-(2-acetyl-4,6-dichlorophenyl)acetamide B 5,7-Dichloro-4-hydroxy- 2-methylquinoline A->B Base (e.g., NaOH) Ethanol

Camps cyclization to a 2-methyl substituted quinoline.

Synthesis of the Starting Material, N-(2-acetyl-4,6-dichlorophenyl)acetamide:

A potential route to this precursor involves the Friedel-Crafts acylation of 3,5-dichloroaniline to introduce the acetyl group, followed by N-acetylation.

Experimental Protocol (General for Camps Cyclization): [9]

  • The o-acylaminoacetophenone is dissolved in a suitable solvent, such as ethanol.

  • An aqueous solution of a base, like sodium hydroxide, is added to the mixture.

  • The reaction mixture is then heated under reflux for a period of time to effect the cyclization.

  • The product is typically isolated by cooling the reaction mixture and collecting the precipitated solid.

Expertise & Experience Insights:

The Camps cyclization offers the significant advantage of proceeding under milder, basic conditions compared to the high-temperature requirements of the Gould-Jacobs and Conrad-Limpach reactions. However, the overall efficiency of this route is dependent on the accessibility of the starting o-acylaminoacetophenone, which may require a multi-step synthesis. The regioselectivity of the cyclization is a key consideration. For the synthesis of a 4-hydroxyquinoline, the cyclization must occur at the acetyl group's carbonyl.

Trustworthiness and Self-Validation:

The structure of the final product must be rigorously confirmed to ensure that the desired 4-hydroxyquinoline isomer has been formed. Spectroscopic analysis is essential for this verification.

Head-to-Head Comparison: Making the Right Choice

FeatureGould-Jacobs ReactionConrad-Limpach SynthesisCamps Cyclization
Reaction Conditions Very high temperature (>250 °C)Very high temperature (~250 °C)Milder, basic conditions
Starting Materials Readily available anilines and malonatesReadily available anilines and β-ketoestersRequires synthesis of o-acylaminoacetophenone
Scalability Can be scaled, but high temperatures pose challenges.Scalable, with similar challenges to Gould-Jacobs.Generally more amenable to scaling due to milder conditions.
Yield Generally good, but can be affected by high temperatures.Can be moderate; highly dependent on solvent and temperature.Yield depends on the efficiency of the precursor synthesis.
Purity & Side Reactions Potential for thermal decomposition and side products.Risk of forming isomeric 2-hydroxyquinolines.Generally cleaner reactions with fewer side products.
Cost-Effectiveness High energy costs due to high temperatures.High energy costs; starting materials are relatively inexpensive.Overall cost depends on the synthesis of the precursor.
Safety High-temperature reactions require specialized equipment and careful handling of high-boiling, flammable solvents.Similar safety concerns as the Gould-Jacobs reaction.Milder conditions generally translate to a better safety profile.

Conclusion: A Strategic Approach to Synthesis

The choice of the optimal synthetic route for this compound is a strategic decision that must be tailored to the specific needs of the research or development program.

  • The Gould-Jacobs reaction stands out as a robust and high-yielding method, particularly for large-scale production where the initial investment in high-temperature equipment can be justified.

  • The Conrad-Limpach synthesis , while classic, presents challenges in controlling regioselectivity and often requires optimization to achieve high yields.

  • The Camps cyclization offers a compelling alternative with its milder reaction conditions, which can be advantageous for smaller-scale laboratory synthesis and for substrates that are sensitive to high temperatures. However, the necessity of a multi-step precursor synthesis must be factored into the overall efficiency.

Ultimately, a thorough evaluation of the available resources, desired scale of production, and the specific purity requirements will guide the discerning researcher to the most suitable synthetic pathway for this important pharmaceutical intermediate.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. ([Link])

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). ([Link])

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. ([Link])

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from ([Link])

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from ([Link])

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from ([Link])

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. ([Link])

  • ACS Sustainable Chemistry & Engineering. (2020). Synthesis of Quinolines: A Green Perspective. ([Link])

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from ([Link])

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. ([Link])

  • Wikipedia. (n.d.). Camps quinoline synthesis. Retrieved from ([Link])

  • ResearchGate. (2013). Synthetic green route leading to 4-hydroxyquinolin-2-one analogues. ([Link])

  • ResearchGate. (1983). Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations 1. ([Link])

  • Camps Quinoline Synthesis. (n.d.). Retrieved from ([Link])

  • NIH. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. ([Link])

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from ([Link])

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. ([Link])

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. ([Link])

  • RSC Publishing. (2023). Continuous production of gold nanoparticles: towards industrial production. ([Link])

  • PMC. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. ([Link])

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from ([Link])

  • SciSpace. (n.d.). Camps quinoline synthesis. Retrieved from ([Link])

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from ([Link])

  • ResearchGate. (2016). Regioselectivity of the Gould–Jacobs Reaction. ([Link])

  • ResearchGate. (2006). N-(2-Acetylphenyl)acetamide. ([Link])

  • Journal of Young Pharmacists. (2023). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. ([Link])

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from ([Link])

  • PMC. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ([Link])

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from ([Link])

  • PMC. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. ([Link])

  • MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. ([Link])

  • Chemical Synthesis Database. (n.d.). N-(2,6-dichloro-4-sulfamoylphenyl)acetamide. Retrieved from ([Link])

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, 8-hydroxyquinolines represent a "privileged scaffold" due to their remarkable ability to interact with metal ions, a property that underpins their diverse biological activities, from antimicrobial to antineurodegenerative effects.[1][2][3] The compound 5,7-Dichloro-4-hydroxyquinoline, a halogenated derivative, is poised to share this mechanism. Its structure strongly suggests an ability to act as a metal ionophore—a lipophilic molecule that transports ions across biological membranes.

This guide provides an in-depth, experimentally-driven framework for validating this proposed mechanism of action (MoA). We will move beyond simple assertions, detailing the critical experiments required to confirm its function, compare its performance against established alternatives, and ensure the observed biological effects are directly attributable to its primary MoA. The narrative is structured to explain the causality behind experimental choices, ensuring a self-validating and rigorous scientific approach.

Section 1: The Core Hypothesis: Confirming Metal Ionophore Activity

The central hypothesis is that this compound functions as a zinc ionophore, disrupting cellular zinc homeostasis. Zinc is a critical signaling ion, and its dysregulation can trigger a cascade of cellular events, including the production of reactive oxygen species (ROS), disruption of manganese-dependent enzymes, and ultimately, cell death.[4][5][6][7] Our first objective is to empirically demonstrate that the compound can transport zinc ions into the cell.

Workflow for Validating Cellular Zinc Influx

The following workflow outlines the process of confirming that this compound increases intracellular zinc concentrations.

G cluster_prep Preparation cluster_treatment Treatment & Staining cluster_analysis Analysis a Seed Cells in 96-well plate b Culture for 24h a->b c Treat with 5,7-Dichloro- 4-hydroxyquinoline (Dose-Response) b->c d Incubate c->d e Load with FluoZin-3, AM (Zinc Sensor) d->e f Wash Cells e->f g Measure Fluorescence (Plate Reader) f->g h Calculate EC50 g->h

Caption: Workflow for quantifying cellular zinc influx using a fluorescent sensor.

Key Experiment 1: Quantification of Intracellular Zinc Accumulation

Rationale: This experiment is the cornerstone of validating the ionophore hypothesis. By using a zinc-specific fluorescent probe, we can directly visualize and quantify the compound's ability to increase intracellular zinc levels in a dose-dependent manner. This confirms the primary action within a cellular context.

Detailed Protocol:

  • Cell Preparation: Seed a human cell line (e.g., HEK293T) into a black, clear-bottom 96-well plate at a density of 5 x 104 cells per well. Culture for 24 hours in DMEM supplemented with 10% FBS at 37°C and 5% CO2.[8][9]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Also prepare a vehicle control (DMSO) and a positive control (10 µM Zinc Pyrithione).

  • Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour at 37°C.

  • Sensor Loading: Prepare a 5 µM working solution of FluoZin-3, AM (a cell-permeable zinc indicator) in a buffered salt solution. Remove the treatment medium, wash the cells once, and add 100 µL of the FluoZin-3, AM solution to each well. Incubate for 30 minutes at 37°C.

  • Measurement: Wash the cells twice with the buffered salt solution to remove extracellular dye. Add 100 µL of fresh buffer. Measure the fluorescence intensity using a microplate reader with excitation at ~494 nm and emission at ~516 nm.

  • Data Analysis: After subtracting background fluorescence, plot the intensity values against the compound concentration and fit a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Section 2: Performance Benchmarking Against Alternatives

To understand the utility and potency of this compound, it is essential to compare it to other known zinc ionophores. This comparative analysis provides context for its activity and helps researchers select the most appropriate tool for their specific application.

We will compare this compound against two well-characterized alternatives:

  • PBT2: A well-studied 8-hydroxyquinoline derivative known to function as a zinc and copper ionophore, which has been investigated in clinical trials for neurodegenerative diseases.[5][10][11]

  • Zinc Pyrithione: A potent zinc ionophore widely used as an antifungal and antibacterial agent in consumer products.[12]

Comparative Data Summary

The following table summarizes the expected outcomes from a head-to-head comparison of these compounds using the cellular zinc influx assay described above.

CompoundChemical ClassExpected EC50 (Zinc Influx)Key Characteristics
This compound Dichloro-hydroxyquinolineTo be determinedHalogenated quinoline, expected high lipophilicity.[13]
PBT2 8-HydroxyquinolineLow micromolar (µM)Acts as a Zn2+/H+ ionophore; disrupts metal homeostasis.[4][6][7]
Zinc Pyrithione Organozinc compoundHigh nanomolar (nM) to low µMHighly potent, widely used as a broad-spectrum antimicrobial.[12][14]

Section 3: Validating the On-Target Mechanism

A critical step in MoA validation is demonstrating that the observed downstream cellular effects are a direct consequence of the primary mechanism (zinc influx) and not due to off-target activities. This is achieved through a "rescue" experiment.

Logical Framework for a Rescue Experiment

The logic of a rescue experiment is to first induce a cellular phenotype with the compound and then reverse that phenotype by specifically blocking the proposed mechanism of action.

G cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_prediction Predicted Outcome cluster_conclusion Conclusion H Cell death from 5,7-Dichloro- 4-hydroxyquinoline is caused by zinc toxicity. E1 Treat cells with This compound (Induces Cell Death) H->E1 E2 Co-treat cells with This compound + TPEN (Zinc Chelator) H->E2 P TPEN will chelate excess intracellular zinc, preventing cell death. E2->P C The compound's cytotoxicity is zinc-dependent. P->C

Caption: The logical flow of a TPEN rescue experiment to confirm zinc-dependent cytotoxicity.

Key Experiment 2: TPEN Rescue Assay

Rationale: N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) is a high-affinity, membrane-permeable chelator of heavy metals, particularly zinc.[15] If the cytotoxic effects of this compound are indeed mediated by an overload of intracellular zinc, co-treatment with TPEN should sequester the excess zinc and "rescue" the cells from death. This provides powerful evidence linking the ionophore activity directly to the biological outcome.

Detailed Protocol:

  • Cell Preparation: Seed cells (e.g., HEK293T) in a 96-well plate as described in the previous experiment.

  • Determine Cytotoxic Dose: First, perform a standard cell viability assay (e.g., using CellTiter-Glo®) to determine the IC50 (the concentration that inhibits 50% of cell viability) of this compound after 24 hours of treatment.

  • Rescue Setup: Treat cells with the following conditions:

    • Vehicle Control (DMSO)

    • This compound at its IC50 concentration

    • TPEN alone (e.g., 5 µM, a non-toxic concentration)

    • This compound (IC50) + TPEN (5 µM)

  • Incubation & Measurement: Incubate the plate for 24 hours at 37°C. Measure cell viability using a luminescent or colorimetric assay according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of cells treated with the compound alone to those co-treated with TPEN. A significant increase in viability in the co-treated group indicates a successful rescue and validates that the compound's cytotoxicity is zinc-dependent.

Proposed Signaling Cascade

The influx of zinc mediated by an ionophore like this compound can trigger multiple downstream events. One key consequence is the generation of reactive oxygen species (ROS) and the disruption of antioxidant systems, particularly those dependent on other metals like manganese.[4][5][6]

G compound 5,7-Dichloro- 4-hydroxyquinoline zinc_in Increased Intracellular [Zn2+] compound->zinc_in ros ROS Production zinc_in->ros mn_dep Manganese Depletion zinc_in->mn_dep death Cell Death ros->death sod_inhibit Inhibition of Mn-dependent Superoxide Dismutase (SodA) mn_dep->sod_inhibit sod_inhibit->death

Caption: Proposed signaling pathway following zinc influx mediated by the compound.

Conclusion

References

  • Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. (2020). mSphere. [Link]

  • Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. (2020). ResearchGate. [Link]

  • Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. (2020). mSphere. [Link]

  • PBT2. (2023). ALZFORUM. [Link]

  • Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. (2020). mSphere. [Link]

  • Rational Design of Silicon-Based Zinc Ionophores. (2022). PMC - NIH. [Link]

  • Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. (2020). PMC - NIH. [Link]

  • 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Zinc ionophores: chemistry and biological applications. (2022). PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC - NIH. [Link]

  • Dependence on pH of the Luminescent Properties of Metal Ion Complexes of 5-Chloro-8-hydroxyquinoline Appended Diaza-18-Crown-6. (n.d.). ResearchGate. [Link]

  • [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. (1969). PubMed. [Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). PubMed. [Link]

  • Hydroxychloroquine. (n.d.). Journal of Skin and Sexually Transmitted Diseases. [Link]

  • The Future of Antimicrobial Agents: Innovations in 5,7-Dichloro-8-hydroxyquinoline Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (n.d.). ResearchGate. [Link]

  • Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019. (n.d.). PubMed Central. [Link]

  • Hydroxychloroquine. (n.d.). Wikipedia. [Link]

  • A Single Transcript Knockdown-Replacement Strategy Employing 5' UTR Secondary Structures to Precisely Titrate Rescue Protein Translation. (2022). Frontiers. [Link]

  • Mechanism of action of hydroxychloroquine as an antirheumatic drug. (1993). PubMed. [Link]

  • A Single Transcript Knockdown-Replacement Strategy Employing 5' UTR Secondary Structures to Precisely Titrate Rescue Protein Translation. (2022). PMC - PubMed Central. [Link]

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (n.d.). MDPI. [Link]

  • Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. (n.d.). PMC - NIH. [Link]

  • 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. (2013). YouTube. [Link]

  • Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). (n.d.). ResearchGate. [Link]

  • Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. (2020). PubMed. [Link]

Sources

A Researcher's Guide to Characterizing Cross-Resistance Profiles of Novel Kinase Inhibitor Scaffolds: The Case of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acquired Resistance

In the landscape of targeted cancer therapy, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous kinase inhibitors.[1][2] 5,7-Dichloro-4-hydroxyquinoline is a key heterocyclic building block used for the design and synthesis of such novel inhibitors, which typically function by competitively binding to the ATP-binding site of protein kinases.[3] While these targeted agents can induce dramatic initial responses, the clinical utility is often curtailed by the development of acquired resistance.

A critical consequence of acquired resistance to one agent is the potential for cross-resistance to other, even structurally unrelated, drugs. This phenomenon can severely limit second-line treatment options. Conversely, a resistant phenotype might also induce collateral sensitivity , rendering the cells newly susceptible to another class of compounds. Therefore, for any novel compound like a derivative of this compound, a thorough investigation of its cross-resistance profile is not merely an academic exercise; it is a cornerstone of preclinical evaluation, essential for predicting clinical performance and designing effective sequential or combination therapies.

This guide provides a comprehensive framework for designing and executing a cross-resistance study, using a hypothetical kinase inhibitor derived from this compound as our model compound. We will detail the scientific rationale behind experimental choices, provide validated protocols, and demonstrate how to interpret the resulting data.

Section 1: Postulated Mechanism of Action and Avenues of Resistance

While this compound is a synthetic precursor[3], its derivatives are often designed as kinase inhibitors. For this guide, we will postulate our lead compound, "DCQ-Inhibitor," targets a critical signaling pathway in a cancer cell line, for instance, a receptor tyrosine kinase (RTK) pathway like EGFR or VEGFR.

The mechanism of related 4-aminoquinoline compounds, such as hydroxychloroquine, involves the alkalinization of acidic intracellular compartments like lysosomes, which interferes with antigen processing and signaling from Toll-like receptors (TLRs).[4][5][6][7] While distinct from direct kinase inhibition, this highlights the diverse biological activities of the quinoline core. Resistance to a DCQ-Inhibitor could arise from several established mechanisms:

  • On-Target Alterations: Mutations in the kinase domain that prevent drug binding.

  • Bypass Tract Activation: Upregulation of parallel signaling pathways that circumvent the inhibited node.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which pump the drug out of the cell.[8]

  • Metabolic Alterations: Changes in cellular metabolism that reduce drug efficacy or enhance repair mechanisms.

Our cross-resistance study will be designed to probe which of these mechanisms is dominant.

cluster_0 Potential Resistance Mechanisms to DCQ-Inhibitor cluster_1 Resistance Drug_Target Kinase Target Cell_Survival Cell_Survival Drug_Target->Cell_Survival Promotes DCQ_Inhibitor DCQ-Inhibitor DCQ_Inhibitor->Drug_Target Inhibition Efflux_Pump ABC Transporter (e.g., P-gp) Efflux_Pump->DCQ_Inhibitor Expels Bypass_Pathway Bypass Signaling Pathway Bypass_Pathway->Cell_Survival Cell_Membrane Target_Mutation Target Mutation Target_Mutation->Drug_Target Alters Pump_Upregulation Pump Upregulation Pump_Upregulation->Efflux_Pump Increases Pathway_Activation Pathway Activation Pathway_Activation->Bypass_Pathway Activates cluster_workflow Cross-Resistance Study Workflow A 1. Select Parental Cancer Cell Line B 2. Determine Baseline IC50 of DCQ-Inhibitor A->B C 3. Generate Resistant Line (Chronic Exposure) B->C D 4. Confirm Resistance (Shift in IC50) C->D F 6. Perform IC50 Assays on Both Parental & Resistant Lines D->F E 5. Select Comparator Compounds E->F G 7. Calculate Resistance Factor (RF) & Analyze Data F->G

Caption: Step-by-step workflow for conducting a cross-resistance investigation.

Detailed Experimental Protocols

Protocol 1: Generation of a DCQ-Inhibitor Resistant Cell Line

This protocol uses the "gradual dose escalation" method, which closely mimics the clinical development of acquired resistance. [9][10][11]

  • Initial Seeding: Culture the chosen parental cancer cell line (e.g., A549, HCT116) in their recommended standard growth medium.

  • Baseline IC50 Determination: Using the MTT assay described in Protocol 2, determine the initial half-maximal inhibitory concentration (IC50) of the DCQ-Inhibitor for the parental cell line.

  • Initial Chronic Dosing: Begin continuous exposure of the parental cells to the DCQ-Inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Passaging: Monitor the cells for recovery of normal growth kinetics (doubling time). Once the cells have adapted and are proliferating at a rate similar to untreated parental cells, passage them and increase the drug concentration by a factor of 1.5-2.0.

  • Dose Escalation: Repeat Step 4, gradually increasing the drug concentration over several months. [12]The objective is to achieve a final stable cell line that can proliferate in a drug concentration that is at least 10-fold higher than the parental IC50. [9]6. Stabilization: Once the target resistance level is achieved, culture the resistant cell line for an additional 8-10 passages in the high-dose medium to ensure the phenotype is stable. [9]7. Cryopreservation: Cryopreserve stocks of both the parental and the newly generated resistant cell line (e.g., A549/DCQ-R) at low passage numbers.

Protocol 2: IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for assessing cell viability. [13]

  • Cell Plating: Seed both parental and resistant cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator. [14][15]2. Compound Preparation: Prepare serial dilutions of the test compounds (DCQ-Inhibitor and comparator agents) in culture medium. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%). [10][13]3. Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include "cells only" (vehicle control) and "medium only" (blank) wells. Incubate for 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [14][16]During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals. 5. Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [13][14]Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. 6. Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [13][16]7. Data Analysis:

    • Subtract the average OD of the "medium only" blanks from all other readings.

    • Calculate percent viability for each drug concentration relative to the vehicle-treated control cells.

    • Plot percent viability versus the logarithm of drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. [10]

Section 3: Comparative Analysis and Data Interpretation

Selection of Comparator Compounds

To elucidate the resistance mechanism, the choice of comparator drugs is critical. A well-rounded panel should include:

  • Structurally Related Analogs: Other quinoline-based inhibitors to test for class-specific resistance.

  • Mechanistically Similar Drugs: Inhibitors targeting the same pathway (e.g., other RTK inhibitors if DCQ-Inhibitor targets an RTK).

  • Substrates of Efflux Pumps: Known P-glycoprotein substrates like Paclitaxel or Doxorubicin.

  • Mechanistically Distinct Drugs: Agents with entirely different mechanisms, such as a DNA-damaging agent (e.g., Cisplatin) or an antimetabolite (e.g., 5-Fluorouracil).

Data Presentation and Analysis

The results should be summarized in a table, comparing the IC50 values for each compound in the parental and resistant cell lines. The key metric is the Resistance Factor (RF) , calculated as:

RF = IC50 (Resistant Cells) / IC50 (Parental Cells)

An RF > 2 is generally considered indicative of meaningful resistance.

Table 1: Hypothetical Cross-Resistance Profile of A549/DCQ-R Cells

CompoundDrug Class / MechanismIC50 Parental (nM)IC50 Resistant (nM)Resistance Factor (RF)Interpretation
DCQ-Inhibitor Quinoline Kinase Inhibitor5075015.0 Resistance Confirmed
Compound Q2 Structural Analog80112014.0 Cross-Resistance (Class Effect)
Gefitinib EGFR Kinase Inhibitor25301.2 No Cross-Resistance
Paclitaxel Microtubule Stabilizer (P-gp Substrate)1045045.0 Strong Cross-Resistance
Verapamil P-gp Inhibitor>10,000>10,000- N/A
DCQ-Inhibitor + Verapamil Combination50651.3 Resistance Reversal
Cisplatin DNA Cross-linking Agent2,5002,7501.1 No Cross-Resistance
Interpreting the Results

The hypothetical data in Table 1 strongly suggests a specific resistance mechanism:

  • High RF for DCQ-Inhibitor and Compound Q2: This indicates that the resistance mechanism is effective against the quinoline scaffold.

  • Extremely High RF for Paclitaxel: Paclitaxel is a classic substrate for ABC transporters. Strong cross-resistance to it is a hallmark of an efflux-pump-mediated mechanism. [8]3. Resistance Reversal with Verapamil: Verapamil is a known inhibitor of P-glycoprotein. The fact that co-treatment with Verapamil restores sensitivity to the DCQ-Inhibitor is compelling evidence that P-gp upregulation is the primary driver of resistance. [8]4. No Change in RF for Gefitinib and Cisplatin: The lack of cross-resistance to mechanistically distinct drugs confirms that the resistance is specific and not due to a general increase in cell hardiness. The sensitivity to Gefitinib suggests the resistance is not due to a bypass pathway that would also confer resistance to other EGFR inhibitors.

Start Is Resistant Line Cross-Resistant to Drug X? Yes Cross-Resistance Start->Yes RF > 2 No No Cross-Resistance Start->No RF ≈ 1 Maybe Collateral Sensitivity (RF < 1) Start->Maybe RF < 1 Shared Suggests a common mechanism of resistance or drug target class. Yes->Shared Shared Mechanism (e.g., Efflux Pump) Distinct Suggests the drug could be effective in DCQ-Inhibitor resistant tumors. No->Distinct Distinct Mechanism New_Vulnerability Suggests a potential sequential therapy strategy. Maybe->New_Vulnerability New Vulnerability Created

Caption: Logic diagram for interpreting Resistance Factor (RF) data.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-resistance profile of a novel quinoline-based compound. Based on our hypothetical study, the DCQ-Inhibitor resistance is mediated by efflux pump upregulation. This insight is invaluable for drug development, suggesting that:

  • Co-administration with a P-gp inhibitor could be a viable clinical strategy.

  • Second-line therapies for patients who develop resistance should not be other P-gp substrates.

  • Next-generation analogs could be designed for lower affinity to efflux pumps.

Further validation would involve molecular techniques such as qPCR or Western blotting to confirm the overexpression of the ABCB1 gene (encoding P-gp) and functional assays like rhodamine 123 efflux to directly measure pump activity. By rigorously profiling for cross-resistance early in development, we can build a more complete understanding of a drug candidate's potential and proactively devise strategies to overcome the inevitable challenge of resistance.

References

  • Vertex AI Search Grounding Service. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers.
  • National Institutes of Health. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures - PMC.
  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology.
  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
  • McDermott, M., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. PMC - PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.
  • MDPI. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity.
  • Horton, T. (1994). MTT single drug assay sheet. Checkpoint lab/protocols/MTT.
  • Abcam. (n.d.). MTT assay protocol.
  • Tsuruo, T., et al. (1991). Circumvention of multidrug resistance by a newly synthesized quinoline derivative, MS-073. Cancer Research, 51(9), 2433-2438.
  • National Institutes of Health. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Journal of Skin and Sexually Transmitted Diseases. (n.d.). Hydroxychloroquine.
  • Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Wikipedia. (n.d.). Hydroxychloroquine.
  • National Institutes of Health. (n.d.). Pharmacology of Chloroquine and Hydroxychloroquine - PMC - PubMed Central.
  • PubMed. (2020, February 7). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.
  • Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism, 23(2 Suppl 1), 82-91.
  • BenchChem. (n.d.). This compound | High Purity | RUO.

Sources

A Comparative Guide to the Validation of Analytical Methods for 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, objective comparison of analytical method validation for 5,7-Dichloro-4-hydroxyquinoline, a crucial quinoline derivative. Grounded in scientific principles and regulatory standards, this document moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring you can develop and validate robust, trustworthy analytical methods.

Introduction: The Analytical Challenge of Quinolines

This compound and its related compounds are of significant interest in pharmaceutical development. Their chemical structure, featuring a fused aromatic ring system, lends itself to various analytical techniques. However, the presence of halogen substituents and a hydroxyl group requires careful consideration to achieve specificity, accuracy, and precision. The most prevalent and powerful tool for this class of compounds is High-Performance Liquid Chromatography (HPLC), particularly in a stability-indicating context.[1][2][3]

This guide will focus on the validation of a stability-indicating HPLC method, comparing its performance characteristics against internationally recognized standards set by the International Council for Harmonisation (ICH).[4][5] This approach is critical for ensuring that the method can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients.[2][6]

Methodology Comparison: HPLC vs. Other Techniques

While techniques like Gas Chromatography (GC) and UV-Vis Spectroscopy can be used for quinoline analysis, they often present limitations that make HPLC the superior choice for validation in a pharmaceutical setting.[7][8][9][10]

  • High-Performance Liquid Chromatography (HPLC): Offers high resolution and sensitivity for non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the API from its potential impurities.[1]

  • Gas Chromatography (GC): Often requires derivatization for polar compounds like quinolones to increase volatility, which can introduce complexity and potential for error.[7]

  • UV-Vis Spectroscopy: While useful for simple quantification in pure solutions, it lacks the specificity to distinguish between the API and its structurally similar degradation products in a mixture.

Given these factors, a stability-indicating RP-HPLC method is the gold standard for the validation of this compound.

Deep Dive: Validation of a Stability-Indicating RP-HPLC Method

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. According to ICH guideline Q2(R1), this involves evaluating several key parameters.[4][5][11]

Experimental Workflow for Method Validation

The overall workflow for validating an HPLC method for this compound is a systematic process.

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Validation Protocol cluster_3 Phase 4: Documentation Dev Method Development & Optimization (Column, Mobile Phase, Flow Rate) FD Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Dev->FD Demonstrate Stability-Indicating Nature Specificity Specificity & Peak Purity FD->Specificity Assess Separation of Degradants Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report Compile & Analyze Data

Caption: High-level workflow for HPLC method validation.

Forced Degradation Studies: The Key to a Stability-Indicating Method

Before validation can begin, forced degradation (stress testing) must be performed to produce potential degradation products.[12][13][14][15] This is essential to prove the method's specificity. The pure drug substance is subjected to various stress conditions to induce degradation.[13][16]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[14][16]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[14][16]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The goal is to achieve 5-20% degradation of the active ingredient.[16] The stressed samples are then analyzed to ensure that the degradation products are well-separated from the main analyte peak.

Comparative Analysis of Validation Parameters

The following table compares the performance of a typical validated RP-HPLC method for a 5,7-disubstituted quinoline derivative against the standard acceptance criteria outlined in ICH guidelines.

Validation ParameterTypical Performance of a Validated MethodICH Acceptance CriteriaRationale for Importance
Specificity No interference from degradants or excipients. Peak purity index > 0.999.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.Ensures that the measured signal is only from the compound of interest.
Linearity (r²) > 0.999Correlation coefficient (r) should be close to 1.Confirms a proportional relationship between concentration and detector response over a defined range.
Range 50-150% of the target concentration.The range should cover the expected concentrations in the samples.Defines the upper and lower concentrations for which the method is accurate, precise, and linear.
Accuracy (% Recovery) 98.0% - 102.0%The closeness of test results to the true value. Typically within ±2%.Measures the systematic error of the method.
Precision (% RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%Relative Standard Deviation (RSD) should be low.Measures the random error and reproducibility of the method.[17]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest amount of analyte that can be detected but not necessarily quantitated.Defines the sensitivity of the method for detecting trace amounts.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Defines the lowest concentration that can be reliably measured.[18]
Robustness %RSD < 2.0% for minor changes in method parameters (e.g., pH, flow rate).The method's capacity to remain unaffected by small, deliberate variations in method parameters.Demonstrates the reliability of the method for routine use under slightly different conditions.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for this compound

This protocol is based on established methods for similar halogenated quinolines.[19][20][21]

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% o-phosphoric acid in water (55:45 v/v).[19][20]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 247 nm.[19][20]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol and dilute with the mobile phase to the desired concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute the sample containing the analyte with the mobile phase to fall within the validated range of the method.

HPLC_Workflow MobilePhase Prepare Mobile Phase (ACN:0.1% H3PO4, 55:45) System Equilibrate HPLC System MobilePhase->System SamplePrep Prepare Sample & Standard (Dilute in Mobile Phase) Injection Inject Sample (10 µL) SamplePrep->Injection System->Injection Separation Chromatographic Separation (C18 Column, 1.0 mL/min) Injection->Separation Detection UV Detection at 247 nm Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Step-by-step experimental workflow for the HPLC analysis.

Protocol 2: Linearity Study
  • Prepare a stock solution of this compound at a concentration of 100 µg/mL in the mobile phase.

  • Perform serial dilutions to prepare at least five calibration standards ranging from 50% to 150% of the target assay concentration (e.g., 5, 7.5, 10, 12.5, and 15 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Conclusion

The validation of an analytical method for this compound requires a systematic and scientifically sound approach. While various analytical techniques exist, a stability-indicating RP-HPLC method provides the necessary specificity, accuracy, and precision demanded by regulatory agencies and for ensuring product quality.[3][17] By performing forced degradation studies and rigorously evaluating all ICH-recommended validation parameters, researchers can develop a robust and reliable method. This guide provides the foundational knowledge and comparative data necessary to confidently approach this critical aspect of drug development.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Google Vertex AI.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303.
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.
  • Patel, Y., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(3), 235-241.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace.
  • A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. (n.d.). Semantic Scholar.
  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. (n.d.). ResearchGate.
  • Castillo-Rodríguez, M. A., et al. (2019). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. Journal of Pharmaceutical and Biomedical Analysis, 166, 113-118.
  • Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. (2025, August 5). ResearchGate.
  • Gumieniczek, A., & Berecka, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025, August 9). ResearchGate.
  • Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. (2019, January 15). Merck Millipore.
  • Analytical strategies to determine quinolone residues in food and the environment. (2025, August 5). ResearchGate.
  • Reddy, Y. R., et al. (2020). Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach.
  • Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 87, 261-270.
  • Wang, Y., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Journal of Pharmaceutical Analysis, 12(4), 629-637.
  • Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction. (n.d.). ScienceDirect.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.

Sources

A Comparative Analysis of the Safety Profiles of Quinoline Derivatives: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous essential drugs. From the pioneering antimalarial quinine to the broad-spectrum fluoroquinolone antibiotics, these compounds have saved countless lives. However, their therapeutic benefits are often shadowed by a spectrum of adverse effects, ranging from mild gastrointestinal discomfort to severe, irreversible toxicities. This guide provides a comprehensive comparative analysis of the safety profiles of key quinoline derivatives, offering insights into their mechanisms of toxicity, structure-activity relationships, and the experimental methodologies used to assess their safety. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to navigate the complexities of quinoline-related drug safety and to foster the development of safer, more effective therapeutic agents.

The Quinoline Double-Edged Sword: Therapeutic Efficacy vs. Toxic Potential

Quinoline derivatives exert their therapeutic effects through diverse mechanisms, including interference with heme detoxification in malaria parasites and inhibition of bacterial DNA gyrase.[1] However, these same mechanisms, or off-target effects, can lead to significant safety concerns. This guide will focus on a comparative analysis of the most clinically significant quinoline derivatives, categorized by their primary therapeutic application.

Antimalarial Quinolines: A Spectrum of Safety

The 4-aminoquinolines, chloroquine and hydroxychloroquine, and the methanolquinoline, mefloquine, are cornerstones of malaria prophylaxis and treatment. While structurally related, their safety profiles diverge significantly.

Chloroquine and Hydroxychloroquine: A Tale of Two Hydroxyls

Chloroquine (CQ) and its hydroxylated analog, hydroxychloroquine (HCQ), are widely used not only as antimalarials but also in the management of autoimmune diseases. HCQ is generally considered to have a better safety profile than CQ.[2]

Cardiotoxicity: Both CQ and HCQ can cause cardiovascular adverse events, including cardiomyopathy and cardiac arrhythmias.[2][3] The primary mechanism involves the blockade of cardiac ion channels, particularly the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes.[4][5] Mechanistically, these drugs can also disrupt mitochondrial function and induce oxidative stress in cardiac cells.[6][7][8] Studies have shown that death is more frequently associated with CQ use compared to HCQ.[2]

Ocular Toxicity: A significant concern with long-term use of CQ and HCQ is the risk of irreversible retinopathy, famously known as "bull's-eye maculopathy".[9] This is thought to result from the drugs binding to melanin in the retinal pigment epithelium, leading to cellular damage.[9] While both drugs can cause ocular toxicity, the risk is generally considered to be lower with HCQ at recommended doses.[10]

Other Adverse Events: Neurologic, gastrointestinal, and dermatologic adverse events are also associated with both drugs.[11] CQ has been significantly associated with more severe neuropsychiatric events, including psychosis, suicide, and convulsions, compared to HCQ.[2]

Mefloquine: The Neuropsychiatric Enigma

Mefloquine (MQ) is a highly effective antimalarial, but its use is often limited by a high incidence of neuropsychiatric adverse effects.[12][13] These can range from vivid dreams and anxiety to severe psychosis and suicidal ideation, and in some cases, these effects can be long-lasting or permanent.[14]

Neurotoxicity: The mechanisms underlying mefloquine's neurotoxicity are complex and not fully elucidated. Proposed mechanisms include alterations in neurotransmitter release, disruption of calcium homeostasis, inhibition of cholinesterases, and induction of oxidative stress in neurons.[12][15] Recent research has identified the non-receptor tyrosine kinase 2 (Pyk2) as a critical mediator of mefloquine-induced neurotoxicity.[15]

Fluoroquinolone Antibiotics: A Class with Broad-Spectrum Concerns

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics, including ciprofloxacin, levofloxacin, and moxifloxacin. While highly effective, their use has been increasingly restricted due to the risk of serious and potentially irreversible adverse effects.

Musculoskeletal and Peripheral Nervous System Toxicity: A significant concern with fluoroquinolones is the risk of tendonitis and tendon rupture, as well as peripheral neuropathy.[16] These effects can occur early in treatment and may be permanent.

Central Nervous System Toxicity: Fluoroquinolones can cross the blood-brain barrier and cause a range of CNS side effects, from dizziness and headache to seizures and psychosis.[17] The proposed mechanism involves the inhibition of GABA receptors and activation of NMDA receptors in the central nervous system.[18]

Cardiotoxicity: Similar to some antimalarial quinolines, fluoroquinolones can also prolong the QT interval by blocking the hERG potassium channel, with moxifloxacin having a higher propensity for this effect compared to others in its class.[19][20][21] A meta-analysis has shown a significant association between fluoroquinolone use and an increased risk of arrhythmia and cardiovascular mortality.[19]

Comparative Safety Profile: A Tabular Overview

Quinoline Derivative Primary Therapeutic Use Common Adverse Events Serious Adverse Events Key Mechanistic Insights
Chloroquine Antimalarial, Anti-inflammatoryNausea, vomiting, headache, dizziness[22]Cardiomyopathy, arrhythmias, irreversible retinopathy, psychosis[2][3][9]hERG channel blockade, mitochondrial dysfunction, lysosomal accumulation[4][5][6]
Hydroxychloroquine Antimalarial, Anti-inflammatoryNausea, vomiting, headache, skin rash[10]Cardiomyopathy, arrhythmias, irreversible retinopathy (lower risk than CQ)[2][9]Similar to chloroquine, but generally less potent in inducing toxicity[2]
Mefloquine AntimalarialAbnormal dreams, insomnia, anxiety, dizziness, nausea[12]Severe neuropsychiatric events (psychosis, hallucinations, suicide), seizures[14]Altered neurotransmitter release, Ca2+ dysregulation, oxidative stress, Pyk2 activation[12][15][23]
Ciprofloxacin AntibacterialNausea, diarrhea, vomiting, abdominal painTendon rupture, peripheral neuropathy, seizures, psychosis[17]GABA receptor inhibition, NMDA receptor activation[18]
Levofloxacin AntibacterialNausea, diarrhea, headache, insomniaTendon rupture, peripheral neuropathy, seizures, QT prolongation[21]Similar to ciprofloxacin, with some differences in CNS effect rates[21]
Moxifloxacin AntibacterialNausea, diarrhea, headache, dizzinessTendon rupture, peripheral neuropathy, significant QT prolongation, arrhythmia[19][20]Potent hERG channel blockade[19][20]

Structure-Toxicity Relationships: Decoding the Molecular Basis of Safety

The diverse safety profiles of quinoline derivatives are intrinsically linked to their chemical structures. Modifications to the quinoline core can dramatically alter a compound's therapeutic index.

For 4-aminoquinolines like chloroquine, the presence of an electron-withdrawing group at the 7-position (e.g., chlorine) is crucial for antimalarial activity but also contributes to toxicity. The nature of the side chain at the 4-position also influences both efficacy and safety. For instance, the hydroxyl group in hydroxychloroquine is believed to reduce its penetration into certain tissues, potentially contributing to its lower toxicity compared to chloroquine.[24]

In the case of fluoroquinolones, substituents at various positions on the quinolone ring dictate their antibacterial spectrum and safety profile. For example, the substituent at the C-7 position plays a significant role in their central nervous system effects by influencing their interaction with GABA receptors.[18][25] The radical at position 5 of the fluoroquinolone ring is associated with the potential for QTc prolongation.[20]

Experimental Protocols for Assessing Quinoline-Induced Toxicity

A robust assessment of the toxic potential of novel quinoline derivatives is paramount in drug development. This requires a combination of in vitro and in vivo experimental models.

In Vitro Cardiotoxicity Assessment: The hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro tool for predicting the risk of drug-induced QT prolongation.[26]

Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing the hERG channel.

  • Automated Patch-Clamp: Employ an automated patch-clamp system for high-throughput analysis.

  • Compound Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., E-4031).

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage protocol to elicit hERG currents.

    • Record baseline currents and then apply increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

In Vitro Neurotoxicity Assessment: Primary Neuron Culture Assay

Primary neuron cultures provide a physiologically relevant model to assess the potential neurotoxic effects of quinoline derivatives.[27][28][29][30]

Objective: To evaluate the effects of a test compound on neuronal viability, neurite outgrowth, and apoptosis.

Methodology:

  • Cell Culture: Isolate and culture primary neurons from a relevant brain region (e.g., cortex or hippocampus) of embryonic rodents.

  • Compound Treatment: Expose the cultured neurons to a range of concentrations of the test compound for a defined period.

  • Assessment of Neuronal Viability:

    • Utilize assays such as the MTT or LDH release assay to quantify cell viability.

  • Analysis of Neurite Outgrowth:

    • Immunostain neurons for a neuronal marker (e.g., βIII-tubulin).

    • Use high-content imaging and analysis software to measure neurite length and branching.

  • Apoptosis Detection:

    • Employ assays to measure caspase-3/7 activation or use TUNEL staining to identify apoptotic cells.

In Vivo Ocular Toxicity Assessment: Animal Models of Retinopathy

Animal models, particularly rodents and rabbits, are essential for evaluating the potential for quinoline-induced retinopathy.[31][32]

Objective: To assess the structural and functional changes in the retina following chronic administration of a test compound.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., pigmented rats or rabbits).

  • Chronic Dosing: Administer the test compound daily for an extended period (weeks to months).

  • Functional Assessment:

    • Perform electroretinography (ERG) at baseline and at regular intervals to measure the electrical responses of the various cell types in the retina.

  • Structural Assessment:

    • Conduct regular ophthalmic examinations, including fundus photography and optical coherence tomography (OCT), to visualize the retinal layers.

  • Histopathology:

    • At the end of the study, euthanize the animals and perform histopathological analysis of the retinal tissue to identify cellular damage, such as photoreceptor loss or retinal pigment epithelium atrophy.

Visualizing the Pathways of Toxicity

To better understand the complex cellular mechanisms underlying quinoline-induced toxicity, the following diagrams illustrate key signaling pathways.

Quinoline_Cardiotoxicity Quinoline Quinoline Derivative (e.g., Chloroquine) Mitochondria Mitochondria Quinoline->Mitochondria Inhibits Respiratory Chain Lysosome Lysosome Quinoline->Lysosome Accumulates hERG hERG K+ Channel Quinoline->hERG Blocks ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Lysosome->ROS QT_Prolongation QT Prolongation hERG->QT_Prolongation MMP Decreased Mitochondrial Membrane Potential ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis Arrhythmia Arrhythmia Apoptosis->Arrhythmia QT_Prolongation->Arrhythmia Quinolone_Neurotoxicity Fluoroquinolone Fluoroquinolone GABA_R GABA-A Receptor Fluoroquinolone->GABA_R Inhibits NMDA_R NMDA Receptor Fluoroquinolone->NMDA_R Activates Neuronal_Excitation Increased Neuronal Excitability GABA_R->Neuronal_Excitation Reduced Inhibition NMDA_R->Neuronal_Excitation Increased Excitation Neurotoxicity Neurotoxicity (e.g., Seizures) Neuronal_Excitation->Neurotoxicity

Caption: Proposed mechanisms of fluoroquinolone-induced neurotoxicity.

Conclusion: Towards Safer Quinoline-Based Therapeutics

The quinoline scaffold remains a vital component of the modern pharmacopeia. However, the significant safety concerns associated with many of its derivatives underscore the need for a deeper understanding of their toxicological profiles. By integrating comprehensive safety assessments early in the drug discovery process, leveraging advanced in vitro and in vivo models, and applying a nuanced understanding of structure-toxicity relationships, the scientific community can work towards designing the next generation of quinoline-based drugs with improved safety and efficacy. This guide serves as a foundational resource for those committed to this critical endeavor, fostering a future where the therapeutic promise of quinolines can be fully realized with minimized risk to patients.

References

  • G. D. S. Dow, J. E. H. Tatton, and M. E. G. Murphy, "Review of the mechanism underlying mefloquine-induced neurotoxicity," Journal of Toxicology and Environmental Health, Part B, vol. 24, no. 2, pp. 143-160, 2021.
  • D. Milatovic, M. Aschner, and S. M. D. N. V. M. S. C. G. S. G. P. G. D. S. Dow, "Mefloquine neurotoxicity is mediated by non-receptor tyrosine kinase," Neurotoxicology, vol. 32, no. 6, pp. 917-924, 2011.
  • Mefloquine neurotoxicity is mediated by non-receptor tyrosine kinase. (n.d.). Retrieved from [Link]

  • S. Seydi, A. Arjmand, and J. Pourahmad, "Cardiotoxicity of chloroquine and hydroxychloroquine through mitochondrial pathway," BMC Pharmacology and Toxicology, vol. 24, no. 1, p. 21, 2023.
  • A. Gorelik, E. Masarwa, and I. Perlman, "Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis," Drug Safety, vol. 42, no. 8, pp. 947-958, 2019.
  • Cardiotoxicity of chloroquine and hydroxychloroquine through mitochondrial pathway. (2023). ResearchGate. Retrieved from [Link]

  • K. Mubagwa, "Cardiac effects and toxicity of chloroquine: a short update," International Journal of Antimicrobial Agents, vol. 56, no. 3, p. 106057, 2020.
  • Review of the mechanism underlying mefloquine-induced neurotoxicity. (2021). Taylor & Francis Online. Retrieved from [Link]

  • E. Rubinstein and A. J. Camm, "Cardiotoxicity of fluoroquinolones," Journal of Antimicrobial Chemotherapy, vol. 49, no. 4, pp. 593-596, 2002.
  • R. Toovey, "Mefloquine neurotoxicity: A literature review," Travel Medicine and Infectious Disease, vol. 7, no. 1, pp. 2-6, 2009.
  • Cardiotoxicity of chloroquine and hydroxychloroquine through mitochondrial pathway. (2023). PubMed. Retrieved from [Link]

  • D. C. Hooper and J. S. Wolfson, "Safety of the new fluoroquinolones compared with ciprofloxacin," The American Journal of Medicine, vol. 107, no. 5A, pp. 82S-86S, 1999.
  • Chloroquine cardiac effects and toxicity. A short update. (2020). ResearchGate. Retrieved from [Link]

  • The cardiovascular toxicity of antimalarial drugs. (n.d.). MESA Malaria. Retrieved from [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025). protocols.io. Retrieved from [Link]

  • The structure-toxicity relationship of quinolones. The toxicity of... (n.d.). ResearchGate. Retrieved from [Link]

  • C. X. Chan, I. C. H. Haeusler, and N. J. White, "The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review," BMC Medicine, vol. 16, no. 1, p. 209, 2018.
  • Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. (n.d.). Axion BioSystems. Retrieved from [Link]

  • A. Kamath and V. G. Joshi, "Fluoroquinolone Induced Neurotoxicity: A Review," Journal of Advanced Pharmacy Education & Research, vol. 3, no. 1, pp. 15-22, 2013.
  • Cardiotoxicity Testing in Drug Development. (2016). JSM Central. Retrieved from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Retrieved from [Link]

  • Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis. (2025). ResearchGate. Retrieved from [Link]

  • Adverse events in patients treated with quinolones and fluoroquinolones before and after European Medicines Agency warning. (n.d.). UROsource. Retrieved from [Link]

  • H. Lode, "Side-effects of quinolones: comparisons between quinolones and other antibiotics," European Journal of Clinical Microbiology & Infectious Diseases, vol. 10, no. 4, pp. 378-383, 1991.
  • Neurotoxicity Assay. (n.d.). Innoprot. Retrieved from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. Retrieved from [Link]

  • hERG Safety Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • G. P. Bondy, "In vitro techniques for the assessment of neurotoxicity," Fundamental and Applied Toxicology, vol. 18, no. 2, pp. 175-184, 1992.
  • Primary Cultures for Neurotoxicity Testing. (2012). Springer Nature Experiments. Retrieved from [Link]

  • Assessment of Hydroxychloroquine and Chloroquine Safety Profiles - A Systematic Review and Meta-Analysis. (2020). PubMed Central. Retrieved from [Link]

  • G. Papazisis, S. Siafis, and D. Cepatyte, "Safety profile of chloroquine and hydroxychloroquine: a disproportionality analysis of the FDA Adverse Event Reporting System database," European Review for Medical and Pharmacological Sciences, vol. 25, no. 19, pp. 6052-6061, 2021.
  • Detailed analysis of three published lay accounts of adverse effects from quinoline anti-malaria drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2022). MDPI. Retrieved from [Link]

  • P. A. Phillips-Howard and F. O. ter Kuile, "CNS Adverse Events Associated With Antimalarial Agents: Fact or Fiction?," Drug Safety, vol. 12, no. 6, pp. 370-383, 1995.
  • A. M. Al-Abri, M. A. Al-Harthi, and I. A. Al-Wahaibi, "Comparative Analysis of Adverse Drug Reactions Associated with Fluoroquinolones and Other Antibiotics: A Retrospective Pharmacovigilance Study," Oman Medical Journal, vol. 37, no. 1, p. e339, 2022.
  • M. A. Saleh, J. A. Bourgi, and E. A. Farkouh, "Cardiac adverse events associated with chloroquine and hydroxychloroquine exposure in 20 years of drug safety surveillance reports," Scientific Reports, vol. 10, no. 1, p. 11624, 2020.
  • Comparative Analysis of Adverse Drug Reactions Associated with Fluoroquinolones and Other Antibiotics: A Retrospective Pharmacovigilance Study. (2025). ResearchGate. Retrieved from [Link]

  • Ontology-Based Classification and Analysis of Adverse Events Associated With the Usage of Chloroquine and Hydroxychloroquine. (2022). ScienceOpen. Retrieved from [Link]

  • Retinal and Ocular Toxicity in Ocular Application of Drugs and Chemicals - Part I: Animal Models and Toxicity Assays. (2025). ResearchGate. Retrieved from [Link]

  • Retinal and Ocular Toxicity in Ocular Application of Drugs and Chemicals – Part I: Animal Models and Toxicity Assays. (2010). Karger Publishers. Retrieved from [Link]

  • Chloroquine and hydroxychloroquine-related ocular adverse events in SLE treatment: a real-world disproportionality analysis based on FDA adverse event reporting system (FAERS). (2025). PubMed Central. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of 5,7-dichloro-4-hydroxyquinoline, a halogenated heterocyclic building block, is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a procedural framework grounded in chemical principles to ensure this compound is managed safely from final use to final disposal.

Hazard Profile and Chemical Classification

This compound belongs to the family of halogenated organic compounds.[1][2] Its hazard profile, inferred from structurally similar compounds like this compound-3-carboxylic acid and 5,7-dichloro-8-hydroxyquinoline, dictates the stringent disposal protocols required.

  • Health Hazards : This class of compounds is known to cause skin, eye, and respiratory irritation.[3][4][5][6] Standard laboratory personal protective equipment (PPE) is mandatory during handling.

  • Environmental Hazards : A primary concern is its ecotoxicity. Safety data indicates that related dichlorinated quinoline derivatives are toxic to aquatic life with long-lasting effects.[3][7] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental release.[8][9]

  • Waste Classification : Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste.[8] Specifically, it falls into the category of halogenated organic waste due to the presence of chlorine atoms on the quinoline scaffold.[1] This classification is the single most important factor determining its disposal pathway.

Hazard CategoryDescriptionRationale & Causality
Health Skin, Eye, & Respiratory IrritantThe aromatic and halogenated nature of the molecule can interact with biological tissues, causing irritation upon contact or inhalation.[3][4][5]
Environmental Toxic to Aquatic LifeHalogenated aromatic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms, disrupting ecosystems.[3][7]
Regulatory RCRA Hazardous WasteThe compound exhibits hazardous characteristics (toxicity) as defined by the Environmental Protection Agency (EPA).[8]
Disposal Class Halogenated Organic WasteContains covalently bonded chlorine. This requires a specific disposal route, typically high-temperature incineration, to safely break down the molecule.[1][9][10]

The Imperative of Segregation: Halogenated vs. Non-Halogenated Waste

The cornerstone of proper chemical waste management is segregation.[11][12] Mixing halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol) is a costly and dangerous error.

Causality : Halogenated wastes cannot be recycled as fuel and require specialized, high-temperature incineration to ensure the complete destruction of the molecule and prevent the formation of highly toxic and persistent byproducts, such as dioxins and hydrogen chloride gas.[4][10] This process is significantly more expensive than the fuel blending used for non-halogenated solvents.[9] Cross-contamination of a large volume of non-halogenated solvent with a small amount of a chlorinated compound like this compound renders the entire volume as halogenated waste.

cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Streams A This compound (Solid or in Solution) B Is the waste a halogenated organic compound? A->B C Halogenated Organic Waste B->C Yes D Non-Halogenated Organic Waste B->D No

Caption: Waste segregation decision flow.

Step-by-Step Disposal Protocol

Adherence to this protocol ensures regulatory compliance and protects both laboratory personnel and the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn.

  • Eye Protection : Wear chemical safety goggles.[12]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile).[13]

  • Body Protection : A standard lab coat is required.[12]

Step 2: Container Selection

Choose a waste container that is compatible with the chemical waste.

  • Material : Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers for acidic solutions.[11]

  • Condition : The container must be in good condition, free of leaks, and have a secure, screw-top lid.[8][14]

  • Designation : The container must be designated specifically for "Halogenated Organic Waste." [1][14]

Step 3: Waste Collection
  • Solid Waste : If disposing of the pure, solid compound, place it directly into the designated solid halogenated waste container.

  • Liquid Waste : If the compound is in a solvent, it must be collected in a liquid halogenated waste container. This includes reaction mixtures, mother liquors from crystallization, and solvent rinses of contaminated glassware.

  • Contaminated Materials : Any materials used to clean up spills of this compound (e.g., absorbent pads, paper towels) must also be disposed of as solid halogenated hazardous waste.[15]

Step 4: Labeling

Proper labeling is a strict regulatory requirement.[16]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[14]

  • Clearly write the full chemical name: "this compound." Do not use abbreviations.[14]

  • List all other components and their approximate percentages, including solvents.

  • Keep the container closed at all times, except when adding waste.[14][16]

Step 5: Storage

Store the waste container in a designated Satellite Accumulation Area (SAA).[16]

  • The SAA should be located at or near the point of generation.

  • Ensure secondary containment (e.g., a larger tub or bin) is used to capture any potential leaks.[11]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[15]

Step 6: Arranging for Disposal
  • Once the waste container is full, or if you cease to generate that specific waste stream, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[16]

  • Never dispose of this chemical down the drain, in the regular trash, or by evaporation.[8][15]

cluster_containers 3. Select & Label Container start End of Experiment ppe 1. Don PPE (Goggles, Gloves, Lab Coat) start->ppe waste_id 2. Identify Waste Type (Solid, Liquid, Contaminated Debris) ppe->waste_id container Use designated container: 'HALOGENATED ORGANIC WASTE' waste_id->container labeling Affix 'Hazardous Waste' label. List all chemical constituents. collect 4. Collect Waste (Keep container closed) labeling->collect store 5. Store in SAA (Secondary Containment) collect->store pickup 6. Request EHS Pickup store->pickup end Proper Disposal pickup->end

Caption: Procedural workflow for disposal.

By internalizing these principles and procedures, you contribute to a culture of safety and responsibility that is the hallmark of scientific excellence. The careful handling of chemical waste is a direct reflection of the precision and diligence we apply to our research.

References

  • Daniels Health. (2025, May 21).
  • Cleanaway.
  • Vanderbilt University.
  • Echemi.
  • CSIR IIP.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • P2 InfoHouse.
  • Bucknell University.
  • Synquest Labs.
  • Washington State University.
  • Braun Research Group.
  • Cornell University EHS. 7.2 Organic Solvents.
  • Thermo Fisher Scientific. (2011, December 15).
  • ChemicalBook.
  • Fisher Scientific. SAFETY DATA SHEET - 5,7-Dichloro-8-hydroxyquinoline.
  • Washington State University.
  • Benchchem.
  • ChemicalBook. (2025, December 13).

Sources

Essential Protective Measures for Handling 5,7-Dichloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. 5,7-Dichloro-4-hydroxyquinoline, a halogenated quinoline derivative, presents a specific set of handling challenges that necessitate a robust and well-understood safety protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research. Our focus is to empower you with the knowledge to not only use Personal Protective Equipment (PPE) but to understand the causality behind each choice, creating a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Before any handling procedure, a thorough understanding of the compound's hazard profile is critical. According to available Safety Data Sheets (SDS), this compound and its close analogs are classified with the following primary hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3][4]

  • Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects, mandating careful disposal to prevent environmental release.[1][5]

These hazards dictate that the primary routes of potential exposure are inhalation of the powder, dermal (skin) contact, and ocular (eye) contact. Therefore, our PPE strategy must establish effective barriers against these routes.

Core Directive: Selecting the Appropriate PPE

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the appropriate PPE for any given task.[6][7] For this compound, we can stratify the required PPE based on the scale and nature of the operation.

Task Required Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting)Primary Engineering Control: Certified Chemical Fume Hood.Hand Protection: Double-gloving with chemical-resistant nitrile gloves.Eye/Face Protection: Tightly-fitting chemical safety goggles and a face shield.Body Protection: Long-sleeved, cuffed lab coat. Consider a disposable gown for larger quantities.Respiratory Protection: A NIOSH-approved respirator (e.g., N95) may be required if work cannot be performed in a fume hood or if dust generation is significant.
Handling Diluted Solutions Primary Engineering Control: Well-ventilated area. A fume hood is recommended.Hand Protection: Single pair of chemical-resistant nitrile gloves.Eye/Face Protection: Chemical safety goggles.Body Protection: Long-sleeved lab coat.
Accidental Spill Cleanup Primary Engineering Control: Ensure area is well-ventilated.Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves.Eye/Face Protection: Chemical safety goggles and a face shield.Body Protection: Chemical-resistant apron or disposable coveralls over a lab coat.Respiratory Protection: Full-face respirator with appropriate cartridges if the spill is large or generates significant dust/aerosols.[5]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, procedural workflow for donning and doffing PPE is as critical as the equipment itself. This minimizes the risk of cross-contamination and accidental exposure.

Pre-Operational Checks
  • Inspect PPE: Before use, visually inspect all PPE for defects such as cracks, tears, or holes. Ensure safety goggles provide a snug fit.

  • Verify Fume Hood Certification: Confirm that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.

  • Prepare a Designated Workspace: All handling of solid this compound should occur within a designated area inside the fume hood.[8] Line the work surface with absorbent, disposable bench paper.

Donning PPE: A Sequential Approach
  • Lab Coat/Gown: Put on your lab coat or disposable gown, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Eye/Face Protection: Put on your tightly-fitting safety goggles. If handling larger quantities of powder, add a face shield over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat sleeves. This creates a secure seal.

Doffing PPE: Preventing Self-Contamination

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).

  • Decontaminate Outer Gloves: While still wearing them, wipe the outer gloves with a suitable decontamination solution (e.g., 70% ethanol) if practical.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside-out to trap any contaminants. Dispose of them immediately in the designated hazardous waste container.

  • Remove Face Shield/Goggles: Remove the face shield (if used) and goggles from the back to the front, avoiding touching the front surface. Place them in a designated area for cleaning and decontamination.

  • Remove Lab Coat/Gown: Unbutton the lab coat, roll it downwards from the shoulders, turning it inside-out. Hold the clean, inner surface and hang it or dispose of it in the appropriate waste stream.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside-out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_ops Operation cluster_decon Decontamination & Disposal A Task Assessment (e.g., Weighing Solid vs. Handling Solution) B Consult Safety Data Sheet (SDS) A->B Identify Hazards C Select Required PPE (Gloves, Goggles, Coat, etc.) B->C Based on Hazard Profile D Inspect PPE for Integrity C->D E Don PPE in Correct Sequence D->E F Perform Chemical Handling in Designated Area (Fume Hood) E->F G Doff PPE in Correct Sequence (Contaminated surfaces touch contaminated) F->G H Segregate Waste (Contaminated PPE, Chemical Waste) G->H I Decontaminate Reusable PPE & Work Surfaces G->I J Wash Hands Thoroughly H->J I->J

Disposal Plan: Managing Contaminated Materials

Improper disposal can lead to environmental contamination and pose a risk to others.[5] A clear and compliant disposal plan is therefore essential.

  • Solid Chemical Waste: All surplus this compound and any grossly contaminated materials (e.g., from a spill cleanup) must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Disposable items such as gloves, bench paper, and gowns should be placed in a designated hazardous waste bag or container immediately after use. Do not dispose of this material in the regular trash.

  • Solutions: Aqueous solutions containing this compound should be collected as hazardous liquid waste. Do not pour them down the drain, given the compound's aquatic toxicity.[4][9]

  • Compliance: All waste must be disposed of in accordance with institutional guidelines and local, state, and federal regulations.[4][10]

Emergency Procedures: Immediate First Aid

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes.[2][9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

By integrating this comprehensive safety and operational plan into your laboratory's standard operating procedures, you build a deep, trustworthy foundation for handling this compound. This approach, grounded in scientific principles and regulatory standards, provides value far beyond the product itself, ensuring a safer environment for innovation.

References

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
  • PPE Requirements: Standard & Levels. (2025, September 25). SafetyCulture.
  • PPE Requirements – OSHA. (n.d.). Tucker Safety.
  • 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid Safety Data Sheets. (n.d.). Echemi.
  • This compound-3-carboxylic acid Safety Data Sheet. (n.d.). SynQuest Laboratories, Inc.
  • 5,7-Dichloro-8-hydroxyquinoline - Safety Data Sheet. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET: 5,7-Dichloro-8-hydroxyquinoline. (2023, September 22). Fisher Scientific.
  • 5,7-Dichloro-8-hydroxyquinoline Safety Data Sheet. (n.d.). MilliporeSigma.
  • SAFETY DATA SHEET: 5,7-Dichloro-8-hydroxyquinoline. (2021, December 24). Fisher Scientific.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). University of California, Irvine.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University.
  • 5,7-Dichloroquinoline Safety Data Sheet. (2025, September 9). Chemsrc.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.